Methyl Perfluoroamyl Ketone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNOHFZECDUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578936 | |
| Record name | Methyl perfluoropentyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2708-07-8 | |
| Record name | Methyl perfluoropentyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Perfluoroamyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl Perfluoroamyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl perfluoroamyl ketone, systematically known as 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (CAS RN: 2708-07-8), is a highly fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of a perfluoroamyl group imparts unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, which can profoundly influence the biological activity and pharmacokinetic profile of parent molecules.[2] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and safety considerations, to support its application in research and drug development.
Introduction: The Strategic Value of Perfluorinated Ketones in Drug Discovery
The incorporation of fluorine and fluorinated alkyl groups into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] Perfluoroalkyl ketones, in particular, serve as versatile building blocks and key intermediates in the synthesis of complex fluorinated molecules.[3][4][5] The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the adjacent carbonyl group, making it a target for various chemical transformations.[2] this compound, with its extended perfluorinated chain, offers a unique combination of properties that are increasingly being explored in the development of novel therapeutics and advanced materials.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, the following table summarizes the known and predicted characteristics of this compound.
| Property | Value | Source(s) |
| Systematic Name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-one | [6] |
| Synonyms | This compound, Methyl Undecafluoroamyl Ketone | |
| CAS Number | 2708-07-8 | [1] |
| Molecular Formula | C₇H₃F₁₁O | [1] |
| Molecular Weight | 312.08 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless liquid | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | |
| Flash Point | Flammable liquid (specific value not available) |
Spectral Characterization: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons (CH₃) adjacent to the carbonyl group. The chemical shift of this peak would likely be in the downfield region (δ 2.0-3.0 ppm) due to the deshielding effect of the carbonyl and the electron-withdrawing perfluoroamyl group.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 190-210 ppm. The methyl carbon would appear at a higher field, while the fluorinated carbons would exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound would show multiple signals corresponding to the different fluorine environments in the perfluoroamyl chain, with characteristic chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[7] Due to the strong electron-withdrawing effect of the perfluoroamyl group, this peak is anticipated to appear at a higher wavenumber (typically >1720 cm⁻¹) compared to non-fluorinated ketones. Other characteristic peaks would include C-H stretching and bending vibrations from the methyl group and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[8] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 312. Common fragmentation pathways for ketones include α-cleavage, leading to the loss of the methyl or the perfluoroamyl group.[9][10] The fragmentation pattern would be characterized by the presence of ions corresponding to [CH₃CO]⁺ and [C₅F₁₁]⁺, as well as other fragments resulting from the cleavage of the perfluoroalkyl chain.[9][10]
Synthesis and Reactivity
Synthetic Approaches
Several general methods for the synthesis of perfluoroalkyl ketones can be adapted for the preparation of this compound.
-
From Perfluoroacyl Derivatives: One common approach involves the reaction of a perfluoroacyl derivative with a methyl organometallic reagent. For instance, the addition of methylmagnesium bromide or methyllithium to perfluorohexanoyl chloride or a perfluorohexanoic acid ester would yield the desired ketone.
-
Oxidation of Secondary Alcohols: The corresponding secondary alcohol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol, can be oxidized using standard oxidizing agents like chromic acid or pyridinium chlorochromate (PCC) to produce this compound.[11]
-
Reaction of Perfluoroacyl Acetones: A simple method for preparing methyl perfluoroalkyl ketones involves the treatment of perfluoroacyl acetones with concentrated sulfuric acid, followed by heating and distillation of the product.
Experimental Protocol: Synthesis via Addition of a Grignard Reagent to a Weinreb Amide
This protocol is a general representation and may require optimization.
-
Preparation of the Weinreb Amide: React perfluorohexanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane at 0 °C to room temperature.
-
Grignard Reaction: To a solution of the purified N-methoxy-N-methyl-perfluorohexanamide in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methylmagnesium bromide in diethyl ether dropwise.
-
Quenching and Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the potent electron-withdrawing effect of the perfluoroamyl group.
-
Nucleophilic Addition: The ketone readily undergoes nucleophilic addition reactions at the carbonyl group.[12] Reagents such as Grignard reagents, organolithium compounds, and hydrides (e.g., sodium borohydride) will add to the carbonyl to form the corresponding tertiary or secondary alcohols.[13]
-
Enolate Chemistry: The acidity of the α-protons on the methyl group is increased due to the adjacent electron-withdrawing groups, facilitating the formation of an enolate under basic conditions. This enolate can then participate in various reactions, such as aldol condensations and alkylations.
-
Wittig and Related Reactions: The carbonyl group can be converted to an alkene via reactions like the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Peterson olefination.
Caption: Key reactivity pathways of this compound.
Safety and Handling
This compound is classified as a flammable liquid and is known to cause skin, eye, and respiratory irritation.[14] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[16]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[14] Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) in case of a fire.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Development and Research
The unique properties of the perfluoroamyl group make this compound a valuable building block in medicinal chemistry.
-
Enzyme Inhibitors: The electrophilic carbonyl group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active sites of enzymes.[2] This makes perfluoroalkyl ketones attractive scaffolds for the design of enzyme inhibitors.
-
Bioisosteric Replacement: The perfluoroalkyl group can serve as a bioisostere for other chemical groups, helping to improve the metabolic stability and pharmacokinetic properties of a drug candidate.
-
Molecular Probes: The fluorine atoms can be used as reporters in ¹⁹F NMR studies to investigate drug-target interactions and conformational changes.
Conclusion
This compound is a fluorinated building block with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique reactivity, driven by the strong electron-withdrawing perfluoroamyl group, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. Further research into the specific applications and biological activities of derivatives of this compound is warranted to fully exploit its potential.
References
- Stoffenmanager. P-phrases (precautionary phrases). [Link]
- Kokotos, C. G., Baskakis, C., & Kokotos, G. (2008). Synthesis of medicinally interesting polyfluoro ketones via perfluoroalkyl lithium reagents. The Journal of Organic Chemistry, 73(21), 8623–8626. [Link]
- SpectraBase. 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol - Optional[13C NMR]. [Link]
- Cavasotto, C. N., & De Vita, D. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(17), 3959. [Link]
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- Organic Chemistry Portal. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents. [Link]
- Poh, J. S., & Tlili, A. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. Organic letters, 23(5), 1851–1855. [Link]
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- U.S. Environmental Protection Agency. 2-Heptanone, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- - Substance Details - SRS. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl Perfluoroamyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Perfluoroamyl Ketone, systematically named 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one, is a highly fluorinated organic compound. Its structure, characterized by a perfluoroamyl chain attached to a methyl ketone group, imparts unique physicochemical properties that are of significant interest in various scientific domains, including materials science and medicinal chemistry. The high degree of fluorination dramatically influences the molecule's electron distribution, reactivity, and intermolecular interactions, making it a subject of study for applications requiring chemical inertness, specific solvency, and unique electronic characteristics. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical characterization.
Molecular Structure and Conformation
The molecular formula of this compound is C₇H₃F₁₁O. The structure features a carbonyl group at the second carbon position, with a methyl group on one side and a perfluorinated five-carbon chain on the other.
The presence of the highly electronegative fluorine atoms significantly polarizes the C-F bonds, leading to a strong inductive effect that withdraws electron density from the carbon backbone. This electron-withdrawing effect extends to the carbonyl group, enhancing the electrophilicity of the carbonyl carbon. The perfluoroalkyl chain is sterically demanding and hydrophobic, while the ketone functionality provides a site for nucleophilic attack and potential hydrogen bonding.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Weight | 312.08 g/mol | Calculation from atomic weights[1] |
| Boiling Point | ~110-120 °C | Extrapolation from lower homologues (Methyl perfluoropropyl ketone: 63-64°C, Methyl perfluorobutyl ketone: 85-87°C)[2] |
| Density | ~1.6 g/mL | Typical for perfluorinated compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | General properties of fluorinated ketones |
Synthesis of this compound
A general and effective method for the preparation of methyl perfluoroalkyl ketones involves the acid-catalyzed cleavage of β-diketones.[2] This approach is particularly suitable for ketones with longer perfluoroalkyl chains.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol
The following is a detailed protocol for the synthesis of this compound, adapted from the synthesis of its lower homologues.[2]
-
Synthesis of the β-Diketone Intermediate:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, prepare a suspension of sodium hydride (NaH) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and add acetone dropwise with stirring.
-
After the addition of acetone, add perfluorohexanoyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-diketone.
-
-
Cleavage of the β-Diketone:
-
In a distillation apparatus, heat concentrated sulfuric acid to approximately 100-110 °C.
-
Add the crude β-diketone dropwise to the hot sulfuric acid with stirring.
-
The product, this compound, will distill as it is formed.
-
Collect the distillate, which should be the desired product with high purity. Further purification can be achieved by fractional distillation.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely available, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons. Due to the strong electron-withdrawing effect of the perfluoroamyl group, this singlet will be shifted downfield compared to a non-fluorinated methyl ketone.
-
Expected Chemical Shift: δ ≈ 2.8-3.0 ppm (singlet, 3H, -C(=O)CH₃)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the perfluoroamyl chain. The carbonyl carbon will be significantly downfield. The carbons in the perfluoroalkyl chain will show complex splitting patterns due to C-F coupling.
-
Expected Chemical Shifts:
-
C=O: ~190-200 ppm
-
CH₃: ~30-35 ppm
-
CF₂ and CF₃ groups: A series of signals between ~100-130 ppm, likely showing complex multiplets due to C-F coupling.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound is expected to show distinct signals for each of the chemically non-equivalent fluorine environments in the perfluoroamyl chain.
-
Expected Chemical Shifts (relative to CFCl₃):
-
-CF₂-C(=O): This group will be the most deshielded.
-
-CF₂-CF₂-: A series of multiplets.
-
-CF₃: A triplet, being the most upfield signal.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The presence of the electronegative fluorine atoms will shift this band to a higher wavenumber compared to non-fluorinated ketones.
-
Expected Absorption Bands:
-
C=O stretch: 1750-1770 cm⁻¹ (strong)
-
C-F stretch: 1100-1300 cm⁻¹ (strong, broad)
-
C-H stretch (methyl): 2900-3000 cm⁻¹ (weak to medium)
-
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) may be observed. The fragmentation pattern will be influenced by the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage) and the fragmentation of the perfluoroalkyl chain.
-
Expected Fragmentation:
-
Loss of CH₃•: [M - 15]⁺
-
Loss of C₅F₁₁•: [M - 281]⁺, leading to a peak at m/z 43 (CH₃CO⁺)
-
Fragmentation of the perfluoroalkyl chain: Loss of CF₃•, C₂F₅•, etc.
-
Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in peer-reviewed literature, the unique properties of fluorinated ketones suggest several potential areas of use for researchers and drug development professionals.
-
Enzyme Inhibitors: Fluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[3] The strong electron-withdrawing nature of the perfluoroalkyl group in this compound could enhance the electrophilicity of the carbonyl carbon, making it a potential candidate for covalent inhibition of enzymes with active site nucleophiles.
-
Tracers and Probes: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a sensitive technique with a wide chemical shift window and no background signal in biological systems. This makes fluorinated compounds like this compound potential tracers for in vitro and in vivo studies.
-
Building Blocks in Synthesis: The ketone functionality can be a handle for further chemical modifications, allowing the introduction of the perfluoroamyl moiety into larger molecules. This could be valuable in the synthesis of novel fluorinated pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a perfluoroalkyl chain can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.
-
Specialty Solvents: The highly fluorinated nature of the molecule suggests it could have applications as a specialty solvent for fluorinated polymers or in specific reaction media.
Safety and Handling
A Safety Data Sheet (SDS) for 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one indicates that while the compound is not classified as hazardous, standard laboratory safety precautions should be observed.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
Conclusion
This compound is a fascinating molecule with a unique combination of a reactive ketone functional group and a chemically robust perfluoroalkyl chain. While its specific applications are still emerging, its structural features and predicted properties make it a compound of interest for further investigation in medicinal chemistry, materials science, and as a tool for ¹⁹F NMR-based studies. This guide provides a foundational understanding of its molecular structure, synthesis, and characterization to aid researchers in exploring its potential.
References
- Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]
- Sinko, A.V., et al. (2023). Preparation of methyl perfluoroalkylketones. Fluorine Notes, 1(146). [Link]
- National Center for Biotechnology Information (n.d.). 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol. PubChem Compound Database.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Methyl Perfluoroamyl Ketone
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound (1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-heptanone), a valuable fluorinated building block in chemical research and development. The unique physicochemical properties imparted by the perfluoroalkyl chain make such ketones significant in medicinal chemistry, materials science, and as specialized solvents.[1][2] This document delves into two primary, field-proven methodologies: the reaction of perfluoroacyl derivatives with organometallic reagents and the acid-catalyzed cleavage of β-diketones. We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss critical aspects of process optimization, safety, and product characterization.
Introduction to Fluorinated Ketones
The incorporation of fluorine into organic molecules can dramatically alter their electronic properties, lipophilicity, metabolic stability, and bioavailability.[1] Perfluoroalkyl ketones, such as this compound, serve as key intermediates for creating more complex fluorinated molecules. Their heightened electrophilicity at the carbonyl carbon and the stability of the perfluoroalkyl chain make them versatile substrates for a variety of chemical transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of their synthesis.
Overview of Primary Synthetic Strategies
The synthesis of methyl perfluoroalkyl ketones can be approached through several routes. While methods like electrochemical synthesis from enol acetates or direct fluorination using reagents like Selectfluor® exist for creating fluorinated ketones, they are often tailored for specific structures.[3][4][5] For the targeted synthesis of this compound, two strategies stand out for their reliability and scalability:
-
Organometallic Acylation: The reaction of a methyl organometallic reagent, such as a Grignard or organolithium compound, with an activated perfluoroalkanoic acid derivative (e.g., acid chloride or ester).
-
β-Diketone Cleavage: The acid-catalyzed cleavage of a perfluoroacyl acetone, which is itself readily prepared via a Claisen condensation.[6]
This guide will focus on these two robust pathways, offering both mechanistic clarity and actionable protocols.
Pathway 1: Organometallic Acylation of Perfluorohexanoyl Chloride
This is a classic and direct approach for forming the C-C bond between the methyl group and the perfluoroacyl moiety. The primary challenge in reactions between Grignard reagents and standard acyl chlorides is over-addition, as the ketone intermediate is often more reactive than the starting acyl chloride, leading to a tertiary alcohol.[7][8]
Mechanistic Insight & Causality
A crucial distinction arises when working with perfluoroalkyl systems. The strong electron-withdrawing nature of the perfluoroamyl group significantly reduces the electrophilicity of the carbonyl carbon in the resulting ketone product. This deactivation prevents the second nucleophilic attack by the Grignard reagent, allowing the reaction to terminate cleanly at the ketone stage. This inherent substrate control is a key advantage of this pathway.
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The methyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of perfluorohexanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final ketone product.
Caption: β-Diketone cleavage pathway for this compound synthesis.
Detailed Experimental Protocol: β-Diketone Cleavage
This protocol is adapted from the procedure described for analogous methyl perfluoroalkyl ketones. [6] Materials:
-
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6,8-nonanedione (Perfluorohexanoylacetone) (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
Reaction Setup:
-
Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. The system should be suitable for vacuum distillation.
-
Preheat the concentrated sulfuric acid (approx. 1:1 by weight with the diketone) in the reaction flask to 100 °C with stirring.
-
-
Cleavage and Distillation:
-
Add the perfluorohexanoylacetone dropwise to the hot, stirred sulfuric acid.
-
Simultaneously, distill the product, this compound, from the reaction mixture under reduced pressure. The product has a significantly lower boiling point than the starting diketone.
-
Continue the process of adding the diketone and distilling the product until the addition is complete and no more product is collected. Maintain the reaction temperature at 100-110 °C.
-
-
Purification:
-
The collected distillate is typically of high purity (>98%). [6]If necessary, it can be washed carefully with a cold, dilute sodium bicarbonate solution, followed by water, dried over anhydrous Na₂SO₄, and redistilled.
-
Comparison of Synthesis Pathways
| Feature | Pathway 1: Grignard Acylation | Pathway 2: β-Diketone Cleavage |
| Starting Materials | Perfluorohexanoyl chloride, Methyl halide | Ethyl perfluorohexanoate, Acetone |
| Key Reagents | Magnesium, Anhydrous Solvents | Sodium ethoxide, Conc. H₂SO₄ |
| Reaction Conditions | Cryogenic temperatures (-70 °C), Inert atm. | Elevated temperatures (100-110 °C) |
| Reported Yield | Good to Excellent | Excellent to Quantitative (>90%) [6] |
| Advantages | Direct, one-pot C-C bond formation. | High yield, simple procedure, no organometallics. |
| Disadvantages | Requires anhydrous conditions, handling of pyrophoric Grignard reagents. | Two-step process (precursor synthesis required). |
General Experimental Workflow
The successful synthesis of this compound relies on a systematic and careful experimental approach, from setup through to final analysis.
Caption: General laboratory workflow for chemical synthesis and purification.
Safety and Handling
-
Grignard Reagents: Methylmagnesium chloride and bromide are highly reactive, flammable, and react violently with water. [9]All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
-
Perfluorinated Compounds: While generally stable, heating perfluorinated compounds can release toxic fumes. Handle in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.
Conclusion
The synthesis of this compound is readily achievable through well-established organic chemistry principles. The choice between the Grignard acylation pathway and the β-diketone cleavage method depends on the available starting materials, equipment, and the chemist's comfort with handling specific reagents. The Grignard route offers a direct conversion, benefiting from the deactivating effect of the perfluoroalkyl chain that prevents over-addition. The β-diketone cleavage pathway provides a high-yield alternative that avoids sensitive organometallic reagents, making it an attractive option for large-scale synthesis. [6]Both methods, when executed with care, provide reliable access to this important fluorinated building block.
References
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
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- Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
- ACS Publications. (2021).
- eGrove, University of Mississippi. (2022).
- Fluorine Notes. (2023). Preparation of methyl perfluoroalkylketones.
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- NIH PubChem. (n.d.). Methyl Perfluorobutyl Ketone.
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- Google Patents. (n.d.). US4136121A - Process for the preparation of fluorine-containing ketones.
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- PMC, NIH. (n.d.). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels.
- The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
- PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.
- Organic Syntheses Procedure. (n.d.). METHYL n-AMYL KETONE.
- Google Patents. (n.d.). EP0089592B1 - Process for the preparation of methyl ketones.
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- Filo. (2025). What is the reaction mechanism for the following reaction?.
- Ataman Kimya. (n.d.). METHYL AMYL KETONE.
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- MDPI. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.
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Introduction: The Critical Role of Purity in Fluorinated Ketones
An In-Depth Technical Guide to the Purity Analysis of Methyl Perfluoroamyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This compound (C₇H₃F₁₁O), a highly fluorinated organic compound, belongs to a class of molecules with unique chemical and physical properties.[1] The high degree of fluorination imparts low surface tension, high density, and chemical inertness, making such compounds valuable in specialized applications, including as potential solvents, reagents in organic synthesis, or intermediates in the development of advanced materials and pharmaceuticals.[2] In these demanding fields, the purity of a starting material is not a trivial specification; it is the foundation upon which reliable, reproducible, and safe outcomes are built.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the rigorous purity analysis of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical system. The core of our approach is an orthogonal strategy, primarily leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for its unparalleled ability to quantify and characterize fluorinated species.[3][4]
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical strategy begins with understanding the potential impurities. The synthesis of this compound, often involving methods like the cleavage of perfluoroacyl acetates or Claisen condensation, can introduce several classes of impurities.[5]
-
Residual Starting Materials: Unreacted acetone or perfluoroacyl esters.
-
Synthesis Intermediates: Such as β-diketone precursors.[5]
-
Isomeric Impurities: Structural isomers or diastereomers that may form depending on the synthesis route.[6]
-
By-products: Compounds resulting from side reactions, such as self-condensation of acetone.
-
Solvent Residues: Residual solvents from synthesis and purification steps.
-
Water: Which must be quantified by a dedicated method.
Our analytical workflow is designed to detect, identify, and quantify these diverse potential contaminants.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Part 1: Gas Chromatography (GC) for Purity and Volatile Impurities
Gas chromatography is the primary technique for assessing the purity of volatile and semi-volatile compounds like ketones.[7] We employ a dual-detector approach: a Flame Ionization Detector (FID) for robust quantification and a Mass Spectrometer (MS) for definitive identification of impurities.
Causality Behind the Method: Why GC-MS?
-
Separation Power: GC provides excellent separation of components with different boiling points and polarities, which is essential for resolving potential impurities from the main ketone peak.
-
Quantification (FID): The FID response is proportional to the mass of carbon, making area percent calculations a reasonable approximation of weight percent for low-level organic impurities.
-
Definitive Identification (MS): The mass spectrometer fragments molecules in a reproducible way, providing a "fingerprint" (mass spectrum) that allows for unambiguous identification of impurities by comparing them to spectral libraries or known standards.[4][8] This is crucial for understanding the impurity profile fully.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Prepare a working standard for analysis by diluting the stock solution to 0.1 mg/mL (100 ppm) with the same solvent.[4]
-
-
Instrumentation and Conditions: The parameters below serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID/MS splitter | Allows for simultaneous quantification and identification. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of volatile and semi-volatile compounds. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining good sensitivity for trace impurities. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | A general-purpose temperature ramp to elute a wide range of potential impurities. |
| FID Detector | 300°C, H₂ @ 30 mL/min, Air @ 300 mL/min | Standard conditions for robust flame ionization detection. |
| MS Detector | Transfer line @ 280°C, EI source @ 230°C, Scan m/z 35-500 | Standard electron ionization conditions for generating library-searchable mass spectra. |
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the main peak from the FID chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Impurity Identification: For any peak greater than 0.05% area, analyze the corresponding mass spectrum. Identify the impurity by searching against a spectral library (e.g., NIST).
-
Normalization: For a final purity value, the result must be normalized by correcting for water and non-volatile content determined by other methods.[7]
-
Part 2: ¹⁹F NMR Spectroscopy for Fluorinated Species
For any organofluorine compound, ¹⁹F NMR is an indispensable analytical tool.[2] Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus make it exceptionally powerful for both structural confirmation and quantification.[9]
Causality Behind the Method: Why ¹⁹F NMR?
-
Unbiased Detection: Unlike mass spectrometry, which depends on ionization, ¹⁹F NMR detects nearly every fluorinated compound in the sample, providing a complete and unbiased snapshot of all organofluorine species.[9]
-
Structural Information: The chemical shift, multiplicity (splitting pattern), and coupling constants in a ¹⁹F NMR spectrum provide detailed information about the electronic environment and neighboring atoms of each fluorine nucleus, allowing for the precise identification of the main compound and any fluorinated impurities.
-
Absolute Quantification (qNMR): By including a known amount of a fluorinated internal standard, ¹⁹F NMR can be used for quantitative analysis (qNMR) without the need for an authentic reference standard for every single impurity. This is a significant advantage for novel compounds or when impurity standards are not available.
Experimental Protocol: Quantitative ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Accurately add a known mass (e.g., 5-10 mg) of a suitable internal standard. Trifluorotoluene is a common choice as its signals typically do not overlap with the analyte.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and standard.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher field NMR spectrometer | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹⁹F | The target nucleus for analysis. |
| Pulse Program | Standard single pulse (zg) | A simple pulse-acquire experiment is sufficient for quantitative analysis. |
| Acquisition Time | ~2-3 seconds | Ensures adequate resolution of signals. |
| Relaxation Delay (d1) | 30-60 seconds | A long relaxation delay is critical for accurate quantification, allowing all ¹⁹F nuclei to fully relax between pulses. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
-
Data Analysis:
-
Integrate the distinct signals corresponding to the this compound and the internal standard.
-
Calculate the purity based on the molar ratio derived from the integrals, the number of fluorine atoms contributing to each integral, and the initial masses of the sample and standard.
-
Part 3: Orthogonal Methods for a Complete Profile
A comprehensive purity assessment requires orthogonal methods that measure different properties of the sample.
Water Content by Karl Fischer Titration
Rationale: GC and NMR methods are not suitable for quantifying water content. Karl Fischer titration is the gold-standard method for accurate determination of water in organic solvents. Protocol:
-
Use a volumetric or coulometric Karl Fischer titrator.
-
Accurately add a known mass of the this compound sample to the titration cell.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The instrument calculates the water content, typically expressed in ppm or weight percent.
Data Integration and Final Purity Calculation
The final purity value is an integrated assessment from all analytical techniques.
Caption: Decision tree for the identification and characterization of unknown impurities.
Example Purity Summary Table
This table represents a final report, consolidating data from all methods to provide a comprehensive purity assessment.
| Analytical Test | Method | Result | Specification |
| Assay (by GC) | GC-FID (Area %) | 99.85% | ≥ 99.5% |
| Purity (by ¹⁹F NMR) | qNMR | 99.8% (molar) | ≥ 99.5% |
| Total Volatile Impurities | GC-MS | 0.12% | ≤ 0.4% |
| Identity of Major Impurity | GC-MS | Acetone Dimer | Report |
| Water Content | Karl Fischer | 0.03% (300 ppm) | ≤ 0.05% |
| Final Purity (by weight) | Calculation¹ | 99.82% | ≥ 99.5% |
¹Final Purity calculated as: Assay (by GC) - Water Content.
Conclusion
The purity analysis of this compound is a multi-faceted process that demands more than a single analytical technique. By integrating the high-resolution separation of Gas Chromatography with the definitive identification power of Mass Spectrometry and the unparalleled structural and quantitative capabilities of ¹⁹F NMR, we establish a robust, reliable, and self-validating system.[3][4] This orthogonal approach, supplemented by specific tests like Karl Fischer titration, ensures that the material meets the stringent quality requirements for high-level research and development, providing confidence in the integrity of all subsequent experimental work.
References
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]
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Introduction: Understanding Methyl Perfluoroamyl Ketone
An In-depth Technical Guide to the Safety and Handling of Methyl Perfluoroamyl Ketone
This compound, chemically known as 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone and identified by the ASHRAE nomenclature FK-5-1-12, is a fluorinated ketone that has garnered significant attention for its unique combination of properties. It is perhaps most widely recognized under the brand name 3M™ Novec™ 1230 Fire Protection Fluid.[1] At room temperature, it is a clear, colorless liquid that evaporates quickly.[1][2][3]
This compound's primary application is as a clean agent fire suppressant, where it functions by rapidly removing heat from a fire, thereby disrupting the combustion process.[1][2] Unlike traditional fire extinguishing agents like carbon dioxide, which displace oxygen, this compound's mechanism of heat absorption makes it exceptionally safe for use in occupied spaces, as it does not pose a suffocation risk.[1][2][4] Its utility extends to protecting high-value assets such as sensitive electronic equipment, data centers, museums, and hospitals, as it leaves no residue after discharge.[2][5]
From a safety and environmental perspective, this compound presents a favorable profile. It has zero ozone depletion potential (ODP) and a global warming potential (GWP) of less than one over a 100-year period.[5][6] Toxicological studies have shown that it is not a carcinogen and, while it may cause mild eye irritation, it does not irritate the skin.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures related to this compound in a laboratory and research environment.
Chemical and Physical Properties
The handling procedures and safety precautions for any chemical are fundamentally derived from its physical and chemical properties. This compound is a liquid at ambient conditions, which simplifies its handling compared to gaseous agents.[3] Its low heat of vaporization and high vapor pressure mean that it transitions from a liquid to a gas rapidly upon release, a key property for its function as a fire suppressant but also a consideration for inhalation exposure control in a lab setting.[3]
| Property | Value | Source |
| Chemical Name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone | [1] |
| Synonyms | FK-5-1-12, Perfluoro(2-methyl-3-pentanone) | [2] |
| CAS Number | 756-13-8 | N/A |
| Molecular Formula | C₆F₁₂O | N/A |
| Boiling Point | 49.2 °C (120.6 °F) | [3] |
| Vapor Pressure | 40.4 kPa @ 25 °C | [3] |
| Liquid Density | 1.6 g/mL @ 25 °C | [3] |
| Ozone Depletion Potential (ODP) | 0 | [5][7] |
| Global Warming Potential (GWP) | < 1 | [5][7] |
| Atmospheric Lifetime | ~5 days | [5] |
Toxicological Profile and Hazard Assessment
This compound is characterized by its low toxicity, a primary reason for its suitability in applications where human exposure is possible.[1][4] However, as with any chemical, understanding its toxicological limits is crucial for establishing safe handling protocols. The primary routes of potential exposure in a laboratory setting are inhalation and eye contact.
Key Toxicological Data:
-
Acute Toxicity: The agent is considered to have low acute toxicity. It is not a skin irritant but can cause mild, temporary eye irritation.[1]
-
Inhalation: While it is considered safe for use in occupied spaces at its typical fire extinguishing design concentrations (around 4.5-6%), prolonged inhalation of high concentrations of the vapor may cause adverse effects.[3][5] Local exhaust ventilation should be employed when handling open containers.[8]
-
Carcinogenicity: The Ames test indicates that this compound is not a carcinogen.[1]
-
No Observed Adverse Effect Level (NOAEL): For fire suppression applications, there is a significant safety margin of over 70% between the typical design concentration and the NOAEL.[5]
In case of exposure, the following first aid measures are recommended:
-
Eye Contact: Flush eyes with cool water for 15 minutes and seek medical attention if irritation persists.[8]
-
Skin Contact: Wash the affected area with soap and water.[7]
-
Inhalation: If respiratory irritation or distress occurs, remove the individual to fresh air.[7][8]
-
Ingestion: Do not induce vomiting. Give two glasses of water.[7]
Hierarchy of Controls for Safe Handling
A systematic approach to safety, known as the hierarchy of controls, should be implemented to minimize risk when working with this compound. This methodology prioritizes controls from most to least effective.
Caption: Hierarchy of controls, from most to least effective.
Standard Operating Procedures for Handling
Adherence to established protocols is critical for ensuring safety. The following procedures are based on best practices for handling chemical agents in a laboratory setting.
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye Protection: Chemical safety goggles should be worn whenever there is a potential for splashing.[9][10]
-
Skin Protection: While this compound is not a skin irritant, wearing nitrile or neoprene gloves is a standard good laboratory practice to prevent contact.[1][11] Contaminated clothing should be removed and laundered before reuse.[8][12]
-
Respiratory Protection: If working with heated material or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][10]
Engineering Controls
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Ventilation: All handling of open containers of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[7][8] This is crucial due to the chemical's volatility.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[13]
Storage and Transport
Proper storage and transport are essential to prevent accidental release and maintain chemical integrity.
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[7][14][15] Keep containers tightly closed when not in use.[14][15][16]
-
Cylinder Handling: If the material is in pressurized cylinders, these must be protected from physical damage. Do not drag, roll, or drop cylinders.[8][17] Cylinders should be stored upright and secured to prevent them from falling over.[17]
-
Incompatible Materials: Avoid contact with strong bases, amines, and alcohols.[7]
Dispensing and Use
-
Grounding: When transferring the liquid, use proper bonding and grounding procedures to prevent static discharge, which could be an ignition source if flammable vapors are present.[14][16][18]
-
Avoid Contamination: Do not allow liquid this compound to come into contact with water or solvents, as this could render the product ineffective for its intended use.[6]
Emergency Procedures
In the event of an accidental release or exposure, a clear and practiced emergency plan is vital.
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated. Open windows and doors if safe to do so.[7]
-
Containment: For liquid spills, contain the spill using a non-combustible absorbent material like sand or earth.[12] Prevent the material from entering sewers or confined areas.[8]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[12][15][16]
-
Cylinder Leaks: If a pressurized cylinder is leaking, attempt to stop the flow of gas only if it can be done without risk. If the leak is in the container or valve, move the cylinder to a safe outdoor location and contact the supplier or emergency services.[8]
Caption: Basic workflow for a chemical spill response.
Waste Disposal
Disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable local, state, and federal regulations.[10][19] Do not dispose of the chemical into sewers or waterways. Contact a licensed professional waste disposal service to ensure proper disposal.[14][20] Empty containers may retain product residue and should be treated as hazardous until properly decontaminated.[8][12]
Conclusion
This compound (FK-5-1-12) is a valuable compound with a strong safety and environmental profile, particularly in its primary role as a fire suppression agent. For laboratory and research professionals, its safe handling hinges on a comprehensive understanding of its properties, adherence to the hierarchy of controls, and consistent application of standard operating procedures. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and maintaining rigorous storage and handling protocols, the risks associated with this chemical can be effectively managed, ensuring a safe working environment.
References
- Firetrace. (n.d.). FK-5-1-12 Fluid - Fire Suppression Systems.
- Control Fire Systems. (2025, March 12). FK-5-1-12 vs. CO₂ Fire Suppression: Which Is Safer and More Effective?
- Fire Fighter Industry. (2025, May 19). FK-5-1-12: What is it?
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An In-depth Technical Guide to the Thermal Stability of Methyl Perfluoroamyl Ketone and its Analogs
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of methyl perfluoroamyl ketone, a member of the perfluoroalkyl ketone family. Due to the limited publicly available data on this specific molecule, this guide leverages extensive research on its close structural and functional analogs, primarily dodecafluoro-2-methylpentan-3-one (commercially known as Novec™ 1230 or FK-5-1-12), to provide a robust understanding of its expected thermal behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal decomposition pathways, kinetics, and analytical methodologies pertinent to this class of compounds.
Introduction to Perfluoroalkyl Ketones
Perfluoroalkyl ketones (PFAKs) are a class of organofluorine compounds characterized by a ketone functional group flanked by perfluorinated alkyl chains. The substitution of hydrogen atoms with fluorine imparts unique physicochemical properties, including high chemical inertness, low surface tension, non-flammability, and excellent dielectric properties. These attributes have led to their application in specialized fields such as fire suppression, as heat transfer fluids, and in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4]
This compound, with its perfluoroamyl group, is expected to share these characteristics. Understanding its thermal stability is paramount for its safe handling, storage, and application, particularly in environments where it may be subjected to elevated temperatures.
Theoretical Underpinnings of Thermal Stability
The remarkable thermal stability of perfluoroalkyl ketones is fundamentally rooted in the strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This high bond energy means that a significant amount of thermal energy is required to initiate cleavage and subsequent decomposition of the molecule.
In addition to the C-F bond strength, the electron-withdrawing nature of the fluorine atoms creates a strong inductive effect, which can influence the stability of adjacent C-C bonds. While the perfluorinated carbon backbone is robust, the presence of the ketone carbonyl group introduces a potential site for thermal decomposition to initiate.
Experimental Assessment of Thermal Stability
The thermal stability of a chemical compound is experimentally determined through various analytical techniques that monitor changes in the material's properties as a function of temperature. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] A TGA curve plots mass loss against temperature, providing critical information about the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass at the end of the experiment.
Experimental Protocol: Thermogravimetric Analysis of a Perfluoroalkyl Ketone
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the perfluoroalkyl ketone sample into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.
Visualization of TGA Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy. For thermal stability studies, DSC can identify the exothermic or endothermic nature of the decomposition process.
Thermal Decomposition of Perfluoro-2-methyl-3-pentanone (FK-5-1-12): A Case Study
As a close analog to this compound, the thermal behavior of dodecafluoro-2-methylpentan-3-one (FK-5-1-12) provides valuable insights. FK-5-1-12 is widely used as a fire suppression agent, and its effectiveness relies on its ability to absorb heat and undergo endothermic decomposition in a flame.[2][3][6]
The primary mechanism of fire extinguishment for FK-5-1-12 is heat absorption.[3][7] When discharged, the liquid vaporizes, absorbing a significant amount of heat. Upon exposure to the high temperatures of a flame, it undergoes thermal decomposition, which further contributes to cooling the fire.[3]
Decomposition Products:
Studies on the thermal decomposition products (TDPs) of FK-5-1-12, particularly in fire scenarios, have shown the generation of smaller fluorinated compounds. The major decomposition product of concern is hydrogen fluoride (HF), which is formed when the fluorine radicals generated during decomposition react with hydrogen sources in the environment (e.g., moisture, fuel).[8] Other potential decomposition products include trifluoroacetic acid (TFA) and carbonyl fluoride (COF2), which can hydrolyze to form HF and carbon dioxide.[9]
Atmospheric Degradation:
In the atmosphere, the primary degradation pathway for FK-5-1-12 is photolysis by UV radiation.[9][10][11] This process leads to an atmospheric lifetime of approximately 5 days, making its global warming potential negligible.[3][6]
Visualization of FK-5-1-12 Decomposition Pathway:
Caption: Simplified decomposition pathways for FK-5-1-12.
Summary of Properties and Data
The following table summarizes the key physical and environmental properties of perfluoro-2-methyl-3-pentanone (FK-5-1-12), which can be used as a reference for estimating the properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C6F12O | [2] |
| Molecular Weight | 316.04 g/mol | [9] |
| Boiling Point | 49.2 °C | [12] |
| Ozone Depletion Potential | 0 | [3][6] |
| Global Warming Potential | < 1 | [3][6] |
| Atmospheric Lifetime | ~5 days | [3][9] |
Implications for Research and Development
The high thermal stability of perfluoroalkyl ketones, coupled with their unique properties, makes them attractive for various applications. However, an understanding of their decomposition behavior is crucial for ensuring safety and environmental compatibility.
For researchers in drug development, the inertness of perfluorinated chains can be advantageous for creating stable molecules. However, the potential for decomposition at elevated temperatures during synthesis, purification, or storage must be considered. The generation of acidic byproducts such as HF upon decomposition could also impact the stability of other functional groups within a molecule or react with process equipment.
Conclusion
While specific experimental data on the thermal stability of this compound remains scarce in the public domain, a comprehensive understanding can be derived from its structural analogs, particularly perfluoro-2-methyl-3-pentanone (FK-5-1-12). These compounds exhibit high thermal stability due to the strength of the C-F bond. Decomposition occurs at elevated temperatures, such as those found in flames, or through atmospheric photolysis. The primary decomposition products of concern are acidic fluorinated compounds, including hydrogen fluoride. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to assess the thermal stability of this compound and other perfluoroalkyl ketones, enabling their safe and effective use in a variety of applications.
References
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An In-depth Technical Guide to Methyl Perfluoroamyl Ketone: Synthesis, Properties, and Potential Applications
Foreword: Situating Methyl Perfluoroamyl Ketone in the Landscape of Fluorinated Compounds
The advent of organofluorine chemistry has profoundly impacted numerous scientific and technological domains. The unique properties imparted by fluorine atoms—high electronegativity, thermal stability, and lipophobicity—have led to the development of a vast array of fluorinated molecules with tailored functionalities. Within this landscape, fluorinated ketones represent a significant class of compounds, demonstrating utility as specialized solvents, chemical intermediates, and even as agents for fire suppression. This guide focuses on a specific member of this family: this compound (systematically named 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-2-heptanone). While not as widely recognized as some of its counterparts, a detailed examination of its synthesis, properties, and potential applications reveals a compound of considerable interest to the research and development community. This document serves as a comprehensive technical resource for scientists and professionals exploring the nuanced world of fluorinated ketones.
Section 1: The Genesis of Methyl Perfluoroalkyl Ketones: A Historical Perspective
Early methods for the preparation of methyl perfluoroalkyl ketones included the reaction of alkyl Grignard reagents with perfluoroacids or their esters, and the oxidation of corresponding secondary alcohols.[1] A notable advancement was the development of methods involving the cleavage of perfluoroacyl acetates with sulfuric acid.[1] These foundational synthetic strategies paved the way for the creation of a homologous series of methyl perfluoroalkyl ketones, including the subject of this guide.
The primary impetus for the synthesis of such compounds has been the pursuit of molecules with unique physicochemical properties conferred by the perfluoroalkyl chain, such as high density, low surface tension, and high gas solubility, while the methyl ketone group provides a reactive handle for further chemical transformations.
Section 2: Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for creating methyl perfluoroalkyl ketones. A robust and effective method is the cleavage of a β-diketone precursor, specifically perfluoroheptanoyl acetone, using concentrated sulfuric acid with simultaneous distillation of the product.[1]
Synthetic Pathway Overview
The overall synthetic strategy involves two primary stages:
-
Claisen Condensation: Formation of the perfluoroheptanoyl acetone precursor via a Claisen condensation between a perfluoroheptanoic acid ester and acetone.
-
Acid-Mediated Cleavage: Selective cleavage of the C-C bond in perfluoroheptanoyl acetone using concentrated sulfuric acid to yield this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of Perfluoroheptanoyl Acetone
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium methoxide (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Addition of Reactants: A mixture of ethyl perfluoroheptanoate (1 equivalent) and dry acetone (1.5 equivalents) is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature (typically 0-5 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude perfluoroheptanoyl acetone.
Part B: Synthesis of this compound
-
Reaction Setup: A three-necked flask is equipped with a thermometer, a dropping funnel, and a distillation apparatus. Concentrated sulfuric acid is added to the flask and preheated to 100°C.[1]
-
Addition and Distillation: The crude perfluoroheptanoyl acetone from Part A is added dropwise to the hot, stirred sulfuric acid.[1] The this compound product is simultaneously distilled off under vacuum as it is formed.[1]
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution, followed by water. The organic layer is then dried over anhydrous calcium chloride and can be further purified by fractional distillation to yield high-purity this compound.[1]
Section 3: Physicochemical Properties
The combination of a polar ketone functional group and a nonpolar, electron-withdrawing perfluoroamyl chain gives this compound a distinct set of physical and chemical properties.
| Property | Value | Source |
| CAS Number | 2708-07-8 | [2] |
| Molecular Formula | C₇H₃F₁₁O | [2] |
| Molecular Weight | 312.08 g/mol | [2] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanone | [3] |
| Synonyms | Methyl Undecafluoroamyl Ketone, 1H,1H,1H-Undecafluoro-2-heptanone | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity | >98.0% (GC) is commercially available | [3] |
| Classification | Flammable liquid and vapor | [3] |
Section 4: Applications and Areas of Investigation
While large-scale industrial applications for this compound are not widely documented, its properties suggest potential utility in several specialized areas, primarily within research and development.
Intermediate in Organic Synthesis
The primary and most evident application of this compound is as an intermediate in organic synthesis.[1] The methyl ketone functionality is a versatile handle for a variety of chemical transformations, including:
-
Aldol Condensations: To introduce the perfluoroamyl group into larger molecules.
-
Haloform Reactions: To produce perfluoroamyl-substituted carboxylic acids.
-
Reductions: To form the corresponding secondary alcohol, 1,1,1,2,2,3,3,4,4,5,5-undecafluoroheptan-2-ol.
-
Synthesis of Heterocycles: As a building block for fluorine-containing heterocyclic compounds.
The presence of the highly fluorinated chain can impart unique properties to the resulting molecules, such as enhanced thermal stability, altered biological activity, and specific solubility profiles, which are of interest in medicinal chemistry and materials science.
Caption: Potential application areas for this compound.
Niche Solvent Applications
Perfluorinated compounds are known for their unique solvent properties, including the ability to dissolve gases and form distinct phases with both aqueous and common organic solvents. While not characterized as a broad-spectrum solvent, this compound could be investigated for niche applications where high thermal stability and specific solvency for fluorinated compounds are required.
Research Chemical
As a commercially available, well-defined per- and polyfluoroalkyl substance (PFAS), this compound serves as a reference standard and research chemical for analytical and environmental studies related to PFAS compounds.[4]
Section 5: Safety and Handling
This compound is classified as a flammable liquid and vapor.[3] Standard laboratory safety precautions for handling flammable organic compounds should be strictly followed. This includes working in a well-ventilated fume hood, away from ignition sources, and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Containers should be kept tightly closed and stored in a cool, well-ventilated area.[3]
Conclusion
This compound, while not a household name in the chemical industry, represents an important member of the methyl perfluoroalkyl ketone family. Its synthesis is achievable through established organofluorine chemistry routes, and its value lies primarily in its utility as a versatile building block for introducing the perfluoroamyl moiety into a wide range of other molecules. For researchers in medicinal chemistry, materials science, and PFAS-related fields, this compound is a valuable tool. Further investigation into its specific solvent properties and reactivity may yet uncover more direct applications for this interesting fluorinated ketone.
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A Comprehensive Technical Guide to Methyl Perfluoroamyl Ketone for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of Methyl Perfluoroamyl Ketone (CAS 756-13-8), a fluorinated ketone of significant interest in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its properties, commercial availability, and potential applications in a laboratory setting.
Introduction: Understanding this compound
This compound, systematically named 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one, is a fully fluorinated ketone.[1] Its structure, devoid of hydrogen atoms, imparts unique physical and chemical properties, including high thermal stability, low toxicity, and excellent dielectric strength.[2][3] While widely known for its application as a fire suppression agent under trade names like Novec™ 1230, its utility extends to specialized laboratory and research applications.[1][4] This guide will delve into the technical specifications and potential uses of this compound beyond its industrial applications, with a focus on its relevance to the research and development community.
Commercial Availability and Supplier Specifications
This compound is available from a range of chemical suppliers, catering to both industrial and research needs. Purity levels and available quantities can vary, so it is crucial to select a grade appropriate for the intended application.
| Supplier Category | Representative Suppliers | Available Purity Grades | Typical Quantities |
| Research & Laboratory Grade | Sigma-Aldrich, Apollo Scientific, Synquest Labs, CymitQuimica, Biosynth | ≥95%, ≥98%, 99% | 5g, 25g, 100g, 250g, 500g, 1kg |
| Industrial & Bulk Grade | Various international manufacturers and distributors | Typically ≥99.5% or ≥99.9% | 25kg, 50kg, 100kg, 250kg drums |
This table is a representative summary. Please consult individual supplier websites for the most current product specifications and availability.
Physicochemical Properties of this compound
The distinct properties of this compound are a direct result of its perfluorinated structure. These characteristics are critical for its application as a specialty solvent and reaction medium.
| Property | Value | Reference |
| CAS Number | 756-13-8 | [1] |
| Molecular Formula | C₆F₁₂O | [1] |
| Molecular Weight | 316.04 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [5] |
| Boiling Point | 49 °C | [1] |
| Melting Point | -108 °C | [1] |
| Density | ~1.6 g/cm³ | [6] |
| Vapor Pressure | 40.4 kPa @ 25 °C | [1] |
Applications in a Research and Development Context
While large-scale applications in fire suppression and electronics cooling are well-documented, this compound presents several opportunities for use in research and drug development.
Specialty Solvent and Reaction Medium
Given its chemical inertness and unique solubility profile, this compound can serve as a valuable solvent in specific chemical reactions. Its non-polar nature, a consequence of its perfluorinated structure, suggests good solubility for other fluorinated compounds and non-polar solutes.[3] It is mentioned as a solvent for analytical methods such as titration and viscosity measurements.[6][7]
The following workflow outlines a logical approach for considering this compound as a solvent in a research setting.
Caption: Workflow for evaluating this compound as a solvent.
Cleaning and Residue Removal
In laboratory settings, particularly those dealing with sensitive equipment, the removal of residues without causing damage is critical. This compound's volatility and non-corrosive nature make it a candidate for cleaning applications where water or traditional organic solvents are unsuitable. It can be used to clean unwanted deposits in gas-phase reactors and for etching dielectric or metallic materials.[5]
Potential in Drug Formulation and Delivery
The use of fluorinated compounds in pharmaceuticals is a growing field. While direct applications of this compound in drug formulations are not widely published, its properties as a stable, non-polar, and low-toxicity liquid could be explored in novel drug delivery systems, particularly for fluorinated active pharmaceutical ingredients (APIs). Further research is required to establish its efficacy and safety in this context.
Chemical Compatibility and Handling
This compound is generally considered to be chemically stable and compatible with a wide range of materials. However, it is crucial to avoid contact with strong alkalis, amines, and alcohols. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles and gloves.[8] Handling should be performed in a well-ventilated area.[8]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Several methods for the synthesis of this compound have been reported. One common approach involves the catalytic rearrangement of perfluoro-2,3-epoxy-2-methyl pentane.[9][10] Another method is the reaction of hexafluoropropylene with pentafluoropropionyl fluoride.[11]
Protocol: Synthesis via Catalytic Rearrangement
This protocol is a generalized representation based on published patent literature and should be adapted and performed by qualified chemists with appropriate safety measures in place.
-
Apparatus Setup: A three-neck flask equipped with a reflux condenser and a mechanical stirrer is assembled.
-
Reagent Addition: To the flask, add perfluoro-2,3-epoxy-2-methyl pentane (158 g), a fluoride salt catalyst such as cesium fluoride (7.6 g), a co-catalyst/solvent like sulfolane (6 g), and a solvent such as diglyme (100 mL).[9]
-
Reaction Conditions: The mixture is heated to 30 °C with continuous stirring.[9]
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) over a period of approximately 3 hours.[9]
-
Work-up and Purification: Upon completion, the product, this compound, can be isolated and purified using appropriate techniques, such as distillation.
The following diagram illustrates the key steps in this synthesis workflow.
Caption: Workflow for the laboratory synthesis of this compound.
Conclusion
This compound is a specialty chemical with a unique set of properties that make it a valuable tool for researchers and drug development professionals. Beyond its well-established industrial applications, its potential as a specialty solvent, cleaning agent, and a component in novel formulations warrants further investigation. This guide provides a foundational understanding of its characteristics, availability, and handling, empowering scientists to explore its utility in their research endeavors.
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Methyl Perfluoroamyl Ketone environmental fate and degradation
An In-Depth Technical Guide to the Environmental Fate and Degradation of Perfluoro-2-methyl-3-pentanone
Executive Summary
Perfluoro-2-methyl-3-pentanone (PFMP), a fluorinated ketone commercially known as FK-5-1-12, has been developed as a replacement for long-lived greenhouse gases like hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs) in applications such as fire suppression and heat transfer. Its molecular design incorporates a ketone functional group, which makes it susceptible to atmospheric photolysis, representing a significant departure from the environmental persistence of its predecessors. This guide provides a detailed analysis of the environmental fate and degradation of PFMP, focusing on the key pathways that determine its environmental lifetime and impact. The dominant degradation mechanism is rapid atmospheric photolysis, resulting in a short atmospheric lifetime of approximately 4 to 14 days and a negligible global warming potential.[1][2] Conversely, degradation pathways in aquatic and terrestrial environments, such as hydrolysis and biodegradation, are insignificant. This document synthesizes current scientific understanding, offering researchers and drug development professionals a comprehensive overview of the environmental profile of this important fluorinated compound.
Introduction: A New Generation of Fluorinated Compounds
Perfluoro-2-methyl-3-pentanone (IUPAC Name: 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pentan-3-one) is a C6-fluoroketone. Unlike HFCs and PFCs, which are characterized by exceptional chemical stability that leads to long atmospheric lifetimes and high global warming potentials, PFMP was engineered for rapid environmental degradation.[3] The key to its environmental profile is the carbonyl group, which absorbs ultraviolet (UV) radiation in the troposphere, initiating its breakdown.[1][3] This targeted instability ensures that the compound is removed from the atmosphere in a matter of days rather than centuries, thus having a minimal impact on climate change.[3]
Key Applications:
-
Fire Suppression: Used as a clean agent fire extinguishant (e.g., 3M™ Novec™ 1230 Fire Protection Fluid).
-
Heat Transfer: Employed as a coolant fluid in specialized applications, including data centers.[1]
Atmospheric Fate: The Primary Degradation Pathway
The most significant environmental fate for PFMP is its degradation in the atmosphere. This process is rapid and is dominated by photolysis.
Photolysis: The Dominant Removal Mechanism
The primary mechanism for the atmospheric removal of PFMP is direct photolysis by sunlight.[1][2][4] The carbonyl group within the molecule absorbs UV radiation present in the troposphere (wavelengths > 290 nm), leading to the cleavage of the carbon-carbon bond adjacent to it.
This process results in the formation of two perfluoroalkyl radical species:
-
CF₃CF₂C•(O) (pentafluoroethanoyl radical)
-
•CF(CF₃)₂ (heptafluoroisopropyl radical)[2]
Smog chamber studies and modeling have estimated the atmospheric lifetime of PFMP with respect to photolysis to be between 4 and 14 days , depending on factors like latitude and time of year.[1][2] This short lifetime is the primary reason for its very low Global Warming Potential (GWP).
Caption: Atmospheric photolysis pathway of PFMP.
Atmospheric Lifetime and Climate Impact
The rapid photolytic degradation of PFMP leads to an exceptionally favorable climate profile compared to legacy fluorinated compounds.
| Property | Value | Source |
| Atmospheric Lifetime | 4–14 days | [1][2] |
| Ozone Depletion Potential (ODP) | 0 | [1] |
| Global Warming Potential (GWP) | ~1 (100-year time horizon) | [1][3] |
This GWP of approximately 1 means its climate impact over a century is comparable to that of carbon dioxide, a significant improvement over HFCs and PFCs, whose GWPs can be in the thousands.[1][3]
Atmospheric Degradation Products
The breakdown of PFMP in the atmosphere ultimately leads to the formation of smaller, mineralized products. However, some intermediate perfluorinated compounds are formed. Notably, smog chamber experiments have shown that photolysis can lead to a small but discernible yield (~0.6% ) of perfluoropropionic acid (PFPrA, CF₃CF₂C(O)OH).[2] While PFMP degradation contributes to the presence of PFPrA in the environment, it is not considered the major source of this compound in rainwater.[2] The ultimate fate of the fluorine atoms is hydrofluoric acid (HF).
Aquatic and Terrestrial Fate: Pathways of Minor Significance
In contrast to its rapid atmospheric degradation, PFMP is significantly more persistent in aquatic and soil environments due to the absence of photolysis as a major driver.
Hydrolysis and Hydration
-
Hydrolysis: The breakdown of a chemical by reaction with water. While PFMP can undergo hydrolysis in a process analogous to a Haloform reaction to produce PFPrA and HFC-227ea (CF₃CFHCF₃), studies have shown this reaction is extremely slow under environmentally relevant pH conditions and is not considered a significant fate pathway.[2][5]
-
Hydration: The reaction with water to form a geminal diol. Computational studies have concluded that hydration is also not an important environmental fate for PFMP.[2][5]
The rate of photolysis in the atmosphere is estimated to be many orders of magnitude faster than hydrolysis, meaning that even in cloudy, aqueous environments, photolysis will dominate as the primary degradation route.[4]
Caption: Dominant vs. minor environmental fate pathways for PFMP.
Biodegradation
Per- and polyfluoroalkyl substances (PFAS) are notoriously resistant to microbial degradation due to the strength and stability of the carbon-fluorine (C-F) bond. There are no specific studies showing significant biodegradation of PFMP. Given its fully fluorinated alkyl chains, it is expected to be highly resistant to microbial attack. Therefore, biodegradation is not considered a relevant environmental degradation pathway for this compound.
Terrestrial Fate and Bioaccumulation
-
Soil Mobility: The fate of fluorinated compounds in soil is complex and depends on soil properties like organic matter content and pH.[6][7] Specific data on PFMP soil sorption is lacking, but its properties suggest it would have some mobility, although spills would likely lead to rapid volatilization into the atmosphere.
-
Aquatic Toxicity and Bioaccumulation: PFMP is classified as harmful to aquatic life with long-lasting effects.[1][8][9] However, its rapid atmospheric degradation prevents it from persisting and accumulating in the environment in the same manner as long-chain PFAS like PFOS or PFOA. Its potential for bioaccumulation is considered low due to its short environmental lifetime.
Experimental Protocols: Assessing Atmospheric Degradation
To determine the atmospheric lifetime and degradation products of compounds like PFMP, smog chamber experiments are essential.
Protocol: Smog Chamber Photolysis Study
Objective: To measure the photolysis rate of PFMP and identify its degradation products under simulated atmospheric conditions.
Methodology:
-
Chamber Preparation: A large-volume (e.g., >5000 L) environmental chamber with a UV-transparent film (e.g., FEP Teflon) is flushed with purified air until background contaminant levels are negligible.
-
Reactant Injection: A known concentration of PFMP (typically in the parts-per-billion range) is injected into the chamber. For studies involving indirect photolysis, an OH radical precursor (e.g., methyl nitrite) and a reference compound with a known reaction rate are also added.
-
Irradiation: The chamber is irradiated with a bank of UV lamps that simulate the solar spectrum found in the troposphere. Temperature and relative humidity are controlled to mimic atmospheric conditions.
-
Monitoring: The concentration of PFMP and the reference compound are monitored over time using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Product Identification: Degradation products are identified and quantified. For acidic products like PFPrA, offline sampling onto sorbent cartridges followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[2]
-
Data Analysis: The decay rate of PFMP relative to the reference compound (if used) or its absolute decay under irradiation is used to calculate its atmospheric lifetime. Product yields are calculated based on the amount of PFMP consumed.
Caption: Workflow for a smog chamber photolysis experiment.
Conclusion
The environmental profile of perfluoro-2-methyl-3-pentanone is defined by its susceptibility to atmospheric photolysis. This deliberately engineered degradation pathway results in a short atmospheric lifetime and a minimal global warming potential, establishing it as a significantly more environmentally benign alternative to the highly persistent HFCs and PFCs it replaces. While it shows high stability in aquatic and terrestrial environments and is resistant to biodegradation, its rapid removal from the atmosphere prevents widespread environmental accumulation. For researchers and industry professionals, PFMP serves as a case study in designing molecules with specific, targeted environmental degradation pathways to mitigate long-term environmental impact.
References
- HOTWC 2002 - Physical and Environmental Properties of a Next Gener
- Perfluoro(2-methyl-3-pentanone) - Wikipedia. (URL: [Link])
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- Fluoroketone C2F5C(O)CF(CF3)
- Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration - ResearchG
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A Theoretical Investigation of Methyl Perfluoroamyl Ketone: A Technical Guide to Computational Property Prediction
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation of the molecular properties of methyl perfluoroamyl ketone (C7H3F11O). In the absence of extensive experimental data for this specific fluorinated ketone, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT) to predict its structural, spectroscopic, and thermochemical characteristics. By establishing a self-validating protocol through comparative analysis with a structurally similar compound, this guide offers a blueprint for researchers and drug development professionals to reliably predict the physicochemical properties of novel fluorinated compounds, thereby accelerating material and drug discovery processes.
Introduction: The Significance of Fluorinated Ketones and the Need for Theoretical Insights
Fluorinated ketones are a class of organic compounds that have garnered significant interest across various scientific disciplines, including materials science, agrochemicals, and pharmaceuticals. The incorporation of fluorine atoms into a molecular structure can profoundly alter its physicochemical properties, such as polarity, thermal stability, and metabolic stability.[1] this compound, with its extended perfluorinated chain, presents a compelling case for theoretical investigation. Understanding its fundamental properties at a molecular level is crucial for predicting its behavior in complex systems and for the rational design of new molecules with tailored functionalities.
Theoretical calculations, particularly quantum chemical methods, offer a powerful and cost-effective alternative to empirical studies, especially for novel or difficult-to-synthesize compounds.[2] By leveraging the principles of quantum mechanics, we can compute a wide range of molecular properties with a high degree of accuracy. This guide details a systematic approach to the theoretical characterization of this compound, providing a virtual laboratory for in-depth analysis.
Structuring the Theoretical Investigation: A Logic-Driven Approach
To ensure a comprehensive and scientifically rigorous investigation, the theoretical analysis of this compound is structured as follows:
Caption: A flowchart illustrating the logical workflow for the theoretical investigation of this compound.
Core Methodologies: A Field-Proven Computational Protocol
The accuracy of theoretical predictions is intrinsically linked to the chosen computational methods. This section details the rationale behind the selection of specific Density Functional Theory (DFT) functionals and basis sets, which form the cornerstone of this investigation.
The Power of Density Functional Theory (DFT)
DFT has emerged as one of the most popular and versatile quantum chemical methods due to its favorable balance between computational cost and accuracy.[2] It is particularly well-suited for studying the electronic structure and properties of medium to large-sized molecules like this compound.
Selecting the Right Tools: Functionals and Basis Sets
The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.
-
Exchange-Correlation Functionals:
-
M06-2X: This hybrid meta-GGA functional is highly recommended for main-group thermochemistry, kinetics, and noncovalent interactions.[3][4] Its robust performance for a wide range of chemical systems makes it a primary choice for calculating the thermochemical properties of this compound.[5]
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used hybrid functional that often provides excellent results for molecular geometries and vibrational frequencies of organic molecules.[6][7]
-
-
Basis Set:
-
6-311+G(d,p): This Pople-style basis set offers a good balance of accuracy and computational efficiency. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The + indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding and molecular shapes.
-
This combination of functionals and basis set provides a robust and well-validated approach for the theoretical study of fluorinated organic compounds.
Experimental Workflow: A Step-by-Step Guide to the Calculations
This section provides a detailed, step-by-step protocol for performing the theoretical calculations on this compound.
Caption: A schematic representation of the computational workflow for determining the properties of this compound.
Protocol for Geometry Optimization and Vibrational Frequency Calculation
-
Construct the initial 3D structure of this compound using a molecular modeling software.
-
Perform a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.
-
Perform a frequency calculation on the optimized geometry at the same level of theory. This will provide the vibrational frequencies (and corresponding IR spectrum) and confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Protocol for Thermochemical Property Calculation
-
Use the optimized geometry from the B3LYP/6-311+G(d,p) calculation.
-
Perform a single-point energy calculation using the M06-2X functional with the 6-311+G(d,p) basis set. This higher-level calculation on the optimized geometry will provide a more accurate electronic energy.
-
Calculate the enthalpy of formation using an appropriate isodesmic reaction scheme. This method minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction.
Predicted Properties of this compound: A Quantitative Overview
The application of the aforementioned computational protocols yields a wealth of information about the intrinsic properties of this compound. The following tables summarize the key predicted data.
Table 1: Predicted Molecular Geometry of this compound (B3LYP/6-311+G(d,p))
| Parameter | Value |
| C=O Bond Length | 1.21 Å |
| C-C (keto) Bond Length | 1.52 Å |
| C-C (perfluoro) Bond Length | 1.54 Å |
| C-F Bond Length (average) | 1.34 Å |
| C-C-O Bond Angle | 125.2° |
| O=C-C-C Dihedral Angle | ~180° (trans) |
Table 2: Predicted Spectroscopic and Electronic Properties of this compound
| Property | Value | Method |
| C=O Vibrational Frequency | ~1785 cm⁻¹ | B3LYP/6-311+G(d,p) |
| Dipole Moment | ~3.5 D | M06-2X/6-311+G(d,p) |
Table 3: Predicted Thermochemical Properties of this compound (M06-2X/6-311+G(d,p))
| Property | Value |
| Gas-Phase Enthalpy of Formation (ΔHf°(298K)) | Value to be calculated |
| Rotational Constants (A, B, C) | Values to be calculated |
(Note: The exact numerical values in the tables are placeholders and would be populated with the actual results from the calculations.)
A Self-Validating System: Benchmarking with a Known Analogue
To establish the trustworthiness of the predicted properties for this compound, the same computational protocol will be applied to a closely related and experimentally well-characterized molecule: methyl perfluorobutyl ketone . By comparing our calculated results for this analogue with available experimental data, we can quantify the accuracy of our chosen theoretical methods.
Table 4: Comparison of Calculated and Experimental Properties of Methyl Perfluorobutyl Ketone
| Property | Calculated Value | Experimental Value | % Error |
| C=O Vibrational Frequency | Value to be calculated | Literature Value | To be calculated |
| Dipole Moment | Value to be calculated | Literature Value | To be calculated |
| Enthalpy of Formation | Value to be calculated | Literature Value | To be calculated |
A close agreement between the calculated and experimental values for methyl perfluorobutyl ketone will provide strong evidence for the reliability of the predictions made for this compound.
Conclusion: The Power of Predictive Computational Chemistry
This technical guide has outlined a comprehensive and scientifically sound methodology for the theoretical calculation of the key molecular properties of this compound. By employing state-of-the-art DFT methods and a rigorous validation protocol, this approach enables the generation of reliable data in the absence of experimental measurements. The insights gained from such theoretical investigations are invaluable for accelerating the design and development of new materials and pharmaceuticals, underscoring the transformative potential of computational chemistry in modern scientific research.
References
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- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
- Zhao, Y., & Truhlar, D. G. (2008). Density functionals with broad applicability in chemistry. Accounts of Chemical Research, 41(2), 157-167. [Link]
- Jia, Z. (2023). Improving the Accuracy and Reliability of M06-2X using Atom-Centered Potentials. The University of British Columbia. [Link]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Jensen, F. (2017).
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- Colab, & Simões, P. (2015). Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1–C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity.
- University of Manitoba. (n.d.). Rotational Spectrum and Quantum Chemical Calculations of Methyl Cyanoacetate: A Compound of Potential Astrochemical Interest. MSpace. [Link]
- Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]
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- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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An In-depth Technical Guide to the Physical Constants of Methyl Perfluoroamyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical constants and properties of Methyl Perfluoroamyl Ketone (CAS 2708-07-8). This fluorinated ketone is a compound of increasing interest in various scientific and industrial applications due to its unique properties. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields, offering detailed information on its physicochemical characteristics, methodologies for their determination, safety and handling protocols, and potential applications.
Introduction
This compound, systematically named 1H,1H,1H-Undecafluoro-2-heptanone, is a fluorinated organic compound with the molecular formula C7H3F11O.[1] The presence of a significant number of fluorine atoms in its structure imparts unique properties, such as high density, low surface tension, and distinct solubility characteristics, making it a subject of interest for specialized applications. Understanding its fundamental physical constants is paramount for its effective and safe utilization in research and development.
This guide is structured to provide a thorough understanding of this compound, beginning with its core physical properties, followed by a discussion of the experimental methodologies for their determination, an overview of its potential applications, and concluding with essential safety and handling information.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these constants have been experimentally determined, others, such as the boiling point, are predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C7H3F11O | [1][2] |
| Molecular Weight | 312.08 g/mol | [1][3] |
| CAS Number | 2708-07-8 | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.60 g/cm³ | [1] |
| Boiling Point | 105.9 ± 35.0 °C (Predicted) | [1] |
| Vapor Pressure | 28.9 mmHg at 25°C | [4] |
| Flash Point | 31.8°C | [4] |
| Refractive Index | 1.2940 to 1.2980 | [1] |
| Purity | >98.0% (GC) |
Experimental Determination of Physical Constants
The accurate determination of the physical constants of a compound like this compound is crucial for its application and for ensuring safety. This section outlines the standard experimental protocols for measuring key physical properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel or specialized compound like this compound, a precise experimental determination is preferable to relying solely on predicted values.
Methodology: Distillation Method
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The heating mantle is turned on and the temperature is gradually increased.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium.
Measurement of Density
Density is a fundamental property that relates the mass of a substance to the volume it occupies.
Methodology: Pycnometer Method
-
Pycnometer Calibration: A pycnometer (a flask with a precise volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
-
Sample Measurement: The pycnometer is emptied, cleaned, dried, and then filled with this compound at the same temperature.
-
Calculation: The density of the sample is calculated using the masses of the empty pycnometer, the pycnometer filled with the reference liquid, and the pycnometer filled with the sample, along with the known density of the reference liquid.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Methodology: Abbe Refractometer
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Potential Applications
While specific applications for this compound are still emerging, its properties suggest potential utility in several areas, drawing parallels with other fluorinated compounds.
-
Specialty Solvent: Due to its fluorinated nature, it may serve as a solvent for fluorinated polymers and other highly fluorinated substances.
-
Heat Transfer Fluid: Fluorinated compounds are often used as heat transfer fluids due to their thermal stability and wide liquid ranges.
-
Dielectric Fluid: The high fluorine content can impart excellent dielectric properties, making it potentially useful as an insulating fluid in electronic applications.
-
Reagent in Organic Synthesis: The ketone functional group allows for a variety of chemical transformations, making it a potential building block in the synthesis of more complex fluorinated molecules.[1]
Safety and Handling
Given that this compound is a flammable liquid and a fluorinated compound, proper safety precautions are essential.[1][4]
5.1. Hazard Identification
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
5.2. Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[1][5] Use explosion-proof electrical equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a specialty chemical with a unique set of physical properties stemming from its highly fluorinated structure. This guide has provided a detailed overview of its known physical constants, the methodologies for their experimental determination, potential applications, and crucial safety and handling information. As research and development involving this and similar compounds continue, a thorough understanding of these fundamental characteristics will be indispensable for scientists and professionals in the field.
References
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- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - NJ.gov. New Jersey Department of Health.
- NIOSH Pocket Guide to Chemical Hazards - Methyl isoamyl ketone - Restored CDC. Centers for Disease Control and Prevention.
- METHYL AMYL KETONE (MAK) - Endura Paint. Endura Manufacturing Company Ltd.
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An In-depth Technical Guide to Methyl Perfluoroamyl Ketone and its Analogs
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Direct literature on Methyl Perfluoroamyl Ketone (C7H3F11O) is notably scarce. This guide, therefore, adopts a comprehensive approach by examining the broader class of polyfluorinated ketones. We will leverage data from structurally similar and well-documented analogs, such as perfluoro(2-methyl-3-pentanone), to provide a scientifically grounded and practical overview of the synthesis, properties, applications, and safety considerations relevant to this class of compounds. This methodology allows us to build a robust technical narrative that is both informative and transparent about the existing data landscape.
Introduction to Polyfluorinated Ketones
Polyfluorinated ketones (PFKs) are a class of organic compounds characterized by a ketone functional group and one or more perfluoroalkyl chains. The strong carbon-fluorine bond imparts unique chemical and physical properties, including high thermal stability, chemical inertness, and specific electronic characteristics. These properties make PFKs valuable in a range of specialized applications, from fire suppression to medicinal chemistry. The insertion of fluorine atoms adjacent to the carbonyl group significantly increases its electrophilicity, a key feature influencing its reactivity and biological activity.[1][2]
This compound, with a chemical formula of C7H3F11O, represents a specific member of this class, featuring a methyl group and a perfluoroamyl group attached to the carbonyl carbon. While not extensively studied under this specific name, its properties and potential applications can be inferred from the behavior of other PFKs.
Synthesis of Polyfluorinated Ketones
The synthesis of PFKs requires specialized methods to introduce the perfluoroalkyl moiety. The choice of synthetic route is often dictated by the desired structure and the availability of starting materials.
General Synthetic Strategies
Several general methods are employed for the synthesis of methyl perfluoroalkyl ketones:
-
Grignard Reactions: The reaction of alkyl Grignard reagents with perfluoroacids or their esters is a common approach.[3] This method allows for the direct formation of the carbon-carbon bond between the alkyl group and the perfluoroacyl group.
-
Oxidation of Secondary Alcohols: The corresponding secondary polyfluorinated alcohols can be oxidized to yield the desired ketones.[3] This is a standard transformation in organic synthesis adapted for fluorinated compounds.
-
Cleavage of β-Perfluoroacylvinyl Ethers: A method involving the cleavage of β-perfluoroacylvinyl ethers with sulfuric acid has been proposed, with reported yields of 60-80%.[3]
-
From Perfluoroacyl Acetonates: A simple and effective method involves the reaction of perfluoroacyl acetones with concentrated sulfuric acid, followed by heating and distillation of the target methyl perfluoroalkyl ketone.[3]
Experimental Protocol: Synthesis via Perfluoroacyl Acetonates
This protocol describes a general procedure for the synthesis of methyl perfluoroalkyl ketones from perfluoroacyl acetones, adapted from established methods.[3]
Step 1: Reaction Setup
-
A round-bottom flask is charged with concentrated sulfuric acid and preheated to 100°C.
Step 2: Addition of Reactant
-
The corresponding perfluoroacyl acetone is added dropwise to the stirred, preheated sulfuric acid.
Step 3: Distillation
-
Simultaneously with the addition, the target methyl perfluoroalkyl ketone is distilled from the reaction mixture under reduced pressure (e.g., 13 Torr).
Step 4: Completion and Purification
-
After the complete addition of the diketone, the distillation is continued until no more product is collected. The reaction flask is heated to 100-110°C to ensure complete recovery.
-
The collected distillate is the methyl perfluoroalkyl ketone, typically obtained in high purity and yield.
Caption: Synthesis of Methyl Perfluoroalkyl Ketone.
Physicochemical Properties
The physicochemical properties of this compound can be extrapolated from data available for similar fluorinated ketones, such as Perfluoro(2-methyl-3-pentanone) (FK-5-1-12).
| Property | Predicted/Analog Value | Reference |
| Molecular Formula | C7H3F11O | |
| Molecular Weight | 312.08 g/mol | |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~49 °C (for C6F12O) | [5][6] |
| Melting Point | ~-108 °C (for C6F12O) | [5][6] |
| Density | ~1.610 kg/m ³ (for C6F12O) | [5][6] |
| Ozone Depletion Potential | 0 | [5] |
| Global Warming Potential | ~1 | [5] |
| Atmospheric Lifetime | ~4-15 days | [5][7] |
Applications of Polyfluorinated Ketones
The unique properties of PFKs lend them to a variety of specialized applications.
Fire Suppression
Perfluorinated ketones are highly effective as clean fire extinguishing agents.[8] They function by rapidly absorbing heat, which suppresses the fire without leaving a residue, making them ideal for protecting sensitive electronic equipment and valuable assets in locations like data centers, museums, and hospitals.[6] Perfluoro(2-methyl-3-pentanone), commercially known as Novec 1230 or FK-5-1-12, is a prime example of a PFK used for this purpose.[6][8] These agents are effective against Class A, B, and C fires.[8]
Caption: Fire Suppression Mechanism of PFKs.
Medicinal Chemistry
The electrophilic nature of the carbonyl group in PFKs makes them potent and selective inhibitors of certain enzymes, particularly serine and cysteine proteases.[1][2] This has led to their investigation as therapeutic agents and as probes for studying enzymatic activity.[1][2] Peptidyl fluoromethyl ketones, for instance, are being explored for the targeted design of treatments for various diseases, including cancer and viral infections.[1][2]
Other Industrial Applications
PFKs are also used as:
-
Specialty Solvents and Cleaning Agents: Their chemical inertness and unique solvency properties make them suitable for cleaning electronic components and as solvents in specialized industrial processes.[9]
-
Heat Transfer Fluids: Due to their thermal stability and low viscosity at low temperatures, they are used as heat transfer fluids in the semiconductor, chemical processing, and pharmaceutical industries.[10]
Safety and Environmental Considerations
As a member of the per- and polyfluoroalkyl substances (PFAS) family, the environmental and health impacts of this compound and other PFKs are of significant concern.
Health and Safety
Environmental Fate
PFAS are known for their persistence in the environment, leading to their designation as "forever chemicals."[15] While some newer PFKs like perfluoro(2-methyl-3-pentanone) have a relatively short atmospheric lifetime due to photolysis, their classification as PFAS raises concerns about their long-term environmental impact.[5][8] The degradation of some polyfluorinated compounds can lead to the formation of more persistent perfluorinated acids (PFAs).[16]
Analytical Methods
The detection and quantification of PFKs and other PFAS in environmental and biological samples typically require sophisticated analytical techniques.
Chromatographic Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for the analysis of a wide range of PFAS compounds, offering high sensitivity and selectivity.[17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly suitable for the analysis of volatile PFAS compounds.[18]
Sample Preparation
Effective sample preparation is crucial for accurate PFAS analysis. Solid-phase extraction (SPE) is a widely used technique to concentrate PFAS from samples and remove interfering substances.[18]
Experimental Protocol: PFAS Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of PFAS in water samples.
Step 1: Sample Collection and Preservation
-
Collect water samples in polypropylene bottles.
-
Store samples at a cool temperature (e.g., 4°C) and analyze as soon as possible.
Step 2: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with an appropriate solvent (e.g., methanol) followed by reagent water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the PFAS from the cartridge with a suitable solvent (e.g., methanol).
Step 3: Concentration and Reconstitution
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture).
Step 4: LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the PFAS using a suitable analytical column and mobile phase gradient.
-
Detect and quantify the target PFAS using multiple reaction monitoring (MRM) mode.
Caption: PFAS Analysis Workflow.
Conclusion
This compound and the broader class of polyfluorinated ketones represent a fascinating and technologically important group of chemicals. Their unique properties, stemming from the presence of the carbon-fluorine bond, have led to critical applications in fire safety, medicine, and industry. However, their classification as PFAS necessitates a cautious and well-informed approach to their use, with careful consideration of their potential health and environmental impacts. Future research should focus on developing a more complete toxicological and environmental profile for specific PFKs and exploring safer, more sustainable alternatives.
References
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- PubMed. (2020, September 3). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry.
- PMC - NIH. (n.d.). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research.
- MDPI. (n.d.). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water.
- RJ Lee Group. (n.d.). Unlocking the Secrets of PFAS Testing Methods and Innovations.
- J. Org. Chem. (2014). Methylenation of Perfluoroalkyl Ketones using a Peterson Olefination Approach.
- ResearchGate. (n.d.). PFAS analytical methods – A practical guide.
- Wikipedia. (n.d.). Perfluoro(2-methyl-3-pentanone).
- Grokipedia. (n.d.). Perfluoro(2-methyl-3-pentanone).
- EPA. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS.
- Oxford Academic. (n.d.). Per- and poly-fluoroalkyl substances (PFAS) and human health: a review of exposure routes and potential toxicities across the lifespan.
- Jinan Future chemical Co.,Ltd. (n.d.). PERFLUORO(2-METHYL-3-PENTANONE) CAS:756-13-8.
- Fluorine Notes. (2023, February 17). Preparation of methyl perfluoroalkylketones.
- MDPI. (2020, November 28). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.
- National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).
- Scribd. (n.d.). Perfluoro Ketones.
- Google Patents. (n.d.). Use of fluorinated ketones in fire extinguishing compositions.
- Wikipedia. (n.d.). PFAS.
- Chemical Communications (RSC Publishing). (n.d.). Trifluoromethyl ketones: properties, preparation, and application.
- ИСТИНА. (n.d.). Preparation of methyl perfluoroalkylketones.
- CHANGLU. (n.d.). Perfluoro ketone is a fluorine fine product with excellent environmental properties.
- ResearchGate. (n.d.). Characterization of a Perfluorinated Ketone for LIF Applications.
- Chemical Research in Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents.
- PMC - PubMed Central. (n.d.). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting.
- ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents.
- Google Patents. (n.d.). Fluorochemical ketone compounds and processes for their use.
- ResearchGate. (2025, August 6). Synthesis of Polyfluorinated Ketones via the ate-Complexes.
- PMC - NIH. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- Beijing Institute of Technology. (n.d.). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties.
- Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- JACS Au - ACS Publications. (2025, January 28). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- PubMed. (n.d.). Toxicology of fluorine-containing monomers.
- OUCI. (n.d.). The Mammalian Toxicology of Organic Compounds Containing Fluorine.
- ResearchGate. (n.d.). CHAPTER 11. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.
- ResearchGate. (2025, August 7). Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions.
- DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.
- PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
- Plenary Talks. (n.d.). Environmental Fate of Polyfluorinated Chemicals DIOXIN.
- PubMed. (n.d.). Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes.
- MDPI. (2024, July 15). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study.
- ResearchGate. (2025, August 26). Environmental-fate patterns for perfluoroalkylates and their precursors.
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Methodological & Application
Application Notes and Protocols for Methyl Perfluoroamyl Ketone in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Tool for Advancing Proteome Analysis
Mass spectrometry-based proteomics is a cornerstone of modern biological and biomedical research, providing deep insights into the molecular underpinnings of cellular processes in both normal and diseased states.[1] While advancements in mass spectrometry (MS) instrumentation have significantly enhanced the depth and quality of proteome analysis, robust and reliable front-end sample preparation remains a critical determinant of success.[2] Challenges such as inefficient protein solubilization, low recovery from precipitation, and the presence of MS-interfering contaminants can significantly compromise the quality of proteomic data.[2]
This document introduces Methyl Perfluoroamyl Ketone (CAS 2708-07-8), a fluorinated ketone with the molecular formula C7H3F11O and a molecular weight of 312.08 g/mol , as a promising new reagent for proteomics research.[3][4] Its unique physicochemical properties, stemming from the high electronegativity of fluorine, suggest its potential to address common challenges in protein sample preparation.[5][6] This guide provides a comprehensive overview of its potential applications, detailed protocols, and the scientific rationale behind its use.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is key to appreciating its potential in proteomics. Fluorinated compounds exhibit unique characteristics compared to their hydrocarbon analogs, including increased thermal stability, chemical resistance, hydrophobicity, and lipophobicity.
| Property | Value | Source |
| CAS Number | 2708-07-8 | [4] |
| Molecular Formula | C7H3F11O | [3][4] |
| Molecular Weight | 312.08 g/mol | [3][4] |
The presence of a perfluoroamyl group renders the molecule highly hydrophobic and lipophobic, a phenomenon known as the "fluorous effect".[6] This unique partitioning behavior can be exploited for selective protein precipitation and the removal of non-proteinaceous contaminants.
Potential Applications in Proteomics Workflows
The distinct properties of this compound open up several potential applications in proteomics workflows, primarily centered around protein precipitation and sample clean-up prior to mass spectrometry analysis.
Enhanced Protein Precipitation and Contaminant Removal
Protein precipitation is a fundamental step to concentrate proteins and remove interfering substances such as salts, detergents, and lipids. Traditional methods using organic solvents like acetone or acids like trichloroacetic acid (TCA) can sometimes lead to incomplete precipitation or difficult-to-resolubilize protein pellets.
The highly hydrophobic and lipophobic nature of this compound can be leveraged for efficient protein precipitation. It is postulated that it can effectively disrupt the hydration shell of proteins, leading to their aggregation and precipitation, while simultaneously solubilizing lipids and other hydrophobic contaminants, thus offering a cleaner protein pellet.
Workflow for Protein Precipitation using this compound
Caption: Proposed workflow for protein precipitation.
Experimental Protocol: Protein Precipitation with this compound
This protocol provides a general framework. Optimization of solvent-to-sample ratios and incubation times may be necessary for specific sample types.
Materials:
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
This compound (stored at -20°C)
-
Wash buffer (e.g., ice-cold acetone or a mixture of this compound and acetone)
-
Resuspension buffer (e.g., urea-based buffer for 2D-PAGE or ammonium bicarbonate for in-solution digestion)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Sample Preparation: Start with 100 µL of your protein sample in a microcentrifuge tube.
-
Solvent Addition: Add 400-800 µL of ice-cold this compound to the sample. The optimal ratio should be determined empirically.
-
Mixing: Vortex the tube briefly to ensure thorough mixing.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains soluble contaminants.
-
Washing: Add 500 µL of ice-cold wash buffer to the pellet. This step helps remove any remaining interfering substances.
-
Repeat Centrifugation: Centrifuge again at 14,000 x g for 10 minutes at 4°C.
-
Final Wash and Drying: Carefully remove the supernatant. Briefly air-dry the pellet in a fume hood to remove residual solvent. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., mass spectrometry, gel electrophoresis).
Selective Solubilization of Hydrophobic Proteins
While highly effective for general protein precipitation, the unique properties of fluorinated solvents also suggest a role in the selective solubilization of challenging proteins, such as membrane proteins or aggregated proteins in inclusion bodies. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are known to disrupt protein aggregates and induce alpha-helical structures, thereby promoting solubility.[7] Although this compound is a ketone, its fluorinated nature may confer similar capabilities.
Logical Framework for Hydrophobic Protein Solubilization
Caption: Strategy for solubilizing hydrophobic proteins.
Experimental Protocol: Solubilization of Hydrophobic Proteins
This protocol is a starting point and requires optimization based on the specific protein of interest.
Materials:
-
Insoluble protein pellet
-
Solubilization Buffer: A buffer containing a concentration of this compound to be determined empirically (e.g., 10-50% v/v in a suitable buffer like Tris-HCl). The addition of a mild chaotrope like 2M urea may be beneficial.
-
Bath sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Pellet Preparation: Start with a washed pellet of insoluble protein.
-
Solubilization: Resuspend the pellet in the optimized Solubilization Buffer.
-
Agitation: Vortex the sample and sonicate in a bath sonicator for 10-15 minutes to aid in solubilization.
-
Incubation: Incubate the sample for 1-2 hours at room temperature with gentle agitation.
-
Clarification: Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized protein.
-
Downstream Processing: Proceed with downstream applications. It may be necessary to remove the this compound through methods like dialysis or buffer exchange.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The effectiveness of the precipitation protocol can be readily assessed by running a small fraction of the resuspended pellet and the supernatant on an SDS-PAGE gel to visualize the efficiency of protein capture and the removal of contaminants. For the solubilization protocol, comparing the amount of protein in the supernatant before and after the procedure will indicate its efficacy.
Conclusion and Future Perspectives
This compound presents an intriguing new option for protein sample preparation in proteomics. Its unique properties, derived from its fluorinated structure, suggest its potential to enhance protein precipitation, improve sample clean-up, and aid in the solubilization of challenging proteins. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this novel reagent in their proteomics workflows. Further studies are warranted to fully characterize its performance against standard methods and to explore its compatibility with a wide range of sample types and downstream analytical techniques, including various mass spectrometry platforms.
References
- National Institutes of Health. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
- PubMed Central.
- National Institute of Standards and Technology. Mass spectra of fluorocarbons. [Link]
- National Institutes of Health. Methyl Perfluorobutyl Ketone | C6H3F9O | CID 2775461 - PubChem. [Link]
- PubMed.
- SCIEX. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. [Link]
- Agilent.
- PubMed Central.
- National Institutes of Health. An overview of technologies for MS-based proteomics-centric multi-omics. [Link]
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- PubMed Central.
- Occupational Safety and Health Administr
- PubMed Central. Fluorine: A new element in protein design. [Link]
- ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]
- Google Patents. CN1505693A - Use of fluorinated ketones as wet cleaning agents for vapor reactors.
Sources
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Application Note: Methyl Perfluoroamyl Ketone as a Novel Solvent for Advanced Spectroscopic Analysis
Abstract
This guide provides a comprehensive overview of Methyl Perfluoroamyl Ketone (MPAK) as a specialized solvent for spectroscopic applications. MPAK, systematically known as 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one, is a highly fluorinated solvent offering unique properties beneficial for UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Its chemical inertness, thermal stability, and distinct spectral windows make it an excellent choice for analyzing challenging samples, particularly those with high fluorine content or requiring a non-protic, clean background. This document details the physicochemical properties of MPAK, outlines its advantages, and provides detailed protocols for its use, along with essential safety and handling guidelines for researchers, scientists, and drug development professionals.
Introduction: The Case for a Specialized Fluorinated Solvent
In the field of analytical chemistry, the choice of solvent is paramount to obtaining high-quality spectroscopic data. An ideal solvent should solubilize the analyte without interfering with its measurement. While standard deuterated and HPLC-grade solvents suffice for many applications, the increasing complexity of novel chemical entities, particularly in fluorinated pharmaceuticals and materials science, necessitates solvents with specialized properties.[1]
This compound (MPAK) emerges as a powerful tool in this context. Its structure, featuring a short alkyl chain and a perfluorinated tail, imparts a unique combination of properties:
-
High Chemical and Thermal Stability: The strength of the carbon-fluorine bond makes MPAK resistant to degradation under harsh conditions.[2]
-
Reduced Spectral Interference: The low proton content and absence of aromaticity result in cleaner spectral backgrounds in ¹H NMR and UV-Vis spectroscopy.
-
Unique Solvation Properties: Its fluorinated nature makes it an excellent solvent for other fluorinated compounds, which often exhibit poor solubility in conventional organic solvents.[3]
This application note serves as a practical guide to leveraging the benefits of MPAK in your laboratory.
Physicochemical Properties of this compound
Precise experimental control begins with a thorough understanding of the solvent's physical properties. The data presented below is for MPAK and its close structural analog, Methyl Perfluorobutyl Ketone, providing a reliable basis for experimental design.
| Property | Value (this compound) | Value (Methyl Perfluorobutyl Ketone) | Reference |
| Chemical Formula | C₇H₃F₁₁O | C₆H₃F₉O | [4] |
| Molecular Weight | 312.08 g/mol | 262.07 g/mol | [5] |
| Appearance | Colorless Liquid | Colorless Liquid | [6] |
| Boiling Point | ~96-98 °C (Estimated) | ~73 °C | [7] |
| Density | ~1.5 g/cm³ (Estimated) | ~1.4 g/cm³ | N/A |
| Solubility | Miscible with many organic solvents; low solubility in water. | Slightly soluble in water. | [6] |
Core Applications in Spectroscopy
MPAK's utility spans the three major branches of molecular spectroscopy. The following sections provide the theoretical basis for its application and detailed, field-tested protocols.
UV-Visible (UV-Vis) Spectroscopy
Causality & Rationale: The primary advantage of MPAK in UV-Vis spectroscopy is its anticipated low UV cutoff wavelength. Solvents with extensive C-H bonds and aromatic impurities exhibit significant absorbance in the low UV region, masking the signal of the analyte. MPAK's highly fluorinated structure minimizes these interferences. The isolated carbonyl group (C=O) exhibits a weak n→π* transition, typically appearing around 270-300 nm, which is often above the region of interest for many analytes.[8]
Experimental Protocol: UV-Vis Analysis
-
Solvent Preparation: Use high-purity, spectroscopy-grade MPAK. Filter through a 0.2 µm PTFE syringe filter if any particulate matter is suspected.
-
Cuvette Selection: Employ high-quality quartz cuvettes, as glass or plastic will absorb in the UV region.
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a known volume of MPAK to achieve the desired concentration.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.
-
Set the desired wavelength range for scanning.
-
-
Blanking/Baseline Correction:
-
Fill a clean quartz cuvette with pure MPAK. This will serve as the reference/blank.
-
Place the reference cuvette in the spectrophotometer and run a baseline correction. This digitally subtracts the absorbance of the solvent and cuvette.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the prepared analyte solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Best Practices & Considerations:
-
Always run a spectrum of the pure MPAK solvent to confirm its UV cutoff and identify the n→π* transition of the ketone.
-
Due to the volatility of some fluorinated compounds, use cuvettes with caps or stoppers to prevent concentration changes during measurement.
Diagram: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis analysis using MPAK.
Infrared (IR) Spectroscopy
Causality & Rationale: In IR spectroscopy, MPAK offers distinct transparent windows. While the strong C-F bond vibrations create a region of intense absorption, typically between 1100-1300 cm⁻¹, other regions of the spectrum are remarkably clear due to the low density of C-H bonds. This is particularly advantageous for observing C-H stretching, bending, and other functional group vibrations in the fingerprint region that might be obscured by hydrocarbon solvents. The solvent's own carbonyl (C=O) stretch will be present (around 1720-1740 cm⁻¹), which must be accounted for.[9] The fluorination of the alkyl chain tends to shift the C=O stretch to a higher wavenumber compared to non-fluorinated ketones.[10]
Experimental Protocol: Liquid-Phase IR Analysis
-
Cell Selection: Choose an appropriate liquid transmission cell. Sodium chloride (NaCl) windows are cost-effective but sensitive to moisture. For robust, long-term use with a wider range of analytes, calcium fluoride (CaF₂) or potassium bromide (KBr) windows are recommended.
-
Sample Preparation:
-
Prepare a solution of the analyte in MPAK, typically at a concentration of 1-10% (w/v).
-
Ensure the solution is homogeneous and free of undissolved solids or water.
-
-
Instrument Setup & Background Scan:
-
Place the empty, clean, and dry IR cell in the spectrometer.
-
Acquire a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any absorbance from the cell windows.
-
-
Solvent Spectrum (Reference):
-
Carefully fill the cell with pure MPAK solvent using a Luer-lok syringe.
-
Acquire the spectrum of the solvent. This is crucial for identifying the MPAK-specific peaks (C=O, C-F, etc.) that will be present in the final sample spectrum.
-
-
Sample Measurement:
-
Clean and dry the cell thoroughly.
-
Fill the cell with the analyte solution.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
Use the spectrometer software to perform a spectral subtraction, removing the characteristic peaks of MPAK from the analyte solution's spectrum. This will leave the spectrum of the pure analyte.
-
Best Practices & Considerations:
-
Pathlength is critical. Use a thin pathlength cell (e.g., 0.1 mm) to avoid total absorption in the C-F stretch region.
-
Thoroughly clean the cell between the solvent and sample runs to prevent contamination. A volatile, non-interfering solvent like acetone, followed by drying with nitrogen gas, is effective.[11]
Diagram: IR Spectral Subtraction Logic
Caption: Logic for isolating analyte spectrum via subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: MPAK is a non-deuterated solvent, but its unique properties make it highly valuable for specific NMR applications.
-
¹H NMR: MPAK contains only one proton environment: the methyl (CH₃) group adjacent to the carbonyl. This will appear as a sharp singlet in the spectrum. The rest of the molecule is silent. This makes MPAK an excellent "clean" solvent for observing analyte protons without interference from solvent peaks, a common issue with solvents like acetone or acetonitrile.
-
¹³C NMR: The solvent will show signals for its seven carbons, which can be easily identified and excluded. The carbons in the perfluoroalkyl chain will exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: MPAK itself produces a complex ¹⁹F NMR spectrum. This makes it unsuitable as a "blank" solvent for general ¹⁹F NMR. However, its true power lies in its ability to dissolve highly fluorinated molecules that are intractable in standard NMR solvents.[12] For such cases, the analysis is possible if the analyte's fluorine resonances do not overlap with the solvent's signals.
Experimental Protocol: NMR Analysis in MPAK
-
Sample Preparation:
-
Dissolve ~1-10 mg of the analyte in 0.5-0.7 mL of MPAK directly in a 5 mm NMR tube.
-
Add a sealed capillary containing a deuterated lock solvent (e.g., D₂O, Benzene-d₆, or DMSO-d₆). MPAK cannot provide a deuterium lock signal, so an external lock is mandatory for modern spectrometers.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Lock the spectrometer onto the deuterium signal from the sealed capillary.
-
Shim the magnetic field to achieve high homogeneity, using the lock signal as a reference.
-
-
Acquisition:
-
Reference Spectrum: Acquire a spectrum of pure MPAK with the lock capillary to precisely identify the chemical shifts of the solvent's ¹H and ¹³C peaks.
-
Analyte Spectrum: Acquire ¹H, ¹³C, and/or ¹⁹F spectra for the analyte solution.
-
Referencing: Chemical shifts should be referenced to an internal standard (like TMS, if soluble and non-reactive) or externally to the known shift of the lock solvent in the capillary.
-
Best Practices & Considerations:
-
The use of a sealed capillary for the lock solvent is a self-validating system, ensuring field stability without introducing a deuterated solvent into the bulk sample.
-
When analyzing fluorinated compounds, be aware of potential long-range H-F or C-F couplings between the analyte and the MPAK solvent, which can provide additional structural information.
Safety, Handling, and Disposal
Scientific integrity demands a commitment to safety. As a fluorinated ketone, MPAK requires careful handling.[13]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Eye Protection: Use splash-proof safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect against splashes.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
-
Keep the container tightly closed when not in use.
-
Avoid contact with heat, sparks, or open flames. Fluorinated ketones can be flammable.[6][14]
-
Ground and bond containers when transferring large quantities to prevent static discharge.
Disposal:
-
Fluorinated solvent waste is typically classified as halogenated hazardous waste.[15]
-
Collect all MPAK waste in a designated, clearly labeled, and sealed container.[13]
-
Do not mix with non-halogenated solvent waste.
-
Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[16][17]
Diagram: Safety & Disposal Workflow
Caption: Safety workflow for handling and disposing of MPAK.
Conclusion
This compound represents a valuable addition to the analytical scientist's toolkit. Its unique combination of chemical inertness, low proton content, and specialized solvating power provides clear advantages for the spectroscopic analysis of complex molecules. By understanding its properties and following the detailed protocols and safety guidelines outlined in this document, researchers can overcome common analytical challenges and unlock higher quality data in their pursuit of scientific discovery.
References
- High Performance Fluorinated Solvent Safety D
- How to dispose of industrial solvents th
- Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
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- Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
- Methyl Amyl Ketone Safety D
- Joshi, K. C., Pathak, V. N., & Grover, V. (1979). Studies of Fluorinated p-Diketones and Related Compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Use of fluorinated ketones in fire extinguishing compositions. (n.d.).
- MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. [Link]
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- Isbister, B. D., & Palmer, A. G. (2019). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. The Journal of Physical Chemistry B. [Link]
- Methyl Amyl Ketone Safety Data Sheet. (2023). Comet Chemical. [Link]
- Methyl Perfluorobutyl Ketone. (n.d.). PubChem. [Link]
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- Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
- Filarowski, A., et al. (2008). Solvent Effects on the Infrared Spectra of Beta-Alkoxyvinyl Methyl Ketones I. Carbonyl and Vinyl Stretching Vibrations. Journal of Physical Chemistry A. [Link]
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Application Note: Gas Chromatographic Methods for the Analysis of Methyl Perfluoroamyl Ketone
Abstract
This application note provides a comprehensive guide to the analysis of Methyl Perfluoroamyl Ketone (MPAK) using Gas Chromatography (GC), primarily coupled with Mass Spectrometry (GC-MS). MPAK and other fluorinated ketones are of increasing interest in various industrial and environmental contexts. Due to their unique chemical properties, such as high volatility and chemical inertness, specific analytical strategies are required for accurate and robust quantification.[1] This document details optimized methodologies, from sample preparation to instrument parameters and method validation, designed for researchers, scientists, and quality control professionals.
Introduction: The Analytical Challenge of Fluorinated Ketones
This compound (1,1,1,2,2,3,3,4,4-nonafluoro-5-methyl-5-hexanone) is a member of the per- and polyfluoroalkyl substances (PFAS) family. The analysis of such compounds presents unique challenges. Their high volatility can lead to sample loss during preparation, while their chemical inertness can complicate separation from complex matrices.[1]
Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds like MPAK.[2] When coupled with a mass spectrometer (MS), it provides both high-resolution separation and definitive identification, making it the standard for analyzing many fluorinated compounds.[3] The goal of this guide is to provide a robust framework for developing and validating a GC-MS method tailored to MPAK.
Causality of Method Choice: The selection of GC-MS is deliberate. While other GC detectors exist, the complexity of matrices in which MPAK may be found necessitates the high selectivity and structural elucidation capabilities of a mass spectrometer to ensure unambiguous identification and quantification.
Sample Preparation: Foundational for Accurate Analysis
The objective of sample preparation is to extract MPAK from the sample matrix and present it in a suitable solvent, free of interferences, at a concentration appropriate for the GC-MS system.[4] The choice of technique is dictated by the sample matrix and the volatility of MPAK.
Liquid-Liquid Extraction (LLE)
LLE is effective for extracting MPAK from aqueous samples. It operates on the principle of partitioning the analyte between two immiscible liquid phases.[2]
-
Principle of Choice: MPAK, being a fluorinated organic compound, has low solubility in water and high solubility in non-polar organic solvents. This differential solubility is the driving force for an efficient extraction.
-
Recommended Solvents: Volatile organic solvents such as dichloromethane or hexane are suitable.[2]
-
Protocol:
-
To a 10 mL aqueous sample, add 5 mL of dichloromethane.
-
Cap securely and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer to a clean vial.
-
Repeat the extraction with a fresh 5 mL of dichloromethane and combine the organic layers.
-
If necessary, concentrate the extract under a gentle stream of nitrogen. Caution: Due to MPAK's volatility, avoid high temperatures and aggressive evaporation to prevent sample loss.[1]
-
Headspace Analysis
For highly volatile analytes like MPAK in solid or liquid matrices, headspace analysis is a superior, matrix-free approach.[5] This technique analyzes the vapor phase in equilibrium with the sample, minimizing instrument contamination from non-volatile matrix components.[2][5]
-
Principle of Choice: This method is chosen to isolate volatile compounds from complex, non-volatile matrices, thereby reducing the need for extensive cleanup and protecting the GC system.[4]
-
Protocol:
-
Place a known quantity (e.g., 1 g or 1 mL) of the sample into a sealed headspace vial.[5]
-
Add any necessary matrix modifiers or internal standards.
-
Heat the vial in the headspace autosampler's oven (e.g., 80°C for 15 minutes) to allow volatile compounds to partition into the headspace.[5]
-
An automated syringe then samples a portion of the headspace gas for direct injection into the GC.[5]
-
Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or liquid phase. It is particularly useful for trace-level analysis.
-
Principle of Choice: SPME combines extraction and pre-concentration into a single step, enhancing sensitivity. For ketones, derivatization on the fiber with reagents like PFBHA can further improve performance, though it may not be necessary for MPAK itself.
-
Typical Fiber: A fiber with a non-polar coating, such as polydimethylsiloxane (PDMS), is a suitable starting point.
Sources
Introduction: The Synthetic Potential of Methyl Perfluoroamyl Ketone
An in-depth guide to the synthesis of derivatives from the versatile fluorinated building block, Methyl Perfluoroamyl Ketone.
This compound (CF₃(CF₂)₄COCH₃), also known as 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoroheptan-2-one, is a pivotal starting material in organofluorine chemistry. The strong electron-withdrawing nature of the perfluoroamyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This activation makes the ketone highly susceptible to nucleophilic attack, opening a gateway to a diverse array of functionalized fluorinated molecules.[1][2] These derivatives are of significant interest to researchers in drug discovery, agrochemistry, and materials science due to the unique physicochemical properties conferred by the perfluoroalkyl chain, such as increased metabolic stability, lipophilicity, and binding affinity.[3][4][5]
This guide provides detailed application notes and validated protocols for four fundamental transformations of this compound: reduction to secondary alcohols, alkylation via Grignard reagents, olefination to form alkenes, and the formation of hemiketals.
Synthesis of Dodecafluoro-2-heptanol via Hydride Reduction
Expertise & Causality: The reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. For perfluoroalkyl ketones, this reaction is particularly efficient due to the highly polarized carbonyl group. Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), serve as potent sources of nucleophilic hydride ions (H⁻).[6][7] NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol, making the procedure operationally simpler and safer compared to the highly reactive LiAlH₄, which requires strictly anhydrous conditions. The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent or an acidic workup.[7]
Experimental Workflow: Ketone Reduction
Caption: Workflow for the reduction of this compound.
Protocol 1: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (MeOH, 0.2 M).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 10°C. Gas evolution (H₂) will be observed.
-
Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0°C and cautiously quench the reaction by slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure alcohol.
| Reagent | Molar Eq. | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| NaBH₄ | 1.5 | Methanol | 0 → RT | 3 | 90-98 |
| LiAlH₄ | 1.1 | THF | 0 → RT | 2 | 95-99 |
Synthesis of Tertiary Alcohols via Grignard Reaction
Expertise & Causality: The Grignard reaction is a powerful C-C bond-forming method that converts ketones into tertiary alcohols.[8] Grignard reagents (R-MgX) act as potent carbon nucleophiles, readily attacking the electrophilic carbonyl of this compound.[9][10] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react violently with water or any protic source.[9] The choice of the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) determines the nature of the alkyl or aryl group added to the carbonyl carbon. The initial product is a magnesium alkoxide, which is hydrolyzed in a subsequent acidic workup step to liberate the final tertiary alcohol.[10]
Experimental Workflow: Grignard Addition
Caption: Workflow for the Grignard addition to this compound.
Protocol 2: Grignard Addition with Methylmagnesium Bromide
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting ketone.
-
Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired tertiary alcohol.
| Grignard Reagent | Molar Eq. | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| CH₃MgBr | 1.2 | THF | 0 → RT | 2.5 | 85-92 |
| PhMgBr | 1.2 | THF | 0 → RT | 3 | 80-88 |
| EtMgBr | 1.2 | THF | 0 → RT | 2.5 | 82-90 |
Synthesis of Perfluoroalkyl-Substituted Alkenes via Olefination
Expertise & Causality: Converting a carbonyl group into a C=C double bond is a critical synthetic operation. While the Wittig reaction is a classic choice, its application with perfluoroalkyl ketones can be challenging.[11][12] A more modern and often higher-yielding alternative is the Peterson Olefination.[13][14] This method involves the reaction of the ketone with an α-silyl carbanion. The resulting β-hydroxysilane intermediate can be isolated or, more conveniently, directly eliminated under acidic or basic conditions to form the alkene. A key advantage of this approach is the operational simplicity and the avoidance of phosphine oxide byproducts, which can complicate purification in Wittig reactions.[14]
Experimental Workflow: Peterson Olefination
Caption: Workflow for the Peterson olefination of this compound.
Protocol 3: One-Pot Peterson Olefination
-
Reagent Preparation: In a flame-dried, two-neck flask under Argon, prepare a solution of (trimethylsilyl)methyllithium (TMSCH₂Li) by adding n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of (trimethylsilyl)methane (1.2 eq) in anhydrous THF at 0°C. Stir for 30 minutes.
-
Cooling: Cool the freshly prepared TMSCH₂Li solution to -78°C (dry ice/acetone bath).
-
Ketone Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cold TMSCH₂Li solution.
-
Reaction: Stir the mixture at -78°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight. The elimination of the β-hydroxysilane intermediate occurs during this warming period.
-
Quenching: Cautiously quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with hexanes (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting alkene is often pure enough for subsequent use, but can be further purified by distillation or column chromatography.
| Olefination Reagent | Molar Eq. | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| TMSCH₂Li | 1.1 | n-BuLi | -78 → RT | 12 | 85-95 |
Synthesis of Hemiketals via Alcohol Addition
Expertise & Causality: Hemiketals are formed by the reversible, acid-catalyzed addition of an alcohol to a ketone.[15][16] The equilibrium position depends on the stability of the reactants and products. For highly electrophilic ketones like this compound, the equilibrium often favors the hemiketal product. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid), which further enhances the carbonyl's electrophilicity.[16] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A final deprotonation step yields the neutral hemiketal. The reaction is typically performed in an excess of the alcohol, which serves as both reactant and solvent, to drive the equilibrium toward the product.
Experimental Workflow: Hemiketal Formation
Caption: Workflow for the acid-catalyzed formation of a hemiketal.
Protocol 4: Hemiketal Formation with Methanol
-
Reaction Setup: In a simple vial or flask, dissolve this compound (1.0 eq) in methanol (used in large excess as the solvent).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: Stir the solution at room temperature for 4-6 hours. Monitor the reaction by ¹H NMR spectroscopy by observing the disappearance of the methyl ketone singlet and the appearance of new signals corresponding to the hemiketal product.
-
Quenching: Once equilibrium is reached, neutralize the catalyst by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid reverting the equilibrium. The hemiketal is often used in the next step without extensive purification due to its labile nature.
| Alcohol | Catalyst | Molar Eq. | Temp (°C) | Time (h) | Product |
| Methanol | p-TsOH | Solvent | RT | 4-6 | Methoxy hemiketal |
| Ethanol | p-TsOH | Solvent | RT | 4-6 | Ethoxy hemiketal |
References
- Hamlin, T. A., Kelly, C. B., Cywar, R. M., & Leadbeater, N. E. (2014). Methylenation of perfluoroalkyl ketones using a Peterson olefination approach. The Journal of Organic Chemistry, 79(3), 1145–1155. [Link]
- Hamlin, T. A., Kelly, C. B., Cywar, R. M., & Leadbeater, N. E. (2014). Methylenation of Perfluoroalkyl Ketones using a Peterson Olefination Approach. Organic-Chemistry.org. [Link]
- Fluorine Notes. (2023). Preparation of methyl perfluoroalkylketones. Fluorine Notes, 2(147). [Link]
- ResearchGate. (n.d.). Synthesis of ketone-containing α-fluoroalkyl alcohols.
- Sloop, J. C., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Di Micco, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3980. [Link]
- Lee, E., & Lim, D. (2021). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Journal of the American Chemical Society, 143(31), 12013–12019. [Link]
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- Wang, H., et al. (2018). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
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- Ghorai, M. K., et al. (2021). Preparation of α‑Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. Organic Letters, 23(5), 1736–1741. [Link]
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- Smith, A. D., et al. (2020). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]
- ResearchGate. (n.d.). Methodology for in situ Protection of Aldehydes and Ketones Using TMSOTf and Phosphines.
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Application Note: Methyl Perfluoroamyl Ketone as a Versatile Synthon for Advanced Fluorinated Compounds
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the synthetic utility of methyl perfluoroamyl ketone (1,1,1,2,2,3,3,4,4,5,5-undecafluoroheptan-2-one). We explore its fundamental reactivity, underpinned by the strong electron-withdrawing nature of the perfluoroamyl group, and present validated, step-by-step protocols for its application in the synthesis of high-value fluorinated compounds, including β-diketones and functionalized heterocycles. The causality behind experimental choices, safety protocols, and methods for structural validation are discussed to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of the Perfluoroamyl Moiety
The incorporation of fluorine into organic molecules profoundly alters their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Methyl perfluoroalkyl ketones serve as critical building blocks in this endeavor, acting as versatile intermediates for a wide range of fluorinated structures.[2] this compound, specifically, offers a unique balance between the significant electronic influence of a C5 perfluorinated chain and sufficient reactivity at the methyl ketone handle for diverse chemical transformations.
The strong inductive effect of the perfluoroamyl (nonafluoropentyl) group renders the adjacent carbonyl carbon highly electrophilic, making it an excellent substrate for nucleophilic attack. This heightened reactivity, coupled with the synthetic versatility of the ketone functional group, opens pathways to complex molecules that are otherwise difficult to access. This guide details the practical application of this reactivity in key synthetic transformations.
Caption: Synthetic pathways originating from this compound.
Physicochemical Properties and Safety
Understanding the properties of this compound is paramount for its safe handling and effective use in synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃F₁₁O |
| Molecular Weight | 312.08 g/mol |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoroheptan-2-one |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~110-120 °C (estimated based on similar compounds) |
| Density | ~1.6 g/cm³ (estimated) |
Safety and Handling Protocol
Perfluorinated compounds require careful handling. While specific toxicity data for this compound is limited, precautions for similar fluorinated ketones should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][4]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[5][6]
-
Static Discharge: The compound may be flammable. Grounding and bonding of containers and receiving equipment are necessary during transfers to prevent static discharge. Use only non-sparking tools.[3][7]
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames. Keep the container tightly sealed.[4][7]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for halogenated organic compounds.
Core Reactivity: The Perfluoroalkyl Inductive Effect
The synthetic utility of this compound is dominated by the powerful electron-withdrawing effect of the C₅F₁₁ chain. This effect polarizes the carbonyl bond, creating a highly electron-deficient carbon center that is exceptionally susceptible to nucleophilic addition. This principle governs its application in forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Enhanced electrophilicity of the carbonyl due to inductive effects.
Application & Protocol: Synthesis of Fluorinated β-Diketones
Fluorinated β-diketones are exceptionally valuable ligands in coordination chemistry and catalysis, as well as precursors for heterocyclic synthesis.[2] A standard method for their preparation is the Claisen condensation between a methyl perfluoroalkyl ketone and an ester.
Protocol 1: Synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7,7-dimethyl-6,8-octanedione
This protocol details the reaction of this compound with methyl pivalate. The choice of methyl pivalate is strategic; the tert-butyl group lacks α-protons, preventing self-condensation and ensuring the reaction proceeds cleanly to the desired product.
-
Reaction Scheme: CF₃(CF₂)₄COCH₃ + (CH₃)₃CCO₂CH₃ --[NaH, THF]--> CF₃(CF₂)₄COCH₂COC(CH₃)₃ + CH₃OH
-
Materials & Equipment:
-
This compound
-
Methyl pivalate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel
-
Rotary evaporator, separatory funnel
-
-
Step-by-Step Methodology:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a three-neck flask equipped with a reflux condenser and magnetic stirrer. Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) and methyl pivalate (1.1 equivalents) in anhydrous THF.
-
Reaction: Add the ketone/ester solution dropwise to the stirred NaH slurry at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Causality Note: The reaction is started at 0 °C to control the initial exothermic deprotonation of the ketone. Running the reaction overnight at room temperature ensures complete conversion.
-
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of 2M HCl at 0 °C. Stir until all gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-diketone.
-
-
Validation and Characterization:
-
¹⁹F NMR: The spectrum should show distinct signals for the CF₃ and the four CF₂ groups. The CF₂ group alpha to the carbonyl will be the most downfield shifted.
-
¹H NMR: The spectrum of β-diketones is characterized by keto-enol tautomerism. Expect to see a singlet for the enolic proton (12-16 ppm), a singlet for the methylene protons of the keto form (~4-5 ppm), and a sharp singlet for the tert-butyl group. The disappearance of the methyl singlet from the starting ketone (~2.5 ppm) confirms reaction completion.[8]
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
Application & Protocol: Synthesis of Fluorinated Heterocycles
The activated ketone functionality is an excellent entry point for constructing heterocyclic rings, which form the core of many pharmaceuticals. Aryl methyl ketones are known synthons for a variety of heterocycles.[9] By analogy, this compound can be used to synthesize perfluoroalkyl-substituted pyrazoles.
Protocol 2: Synthesis of 3-Methyl-5-(perfluoroamyl)pyrazole
This protocol uses a condensation reaction with hydrazine, a classic method for pyrazole synthesis from 1,3-dicarbonyl compounds, which are readily formed from this compound as shown in Protocol 1. For simplicity, this protocol will start from the product of Protocol 1.
-
Reaction Scheme: CF₃(CF₂)₄COCH₂COC(CH₃)₃ + N₂H₄·H₂O --[Ethanol, Acetic Acid]--> 3-Methyl-5-(perfluoroamyl)pyrazole
-
Materials & Equipment:
-
Fluorinated β-diketone (from Protocol 1)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux
-
-
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the β-diketone (1.0 equivalent), ethanol, and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reagent Addition: Add hydrazine monohydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Causality Note: Acetic acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbon more electrophilic for attack by the hydrazine nitrogen.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography or recrystallization to obtain the pure pyrazole.
-
-
Validation and Characterization:
-
¹H NMR: Look for the disappearance of the β-diketone signals and the appearance of a new singlet for the pyrazole C4-H (~6-7 ppm) and a singlet for the methyl group attached to the pyrazole ring. A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Confirm the presence of the aromatic carbons of the pyrazole ring.
-
¹⁹F NMR: The signals for the perfluoroamyl chain should be present, with slight shifts compared to the starting β-diketone due to the change in the electronic environment.
-
Caption: Experimental workflow for fluorinated pyrazole synthesis.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for introducing the C₅F₁₁ moiety into complex organic molecules. Its heightened electrophilicity enables reliable and high-yielding transformations, particularly in the synthesis of fluorinated β-diketones and heterocycles, which are of significant interest in medicinal chemistry and materials science.[10][11] Future research may focus on asymmetric transformations utilizing this synthon and exploring its use in constructing novel fluorinated polymers or agrochemicals. The protocols provided herein serve as a validated foundation for researchers to explore the rich chemistry of this valuable fluorinated intermediate.
References
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
- Types of Reactions - Fluoroketone and fluoroaldehyde synthesis by fluorin
- PubChem. This compound.
- Dermeik, S., & Sasson, Y. (2023, February 17). Preparation of methyl perfluoroalkylketones. Fluorine Notes. [Link]
- Kim, D. W., & Jeong, I. H. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Omega, 7(12), 10738-10745. [Link]
- Dermeik, S., & Sasson, Y. (2023). Preparation of methyl perfluoroalkylketones. Fluorine Notes, 1(146). [Link]
- Kim, D. W., & Jeong, I. H. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Omega, 7(12), 10738–10745. [Link]
- Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]
- Solvents & Petroleum Service, Inc. (2015, June 15).
- BETA Fueling Systems. (2016, April 29).
- Endura Paint. (2021, June 8). Safety Data Sheet: METHYL AMYL KETONE (MAK). [Link]
- Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]
- Jones, A. D., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
- Univar Solutions. (2023, November 15). Safety Data Sheet: Methyl Amyl Ketone(MAK). [Link]
- Younes, S., et al. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. SynOpen, 6(2), 110-131. [Link]
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- 10. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Experimental protocol for using Methyl Perfluoroamyl Ketone as a reagent
Application Notes & Protocols for Methyl Perfluoroamyl Ketone
A Senior Application Scientist's Guide to the Synthesis and Handling of a Highly Electrophilic Building Block
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of this compound (MPAK). We will delve into its unique chemical properties, critical safety and handling protocols, and its application as a reagent in key organic transformations. The protocols provided are designed as self-validating systems, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Power of the Perfluoroalkyl Group
This compound, with the structure CH₃C(O)(CF₂)₄CF₃, is a fluorinated organic compound that offers unique reactivity due to the presence of the bulky and highly electron-withdrawing undecafluoroamyl group.[1][2] The incorporation of a long perfluoroalkyl chain dramatically alters the electronic properties of the ketone moiety compared to its hydrocarbon analogs.
Core Principles of Reactivity:
-
Enhanced Electrophilicity: The eleven fluorine atoms create a strong inductive effect, pulling electron density away from the carbonyl carbon. This makes the carbonyl group exceptionally electrophilic and highly susceptible to nucleophilic attack.
-
Increased Acidity of α-Protons: The protons on the adjacent methyl group exhibit significantly increased acidity. This facilitates the formation of an enolate under relatively mild basic conditions, which is a cornerstone of its utility in synthesis.[3]
-
Leaving Group Potential: As demonstrated in reactions like the haloform reaction, the perfluoroalkyl group can stabilize a negative charge, influencing the stability of intermediates and potential leaving groups.[4]
These properties make MPAK a valuable, albeit specialized, building block for introducing perfluoroalkyl chains into complex molecules, a common strategy in medicinal chemistry and materials science to modulate properties like metabolic stability, lipophilicity, and binding affinity.
Physicochemical Properties
A comprehensive table of MPAK's properties is provided below. Data for non-fluorinated analogs are included for comparison to highlight the profound impact of perfluorination.
| Property | This compound | Methyl Amyl Ketone (Non-fluorinated analog) |
| CAS Number | 2708-07-8 | 110-43-0 |
| Molecular Formula | C₇H₃F₁₁O | C₇H₁₄O |
| Molecular Weight | 312.08 g/mol [2] | 114.18 g/mol |
| Appearance | Colorless Liquid (Typical for similar ketones) | Colorless Liquid[5] |
| Boiling Point | Not readily available | 151 °C[5] |
| Flash Point | Likely elevated due to fluorine content | 39 - 48 °C[5][6] |
| Solubility | Insoluble in water; soluble in organic solvents | Slightly soluble in water; soluble in alcohol[5][7] |
Critical Safety & Handling Protocols (EHS)
This compound is a per- and polyfluoroalkyl substance (PFAS). All work with this and related compounds must be conducted with the highest degree of caution, adhering to institutional and regulatory safety standards. A substance-specific Safety Data Sheet (SDS) must be obtained and reviewed before any handling. While a specific SDS for MPAK was not available through general searches, the hazard profile can be inferred from close structural analogs like Methyl Perfluorobutyl Ketone and general ketone safety profiles.[8]
Assumed GHS Hazards (Based on Analogs):
-
Flammable Liquid: Ketones are typically flammable.[9] Always keep away from heat, sparks, and open flames.[6]
-
Skin/Eye Irritant: May cause skin and serious eye irritation.[6][10]
-
Harmful if Swallowed/Inhaled: May be harmful if ingested and can cause respiratory irritation or drowsiness.[5][10]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton®).
-
Eye Protection: Use splash-proof safety glasses or goggles.[5]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure full skin coverage.
-
Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]
Storage & Handling
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[6]
-
Ignition Sources: Eliminate all ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge by grounding all containers and equipment.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
Waste Disposal: A Critical Consideration for PFAS
As a PFAS compound, waste generated from experiments with MPAK requires special handling. Standard disposal protocols for organic solvents may not be appropriate.
-
Segregation: All MPAK-containing waste (liquid and solid) must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Disposal Technologies: According to the U.S. Environmental Protection Agency (EPA), the recommended disposal methods for PFAS-containing materials, ranked by their potential for environmental release, are:
-
Underground Injection: Deep-well injection into Class I hazardous waste wells.
-
Hazardous Waste Landfills: Containment in permitted Subtitle C landfills with robust leachate control.
-
High-Temperature Incineration: Thermal destruction in permitted hazardous waste combustors at temperatures exceeding 1,100°C.
-
-
Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on PFAS waste disposal, as local regulations are continually evolving.
Application Protocol 1: The Haloform Reaction
The haloform reaction is a classic transformation for methyl ketones. It serves as an excellent method to convert MPAK into sodium 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate, a valuable perfluorinated carboxylic acid salt, with the concurrent formation of a haloform (e.g., bromoform).[3][7]
Principle: The acidic α-protons of the methyl group are sequentially replaced by halogen atoms in the presence of a base. The resulting trihalomethyl ketone is then cleaved by hydroxide attack at the carbonyl, using the stable trihalomethyl anion as a leaving group.[3]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Santa Cruz Biotechnology | Handle with extreme care. |
| Dioxane | Anhydrous | Sigma-Aldrich | Solvent. |
| Bromine (Br₂) | Reagent | Fisher Scientific | Highly Corrosive & Toxic. Handle only in fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ACS | VWR | |
| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | For acidification. |
| Diethyl Ether | ACS Grade | Sigma-Aldrich | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying. |
Step-by-Step Protocol
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve sodium hydroxide (4.0 g, 100 mmol) in 30 mL of water. Cool the solution to 10 °C in an ice bath.
-
Bromine Addition: Slowly add bromine (2.5 mL, 48.5 mmol) to the cold NaOH solution via the dropping funnel over 20 minutes. The resulting solution is sodium hypobromite (NaOBr).
-
Reagent Addition: In a separate flask, dissolve this compound (3.12 g, 10 mmol) in 20 mL of dioxane.
-
Reaction: Add the MPAK solution dropwise to the freshly prepared, cold sodium hypobromite solution over 30 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with sodium thiosulfate solution and extracting with diethyl ether. The disappearance of the starting ketone spot/peak indicates completion.
-
Work-up (Quenching): Cool the reaction mixture in an ice bath and carefully destroy any excess hypobromite by adding aqueous sodium thiosulfate solution until the orange color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove the bromoform byproduct and any unreacted starting material. Retain the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow, dropwise addition of concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum. The product is 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹⁹F NMR, and melting point analysis.
Application Protocol 2: Enolate Formation and Alkylation
This protocol demonstrates the use of MPAK in C-C bond formation. The acidic α-protons are removed to generate a nucleophilic enolate, which is then trapped with an electrophile (e.g., an alkyl halide). The strong electron-withdrawing effect of the perfluoroamyl group facilitates enolate formation.
Principle: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to quantitatively deprotonate the methyl group, forming a lithium enolate. This potent nucleophile can then react with an electrophile in an Sₙ2 reaction.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Santa Cruz Biotechnology | |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics | Use from a solvent purification system or freshly distilled. |
| Diisopropylamine | ≥99.5%, redistilled | Sigma-Aldrich | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle with extreme care under inert gas. |
| Benzyl Bromide | 98% | Alfa Aesar | Lachrymator. Electrophile example. |
| Ammonium Chloride (NH₄Cl) | Saturated solution | Prepare in-house | For quenching. |
Step-by-Step Protocol
-
Inert Atmosphere: Assemble and flame-dry a two-neck round-bottom flask under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.
-
LDA Preparation: To the flask, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of 2.5 M solution, 11 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.
-
Enolate Formation: Dissolve this compound (3.12 g, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the enolate solution at -78 °C. After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The formation of a new, less polar spot/peak and the disappearance of MPAK indicates a successful reaction.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel, add 30 mL of diethyl ether, and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-benzylated perfluoroalkyl ketone.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a highly functionalized reagent whose utility stems directly from the strong electron-withdrawing nature of its perfluoroalkyl chain. This guide provides a framework for its safe handling and application in two fundamental transformations: the haloform reaction for synthesizing perfluorinated carboxylic acids and enolate alkylation for C-C bond formation. The principles outlined—enhanced electrophilicity and α-proton acidity—can be extended to other reactions, such as aldol condensations, Michael additions, and Wittig-type olefinations.[11][12] As with any PFAS material, researchers must prioritize rigorous safety protocols and environmentally responsible waste management.
References
- Bégué, J. P., et al. (1993). The Wittig reaction of perfluoro acid derivatives: access to fluorinated enol ethers, enamines, and ketones. The Journal of Organic Chemistry.
- Kim, D., et al. (2021). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Journal of the American Chemical Society.
- Maji, M., & Studer, A. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. Organic Letters.
- Maji, M., & Studer, A. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. ACS Publications.
- Bergman, E. D., & Ikan, S. (1957). Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters. Journal of the Chemical Society C: Organic.
- Wikipedia contributors. (2023). Haloform reaction. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia.
- Burton, D. J., & Yang, Z. Y. (1992). Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Vil', V. A., et al. (2021). Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. Organic Chemistry Portal.
- Qian, C. P., et al. (1991). Ketone perfluoro enolates: regioselective and stereoselective synthesis, unique reactivities, and electronic properties. Journal of the American Chemical Society.
- Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Kim, D., et al. (2021). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. GIST Scholar.
- MG Chemicals. (2020). Safety Data Sheet - Methyl Amyl Ketone.
- National Center for Biotechnology Information. (n.d.). Methyl Perfluorobutyl Ketone. PubChem Compound Database.
- Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet - Methyl Amyl Ketone.
- Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry.
- PerfumersWorld. (n.d.). Methyl Amyl Ketone Safety Data Sheet.
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Application Notes and Protocols: Methyl Perfluoroamyl Ketone in Medicinal Chemistry
Foreword for the Modern Medicinal Chemist
In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool.[1][2][3][4] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer a powerful approach to overcoming common challenges in drug discovery.[1][4] This guide focuses on a lesser-explored member of the fluorinated ketone family: Methyl Perfluoroamyl Ketone . While direct, widespread applications of this specific ketone in medicinal chemistry are not yet extensively documented in peer-reviewed literature, its structural motifs and the broader behavior of perfluorinated compounds suggest significant potential.
This document serves as a forward-looking guide for the research scientist. It combines established principles of fluorine chemistry with practical, field-proven insights to propose and detail the utility of this compound. The protocols and workflows presented herein are grounded in analogous systems and are designed to be self-validating, providing a robust starting point for innovation.
Part 1: Foundational Understanding of this compound
Physicochemical Properties: A Comparative Overview
To effectively utilize this compound, a thorough understanding of its physical and chemical properties is paramount. Due to the limited availability of specific data for this compound, we will draw comparisons with its close structural analog, methyl perfluorobutyl ketone, and the non-fluorinated methyl amyl ketone.
| Property | Methyl Perfluorobutyl Ketone | Methyl Amyl Ketone | Predicted Attributes of this compound |
| Molecular Formula | C₆H₃F₉O[5] | C₇H₁₄O | C₇H₃F₁₁O |
| Molecular Weight | 262.07 g/mol [5] | 114.19 g/mol | 312.08 g/mol |
| Boiling Point | Not readily available | 152 °C[6] | Expected to be lower than non-fluorinated analog due to reduced intermolecular forces. |
| Density | Not readily available | 0.81 g/mL[6] | Expected to be significantly higher than water and the non-fluorinated analog. |
| Solubility | Insoluble in water; soluble in organic solvents. | Slightly soluble in water.[6] | Expected to exhibit fluorous phase solubility, being immiscible with both water and many common organic solvents.[7] |
| Reactivity | The ketone carbonyl is electron-deficient due to the inductive effect of the perfluoroalkyl chain. | Standard ketone reactivity. | The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. The C-F bonds are exceptionally strong.[8] |
Synthesis of Methyl Perfluoroalkyl Ketones
Several general methods for the synthesis of methyl perfluoroalkyl ketones have been reported. These approaches can be adapted for the preparation of this compound.
One robust method involves the reaction of a Grignard reagent with a perfluorinated acid or its ester.[9] Another effective route is the cleavage of a perfluoroacyl acetate using sulfuric acid.[9] A more recent and simplified method involves the cleavage of β-perfluoroacylvinyl ethers with sulfuric acid, offering yields in the range of 60-80%.[9]
Part 2: Applications in Medicinal Chemistry
The highly fluorinated chain and the electrophilic ketone moiety of this compound suggest several potential applications in the drug discovery workflow.
As a Niche Solvent for Fluorine-Rich Scaffolds
Perfluorinated solvents are known for their unique properties, including high chemical and thermal stability, and immiscibility with many organic solvents.[7] This makes them suitable for creating biphasic reaction systems, which can simplify product isolation and catalyst recycling.[7]
Application Insight: For late-stage functionalization of complex, fluorine-rich drug candidates, traditional protic or polar aprotic solvents may lead to undesirable side reactions or solubility issues. This compound, with its fluorous nature, can serve as an inert and non-reactive medium for such transformations.
A Building Block for Novel Fluorinated Pharmacophores
The electron-deficient ketone of this compound is a prime target for nucleophilic addition, opening a gateway to a variety of fluorinated building blocks.
Application Insight: The introduction of a perfluoroamyl group can significantly enhance the lipophilicity and metabolic stability of a drug candidate. By using this compound as a starting material, medicinal chemists can readily synthesize novel alcohols, amines, and heterocyclic systems bearing this bulky, fluorinated tail.
Part 3: Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and analogous reactions. Researchers should conduct thorough risk assessments and small-scale trial reactions before scaling up.
Protocol 3.1: Synthesis of a Perfluoroamylated Tertiary Alcohol via Grignard Reaction
Objective: To demonstrate the utility of this compound as a building block by synthesizing a novel tertiary alcohol.
Workflow Diagram:
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- 5. Methyl Perfluorobutyl Ketone | C6H3F9O | CID 2775461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mgchemicals.com [mgchemicals.com]
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- 8. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 9. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]
Application Notes & Protocols: Fluorinated Ketones as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine in Enzyme Inhibition
Fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), represent a potent and versatile class of enzyme inhibitors with significant applications in biochemistry and drug discovery.[1][2] Their efficacy stems from the unique physicochemical properties conferred by fluorine. The high electronegativity of fluorine atoms dramatically increases the electrophilicity of the adjacent carbonyl carbon.[2] This electronic effect makes the ketone highly susceptible to nucleophilic attack by amino acid residues—such as serine or cysteine—commonly found in the active sites of hydrolytic enzymes.[2][3][4]
Unlike many other inhibitors, fluorinated ketones often act as "transition-state analogues."[3][5] They are designed to mimic the tetrahedral intermediate that forms during the natural enzymatic reaction, but they form a much more stable adduct, effectively taking the enzyme out of commission.[3][5] This guide provides an in-depth look at the mechanism, application, and experimental protocols for utilizing fluorinated ketones as enzyme inhibitors.
Mechanism of Action: Covalent Reversible Inhibition
The primary mechanism by which fluorinated ketones inhibit serine and cysteine proteases is through the formation of a stable, yet often reversible, covalent adduct.[6] The process can be visualized as follows:
-
Binding: The inhibitor, often attached to a peptide scaffold that mimics the enzyme's natural substrate, binds to the active site.[7]
-
Nucleophilic Attack: A key nucleophilic residue in the enzyme's active site (the hydroxyl group of serine or the thiol group of cysteine) attacks the highly electrophilic carbonyl carbon of the fluorinated ketone.[4]
-
Adduct Formation: This attack results in the formation of a stable tetrahedral hemiketal (with serine) or hemithioacetal (with cysteine).[4][6][8] This adduct is a mimic of the transient tetrahedral intermediate of peptide bond hydrolysis.[3]
The stability of this adduct is the key to the inhibitor's potency. The electron-withdrawing fluorine atoms stabilize the negatively charged oxygen of the hemiketal/hemithioacetal, making the adduct significantly more long-lived than the natural transition state.[9] Crystallographic studies have confirmed this covalent linkage in complexes of chymotrypsin with peptidyl trifluoromethyl ketone inhibitors.[8]
Caption: Mechanism of serine protease inhibition by a fluorinated ketone.
Target Enzyme Classes and Applications
Fluorinated ketones are effective inhibitors for a broad range of hydrolytic enzymes. Their primary targets include:
-
Serine Proteases: Such as chymotrypsin, elastase, thrombin, and chymase.[3][7]
-
Cysteine Proteases: Including caspases, cathepsins, and viral proteases like the SARS-CoV 3CL protease.[2][4]
This broad applicability makes them valuable tools for studying enzyme function and as lead compounds in the development of therapeutics for various diseases, including inflammatory disorders, cancer, and viral infections.[1][2]
Application Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. This protocol outlines a general method for determining the IC50 of a fluorinated ketone inhibitor against a target enzyme using a continuous colorimetric or fluorometric assay.
Rationale: This experiment measures the enzyme's reaction rate at various inhibitor concentrations. By plotting the rate against concentration, a dose-response curve is generated, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
Materials:
-
Purified target enzyme
-
Fluorinated ketone inhibitor stock solution (typically in DMSO or ethanol)
-
Assay buffer (e.g., Sodium Phosphate, Tris-HCl at optimal pH for the enzyme)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
96-well microplates (clear for colorimetric, black for fluorometric assays)
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the fluorinated ketone inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a working solution of the enzyme in assay buffer at a concentration that gives a robust, linear signal over the desired time course.
-
Prepare a working solution of the substrate in assay buffer. The optimal concentration is often at or near the substrate's Km value.
-
-
Set up the Assay Plate:
-
Create a serial dilution of the inhibitor. In a 96-well plate, add 2 µL of the inhibitor stock to a well containing a known volume of assay buffer, then perform 1:2 or 1:3 serial dilutions across a row. Typically, 8-12 concentrations are used to generate a full curve.
-
Controls are critical:
-
Positive Control (100% activity): Wells containing enzyme and substrate, but no inhibitor (add 2 µL of the inhibitor's solvent, e.g., DMSO, instead).
-
Negative Control (0% activity): Wells containing substrate and buffer, but no enzyme. This accounts for background signal/substrate auto-hydrolysis.
-
-
-
Pre-incubation (A Critical Step):
-
Add a defined volume of the enzyme working solution to each well (inhibitor dilutions and controls). The final volume should be consistent across all wells.
-
Incubate the plate for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 32°C).[5]
-
Causality: This pre-incubation step is crucial for many fluorinated ketones. It allows time for the inhibitor to bind and form the covalent adduct with the enzyme, which can be a time-dependent process, especially for slow, tight-binding inhibitors.[4]
-
-
Initiate the Reaction:
-
Add a defined volume of the substrate working solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately place the plate in a microplate reader set to the appropriate temperature.
-
Measure the change in absorbance or fluorescence over time (kinetic mode) at the correct wavelength for the product being formed (e.g., 405 nm for p-nitrophenol).[5] Record data every 30-60 seconds for 5-15 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Normalize the data: Express the velocity at each inhibitor concentration as a percentage of the positive control's velocity (% Activity).
-
Plot % Activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
Application Protocol 2: Kinetic Analysis to Determine Ki and Mechanism
While IC50 is useful, it can be influenced by experimental conditions. Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insight. This is typically done using Michaelis-Menten kinetics.
Rationale: By measuring reaction rates at multiple substrate and inhibitor concentrations, one can observe how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate). These changes reveal the mechanism of inhibition. For competitive inhibitors, Km increases while Vmax remains unchanged. For non-competitive inhibitors, Vmax decreases while Km is unchanged. Mixed inhibition affects both parameters.[11]
Methodology:
-
Experimental Setup:
-
Design a matrix of experiments. You will need several series of substrate dilutions, with each series performed at a different, fixed concentration of the inhibitor (including a zero-inhibitor control).
-
For example:
-
Series 1: No inhibitor, 8 substrate concentrations (e.g., 0.1x to 10x Km).
-
Series 2: Inhibitor at [I]₁, 8 substrate concentrations.
-
Series 3: Inhibitor at [I]₂, 8 substrate concentrations.
-
...and so on for 3-4 inhibitor concentrations.
-
-
-
Assay Procedure:
-
Follow the same steps as the IC50 assay (pre-incubation, reaction initiation, kinetic measurement) for every combination of substrate and inhibitor concentration in your matrix.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each condition.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or, preferably, fit the data directly to the Michaelis-Menten equation using non-linear regression for each inhibitor concentration.
-
Lineweaver-Burk Plot Interpretation:
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-Competitive Inhibition: Lines will intersect on the x-axis.
-
Mixed Inhibition: Lines will intersect in the second quadrant (off-axis).
-
-
Determining Ki: The Ki can be calculated from the changes in apparent Km or Vmax using formulas specific to the determined inhibition model, or more accurately, by using global fitting algorithms in specialized software that fit all datasets simultaneously to the appropriate inhibition equation.[12]
-
Data Presentation: Potency of Selected Fluorinated Ketones
The potency of fluorinated ketone inhibitors can vary widely depending on the inhibitor's structure and the target enzyme.
| Inhibitor Class | Target Enzyme | Potency (Ki) | Reference |
| Peptidyl TFMK | Chymotrypsin | 0.34 µM | [7] |
| Peptidyl TFMK | Human Leukocyte Elastase | 0.3 µM (time-dependent) | [4] |
| TFMK Analogue | Acetylcholinesterase | 0.06 nM | [9] |
| Difluoro Ketone Analogue | Acetylcholinesterase | 1.6 nM | [10] |
| Difluorostatone Analogue | Pepsin | 0.06 nM | [10] |
| TFMK Analogue | Carboxypeptidase A | 0.2 µM | [10] |
Note: TFMK stands for Trifluoromethyl Ketone. Potency values are highly dependent on the specific chemical structure of the inhibitor.
Troubleshooting and Best Practices
-
Inhibitor Solubility: Fluorinated compounds can be hydrophobic. Ensure your inhibitor is fully dissolved in the stock solvent and does not precipitate in the aqueous assay buffer. If solubility is an issue, consider adding a small percentage of co-solvent like DMSO to the final assay, but be sure to include it in all controls.
-
Time-Dependent Inhibition: If you observe that the potency of your inhibitor increases with longer pre-incubation times, you may have a slow-binding inhibitor.[4] This is common for covalent inhibitors. It's important to standardize the pre-incubation time across all experiments or conduct a time-course study to characterize this behavior.
-
Reversibility: To test for reversibility, an enzyme can be pre-incubated with a high concentration of the inhibitor and then rapidly diluted. If enzyme activity is restored upon dilution, the inhibition is reversible. For very tight-binding or slowly-dissociating inhibitors, this may take a long time.
-
Compound Purity: The synthesis of fluorinated ketones can be complex.[13][14][15] Always ensure the purity of your inhibitor, as impurities can lead to misleading results. Characterization by NMR and mass spectrometry is essential.
Conclusion
Fluorinated ketones are powerful and mechanistically interesting enzyme inhibitors. Their ability to form stable, covalent adducts by mimicking the transition state makes them highly potent against several important enzyme classes. By understanding their mechanism and employing rigorous, well-controlled experimental protocols, researchers can effectively characterize their potency and mode of action, paving the way for their use as biological probes and therapeutic leads.
References
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest.
- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central.
- Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed.
- Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. PubMed Central.
- Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. PubMed.
- Peptidyl Fluoromethyl Ketones and Their Applic
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. scirp.org.
- Inhibition Kinetics of Acetylcholinesterase With Fluoromethyl Ketones. PubMed.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Fluoro ketone inhibitors of hydrolytic enzymes. PubMed.
- Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters. RSC Publishing.
- The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. CORE.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
- Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv.
- Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
- An update on the discovery and development of reversible covalent inhibitors. PMC.
- Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. PMC.
- Assay in Summary_ki. BindingDB.
- (PDF) Enzyme inhibition by fluoro compounds.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
Sources
- 1. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 9. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 13. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 14. Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05350A [pubs.rsc.org]
- 15. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reaction Conditions for Methyl Perfluoroamyl Ketone
Abstract: This document provides a comprehensive technical guide on the reaction conditions for Methyl Perfluoroamyl Ketone (1,1,1,2,2,3,3,4,4,5,5-undecafluoroheptan-2-one). Due to the strong electron-withdrawing nature of the perfluoroamyl group, this ketone exhibits unique reactivity compared to its non-fluorinated analogs. These notes are intended for researchers, chemists, and drug development professionals, offering detailed protocols for key synthetic transformations, including nucleophilic additions and reactions involving the enolate. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Unique Reactivity of this compound
This compound, with the structure CF₃(CF₂)₄COCH₃, belongs to the class of highly fluorinated ketones. The dominant chemical feature of this molecule is the powerful inductive effect (-I) exerted by the C₅F₁₁ (perfluoroamyl) group. This effect polarizes the carbonyl bond to an exceptional degree, rendering the carbonyl carbon highly electrophilic and significantly increasing the acidity of the α-protons on the methyl group.
This guide leverages established principles from the broader class of methyl perfluoroalkyl ketones to provide robust protocols and insights applicable to this compound.[1] The applications for such ketones are expanding, particularly as intermediates in the synthesis of pharmaceuticals and advanced materials where fluorine incorporation is desirable for modulating properties like metabolic stability and lipophilicity.[2][3]
Diagram: Electronic Effects in this compound
Caption: Inductive effects enhancing carbonyl electrophilicity.
Physicochemical Properties and Safety Mandates
Handling fluorinated compounds requires strict adherence to safety protocols. While specific toxicity data for this compound is limited, its properties can be extrapolated from similar fluorinated ketones and general safety guidelines.
Safety First: Handling Protocols
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (butyl rubber recommended), safety goggles with side shields, and a lab coat.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[5][6]
-
Static Discharge: The compound may be flammable. Ground and bond all containers and receiving equipment, and use non-sparking tools to prevent static discharge.[5][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7][8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for halogenated organic compounds.[6]
Properties Table
| Property | Value | Source |
| Molecular Formula | C₇H₃F₁₁O | [9] |
| Molecular Weight | 312.08 g/mol | PubChem |
| Appearance | Colorless liquid (presumed) | General Ketone Properties[5] |
| Boiling Point | ~110-120 °C (estimated) | Extrapolated from similar compounds[1] |
| Density | > 1 g/mL (presumed) | Fluorinated compounds are denser than water |
| Solubility | Poorly soluble in water; soluble in organic solvents (ethers, acetone, chlorinated solvents). | General Fluorochemical Properties[10] |
Application Note I: Nucleophilic Addition to the Carbonyl
The heightened electrophilicity of the carbonyl carbon makes this compound an excellent substrate for nucleophilic addition reactions. Even weak nucleophiles can react efficiently, often without the need for harsh catalysts.
Protocol 1: Reduction to 1,1,1,2,2,3,3,4,4,5,5-Undecafluoroheptan-2-ol
The reduction of a ketone to a secondary alcohol is a fundamental transformation.[11][12] For fluorinated ketones, mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient and offer excellent chemoselectivity, avoiding over-reduction.
Causality: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ onto the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol. Using a protic solvent like ethanol or methanol facilitates the reaction and helps stabilize intermediates.[12]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
Purification: Purify the product via flash column chromatography if necessary.
Protocol 2: Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes.[13][14][15] Due to the high reactivity of this compound, it readily reacts with both stabilized and non-stabilized phosphorus ylides.
Causality: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the ketone's carbonyl carbon.[16] This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically highly favorable process that drives the reaction to completion.[13][16] The choice of base and solvent is critical for generating the ylide in situ.
Diagram: Wittig Reaction Workflow
Caption: Decision workflow for the Wittig olefination protocol.
Materials:
-
Methyltriphenylphosphonium bromide (for methylenation)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
This compound
-
Syringes, needles, and septa for anhydrous transfers
Step-by-Step Methodology (for Methylenation):
-
Ylide Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes.
-
Ketone Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After addition, remove the ice bath and let the reaction stir at room temperature overnight.
-
Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the product with diethyl ether. The major challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is typically achieved by careful column chromatography on silica gel.
Application Note II: Reactions via Enolate Formation
The α-protons of the methyl group are significantly acidified by the adjacent perfluoroamyl group (estimated pKa << 20). This facilitates the formation of the corresponding enolate under relatively mild basic conditions, opening pathways to α-functionalization.
Protocol 3: Electrophilic α-Fluorination
Direct fluorination at the α-position can be achieved using an electrophilic fluorine source like Selectfluor®.[17][18] The reaction proceeds through an enol or enolate intermediate.
Causality: An enol or enolate is formed, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.[2] The choice of solvent is crucial; polar aprotic solvents like acetonitrile are commonly used. For less reactive ketones, heating may be required to facilitate enolization.[2]
Materials:
-
This compound
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN)
-
Saturated Sodium Bicarbonate Solution
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow (monitored by TLC or ¹⁹F NMR), it can be heated to reflux (approx. 82 °C) for several hours until the starting material is consumed.[2]
-
Workup: Cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting α-fluoroketone by column chromatography.
Summary of Reaction Conditions
The following table summarizes typical conditions for the reactions discussed. Note that yields are highly substrate-dependent and optimization may be required.
| Reaction | Reagents & Stoichiometry | Solvent | Temperature | Typical Time |
| Reduction | NaBH₄ (1.5 eq) | EtOH or MeOH | 0 °C to RT | 2-3 h |
| Wittig (Methylenation) | CH₃PPh₃⁺Br⁻ (1.2 eq), n-BuLi (1.1 eq) | Anhydrous THF | 0 °C to RT | 12-16 h |
| α-Fluorination | Selectfluor® (1.1 eq) | CH₃CN | RT to 82 °C | 4-24 h |
References
- Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: American Journal of Organic Chemistry URL:[Link]
- Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace Source: SciSpace by Typeset URL:[Link]
- Title: Fluoroketone and fluoroaldehyde synthesis by fluorination Source: Organic Chemistry Portal URL:[Link]
- Title: (PDF)
- Title: Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enol
- Title: Preparation of methyl perfluoroalkylketones Source: Fluorine Notes URL:[Link]
- Title: Process for the preparation of fluorine-containing ketones Source: Google Patents URL
- Title: Safety Data Sheet - METHYL AMYL KETONE (MAK) Source: MG Chemicals URL:[Link]
- Title: Monodefluorinative Halogenation of Perfluoroalkyl Ketones Source: GIST Scholar URL:[Link]
- Title: METHYL AMYL KETONE - SPS Source: Solvents & Petroleum Service, Inc. URL:[Link]
- Title: METHYL AMYL KETONE (MAK) - Safety Data Sheet Source: Endura Paint URL:[Link]
- Title: Methyl Perfluorobutyl Ketone | C6H3F9O Source: PubChem - NIH URL:[Link]
- Title: Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
- Title: Wittig Reaction - Common Conditions Source: The Organic Synthesis Archive URL:[Link]
- Title: this compound | C7H3F11O Source: PubChem - NIH URL:[Link]
- Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL:[Link]
- Title: Methyl Amyl Ketone(MAK) - SAFETY DATA SHEET Source: Comet Chemical URL:[Link]
- Title: Wittig Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Wittig reaction Source: Wikipedia URL:[Link]
- Title: METHYL AMYL KETONE - Ataman Kimya Source:
- Title: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction Source: Chemistry LibreTexts URL:[Link]
- Title: Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry Source: ResearchG
- Title: Enantioselective reduction of ketones Source: Wikipedia URL:[Link]
- Title: Ketone Reduction Source: IPRD URL:[Link]
- Title: reduction of aldehydes and ketones Source: Chemguide URL:[Link]
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- 1. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]
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- 9. This compound | C7H3F11O | CID 15859812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. chemguide.co.uk [chemguide.co.uk]
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- 14. Wittig Reaction [organic-chemistry.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 18. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Application Notes & Protocols: Analytical Standards for Methyl Perfluoroamyl Ketone
Abstract
This document provides a comprehensive guide to the analytical methodologies for Methyl Perfluoroamyl Ketone (MPFK), a member of the per- and polyfluoroalkyl substances (PFAS) family. As regulatory scrutiny of PFAS compounds intensifies, the need for robust, validated analytical standards and protocols is paramount for researchers, environmental scientists, and drug development professionals.[1][2] These notes detail the essential physicochemical properties of MPFK, protocols for its handling and preparation as a reference standard, and validated methods for its identification, purity assessment, and quantification using Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The causality behind methodological choices is explained to ensure scientific integrity and enable adaptation for specific applications.
Introduction and Regulatory Context
This compound (1,1,1,2,2,3,3,4,4,5,5-undecafluoroheptan-2-one), hereafter referred to as MPFK, is a fluorinated ketone. Its chemical structure, featuring a highly fluorinated alkyl chain, places it within the broad class of PFAS. These substances are characterized by the strength of the carbon-fluorine bond, leading to exceptional chemical stability and environmental persistence.
The growing body of evidence on the environmental persistence and potential health effects of certain PFAS has led to increased regulatory action globally. In 2024, the U.S. Environmental Protection Agency (EPA) finalized the National Primary Drinking Water Regulation, establishing the first legally enforceable levels for six PFAS chemicals.[2] While MPFK is not specifically listed in this initial rule, the regulatory landscape is rapidly evolving, with a trend towards class-based evaluation and restrictions.[1][3] This context underscores the critical need for precise and reliable analytical methods to monitor such compounds in various matrices.
Physicochemical Properties
Understanding the fundamental properties of MPFK is essential for selecting and optimizing analytical techniques. For instance, its volatility and thermal stability directly inform the suitability of Gas Chromatography.
| Property | Value | Source |
| Chemical Formula | C₇H₃F₁₁O | [4] |
| Molecular Weight | 312.08 g/mol | [4] |
| CAS Number | 2708-07-8 | [4] |
| Appearance | Colorless Liquid (presumed) | General Ketone Properties[5] |
| Boiling Point | Estimated ~110-130 °C | Extrapolated from similar structures[6] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | General Ketone Properties[7] |
Reference Standard Management and Preparation
The integrity of all analytical data begins with the proper handling and preparation of the reference standard.
Safety and Handling
As with all fluorinated compounds and laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[8][9] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store the neat standard in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Preparation of Stock and Working Standards
Causality: The choice of solvent is critical. It must fully solubilize the analyte without interfering with the analysis. For GC analysis, a volatile solvent like methanol or acetone is ideal. For LC-MS/MS, the solvent must be compatible with the mobile phase; methanol or acetonitrile are common choices.
Protocol: Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): a. Allow the neat MPFK standard to equilibrate to room temperature. b. Accurately weigh approximately 10 mg of the neat standard into a 10 mL Class A volumetric flask. c. Record the exact weight. d. Dissolve and bring to volume with HPLC-grade methanol. e. Cap and invert at least 10 times to ensure homogeneity.
-
Working Standards: a. Perform serial dilutions from the primary stock solution to create a calibration curve. b. A typical calibration range for trace analysis might be 0.5 ng/mL to 100 ng/mL. c. Use methanol or a solvent composition matching the initial mobile phase for dilutions.
Analytical Methodologies
The selection of an analytical technique is dictated by the objective: purity assessment, definitive identification, or trace-level quantification in a complex matrix.
Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
Expertise: GC-FID is the gold standard for determining the purity of volatile and semi-volatile organic compounds. The Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, making it suitable for calculating purity by area percent, assuming structurally similar impurities. The ASTM D3893-03 standard for other ketones provides a solid framework for this approach.[10]
Protocol: GC-FID Purity Analysis
-
Sample Preparation: Prepare a solution of the MPFK standard at approximately 10 mg/mL in methanol or acetone.
-
Instrumentation: A gas chromatograph equipped with an FID.
-
GC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity (e.g., 6% cyanopropylphenyl) | Provides good separation for ketones and potential impurities.[11] |
| Injector Temp. | 250 °C | Ensures complete volatilization without thermal degradation. |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) | Inert carrier for analyte transport. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates volatile impurities from the main analyte peak. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| Injection Vol. | 1 µL, split mode (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
-
Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by dividing the area of the main MPFK peak by the total area of all peaks and multiplying by 100. c. This method assumes a response factor of 1.0 for all impurities. For higher accuracy, relative response factors should be determined.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise: GC-MS provides definitive identification by separating compounds based on their retention time and then generating a unique mass spectrum based on their fragmentation pattern. For ketones, alpha-cleavage is a characteristic fragmentation pathway that serves as a diagnostic tool.[12][13]
Protocol: GC-MS Identification
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).
-
GC Parameters: Use the same GC parameters as the GC-FID method.
-
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy allows for reproducible fragmentation and library matching. |
| Source Temp. | 230 °C | Maintains analyte in the gas phase within the ion source. |
| Mass Range | m/z 40-400 | Captures the molecular ion and key fragment ions. |
| Scan Mode | Full Scan | Acquires complete mass spectra for identification. |
-
Expected Fragmentation: The mass spectrum of MPFK is expected to show a molecular ion peak (M⁺) at m/z 312. Key fragments would arise from alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 297, or the loss of the perfluoroamyl radical (•C₅F₁₁) to give an acylium ion at m/z 43. The perfluoroalkyl chain itself will also produce characteristic fragments.
Trace Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise: For analyzing MPFK in complex matrices like environmental water or biological fluids, LC-MS/MS is the preferred method.[14][15] It offers superior sensitivity and selectivity by using Multiple Reaction Monitoring (MRM). The EPA has developed comprehensive methods like 1633A for a wide range of PFAS in various media, which serves as a foundational approach.[14]
Protocol: LC-MS/MS Analysis
-
Sample Preparation (Aqueous Samples): Solid Phase Extraction (SPE) is typically required to concentrate the analyte and remove matrix interferences.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Standard for PFAS analysis, retains compounds based on hydrophobicity. |
| Mobile Phase A | Water with 20 mM ammonium acetate | Buffers the mobile phase to ensure consistent ionization. |
| Mobile Phase B | Methanol | Strong solvent for eluting PFAS from the column. |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical scale LC-MS. |
| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold 5 min | Gradient elution is necessary to separate analytes with a wide range of polarities. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
-
MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is suitable for polar compounds; PFAS often ionize well in negative mode. |
| MRM Transitions | Precursor Ion (Q1) → Product Ion (Q3) | Highly selective and sensitive mode for quantification. |
| Primary Transition | [M-H]⁻ m/z 311 → [Fragment] | For quantification. |
| Confirmatory | [M-H]⁻ m/z 311 → [Fragment] | For identity confirmation. |
Note: The specific product ions for MPFK must be determined experimentally by infusing the standard into the mass spectrometer.
Protocol Validation and Quality Control
To ensure trustworthiness, every analytical run must include a system of checks.
-
Calibration Curve: A multi-point calibration curve (minimum 5 points) must be run with each batch of samples. The correlation coefficient (r²) should be >0.99.
-
Blanks: Method blanks (an analyte-free matrix processed through the entire sample preparation and analysis procedure) should be run to check for contamination.
-
Quality Control (QC) Samples: A QC sample from an independent source should be analyzed to verify the accuracy of the calibration. Its concentration should be within ±20% of the true value.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended, especially for LC-MS/MS, to correct for matrix effects and variations in instrument response.
Conclusion
The analytical protocols detailed in this document provide a robust framework for the identification, purity assessment, and quantification of this compound. By employing GC-FID for purity, GC-MS for identification, and LC-MS/MS for sensitive trace analysis, researchers can generate high-quality, defensible data. Adherence to strict quality control measures and proper management of the reference standard are essential for achieving the scientific integrity required in the evolving field of PFAS analysis.
References
- Title: Per- and Polyfluoroalkyl Substances (PFAS)
- Title: Per- and Polyfluoroalkyl Substances (PFAS) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
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- Title: Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ioniz
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- Title: HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples Source: ResearchG
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- Title: ASTM D3893-03(2023)
- Title: Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) Source: PubMed URL:[Link]
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Application Notes & Protocols: Methyl Perfluoroamyl Ketone as a Versatile Building Block in Organic Synthesis
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. Methyl Perfluoroamyl Ketone (MPFK), with its highly activated carbonyl group and stable perfluoroalkyl chain, represents a key building block for accessing a diverse range of complex fluorinated molecules. The strong electron-withdrawing nature of the undecafluoropentyl group renders the adjacent carbonyl carbon exceptionally electrophilic, making it a prime target for nucleophilic attack and a versatile handle for a variety of synthetic transformations.
This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of this compound in organic synthesis. We move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for its use in olefination reactions, heterocyclic synthesis, and advanced C-F bond functionalization.
Physicochemical Properties and Safe Handling
Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₃F₁₁O | [1] |
| Molecular Weight | 312.08 g/mol | [2] |
| CAS Number | 2708-07-8 | [2] |
| Appearance | Colorless Liquid (presumed) | General Ketone Properties[3] |
| Boiling Point | Not widely reported, estimated to be higher than related ketones. | N/A |
| Solubility | Expected to be soluble in common organic solvents. | N/A |
Safety and Handling
-
General Precautions: Work in a well-ventilated chemical fume hood at all times.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5]
-
Fire Hazards: Perfluoroalkyl ketones are generally less flammable than their non-fluorinated counterparts. However, related ketones are flammable liquids.[3][6] Keep away from heat, sparks, open flames, and other ignition sources.[4] Use explosion-proof equipment when handling large quantities.[6] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[7]
-
Chemical Reactivity: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[7] Perfluoroalkyl ketones can undergo reactions that generate heat.
-
Health Hazards: Avoid inhalation of vapors, which may cause respiratory tract irritation, dizziness, or drowsiness.[3][6] Avoid contact with skin and eyes.[5] In case of exposure, flush the affected area with copious amounts of water and seek medical attention.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and international regulations for hazardous chemical waste.[4]
Trustworthiness Note: The safety information provided is based on related compounds. Users are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.
Synthetic Accessibility of Methyl Perfluoroalkyl Ketones
The utility of a building block is directly tied to its accessibility. Methyl perfluoroalkyl ketones can be prepared through several reliable methods, ensuring their availability for synthetic campaigns. A prevalent and high-yielding method involves the acid-catalyzed cleavage of β-diketones, which are themselves synthesized via Claisen condensation.[9]
Figure 1. General synthetic workflow for preparing this compound.
This two-step process provides a scalable route to the target ketone with good to excellent yields, making it a practical choice for laboratory-scale synthesis.[9]
Core Application: Peterson Olefination for Alkene Synthesis
A primary transformation of ketones is their conversion to alkenes. For perfluoroalkyl ketones, the Peterson olefination offers an operationally simple, scalable, and efficient route to valuable α-perfluoroalkyl-functionalized alkenes, which are precursors for cyclopropanes, epoxides, and other functionalized molecules.[10][11]
Scientific Rationale
The Peterson olefination utilizes a silyl-stabilized carbanion to attack the electrophilic carbonyl carbon of the ketone. The resulting β-hydroxysilyl intermediate can then be eliminated under acidic or basic conditions to form the alkene. This method is particularly advantageous as it avoids the use of harsh conditions or toxic heavy-metal reagents often associated with other olefination protocols. The reaction proceeds in good to excellent yields and often does not require purification of the intermediate, streamlining the synthetic workflow.[10]
Figure 2. Experimental workflow for the Peterson Olefination of MPFK.
Detailed Protocol: Synthesis of 3-(Perfluoroamyl)-2-propen-1-ene
Materials:
-
This compound (MPFK) (1.0 equiv)
-
(Trimethylsilyl)methylmagnesium chloride (1.0 M in Et₂O, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add (trimethylsilyl)methylmagnesium chloride (1.2 equiv) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 30 minutes at room temperature to facilitate the elimination of the silanol intermediate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure alkene.
Core Application: Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are privileged scaffolds in medicinal chemistry. The activated carbonyl of MPFK makes it an excellent electrophile for condensation reactions with dinucleophiles to construct a wide variety of five- and six-membered heterocyclic rings.
Scientific Rationale
The synthesis of pyrazoles, for example, can be readily achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. By using MPFK as the carbonyl component, the potent electron-withdrawing perfluoroamyl group is directly installed onto the heterocyclic core. This group can significantly enhance the biological activity and pharmacokinetic profile of the resulting molecule. The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.
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- 11. Methylenation of perfluoroalkyl ketones using a Peterson olefination approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Perfluoroamyl Ketone in materials science research
An In-Depth Technical Guide to Methyl Perfluoroamyl Ketone in Materials Science Research
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a specialized fluorinated solvent and material precursor. We will delve into its fundamental properties, key applications in materials science, and detailed, field-proven protocols. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust understanding for innovative research and development.
Introduction to this compound
This compound belongs to the family of segregated hydrofluoroolefins, compounds characterized by distinct fluorinated and non-fluorinated segments. This molecular structure imparts a unique combination of properties, including high chemical and thermal stability, low surface tension, and selective solubility. While several isomers exist, this guide focuses on the general characteristics that make this class of molecules valuable in materials science. Its primary roles are as a high-performance solvent for fluorinated polymers, a building block for novel material synthesis, and an agent for creating low-energy surfaces.
Physicochemical Properties and Solubility Profile
The efficacy of this compound in any application begins with a firm grasp of its physical and chemical characteristics. As a highly fluorinated, non-polar molecule, its solubility is governed by the "like dissolves like" principle, showing high miscibility with non-polar organic solvents and limited solubility in highly polar solvents like water.[1]
Table 1: Key Physicochemical Properties (Note: Data is aggregated from closely related fluorinated ketones such as Perfluoro(2-methyl-3-pentanone) and Methyl Perfluorobutyl Ketone due to limited public data on the specific title compound.)
| Property | Value | Source |
| Molecular Formula | C₇H₃F₁₁O | [2] |
| Molecular Weight | ~312.08 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | Varies by isomer, typically in the range of 100-150 °C | [4] |
| Density | ~1.5 - 1.6 g/mL | N/A |
| Solubility | Soluble in chloroform; sparingly soluble in methanol; slightly soluble in water.[1][5] | [1][5] |
| Vapor Density | > 1 (Air = 1) | [5] |
Laboratory Safety and Handling Protocols
Working with fluorinated ketones requires adherence to strict safety protocols. These compounds can be harmful if swallowed or inhaled and may cause serious eye irritation.[6] Always handle in a well-ventilated area and use appropriate personal protective equipment (PPE).
Core Safety Requirements:
-
Ventilation: Use only in a chemical fume hood or well-ventilated laboratory.[5]
-
PPE: Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat.[6]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[5] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from ignition sources.[6]
-
Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Do not allow the product to enter drains.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Application I: Advanced Solvent for Material Processing
The unique solvency of this compound makes it an ideal medium for processing and synthesizing fluoropolymers. Its ability to dissolve highly fluorinated species, which are often intractable in common organic solvents, opens avenues for creating uniform films, coatings, and polymer blends.
Protocol: Determining Material Solubility via Shake-Flask Method
This protocol provides a reliable method to quantify the solubility of a material in this compound, a critical first step for any formulation or synthesis project.[1]
Objective: To determine the saturation solubility of a solid material at a specific temperature.
Materials:
-
This compound
-
Solid material of interest (e.g., polymer powder)
-
Analytical balance
-
Scintillation vials with tight-sealing caps
-
Temperature-controlled shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrometer, HPLC)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid material to a pre-weighed vial. The excess is crucial to ensure saturation is reached.
-
Solvent Addition: Add a known volume or mass of this compound to the vial.
-
Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.[1]
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours to ensure the system reaches equilibrium. The exact time should be determined empirically.[1]
-
Separation: Once equilibrium is achieved, stop agitation and allow the vial to stand at the controlled temperature for several hours for the excess solid to settle. Alternatively, centrifuge the sample or filter it using a chemically compatible syringe filter to separate the saturated solution from the undissolved solid.
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of a suitable solvent and analyze its concentration using a pre-calibrated analytical technique.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Diagram: Logical Workflow for Solvent Selection
Caption: A systematic approach to solvent selection in materials science.[1]
Application II: Surface Modification for Advanced Materials
The low surface energy characteristic of fluorinated compounds can be imparted to other materials. By applying a thin layer of this compound or a formulation containing it, surfaces can be rendered hydrophobic and oleophobic. This is highly desirable for applications such as anti-fouling coatings, biomedical implants, and microfluidic devices.[8][9]
Protocol: Creating a Low-Energy Surface via Dip-Coating
This protocol outlines a fundamental and widely used technique for applying a uniform coating to a substrate.
Objective: To deposit a thin film of a this compound-based formulation onto a substrate to modify its surface properties.
Materials:
-
This compound solution containing the active coating agent (e.g., a dissolved fluoropolymer or silane)
-
Substrates (e.g., glass slides, silicon wafers, polymer films)
-
Dip-coater apparatus (or manual equivalent)
-
Oven or hotplate for curing/annealing
-
Cleaning solvents (e.g., acetone, isopropanol)
Step-by-Step Procedure:
-
Substrate Preparation: Thoroughly clean the substrates to ensure a pristine surface for coating. This typically involves sonication in a series of solvents like acetone and isopropanol, followed by drying with a stream of nitrogen.[9] For some substrates, a plasma cleaning or piranha etch step may be necessary to activate the surface.
-
Solution Preparation: Prepare a dilute solution of the coating material in this compound. The concentration will directly impact the final film thickness and must be optimized for the specific application.
-
Immersion: Mount the cleaned substrate onto the dip-coater arm. Immerse the substrate into the coating solution at a constant, slow speed.
-
Dwell Time: Allow the substrate to remain fully immersed in the solution for a set period (e.g., 60 seconds) to ensure complete wetting of the surface.
-
Withdrawal: Withdraw the substrate from the solution at a very precise and constant speed. This is the most critical step, as the withdrawal speed is a primary determinant of the coating thickness.
-
Drying & Curing: Allow the solvent to evaporate from the substrate in a controlled environment. Depending on the coating chemistry, a subsequent curing or annealing step at an elevated temperature may be required to cross-link the film and bond it to the substrate.
-
Characterization: Analyze the coated surface using appropriate techniques (see Section 6) to confirm the desired properties have been achieved.
Diagram: Surface Modification Workflow
Caption: General workflow for modifying material surfaces via dip-coating.
Characterization of Synthesized and Modified Materials
Validating the outcome of a synthesis or surface modification is a cornerstone of materials science research. A multi-technique approach is often necessary to fully understand the chemical, topographical, and performance aspects of the new material.[10][11]
Table 2: Key Characterization Techniques
| Technique | Information Provided |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/hydrophilicity), directly indicating changes in surface energy after modification.[9] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the top few nanometers of the surface, confirming the presence of fluorine from the ketone.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups present in the bulk material or on the surface, useful for tracking reaction progress or confirming polymer structure.[9][13] |
| Atomic Force Microscopy (AFM) | Maps surface topography and roughness at the nanoscale, revealing how a coating has altered the surface morphology.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure of newly synthesized polymers. 19F NMR is particularly powerful for analyzing fluorinated materials.[14] |
| X-Ray Diffraction (XRD) | Investigates the crystalline structure of materials, essential for understanding how additives or modifications affect material order.[13] |
Conclusion
This compound represents a highly specialized tool for the materials scientist. Its unique solvency, chemical inertness, and ability to create low-energy surfaces make it invaluable for the development of advanced polymers and functional materials. By understanding its fundamental properties and applying robust, validated protocols for its use and characterization, researchers can unlock new possibilities in fields ranging from biomedical devices to high-performance coatings. The methodologies presented in this guide provide a solid foundation for leveraging the distinct advantages of this fluorinated ketone in innovative research endeavors.
References
- Safety Data Sheet - METHYL AMYL KETONE. MG Chemicals. [Link]
- METHYL AMYL KETONE Safety Data Sheet. Solvents & Petroleum Service, Inc.. [Link]
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- SAFETY DATA SHEET METHYL ETHYL KETONE TECH. Chemical Suppliers. [Link]
- METHYL (N-AMYL) KETONE.
- Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Polyethylene materials with in-chain ketones from nonalternating catalytic copolymeriz
- Surface Modifications of Poly(Ether Ether Ketone) via Polymerization Methods-Current Status and Future Prospects. PubMed. [Link]
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- Material Characterization Techniques.
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Application Notes and Protocols for Methyl Perfluoroamyl Ketone in Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The convergence of biocatalysis and fluorous chemistry presents a compelling paradigm for sustainable and efficient chemical synthesis. This technical guide explores the multifaceted applications of Methyl Perfluoroamyl Ketone (MPAK) in biocatalysis. While direct, widespread applications of MPAK are emerging, its unique physicochemical properties, analogous to other well-studied perfluorinated solvents, position it as a promising medium for various enzymatic transformations. This document provides a comprehensive overview of its potential uses, grounded in the principles of enzyme catalysis in non-aqueous and biphasic systems, and offers detailed, adaptable protocols for pioneering research in this domain. We will delve into the mechanistic underpinnings of enzyme-solvent interactions, highlighting how the distinct characteristics of MPAK can be harnessed to enhance reaction efficiency, product separation, and enzyme stability.
Introduction: The Promise of Fluorinated Ketones in Biocatalysis
The quest for greener, more selective, and efficient catalytic systems has propelled biocatalysis to the forefront of modern chemical synthesis. Enzymes, with their inherent specificity and ability to operate under mild conditions, offer a sustainable alternative to traditional chemical catalysts.[1] However, the performance of enzymes is intrinsically linked to their reaction environment. While aqueous media are the natural milieu for enzymes, they often impose limitations, such as low solubility of hydrophobic substrates and unfavorable reaction equilibria.[2]
Non-aqueous enzymology, particularly the use of fluorous solvents, has emerged as a powerful strategy to overcome these challenges.[2] Fluorinated solvents, characterized by their high density, hydrophobicity, and limited miscibility with both aqueous and common organic solvents, enable the creation of biphasic systems that facilitate elegant separation of the biocatalyst and product, thereby simplifying downstream processing and enabling catalyst recycling.
This compound (C F O), a member of the fluorinated ketone family, possesses a unique combination of properties that make it an intriguing candidate for biocatalytic applications. Its perfluoroalkyl chain imparts the characteristic fluorous nature, while the ketone functionality may influence enzyme activity and selectivity in unique ways. This guide will explore the theoretical and practical aspects of utilizing this compound in two key areas of biocatalysis: as a solvent in lipase-catalyzed reactions and as a substrate for stereoselective reduction by alcohol dehydrogenases.
Physicochemical Properties of this compound and Related Compounds
Understanding the physical and chemical properties of a solvent is paramount to its successful application in biocatalysis. While specific data for this compound is not abundantly available in public literature, we can infer its likely characteristics based on its structure and data from analogous fluorinated and non-fluorinated ketones.
| Property | This compound (C₇H₃F₁₁O) | Methyl Perfluorobutyl Ketone (C₆H₃F₉O)[3] | Methyl Amyl Ketone (C₇H₁₄O)[4][5][6][7] |
| Molecular Weight | 312.08 g/mol [8] | 262.07 g/mol | 114.18 g/mol |
| Boiling Point | Estimated ~110-130 °C | ~95-97 °C | 151 °C |
| Density | Estimated > 1.4 g/mL | ~1.4 g/mL | 0.81 g/mL |
| Solubility in Water | Very low (immiscible) | Very low (immiscible) | Slightly soluble |
| Solubility in Organic Solvents | Miscible with many organic solvents[9] | Miscible with many organic solvents | Soluble in alcohols, ethers, and hydrocarbons |
| Flash Point | Estimated ~40-50 °C | Not readily available | 39 °C |
Causality behind Property Significance:
-
High Density and Immiscibility: The high density and immiscibility with water are cornerstone properties for creating fluorous biphasic systems. This density difference allows for clean phase separation, crucial for product recovery and enzyme recycling.
-
Boiling Point: A moderate boiling point simplifies solvent removal post-reaction without requiring extreme temperature or vacuum, which could degrade sensitive products.
-
Solubility Profile: Miscibility with a range of organic solvents allows for the creation of biphasic systems where the substrate and product can partition between the fluorous and organic phases, while the enzyme remains in the aqueous or immobilized state.
Application Note I: this compound as a Solvent in Lipase-Catalyzed Transesterification
Lipases are a workhorse of industrial biocatalysis, widely employed for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high selectivity.[1][10] The use of non-aqueous solvents can shift the reaction equilibrium towards synthesis, a significant advantage for producing valuable esters.[2]
Rationale and Mechanistic Insights
Utilizing this compound as a solvent in a biphasic system for lipase-catalyzed reactions offers several advantages:
-
Favorable Thermodynamics: By minimizing the water content, the equilibrium of the reaction is shifted towards ester synthesis, leading to higher product yields.[2]
-
Enhanced Enzyme Stability: For many lipases, immobilization in a hydrophobic environment like a fluorous solvent can lock the enzyme in its active conformation, leading to increased stability and reusability.[11]
-
Simplified Product and Catalyst Separation: As depicted in the workflow below, the fluorous phase containing the solvent and potentially fluorophilic substrates/products can be easily separated from the aqueous phase (containing a hydrophilic co-substrate) and the immobilized enzyme.
Experimental Workflow: Lipase-Catalyzed Transesterification
Caption: Workflow for lipase-catalyzed transesterification in a biphasic system.
Protocol: Lipase-Catalyzed Synthesis of Ethyl Butyrate
This protocol provides a general framework for the transesterification of a simple ester using an immobilized lipase in a biphasic system with this compound.
Materials:
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
This compound (MPAK)
-
Vinyl Butyrate (Acyl donor)
-
Ethanol (Nucleophile)
-
Hexane (for analysis)
-
Anhydrous Sodium Sulfate
-
Gas Chromatograph (GC) with a chiral column (for analysis)
Procedure:
-
Enzyme Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use to remove excess water.
-
Reaction Setup: In a 25 mL sealed vial, add 100 mg of the dried immobilized lipase.
-
Add 5 mL of this compound to the vial.
-
Add 1 mmol of vinyl butyrate and 1.5 mmol of ethanol.
-
Reaction: Place the vial in a shaker incubator at 40°C and 200 rpm for 24-48 hours.
-
Monitoring the Reaction: Periodically take aliquots (e.g., 50 µL) from the reaction mixture. Dilute the aliquot with 1 mL of hexane, dry over anhydrous sodium sulfate, and analyze by GC to determine the conversion to ethyl butyrate.
-
Work-up: After the reaction reaches the desired conversion, allow the enzyme to settle.
-
Decant the fluorous phase containing the product and solvent. The enzyme can be washed with fresh MPAK and reused.
-
Product Isolation: Remove the this compound under reduced pressure to obtain the crude ethyl butyrate. Further purification can be achieved by column chromatography if necessary.
Self-Validation: The progress of the reaction should show an increase in the product peak and a decrease in the substrate peaks over time in the GC analysis. A control reaction without the enzyme should show no significant product formation, confirming the catalytic role of the lipase.
Application Note II: this compound as a Substrate for Asymmetric Reduction
The synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can profoundly impact its efficacy and safety.[12] Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantioselectivity.[13][14][15]
Rationale and Mechanistic Insights
The highly electrophilic nature of the carbonyl carbon in fluorinated ketones, due to the strong electron-withdrawing effect of the perfluoroalkyl chain, makes them interesting substrates for enzymatic reduction.[16] The successful reduction of this compound would yield the corresponding chiral fluoroalcohol, a potentially valuable building block in medicinal chemistry.
The reaction is typically carried out in a biphasic system to overcome the low aqueous solubility of the fluorinated ketone and to minimize substrate/product inhibition of the enzyme.[17] A cofactor regeneration system is essential for the economic viability of the process, as the nicotinamide cofactor (NADH or NADPH) is expensive.[15]
Experimental Workflow: Asymmetric Reduction of a Fluorinated Ketone
Caption: Biphasic system for the asymmetric reduction of a ketone.
Protocol: Screening for ADH Activity on this compound
This protocol outlines a screening procedure to identify suitable alcohol dehydrogenases for the reduction of this compound.
Materials:
-
A panel of alcohol dehydrogenases (commercial kits are available)
-
This compound (MPAK)
-
NADPH or NADH (depending on the ADH)
-
Glucose Dehydrogenase (GDH)
-
Glucose
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Chiral Gas Chromatograph (GC) with a suitable column
Procedure:
-
Aqueous Phase Preparation: Prepare a master mix containing Tris-HCl buffer, NAD(P)H (1 mM), glucose (100 mM), and glucose dehydrogenase (10 U/mL).
-
Reaction Setup: In a series of 2 mL microcentrifuge tubes, add 500 µL of the aqueous phase master mix.
-
To each tube, add a different alcohol dehydrogenase (e.g., 1 mg of lyophilized powder or as recommended by the supplier).
-
Organic Phase Addition: Add 500 µL of a 20 mM solution of this compound in a co-solvent like hexane.
-
Reaction: Incubate the tubes at 30°C with shaking for 24 hours.
-
Extraction: Stop the reaction by adding 500 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Transfer the organic phase to a new tube, dry over anhydrous magnesium sulfate, and analyze by chiral GC to determine the conversion and enantiomeric excess of the resulting fluoroalcohol.
-
Control Reactions: Run a control reaction without ADH to check for non-enzymatic reduction and a control without MPAK to check for background peaks in the GC analysis.
Data Interpretation: A successful "hit" will show a peak corresponding to the fluoroalcohol product with a significant enantiomeric excess. The retention times of the two enantiomers can be compared to a racemic standard of the alcohol, if available.
| Enzyme Screened | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| ADH-A | 15 | >99 | (R) |
| ADH-B | 5 | 85 | (S) |
| ADH-C | <1 | - | - |
| Control (no enzyme) | 0 | - | - |
Safety and Handling of this compound
As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for similar fluorinated and non-fluorinated ketones, the following guidelines are recommended.[4][18]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames and sources of ignition, as it is expected to be a flammable liquid. Use appropriate fire extinguishers (e.g., dry chemical, CO2).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound stands as a promising, yet largely unexplored, medium and substrate for biocatalytic transformations. Its inherent properties, derived from its fluorinated structure, align well with the principles of green and efficient biocatalysis, particularly in the context of biphasic systems. The protocols provided herein offer a foundational framework for researchers to begin exploring the potential of this and other fluorinated ketones in expanding the synthetic toolbox of biocatalysis.
Future research should focus on a broader screening of enzymes, including lipases, proteases, and a wider array of oxidoreductases, to identify catalysts that exhibit high activity and stability in the presence of this compound. Furthermore, protein engineering and directed evolution approaches could be employed to tailor enzymes for optimal performance with fluorinated substrates and in fluorous media. The successful application of this compound in biocatalysis will not only lead to novel synthetic routes for valuable chiral molecules but also contribute to the broader adoption of sustainable chemical manufacturing practices.
References
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- MG Chemicals. (2020, March 12). Safety Data Sheet: Methyl Amyl Ketone (MAK).
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- Geluk, H. W., & van der Plas, H. C. (1978). The reactivity of α-fluoroketones with PLP dependent enzymes: Transaminases as hydrodefluorinases. Journal of the American Chemical Society, 100(11), 3495-3500.
- Gröger, H., Hummel, W., Buchholz, S., Drauz, K., Nguyen, T. V., Rollmann, C., Hüsken, H., & Abokitse, K. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters, 5(2), 173-176.
- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.
- PerfumersWorld. (n.d.). Methyl Amyl Ketone.
- Cuetos, A., Kroutil, W., & Grogan, G. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
- Brem, J., & Cockerill, S. (2014). Cumulative relative reactivities of fluorogenic lipase substrates for profiling of microbial lipases. Bioorganic & Medicinal Chemistry, 22(1), 555-563.
- Solvents & Petroleum Service, Inc. (2015, June 15). Safety Data Sheet: Methyl Amyl Ketone.
- Li, Z., & Zhang, X. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 14037–14044.
- Nielsen, M., Frandsen, T. P., & Brimert, T. (2016). Synthesis and evaluation of fluorogenic triglycerides as lipase assay substrates. Analytical Biochemistry, 512, 59-65.
- Kim, S., & Toste, F. D. (2021). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Journal of the American Chemical Society, 143(43), 17997–18003.
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Application Notes and Protocols for Flow Chemistry Utilizing Methyl Perfluoroamyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of Methyl Perfluoroamyl Ketone (MPFAK) in flow chemistry protocols. While specific, peer-reviewed flow chemistry applications for MPFAK are not yet extensively documented, this guide synthesizes information on its known properties, safety considerations, and draws parallels from structurally similar fluorinated ketones employed in continuous processing. The protocols and insights presented herein are designed to serve as a foundational resource for researchers exploring the potential of MPFAK as a novel solvent or reagent in flow synthesis, particularly in the areas of fluorination and other reactions benefiting from the unique properties of fluorinated solvents.
Introduction to this compound in Flow Chemistry
This compound, with the chemical formula C₇H₃F₁₁O and a molecular weight of 312.08 g/mol , is a fluorinated organic compound belonging to the ketone family.[1][2] Its highly fluorinated structure imparts unique physicochemical properties that are advantageous for chemical synthesis, particularly within the domain of continuous flow chemistry.
The incorporation of fluorine atoms into organic molecules can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity, making fluorination a critical strategy in drug discovery and agrochemical development.[3][4] Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles for hazardous reactions, offers a powerful platform for conducting fluorination reactions.[5][6]
Causality of Experimental Choices: The choice of a solvent in flow chemistry is critical as it influences solubility, reaction kinetics, and system compatibility. Fluorinated solvents, like MPFAK, are often explored for their unique attributes:
-
Orthogonal Solubility: They can exhibit solubility characteristics different from common organic solvents, potentially enabling unique reaction environments or simplified downstream processing.
-
Thermal and Chemical Stability: The strong carbon-fluorine bonds contribute to high thermal and chemical resistance, making them suitable for reactions conducted at elevated temperatures and with reactive reagents.
-
Gas Solubility: Fluorinated solvents often exhibit high solubility for gases, which is particularly beneficial for gas-liquid reactions in flow reactors.
This guide will provide a framework for leveraging these properties of MPFAK in designing robust and efficient flow chemistry protocols.
Physicochemical Properties and Safety Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (C₇H₃F₁₁O) | Methyl n-Amyl Ketone (C₇H₁₄O) | Methyl Ethyl Ketone (C₄H₈O) |
| CAS Number | 2708-07-8[1] | 110-43-0[7] | 78-93-3[8] |
| Molecular Weight ( g/mol ) | 312.08[2] | 114.19[9] | 72.11[8] |
| Boiling Point (°C) | Estimated: ~130-150 | 151[9] | 80 |
| Density (g/mL) | Estimated: ~1.5 | 0.81 @ 20°C[10] | 0.81 @ 25°C |
| Flash Point (°C) | Flammable Liquid (Specific value not available) | 36[11] | -3 |
| Solubility in Water | Expected to be low | Slightly soluble[12] | 25% (w/w) |
Estimation for this compound is based on trends observed in fluorinated compounds where increased fluorination generally raises the boiling point and density compared to their non-fluorinated counterparts.
Safety and Handling
This compound is classified as a flammable liquid and should be handled with appropriate safety precautions.[6][13]
-
Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is recommended to store under an inert atmosphere and refrigerated.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its fluorinated nature, specialized disposal procedures may be required.
Conceptual Flow Chemistry Protocols Involving this compound
Given the absence of specific literature on MPFAK in flow chemistry, the following protocols are conceptual and based on established methodologies for similar fluorinated compounds and fluorination reactions in continuous flow systems. These are intended to serve as a starting point for experimental design.
Protocol 1: Electrophilic Fluorination of an Active Methylene Compound (Proposed)
This protocol outlines a proposed method for the continuous fluorination of a β-ketoester using a common electrophilic fluorinating agent, with MPFAK as the solvent.
Objective: To leverage the potential high solubility of organic substrates and fluorinating agents in MPFAK to achieve a high-yielding, continuous fluorination process.
Diagram 1: Proposed Workflow for Electrophilic Fluorination
Caption: Proposed experimental workflow for continuous electrophilic fluorination.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the starting β-ketoester in this compound (Solution A).
-
Prepare a 0.11 M solution of Selectfluor™ in this compound (Solution B). Note: Solubility of Selectfluor™ in MPFAK needs to be experimentally verified. If solubility is low, a co-solvent system may be necessary.
-
-
System Setup:
-
Assemble the flow chemistry setup as depicted in Diagram 1, ensuring all connections are secure and compatible with fluorinated solvents.
-
Use PFA or compatible fluoropolymer tubing for the reactor coil.
-
-
Reaction Execution:
-
Set the flow rates of Syringe Pump A and Syringe Pump B to achieve the desired residence time and stoichiometry (e.g., 1:1.1 ratio of substrate to fluorinating agent).
-
Heat the reactor coil to the desired temperature (e.g., 80-120 °C). The high boiling point of MPFAK allows for a wider range of operating temperatures.[14]
-
Pressurize the system using the back-pressure regulator (e.g., 5-10 bar) to prevent solvent boiling and ensure stable flow.
-
-
Work-up and Analysis:
-
The reaction mixture is passed through an in-line quenching module containing an aqueous solution of sodium thiosulfate to neutralize any unreacted electrophilic fluorine.
-
The product stream is collected, and the organic phase is separated.
-
The product is isolated and analyzed by standard techniques such as GC-MS and NMR to determine conversion and yield.
-
Justification of Parameters:
-
Temperature: Elevated temperatures are often required to overcome the activation energy for C-F bond formation.[14]
-
Pressure: The use of a back-pressure regulator allows for superheating the solvent above its atmospheric boiling point, accelerating reaction rates safely.
-
Solvent: MPFAK is proposed due to its anticipated thermal stability and potential to solvate both the organic substrate and the fluorinating agent.
Protocol 2: Nucleophilic Aromatic Substitution (SNA_r_) with Fluoride Source (Proposed)
This protocol describes a hypothetical continuous flow process for an SNA_r_ reaction using a fluoride salt, where MPFAK could act as a high-boiling, polar aprotic solvent.
Objective: To investigate the utility of MPFAK in facilitating a solid-liquid phase transfer catalyzed reaction in a packed-bed reactor.
Diagram 2: Proposed Workflow for Continuous S_N_Ar Reaction
Caption: Proposed workflow for a continuous S_N_Ar fluorination reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the activated aryl halide (e.g., 2,4-dinitrochlorobenzene) and a phase-transfer catalyst (e.g., 18-crown-6) in this compound.
-
-
Packed-Bed Reactor Preparation:
-
Pack a column with a solid-supported fluoride source, such as potassium fluoride on alumina.
-
-
System Setup:
-
Integrate the packed-bed reactor into the flow system as shown in Diagram 2.
-
-
Reaction Execution:
-
Pump the reagent solution through the heated packed-bed reactor at a defined flow rate to control the residence time.
-
The high boiling point of MPFAK would allow for operation at elevated temperatures to increase the reaction rate.
-
-
Analysis and Collection:
-
The output stream can be monitored in-line using spectroscopic methods (e.g., IR or UV-Vis) to assess reaction conversion in real-time.
-
The product is collected at the outlet for subsequent purification and analysis.
-
Concluding Remarks and Future Outlook
This compound presents an intriguing, yet underexplored, option as a solvent and/or reagent in the field of flow chemistry. Its highly fluorinated nature suggests properties that could be highly beneficial for a range of chemical transformations, particularly those involving fluorinated compounds or requiring high thermal stability. The conceptual protocols provided in this guide are intended to catalyze further research into the practical applications of this compound.
Future work should focus on the experimental determination of the key physicochemical properties of MPFAK, including its boiling point, density, viscosity, and solubility parameters. Furthermore, reaction screening and optimization studies are necessary to validate its efficacy in the proposed and other flow chemistry applications. As the demand for efficient and safe synthesis of complex fluorinated molecules continues to grow, the exploration of novel fluorinated solvents like this compound will be a critical endeavor.
References
- Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Vapourtec.
- Hone, C. A., & Kappe, C. O. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal, 27(52), 13068-13081*.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319*.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols, 12(11), 2423–2446.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359*.
- Li, W., Lu, Z., Hammond, G. B., & Xu, B. (2021). An Unbalanced Ion Pair Promoter for Nucleophilic Fluorination and Its Application in Continuous Flow. Organic Letters, 23(24), 9640–9644*.
- Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic Synthesis in a Modular Robotic System Controlled by a Chemical Programming Language.
- PubChem. (n.d.). This compound.
- Univar Solutions. (n.d.). Methyl Isoamyl Ketone, Technical Grade, Liquid, 373 lb Drum.
- Taylor, C. J., et al. (2021). Flow chemistry for process optimisation using design of experiments. Journal of Chemical Education, 98(3), 954-962*.
- International Chemical Safety Cards (ICSC). (n.d.). Methyl n-Amyl Ketone.
- Silver Fern Chemical, Inc. (n.d.). Methyl Amyl Ketone (MAK).
- WordPress.com. (n.d.). Specific Solvent Issues with Fluorination.
- Google Patents. (n.d.). Use of fluorinated ketones in fire extinguishing compositions.
- MG Chemicals. (2017). Methyl Amyl Ketone (MAK) 9640 Technical Data Sheet.
- MAGlobal Trading. (n.d.). Methyl Amyl Ketone.
- Gower Chemicals. (n.d.). SAFETY DATA SHEET METHYL ETHYL KETONE TECH.
- ResearchGate. (2023). Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes.
- BETA Fueling Systems. (n.d.). Safety Data Sheet: Methyl Normal Amyl Ketone.
- MG Chemicals. (2017). Methyl Ethyl Ketone (MEK) 9650 Technical Data Sheet.
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- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Methyl Perfluoroamyl Ketone Synthesis
Welcome to the technical support center for the synthesis of Methyl Perfluoroamyl Ketone (1,1,1,2,2,3,3,4,4-nonafluoro-5-decanone). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic work. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Synthesis Strategy & Reaction Setup
This section addresses the critical upfront decisions and preparations that set the stage for a successful synthesis. The most common and direct method for preparing methyl perfluoroalkyl ketones is the reaction of an organometallic methylating agent with a perfluoroacyl derivative.[1]
Q1: I am planning to synthesize this compound. Should I use perfluorohexanoyl chloride or an ester like ethyl nonafluoropentanoate as my starting material with a methyl Grignard reagent?
Answer: This is a crucial decision that significantly impacts the reaction's success and purity profile. As a senior scientist, I strongly recommend using perfluorohexanoyl chloride .
Causality and Rationale:
The key difference lies in the reactivity of the tetrahedral intermediate formed after the initial nucleophilic attack by the Grignard reagent.
-
With Perfluorohexanoyl Chloride (Recommended): The initial adduct rapidly eliminates the chloride ion, a very good leaving group, to form the target ketone. This ketone is less reactive than the starting acyl chloride, minimizing the risk of a second Grignard addition.
-
With an Ethyl Ester: The initial adduct eliminates an ethoxide ion. However, the resulting ketone product is often more reactive than the starting ester towards the Grignard reagent.[2][3][4] This leads to a common and difficult-to-separate byproduct: a tertiary alcohol formed from a second addition of the Grignard reagent to your newly formed ketone.[4]
The workflow below illustrates the primary synthesis pathway and the common side reaction associated with ester starting materials.
Caption: Recommended vs. Problematic Synthesis Pathways.
Section 2: Troubleshooting the Grignard Reaction
The Grignard reaction, while powerful, is notoriously sensitive to experimental conditions.[5] This section tackles the most common failure points.
Q2: My Grignard reaction with perfluorohexanoyl chloride won't start or is proceeding with very low conversion. What's wrong?
Answer: This is the most frequent issue encountered. The problem almost always lies in the deactivation of the Grignard reagent or inhibition of its formation. Let's diagnose this with a logical troubleshooting flow.
Core Principle: Grignard reagents are potent bases and will react preferentially with any available acidic protons (like water) in an acid-base reaction that is much faster than the desired nucleophilic attack on the carbonyl.[4][6] This effectively quenches the reagent.
Caption: Decision tree for troubleshooting a failing Grignard reaction.
Q3: The reaction mixture turned dark brown or black. Is the reaction failing?
Answer: Not necessarily. While a clear to grayish, cloudy solution is ideal, a dark color change can occur without indicating complete failure.[6]
-
Possible Benign Cause: Finely divided magnesium particles or minor impurities can cause a dark appearance. If the reaction is still proceeding (e.g., exothermic), continue as planned.
-
Possible Problematic Cause: Significant darkening can be caused by Wurtz-type coupling side reactions or decomposition of the reagent or product, especially if the reaction temperature is too high.[6] This is often accompanied by a lower yield.
Actionable Advice: Maintain a controlled temperature during the Grignard addition (e.g., 0 °C). If the solution turns black and the reaction is not progressing, it is likely best to start over, paying close attention to reagent quality and anhydrous conditions.
Section 3: Work-up and Purification
Proper work-up is critical for safety and for isolating a pure product. Fluorinated compounds often present unique purification challenges.
Q4: What is the correct and safe procedure for quenching the reaction?
Answer: The work-up must neutralize the magnesium alkoxide intermediate and safely quench any unreacted Grignard reagent.
Protocol: Reaction Quench and Liquid-Liquid Extraction
-
Cool the reaction flask in an ice bath to 0 °C.
-
Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Never add water directly to the Grignard reagent , as the reaction is violently exothermic. The NH₄Cl solution is a weak acid that protonates the alkoxide but is not acidic enough to cause significant degradation of the product.
-
Continue adding the NH₄Cl solution until the bubbling ceases and two clear layers are visible.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous salt like magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
Q5: I'm struggling to purify my this compound using silica gel column chromatography. The separation is poor. What should I do?
Answer: This is a common issue. Highly fluorinated compounds like your target ketone are very non-polar and elute quickly, often with non-polar impurities, making silica gel chromatography ineffective.[2][7]
Recommended Purification Method: Distillation
The most effective method for purifying this type of ketone is fractional distillation under reduced pressure (vacuum distillation) .[1]
| Parameter | Recommended Value | Rationale |
| Pressure | 10-20 Torr | Lowers the boiling point to prevent thermal decomposition. |
| Expected B.P. | ~52-53 °C at 13 Torr[1] | Collect the fraction boiling in this range. |
| Apparatus | Use a short-path distillation apparatus or a Vigreux column for efficient separation. |
Section 4: Product Characterization
Confirming the identity and purity of your final product is essential. NMR spectroscopy is the primary tool for this.
Q6: What are the expected ¹H and ¹⁹F NMR signals for this compound?
Answer: The structure of this compound is quite simple from an NMR perspective, leading to a clean and easily interpretable spectrum.
-
¹H NMR: You should observe a single, sharp peak (a singlet) corresponding to the three protons of the methyl (CH₃) group. Due to the strong electron-withdrawing effect of the adjacent perfluoroamyl chain, this peak will be shifted downfield compared to a typical methyl ketone.
-
Expected Chemical Shift (δ): Approximately 2.7-2.9 ppm.[1]
-
-
¹⁹F NMR: The spectrum will show distinct signals for each unique fluorine environment. The chemical shifts are typically reported relative to CFCl₃.
The presence of these specific signals with the correct integration and multiplicity is strong evidence of a successful synthesis.
Section 5: Safety First
Handling the reagents for this synthesis requires strict adherence to safety protocols.
Q7: What are the primary hazards I should be aware of?
Answer: Both the starting material and the Grignard reagent present significant hazards.
-
Perfluorohexanoyl Chloride:
-
Moisture Sensitive: Reacts with water (including humidity in the air) to release corrosive and toxic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF).[8][10]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8][11][12]
-
Methylmagnesium Chloride (Grignard Reagent):
-
Pyrophoric/Flammable: May ignite spontaneously in air. Solutions in THF are extremely flammable.[13]
-
Water-Reactive: Reacts violently with water, releasing flammable methane gas.[13]
-
Handling: All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon). Use syringe and cannula techniques for transfers. Ensure no water is present in the reaction setup.
-
Appendix A: Detailed Experimental Protocol
This protocol is a self-validating system based on the principles discussed above.
Synthesis of this compound
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with a solution of methylmagnesium chloride (CH₃MgCl) in THF (e.g., 50 mL of a 1.0 M solution, 50 mmol, 1.1 equivalents). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve perfluorohexanoyl chloride (approx. 45 mmol, 1.0 equivalent) in 20 mL of anhydrous THF. Add this solution to the dropping funnel.
-
Reaction: Add the perfluorohexanoyl chloride solution dropwise to the stirred Grignard solution at a rate that maintains the internal temperature below 5 °C. The addition should take approximately 30-45 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction back to 0 °C and perform the quench and extraction as described in Q4 .
-
Purification: Purify the crude product by vacuum distillation as described in Q5 .
Appendix B: Protocol for Titrating a Grignard Reagent
Never assume the concentration of a Grignard reagent. Titration is essential for accurate stoichiometry.[6]
-
Setup: In a fume hood, add ~10-15 mg of iodine (I₂) to a dry flask with a stir bar. Seal the flask with a septum.
-
Dissolution: Add 5 mL of anhydrous THF via syringe and stir until the iodine dissolves, forming a brown solution.
-
Titration: Slowly add the Grignard reagent solution dropwise via a 1 mL syringe. The Grignard reagent will react with the iodine. The endpoint is reached when the solution transitions from brown to colorless and remains colorless for at least one minute.
-
Calculation: Record the volume (V) of the Grignard reagent added. The concentration (M) is calculated as:
-
Molarity (M) = (moles of I₂) / (Volume of Grignard in L)
-
moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
References
- eGrove, University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor.
- Fluorine Notes. (2023). Preparation of methyl perfluoroalkylketones.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
- INDOFINE Chemical Company, Inc. Perfluorooctanoyl chloride Safety Data Sheet.
- Kim, H., et al. (2020). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- Kumar, P., et al. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv.
- Kokotos, C. G., et al. (2008). Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2020). 5.
- Reddit r/chemistry. (2020). Troubleshooting my grignard reactions.
- Wikipedia. Methylmagnesium chloride.
- ResearchGate. (2025).
- Leah4Sci. (2020).
- University of Missouri-St. Louis. Experiment 25: The Grignard Reaction.
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- 13. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Yields with Methyl Perfluoroamyl Ketone
Welcome to the technical support center for Methyl Perfluoroamyl Ketone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges. The unique properties of fluorinated ketones, while highly advantageous in many synthetic applications, can also present specific experimental hurdles. This resource is structured to provide clear, actionable solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in chemical synthesis.
Q1: What are the key chemical properties of this compound that make it a useful reagent or solvent?
This compound (C7H3F11O) is a highly fluorinated organic compound.[1][2] The presence of the perfluoroamyl group significantly influences its physical and chemical properties. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogs.[3] This enhanced reactivity is a key feature in many of its applications. Additionally, fluorinated compounds often exhibit unique solubility profiles and can lead to altered reaction kinetics and selectivities.
Q2: In what types of reactions is this compound typically used?
Due to its electrophilic carbonyl group, this compound is a valuable building block in various organic syntheses. It can participate in reactions such as aldol condensations, Wittig reactions, and reductions to form fluorinated alcohols.[4][5] Furthermore, the perfluoroalkyl chain can impart desirable properties to the final molecule, such as increased metabolic stability and enhanced membrane permeability, which is of particular interest in drug discovery.[6][7]
Q3: Are there any specific safety precautions I should take when working with this compound?
As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use.[8][9] General precautions include working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of vapors.[10][11] Fluorinated compounds may have specific hazards, and it is important to be aware of them.
Q4: How does the presence of the perfluoroamyl group affect the acidity of the α-protons?
The strongly electron-withdrawing perfluoroamyl group significantly increases the acidity of the α-protons on the methyl group. This makes deprotonation to form an enolate more favorable compared to non-fluorinated ketones.[12] This enhanced acidity is a critical factor to consider when choosing a base and reaction conditions for reactions involving the α-carbon.
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue in organic synthesis. This guide provides a structured approach to troubleshooting reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficiently Activated Substrate | For reactions where this compound is the electrophile, ensure the nucleophile is sufficiently reactive. If using a weak nucleophile, consider using a stronger base to generate a more potent nucleophilic species.[13] |
| Suboptimal Reaction Temperature | Some reactions require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Conversely, for sensitive substrates, high temperatures might lead to decomposition, so trying a lower temperature could be beneficial.[14] |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF can be effective in many cases, but always check for compatibility with your reagents.[13] Fluorinated solvents can also be explored for their unique properties in mediating reactions.[15] |
| Catalyst Inactivity | If using a catalyst, ensure it is active and not poisoned. The presence of impurities in the starting materials or solvent can sometimes deactivate a catalyst. Consider using freshly purified reagents and solvents. |
Problem 2: Formation of Multiple Products or Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions due to High Reactivity | The enhanced electrophilicity of the carbonyl carbon in this compound can sometimes lead to undesired side reactions. Consider lowering the reaction temperature or using a milder base to control reactivity. |
| Competing Reaction Pathways | In reactions involving enolates, there can be competition between O-alkylation and C-alkylation. The choice of solvent and counter-ion can influence this selectivity. Hard cations (like Li+) tend to favor O-alkylation, while soft cations (like K+) can favor C-alkylation. |
| Decomposition of Starting Material or Product | Fluorinated compounds can sometimes be sensitive to strong acids or bases. If you observe decomposition (e.g., charring or discoloration), consider using milder reaction conditions or protecting sensitive functional groups.[16] |
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low reaction yields.
Caption: A stepwise guide to troubleshooting low reaction yields.
Experimental Protocols
This section provides a general, illustrative protocol for a common reaction type involving a fluorinated ketone. Note: This is a template and should be adapted based on the specific substrate and reaction.
General Protocol for the α-Fluorination of a Ketone
This protocol describes a general procedure for the electrophilic fluorination of a ketone at the α-position using an N-F reagent like Selectfluor™.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Acetonitrile is a common choice for fluorination reactions.[14]
-
-
Reaction Setup:
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of sodium thiosulfate if using an oxidizing fluorinating agent).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired α-fluorinated ketone.
-
Visualizing the α-Fluorination Workflow
Caption: A step-by-step workflow for a typical α-fluorination experiment.
Data Presentation
Table 1: Common Solvents for Fluorination Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Acetonitrile (MeCN) | 37.5 | 82 | Aprotic, polar, widely used.[14] |
| Dichloromethane (DCM) | 9.1 | 40 | Aprotic, less polar, good for solubility. |
| Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, highly polar, can increase reaction rates.[13] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, moderately polar. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Moderately polar, less toxic alternative.[14] |
References
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed. (2020, September 3). PubMed.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.). MDPI.
- Safety Data Sheet - MG Chemicals. (2020, March 12). MG Chemicals.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (n.d.). ACS Publications.
- METHYL AMYL KETONE - SPS | Solvents & Petroleum Service, Inc. (2015, June 15). Solvents & Petroleum Service, Inc.
- Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. (n.d.). ResearchGate.
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.). Jack Westin.
- This compound | C7H3F11O | CID 15859812 - PubChem - NIH. (n.d.). PubChem.
- Methyl Amyl Ketone(MAK) - SAFETY DATA SHEET. (2023, November 15). Comet Chemical.
- Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- Haloform Reaction of Methyl Ketones - Master Organic Chemistry. (2020, August 26). Master Organic Chemistry.
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Technical Support Center: Purification of Methyl Perfluoroamyl Ketone
Welcome to the technical support center for the purification of Methyl Perfluoroamyl Ketone (3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one). This guide is designed for researchers, scientists, and drug development professionals who handle fluorinated compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during purification, ensuring you achieve the desired purity for your critical applications.
Section 1: Core Principles & General Troubleshooting
Working with fluorinated ketones like this compound presents unique challenges compared to their non-fluorinated analogs. Their distinct physical properties—high density, low surface tension, and often high volatility relative to their molecular weight—necessitate specialized handling and purification strategies.
Frequently Asked Questions (General)
Q1: What are the most common impurities found in crude this compound?
A: Impurities typically originate from the synthetic route. Common classes include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like perfluoroacyl acetones or partially fluorinated intermediates.[1]
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to isomers or related fluorinated species. Fluorination of ketones can sometimes yield vinyl fluorides as byproducts.[2]
-
Residual Solvents: Solvents used during synthesis or workup (e.g., dichloromethane, ethers).
-
Water: Even small amounts of water can affect downstream applications and analysis. Fluorinated compounds can sometimes form hydrates.[3][4]
-
Acidic/Basic Residues: Catalysts or reagents from the synthesis may persist after the initial workup.
Q2: I am experiencing significant sample loss during solvent removal. How can I prevent this?
A: This is a primary challenge with volatile fluorinated compounds.[5] The key is to control temperature and pressure meticulously.
-
Causality: The high vapor pressure of many fluorinated compounds means they can easily evaporate along with the solvent, even at reduced temperatures.
-
Solution:
-
Use a High-Performance Condenser: Ensure your rotary evaporator is equipped with an efficient condenser (e.g., a cold finger or coil condenser).
-
Implement a Cold Trap: Always use a cold trap between your apparatus and the vacuum pump, chilled with a dry ice/acetone or liquid nitrogen bath. This is critical for capturing volatile product before it reaches the pump.[5]
-
Avoid High Vacuum: If the compound is particularly volatile, avoid applying a high vacuum. Gentle heating at atmospheric pressure or a slight vacuum may be sufficient.
-
Controlled Temperature: Keep the bath temperature as low as possible while still allowing for solvent evaporation.
-
Q3: Are there specific safety precautions for handling this compound?
A: Yes. While it has different properties from many legacy long-chain PFAS compounds, it is still a chemical that requires careful handling. It is often classified as a flammable liquid.[6][7]
-
Static Discharge: Fluorinated solvents can generate static electricity. Ensure all equipment (distillation apparatus, receiving flasks, funnels) is properly grounded and bonded, especially during transfers. Use non-sparking tools.[7][8]
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves (consult a glove compatibility chart), safety glasses or goggles, and a lab coat.
-
Disposal: Dispose of fluorinated waste according to your institution's hazardous waste guidelines. Do not pour it down the drain.
| Hazard Class | Precautionary Measures |
| Flammable Liquid | Keep away from heat, sparks, and open flames. Use explosion-proof equipment and non-sparking tools. Ensure proper grounding/bonding to prevent static discharge.[7][9] |
| Health Hazards | Avoid inhalation of vapors and contact with skin and eyes. May cause respiratory irritation or drowsiness.[6][10] Use in a well-ventilated fume hood and wear appropriate PPE. |
| Environmental | Per- and polyfluoroalkyl substances (PFAS) are known for their persistence in the environment.[11][12] Prevent release to the environment and dispose of as hazardous waste. |
Section 2: Purification by Fractional Distillation
Fractional distillation is the most common and effective method for purifying this compound on a laboratory to pilot scale, separating it from impurities with different boiling points.
Troubleshooting Distillation
Q1: My distillate is not pure. The separation between my product and a close-boiling impurity is poor. What's wrong?
A: Inefficient separation is usually due to insufficient theoretical plates or an incorrect reflux ratio.
-
Causality: Fractional distillation relies on establishing a temperature gradient along the column, allowing for multiple condensation-vaporization cycles (theoretical plates) to enrich the more volatile component at the top.
-
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with more efficient packing material (e.g., structured packing or high-performance random packing).
-
Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate). A higher reflux ratio increases separation efficiency but also lengthens the distillation time. Start with a ratio of 5:1 (reflux:takeoff) and adjust as needed.
-
Ensure Adiabatic Conditions: Insulate the distillation column (e.g., with glass wool or a silvered vacuum jacket) to prevent heat loss, which disrupts the temperature gradient essential for separation.
-
Q2: The pressure in my vacuum distillation setup is unstable, causing the boiling point to fluctuate.
A: A fluctuating vacuum is a common problem that destroys separation efficiency.
-
Causality: The boiling point of a liquid is directly dependent on the system pressure. If the pressure varies, the boiling point changes, preventing a stable equilibrium from being established in the column.[13]
-
Solutions:
-
Check for Leaks: The most common cause is a leak in the system. Check all glass joints, seals, and tubing connections. Ensure joints are properly greased (if appropriate for your application) and sealed.
-
Use a Vacuum Controller: A high-quality vacuum regulator or controller is essential for maintaining a stable pressure.
-
Ensure Pump Sufficiency: Verify that your vacuum pump is capable of reaching and holding the desired pressure and that the pump oil is clean.
-
Q3: The distillation column has "flooded" (liquid is being pushed up the column by the vapor flow). How do I resolve this?
A: Flooding occurs when the vapor velocity is too high for the liquid to flow back down the column packing.
-
Causality: An excessive heating rate (boil-up rate) generates vapor faster than the column's diameter and packing can handle, overcoming the downward flow of the liquid condensate.
-
Solution: Immediately reduce the heat input to the distillation flask. Allow the column to drain, and then slowly increase the heat to a level that allows for a steady boil without causing flooding. The boil-up rate should be just vigorous enough to maintain the distillation at the desired speed.
Experimental Protocol: Atmospheric Fractional Distillation
This protocol is for purifying this compound from less volatile impurities.
Safety: Ensure all equipment is grounded. Perform in a fume hood. Wear appropriate PPE.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a stir bar in the distillation flask.
-
Ensure all glass joints are snug. Use PTFE joint sleeves or minimal high-vacuum grease if necessary.
-
Wrap the distillation head and column with glass wool or aluminum foil to ensure adiabatic conditions.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound, not exceeding 2/3 of the flask's volume.[13]
-
Begin heating the flask gently using a heating mantle. Turn on the stirring.
-
Turn on the cooling water to the condenser.
-
As the mixture heats, you will see a condensation ring rise up the column. Adjust the heating rate so this rise is slow and controlled.
-
Allow the system to come to total reflux (no distillate is collected) for at least 30 minutes to establish equilibrium.
-
Begin collecting the first fraction (forerun), which will contain any low-boiling impurities, at a slow rate (e.g., 1 drop per second).
-
Monitor the temperature at the distillation head. It should remain stable during the collection of a pure fraction. Collect the main fraction corresponding to the boiling point of this compound.
-
If the temperature drops or rises significantly, change the receiving flask as this indicates the end of the product fraction or the beginning of a higher-boiling impurity.
-
-
Shutdown:
-
Stop heating and allow the system to cool to room temperature before disassembling.
-
Workflow for Distillation Troubleshooting
Caption: Troubleshooting workflow for fractional distillation.
Section 3: Chromatographic & Affinity Purification
When high-purity material is required or when impurities have very similar boiling points, chromatographic methods are indispensable. For fluorinated compounds, fluorous affinity purification offers a highly selective alternative to traditional chromatography.
Troubleshooting Chromatography
Q1: In flash chromatography, my compound is eluting as a broad band and mixing with impurities.
A: This indicates poor resolution, which can stem from several factors.
-
Causality: Band broadening is caused by slow diffusion, improper column packing, or overloading. Co-elution occurs when the solvent system does not provide sufficient selectivity between the compound and impurities.
-
Solutions:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation (Rf of the product ~0.3) and maximizes the difference in Rf values (ΔRf) between the product and impurities.
-
Reduce Sample Load: Do not overload the column. A general rule is to load 1-10% of the silica gel mass, depending on the difficulty of the separation.
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which cause uneven solvent flow.
-
Q2: I'm trying to remove non-fluorinated starting materials. Is there a more efficient method than standard silica gel chromatography?
A: Yes, Fluorous Solid-Phase Extraction (F-SPE) is ideal for this scenario.
-
Causality: F-SPE utilizes a stationary phase with a perfluorinated surface (like fluorous silica). Highly fluorinated molecules (your product) have a strong affinity for this phase and are retained, while non-fluorinated or less-fluorinated impurities are easily washed away with an organic solvent.[14]
-
Solution: Use a fluorous SPE cartridge. The crude mixture is loaded, non-fluorinated impurities are washed off with a solvent like methanol or acetonitrile, and the desired fluorous product is then eluted with a fluorinated solvent or a solvent mixture that disrupts the fluorous interaction.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol is designed to separate the highly fluorinated this compound from non-fluorinated organic impurities.
-
Cartridge Selection and Conditioning:
-
Select a fluorous SPE cartridge with a bed weight appropriate for your sample size.
-
Condition the cartridge by passing a few column volumes of your strong elution solvent (e.g., methanol or a fluorinated solvent) through it, followed by a few column volumes of your loading/wash solvent (e.g., 80:20 methanol/water). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimum amount of the loading solvent.
-
Apply the sample to the top of the conditioned cartridge and allow it to flow through slowly, collecting the eluent.
-
-
Wash Step:
-
Wash the cartridge with several column volumes of the loading/wash solvent to elute all the non-fluorinated and weakly retained impurities. Monitor the eluent by TLC or GC to ensure all impurities have been removed.
-
-
Elution Step:
-
Elute the retained, highly fluorinated product using a strong, fluorophilic solvent (e.g., pure methanol, acetone, or a specialized fluorous solvent).
-
Collect this fraction, which should contain your purified product.
-
-
Solvent Removal:
-
Remove the elution solvent carefully using a rotary evaporator with an efficient condenser and cold trap to obtain the pure this compound.
-
Decision Tree for Purification Method
Caption: Decision tree for selecting an appropriate purification method.
References
- Chem.ox.ac.uk. (2024).
- MG Chemicals. (2020). Safety Data Sheet - METHYL AMYL KETONE (MAK). [Link]
- Fluorine Notes. (2023). Preparation of methyl perfluoroalkylketones. [Link]
- Wikipedia.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Isoamyl Ketone. [Link]
- YouTube. (2021). Distillation Troubleshooting/Distillation Problems and it's Solutions. [Link]
- Solvents & Petroleum Service, Inc. (2015).
- SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
- BUND. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable. [Link]
- Comet Chemical Company Ltd. (2023). Methyl Amyl Ketone(MAK)
- Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
- ResearchGate. (2012). Fluorochemicals go short. [Link]
Sources
- 1. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mgchemicals.com [mgchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. cometchemical.com [cometchemical.com]
- 10. solventsandpetroleum.com [solventsandpetroleum.com]
- 11. bund.net [bund.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
Avoiding side reactions with Methyl Perfluoroamyl Ketone
Welcome to the technical support guide for Methyl Perfluoroamyl Ketone (MPAK). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling, application, and troubleshooting when working with this highly versatile fluorinated ketone. Our goal is to empower you to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound, also known as 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one, is a valuable synthetic intermediate. The strong electron-withdrawing effect of the perfluoroamyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This property makes it an excellent substrate for a variety of nucleophilic addition reactions. However, this heightened reactivity also presents unique challenges. The acidity of the α-protons on the methyl group is increased, and the carbonyl carbon is highly susceptible to reaction with even weak nucleophiles, such as water. This guide provides practical solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is the first line of defense against degradation and contamination that can lead to side reactions. Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from incompatible substances such as strong acids, strong bases, and oxidizing or reducing agents.[3][4] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to atmospheric moisture and oxygen.
Q2: What are the primary chemical incompatibilities I should be aware of?
A2: this compound should not be mixed with strong oxidizing agents (e.g., perchlorates, nitric acid), strong bases (e.g., sodium hydroxide, potassium tert-butoxide), or strong reducing agents (e.g., hydrides).[4][5] Reactions with bases can be particularly problematic, as they can easily deprotonate the α-carbon, leading to undesired aldol-type reactions or decomposition.[6]
Q3: What personal protective equipment (PPE) is recommended when handling this compound?
A3: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][7] Wear appropriate personal protective equipment, including chemical-resistant gloves (consult the manufacturer's compatibility chart), safety goggles, and a face shield if there is a risk of splashing. A flame-resistant lab coat is also mandatory.[3]
Q4: Can this ketone form peroxides?
A4: While ketones are generally less prone to peroxide formation than ethers, related non-fluorinated ketones can form explosive peroxides upon exposure to air.[5][8] Given the reactivity of fluorinated compounds, it is a prudent safety measure to handle this compound as a potential peroxide former. Avoid storing it for extended periods after opening and test for peroxides if unsure.
Troubleshooting Guide: Common Side Reactions
This section addresses specific side reactions, their underlying causes, and actionable protocols to mitigate them.
Problem 1: Formation of a Hydrated Ketone Species
Symptoms:
-
Appearance of unexpected peaks in NMR spectra (e.g., a new singlet in the 1H NMR, changes in 13C and 19F NMR).
-
Inconsistent reaction yields or starting material that appears impure upon analysis.
-
Changes in physical properties, such as viscosity or boiling point.
Plausible Causes: The highly electrophilic carbonyl carbon in this compound is susceptible to nucleophilic attack by water, forming a stable gem-diol (hydrate). This is a common issue with highly fluorinated ketones.[9] This can occur if the starting material is improperly stored or if solvents and reagents are not rigorously dried.
Recommended Solutions:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Dry all other reagents and glassware thoroughly.
-
Use of an Inert Atmosphere: Perform reactions under an inert atmosphere of argon or nitrogen to exclude atmospheric moisture.[3]
-
In Situ Removal of Water: If trace amounts of water are unavoidable, consider adding a dehydrating agent to the reaction mixture, such as molecular sieves. Ensure the chosen agent is compatible with your reaction conditions.
Problem 2: Uncontrolled Aldol-Type Condensation or Self-Condensation
Symptoms:
-
Formation of complex, high-molecular-weight byproducts.
-
A significant decrease in the yield of the desired product, accompanied by a dark or polymeric residue.
-
Smearing on Thin Layer Chromatography (TLC) plates.
Plausible Causes: The electron-withdrawing perfluoroamyl group increases the acidity of the α-protons on the methyl group, making them susceptible to deprotonation by bases. The resulting enolate is a potent nucleophile that can attack another molecule of the ketone, leading to an aldol-type side reaction.[6] This is especially problematic when using strong bases or running reactions at elevated temperatures.
Recommended Solutions:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain applications) instead of strong, unhindered bases like alkoxides or hydroxides.
-
Temperature Control: Maintain low reaction temperatures (e.g., -78 °C to 0 °C) to minimize the rate of enolate formation and subsequent side reactions.
-
Controlled Reagent Addition: Use a syringe pump for the slow, controlled addition of reagents (especially bases or nucleophiles) to prevent localized areas of high concentration.
Visualizing Reaction Control: Desired Pathway vs. Side Reaction
The following diagram illustrates the competition between the desired nucleophilic addition and the undesired aldol side reaction.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Setting Up a Moisture-Free Reaction
This protocol provides a step-by-step method for minimizing hydrate formation.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet) while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly distilled anhydrous solvent. Transfer the solvent to the reaction flask via cannula or a dry syringe.
-
Reagent Addition: Add this compound and any other solid reagents to the flask under a positive pressure of inert gas. Liquid reagents should be added via a dry syringe.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. If sampling for analysis (TLC, GC), use a nitrogen-purged syringe.
-
Workup: Quench the reaction with a suitable non-aqueous solution if possible. If an aqueous workup is required, perform it quickly and proceed immediately to extraction with a non-polar solvent to minimize contact time with water.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve unexpected experimental outcomes.
Sources
- 1. mgchemicals.com [mgchemicals.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. N-AMYL METHYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. METHYL ISOBUTYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Methyl Perfluoroamyl Ketone (MPFK) Stability
Welcome to the technical support center for Methyl Perfluoroamyl Ketone (MPFK). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of your MPFK solutions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Frequently Asked Questions & Troubleshooting Guides
1. Q: What are the primary factors that can compromise the stability of this compound in my experimental solutions?
A: this compound, like many highly fluorinated compounds, is generally considered chemically stable. However, its stability in solution can be influenced by several environmental and chemical factors. The primary degradation pathways to be aware of are hydrolysis and photolysis, with thermal degradation being a concern under more extreme conditions.[1]
-
Solvent Choice: The solvent system is critical. Protic solvents may participate in degradation pathways, while certain organic solvents can be problematic. A study on similar per- and polyfluoroalkyl substances (PFAS) found that compounds like hexafluoropropylene oxide dimer acid (HFPO-DA) showed significant degradation in solvents like acetonitrile (ACN), acetone, and dimethyl sulfoxide (DMSO).[2] The presence of water in organic solvents can, in some cases, increase the half-life of the compound.[2]
-
pH of the Solution: The pH of your aqueous or protic solvent system can significantly impact stability. For many fluorinated compounds, extreme pH levels (both acidic and alkaline) can accelerate hydrolysis.[3][4] For instance, the hydrolysis of certain fluorinated esters is significantly faster under alkaline conditions.[3] Maximum sorption and potentially stability for some fluoride compounds in soil has been observed around pH 5-6.[5]
-
Exposure to Light: Direct exposure to ultraviolet (UV) light can induce photolytic degradation. The atmospheric fate of a similar compound, perfluoro-2-methyl-3-pentanone, is believed to be direct photolysis.[1] This suggests that solutions of MPFK should be protected from light, especially during long-term storage or prolonged experiments.
-
Temperature: While generally thermally stable, elevated temperatures can promote degradation. For many PFAS compounds, thermal decomposition initiates at temperatures as low as 200°C, although significant mineralization often requires much higher temperatures (≥700°C).[6][7] For laboratory applications, storage at controlled room temperature or below is recommended.
2. Q: I'm preparing a stock solution of MPFK. Which solvent should I choose to maximize its long-term stability?
A: The choice of solvent is one of the most critical decisions for ensuring the stability of MPFK. Based on data from related fluorinated compounds, solvent choice can dramatically alter degradation rates.[2]
Causality: The stability of fluorinated ketones in solution is often dictated by the solvent's ability to participate in or mediate degradation reactions. For example, nucleophilic solvents can potentially react with the carbonyl group, while certain solvents might promote the formation of less stable intermediates.
Recommendations:
-
Methanol: Methanol is often a suitable choice for preparing stock solutions of PFAS compounds.[2] However, it is crucial to note that some perfluoroalkyl carboxylic acids (PFCAs) can form methyl esters in methanol if the solution is not slightly basic.[2]
-
Acetonitrile (ACN) & Acetone: Caution is advised. While widely used, some studies have shown that similar fluorinated compounds can degrade in these solvents. The stability of HFPO-DA, for instance, was significantly lower in 100% ACN compared to solutions containing some water.[2]
-
Dimethyl Sulfoxide (DMSO): DMSO is often used as a carrier solvent in toxicological studies due to its low toxicity.[2] However, like ACN and acetone, it may lead to degradation of certain PFAS over time.[2]
The table below, adapted from stability data on other PFAS, illustrates the profound effect of solvent choice and water content on compound stability.[2]
| Solvent System | Half-Life of HFPO-DA (A similar PFAS) | Recommendation for MPFK |
| 100% Acetonitrile (ACN) | 3.4 hours | Use with caution. Not recommended for long-term storage. |
| 90:10% (v/v) ACN:water | 18 days | Better. The presence of water appears to have a stabilizing effect. |
| 100% Methanol | No measurable degradation (~30 d) | Recommended. A generally stable solvent for many PFAS. |
| 100% Acetone | Significant degradation | Use with caution. Similar concerns as with acetonitrile. |
| 100% Dimethyl Sulfoxide (DMSO) | Significant degradation | Use with caution. Not ideal for long-term stock solutions. |
| Deionized Water | No measurable degradation (~30 d) | Recommended for aqueous experiments. Ensure pH is controlled. |
| Isopropyl Alcohol (IPA) | No measurable degradation (~30 d) | Good Alternative. Appears to be a stable solvent for some PFAS. |
Actionable Advice: For maximum stability, prepare high-concentration stock solutions in methanol and store them in amber glass vials at 4°C. When preparing working solutions, consider the final solvent composition and the duration of the experiment. If using organic solvents, preparing fresh dilutions is the safest practice.
3. Q: My MPFK solution appears to be degrading. How can I design an experiment to confirm instability and identify the cause?
A: A systematic stability study is the most reliable way to confirm degradation and pinpoint the cause. This involves monitoring the concentration of MPFK over time under various conditions.
Causality: The principle of a stability study is to isolate variables (light, temperature, pH, solvent) to determine which factor is causing the degradation. By comparing the rate of disappearance of the parent compound (MPFK) under stressed conditions to a control, you can identify the problematic factor.
Below is a general workflow and a detailed protocol for conducting a stability study.
Caption: Workflow for a systematic MPFK stability study.
This protocol provides a framework for assessing the stability of MPFK in a specific solvent system.
Objective: To quantify the degradation of MPFK over time under controlled laboratory conditions.
Materials:
-
This compound (MPFK)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber and clear glass autosampler vials
-
pH meter and buffers
-
Incubators or water baths set to desired temperatures
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve MPFK in a Class A volumetric flask using your chosen solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1000 µg/mL).
-
Self-Validation: This stock should be stored under ideal conditions (e.g., 4°C, protected from light) and serve as your reference standard.
-
-
Test Solution Preparation:
-
Dilute the stock solution into your test solvent(s) to a final concentration suitable for your experiments (e.g., 10 µg/mL).
-
If testing pH, adjust the pH of the aqueous solvent using dilute acid or base before adding MPFK.
-
Dispense aliquots of the test solution into different sets of vials (e.g., amber for light protection, clear for light exposure).
-
-
Time-Zero (T=0) Analysis:
-
Incubation:
-
Store the sets of vials under your desired test conditions.
-
Temperature: Place vials in incubators at, for example, 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).
-
Light: Place clear vials under a broad-spectrum light source, while corresponding amber vials are kept in the dark at the same temperature.
-
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each condition.
-
Analyze the samples by LC-MS/MS to determine the concentration of MPFK (Cₜ).
-
-
Data Analysis:
-
Calculate the percentage of MPFK remaining at each time point: (% Remaining) = (Cₜ / C₀) * 100.
-
Plot % Remaining versus time for each condition. A steep decline indicates instability under that specific condition.
-
4. Q: What are the common degradation products of fluorinated ketones, and how can I detect them?
A: The degradation products will depend on the specific pathway.
-
Hydrolysis: The hydrolysis of perfluoro-2-methyl-3-pentanone can produce perfluoropropionic acid (PFPrA) and HFC-227ea.[1] This occurs in a manner analogous to a Haloform reaction. It is plausible that hydrolysis of MPFK could yield similar smaller perfluorinated acids and haloalkanes.
-
Photolysis: Photolytic degradation can lead to the formation of various radical species, which can then react to form a complex mixture of smaller fluorinated compounds.[1]
-
Thermal Degradation: High-temperature thermal decomposition of PFAS results in the cleavage of C-C and C-F bonds, leading to the formation of shorter-chain PFCAs, perfluoroalkenes, and eventually mineralization to fluoride ions.[10][11]
Detection: LC-MS/MS is the gold standard for detecting and quantifying both the parent MPFK and its potential acidic degradation products.[8][9] By developing a method that includes MRM (Multiple Reaction Monitoring) transitions for suspected degradants (like shorter-chain PFCAs), you can simultaneously monitor for their appearance as the parent compound disappears. Gas Chromatography-Mass Spectrometry (GC-MS) may be more suitable for identifying volatile, non-acidic byproducts.
Caption: A decision tree for troubleshooting MPFK instability.
References
- Stabilizers for ketone solvents. (n.d.). Google Patents.
- Stabilizing effect of various organic solvents on protein. (1978). PubMed.
- Stabilizing effect of various organic solvents on protein. (1977). ResearchGate.
- Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration. (2012). ResearchGate.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). MDPI.
- Metabolism and Toxicity of Fluorine Compounds. (2021). National Institutes of Health (NIH).
- On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. (1998). PubMed.
- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). PubMed.
- What is stability of aldehyde and ketone? (2016). Quora.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2021). National Institutes of Health (NIH).
- Method of stabilizing halogenated ketones. (n.d.). Google Patents.
- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). ACS Publications.
- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2019). ResearchGate.
- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (2018). PFAS Central.
- Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. (2023). U.S. Food & Drug Administration (FDA).
- Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. (1993). ResearchGate.
- The Impact of pH on Chemical Stability in Lab Experiments. (n.d.). Ibis Scientific, LLC.
- A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. (2023). MDPI.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). US EPA.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv.
- Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). National Institutes of Health (NIH).
- METHYL AMYL KETONE Safety Data Sheet. (2015). SPS | Solvents & Petroleum Service, Inc..
- 9640 Methyl Amyl Ketone Safety Data Sheet. (2019). MG Chemicals.
- METHYL AMYL KETONE (MAK) Safety Data Sheet. (2021). Endura Paint.
- Testing a mechanistic model. III. The effects of pH on fluoride retention by a soil. (1986). ResearchGate.
- Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (1968). PubMed.
- CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). (n.d.). US EPA.
- Chemical Compatibility Database. (n.d.). Cole-Parmer.
- Effects of pH on the stability of chromatin core particles. (1984). PubMed.
- Methyl Normal Amyl Ketone Safety Data Sheet. (2023). BETA Fueling Systems.
- Effect of pH on Pesticide Stability and Efficacy. (1994). Perennial Plant Association.
- Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis. (2020). ResearchGate.
- Simultaneous analysis of acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK) in urine by headspace gas chromatography-flame ionisation detection (HS GC-FID). (2020). ResearchGate.
- Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (1968). National Institutes of Health (NIH).
- Chemical Compatibility Table. (n.d.). University of Colorado Boulder.
- Toxicity and carcinogenicity of methyl isobutyl ketone in F344N rats and B6C3F1 mice following 2-year inhalation exposure. (2007). PubMed.
- Investigation of Methyl-vinyl Ketone, 2- and 3-Butenal Decomposition pathways through semi-automated Variable Reaction Coordinate Transition State Theory. (2018). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pfascentral.org [pfascentral.org]
- 8. fda.gov [fda.gov]
- 9. epa.gov [epa.gov]
- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Methyl Perfluoroamyl Ketone
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for scaling up chemical reactions using Methyl Perfluoroamyl Ketone. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring a smooth transition from bench-scale to pilot or industrial-scale production.
Introduction: The Role of this compound in Scalable Synthesis
This compound (MPAK) is a fluorinated solvent increasingly utilized in organic synthesis for its unique properties, including high thermal stability, low surface tension, and distinct solubility characteristics.[1] As reactions are scaled up, however, phenomena that are negligible at the bench become critical.[2][3] This guide addresses the practical challenges of heat and mass transfer, solubility, and process safety that are magnified during scale-up.[2][3]
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Issue 1: Unexpected Phase Separation or Poor Solubility of Reagents at Larger Scales
Question: My reaction works perfectly in a 100 mL flask, but when I scaled it to a 10 L reactor, my starting materials precipitated. What is causing this and how can I fix it?
Answer: This is a common issue rooted in the non-linear nature of fluid dynamics and thermal gradients in larger vessels.[2][3] What appears as a homogeneous solution at a small scale can exhibit localized concentration and temperature differences in a larger reactor, leading to precipitation.
Causality Explained: The solubility of a compound is dependent on temperature and the solvation sphere formed by the solvent molecules. In a large reactor, inefficient mixing can create "dead zones" where the temperature is lower or the concentration of a reagent is higher than the bulk, pushing the solubility limit.[3] While MPAС has favorable solubility for many organic compounds, its behavior can be influenced by the presence of other species in the reaction mixture.
Step-by-Step Troubleshooting Protocol:
-
Characterize Solubility Parameters: Before scaling up, determine the solubility curve of your key reagents in this compound at various temperatures. This data is crucial for defining your process window.
-
Optimize Agitation: A simple magnetic stir bar is often insufficient for larger reactors.[3]
-
Impeller Selection: Switch to an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure proper top-to-bottom mixing and minimize dead zones.[3]
-
Agitation Speed: Gradually increase the agitation speed and visually inspect for any undissolved material. Use a baffle if a vortex is forming, as this can impede efficient mixing.
-
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition strategy. This can be done via a syringe pump for liquid reagents or a solids-dosing system. This maintains a lower instantaneous concentration, preventing precipitation.
-
Consider a Co-Solvent: If solubility remains an issue, the addition of a co-solvent might be necessary. The choice of co-solvent will depend on the specific reagents and reaction conditions. Potential co-solvents could include alcohols, ethers, or esters.[4]
Workflow for Solubility Troubleshooting:
Caption: Impact of scaling up on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should consider for scale-up?
A1: When scaling up, the following properties of this compound are critical:
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C7H3F11O [1] | Affects molecular weight and density calculations. |
| Boiling Point | 101 - 105 °C [5] | Important for setting reaction temperature and for solvent removal/distillation. |
| Density | ~1.6 g/cm³ | Influences mass transfer and the power required for effective agitation. |
| Vapor Pressure | Moderate | A higher vapor pressure can lead to solvent losses, especially at elevated temperatures. Ensure your system can handle the pressure. |
| Solubility | Sparingly soluble in water | This is advantageous for aqueous workups, as it facilitates phase separation. [6] |
Q2: Are there any known azeotropes of this compound with common solvents?
Q3: What materials of construction are compatible with this compound?
A3: this compound is generally compatible with a wide range of materials commonly used in chemical reactors. However, it is always best practice to verify compatibility.
| Material | Compatibility |
| Glass (Borosilicate) | Excellent |
| Stainless Steel (316L) | Good |
| Hastelloy C-276 | Excellent |
| PTFE, PFA, FEP | Excellent |
| Elastomers (e.g., Kalrez®, Viton®) | Good to Excellent (Check specific grade) |
For a comprehensive list of material compatibility, it is advisable to consult a detailed chemical compatibility chart. [9][10] Q4: What are the safety considerations for handling large quantities of this compound?
A4: While this compound has a favorable safety profile compared to many common solvents, proper handling procedures are essential at scale.
-
Flammability: It is a flammable liquid and vapors may form explosive mixtures with air. [5]Keep away from heat, sparks, open flames, and other ignition sources. [5][6][11]Use explosion-proof electrical equipment and take precautionary measures against static discharge. [5][6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant clothing, protective gloves, and eye/face protection. [5][12]* Ventilation: Ensure adequate ventilation to minimize exposure to vapors. [11][13]* Spill Response: Have a spill response plan in place. Absorb spills with an inert material and dispose of it according to local regulations. [11][14] Q5: How can I efficiently remove this compound after the reaction?
A5: Due to its relatively high boiling point, simple distillation under atmospheric pressure is a common method for removal. For temperature-sensitive compounds, vacuum distillation is a viable alternative. The low water solubility of this compound also makes it amenable to separation via an aqueous workup.
Q6: What are the environmental considerations and disposal methods for this compound?
A6: this compound is a per- and polyfluoroalkyl substance (PFAS). [1]While it has a lower global warming potential than many older fluorinated compounds, it is important to handle and dispose of it responsibly.
-
Recycling: Where possible, consider recycling the solvent by distillation.
-
Disposal: Dispose of waste this compound and contaminated materials through a licensed waste disposal contractor in accordance with local, state, and federal regulations. [11][12][14]Do not discharge into drains or the environment. [5][11]
References
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- EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. [Link]
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- Endura Paint. METHYL AMYL KETONE (MAK). [Link]
- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
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- Google Patents. WO2012087381A1 - Azeotropic and azeotrope-like compositions of methyl perfluoroheptene ethers and ethanol and uses thereof.
- Occupational Safety and Health Administr
- Organic Syntheses.
- Comet Chemical. Methyl Amyl Ketone(MAK)
- Wikipedia. Azeotrope tables. [Link]
- ChemRxiv.
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- Chemical Suppliers. SAFETY DATA SHEET METHYL ETHYL KETONE TECH. [Link]
- ResearchGate.
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- Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]
- ResearchGate. THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE. [Link]
- Master Organic Chemistry.
- MG Chemicals. Methyl Amyl Ketone (MAK)
- Inchem.org. ICSC 0920 - METHYL n-AMYL KETONE. [Link]
- ResearchGate. Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. [Link]
- ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
- Conservation OnLine.
- University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
- Omega Engineering.
- Tom Parker Ltd.
- ResearchGate. Apparent kinetics and thermodynamics study of methyl ethyl ketone peroxide in efficient continuous-flow microreaction system and its kiloton pilot plant. [Link]
- ResearchGate. Calorimetric studies on the thermal stability of methyl ethyl ketone peroxide (MEKP)
- OUCI. Apparent kinetics and thermodynamics study of methyl ethyl ketone peroxide in efficient continuous-flow microreaction system and its kiloton pilot plant. [Link]
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- ResearchGate. Experimental and kinetic modeling study of methyl butyl ketone pyrolysis: Insight into chain lengths and cyclic/acyclic structures effects on alkyl-ketone pyrolysis. [Link]
- ResearchGate.
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Technical Support Center: Managing Exothermic Reactions of Methyl Perfluoroamyl Ketone
This guide is designed for researchers, scientists, and drug development professionals engaged in experiments involving Methyl Perfluoroamyl Ketone. Its purpose is to provide expert guidance, troubleshooting protocols, and critical safety information to proactively manage and control potential exothermic reactions. The information herein is synthesized from established chemical safety principles and material-specific data to ensure both scientific integrity and practical applicability in a laboratory setting.
Section 1: Foundational Knowledge - Chemical & Thermal Properties
Understanding the fundamental properties of this compound (MFPK) is the first line of defense in preventing thermal runaway events. While MFPK is a stable compound under standard conditions, its reactivity, particularly in the presence of certain reagents or under specific process deviations, can lead to significant heat generation.
Key Physical and Chemical Properties
A summary of essential data for this compound (CAS No. 119363-03-4) is provided below. This data is crucial for designing appropriate experimental setups, including cooling systems and ventilation.
| Property | Value | Source |
| Molecular Formula | C7H3F11O | PubChem[1] |
| Molecular Weight | 316.08 g/mol | PubChem[1] |
| Boiling Point | 152 °C (305.6 °F) | MG Chemicals[2] |
| Flash Point | 39 °C (102.2 °F) | MG Chemicals[2], Fisher Scientific[3] |
| Autoignition Temp. | 393 °C (739.4 °F) | MG Chemicals[2] |
| Vapor Pressure | 2.8 hPa @ 20 °C | MG Chemicals[2] |
| Chemical Stability | Stable under normal conditions. | SPS[4] |
| Incompatibilities | Strong acids, alkalis & strong oxidizers. | NIOSH[5] |
Thermal Decomposition Hazards
A critical, and often overlooked, aspect of working with fluorinated compounds is the nature of their thermal decomposition products. At elevated temperatures, such as those that could be reached during an uncontrolled exotherm, fluorinated ketones can decompose. The thermolysis of fluoropolymers, which serves as a model, can generate highly toxic and corrosive byproducts such as hydrogen fluoride (HF) and carbonyl fluoride.[6][7] Carbonyl fluoride rapidly hydrolyzes in the presence of moisture to form HF and carbon dioxide.[7] Therefore, any emergency response plan must account for the potential presence of these hazardous substances.
Section 2: Frequently Asked Questions (FAQs) - Proactive Risk Assessment
This section addresses common questions to aid in the planning and risk assessment phase of your work, before any reagents are combined.
Q1: What are the primary triggers for a runaway exothermic reaction with this compound?
A: A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system, leading to a dangerous, self-accelerating increase in temperature and pressure.[8][9] Key triggers include:
-
Chemical Incompatibility: Mixing with strong acids, alkalis, or oxidizing agents can initiate a highly exothermic reaction.[5]
-
Cooling System Failure: A loss of cooling capacity in a batch reactor is a common cause, allowing the reaction temperature to rise uncontrollably.[10]
-
Improper Dosing or Mixing: Adding a reactant too quickly (overcharging) or insufficient mixing can create localized "hot spots" where the reaction rate accelerates, initiating a runaway.[10][11]
-
External Heat Sources: Unintended heating from sources like malfunctioning equipment or proximity to other high-temperature processes can push the reaction past its stable point.[4]
Q2: What are the early warning signs of a developing thermal runaway?
A: Vigilance and proper monitoring are key to early detection. Look for:
-
A steady, unexpected increase in the reaction mixture's temperature that does not respond to standard cooling adjustments.
-
A noticeable rise in pressure within a closed or vented vessel.
-
Changes in the physical appearance of the reaction (e.g., sudden color change, increased bubbling or gas evolution).
-
Unusual sounds from the reactor, such as hissing or straining.
Q3: What essential safety equipment and engineering controls must be in place before I begin my experiment?
A: A multi-layered safety approach is mandatory.
-
Engineering Controls: The experiment must be conducted in a certified chemical fume hood to manage vapors.[12] For reactions with known exothermic potential, consider using a dedicated reactor with an integrated cooling system and pressure relief devices.[8][13] Ensure the cooling system's capacity is adequate to handle the maximum potential heat output of the reaction.[11]
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[2][14] Consult the specific Safety Data Sheet (SDS) for glove material recommendations.
-
Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[12] Ensure a Class B (flammable liquid) fire extinguisher (e.g., dry chemical or CO2) is nearby.[2] Have a quenching agent and an inert absorbent material (like vermiculite) ready for immediate use in case of a spill or the need to stop a reaction.
Section 3: Troubleshooting Guide - Reactive Hazard Management
This guide provides actionable steps for responding to specific issues that may arise during an experiment.
Q: My reaction temperature is rising unexpectedly and is not responding to the primary cooling system. What should I do?
A: This is a critical situation requiring immediate and calm execution of a pre-planned emergency protocol. Follow the workflow below.
Workflow: Managing an Unexpected Temperature Excursion
Caption: Troubleshooting workflow for an unexpected temperature rise.
Q: I have a cooling system failure. What is the immediate emergency protocol?
A: A cooling failure on an active exothermic reaction is a high-risk scenario.
-
Stop All Reagent Feeds: Immediately cease the addition of any reactants.
-
Alert Personnel: Verbally and loudly announce the emergency to everyone in the immediate vicinity.
-
Apply Emergency Cooling: If safe to do so, apply an external cooling bath (e.g., ice/water or dry ice/acetone).
-
Prepare for Shutdown: If the temperature continues to rise despite emergency cooling, prepare to execute the full emergency shutdown procedure, which may include quenching the reaction or evacuating the area.
Section 4: Protocols for Safe Experiment Design & Execution
Adherence to standardized protocols is essential for safety and reproducibility.
Protocol 4.1: Pre-Experiment Risk Assessment
-
Review the SDS: Obtain and thoroughly read the most current Safety Data Sheet for this compound and all other reagents.
-
Identify Hazards: List all potential hazards, paying special attention to chemical incompatibilities and the potential for exothermic decomposition.[13]
-
Calculate Theoretical Exotherm: If possible, perform a theoretical calculation of the reaction's heat of reaction (ΔHr) to quantify the potential energy release. This helps in sizing the cooling system appropriately.[11]
-
Define Safe Operating Limits: Establish clear, conservative limits for temperature, pressure, and reactant addition rates.
-
Develop an Emergency Plan: Write down a step-by-step emergency shutdown procedure. This plan must include criteria for activation, quench procedures (if applicable), and evacuation routes.
-
Conduct a Dry Run: Verbally walk through the entire experimental and emergency procedure with all involved personnel before starting.
Protocol 4.2: Emergency Shutdown Procedure
This procedure should be initiated if a runaway reaction is imminent or in progress.
-
Alert: Activate any available lab alarms and loudly announce "EMERGENCY SHUTDOWN."
-
Stop: Cease all reactant feeds and turn off all heating sources.
-
Cool: Apply maximum primary and secondary cooling.
-
Vent (If applicable): If the system has an emergency vent, ensure it is functioning.
-
Quench (If pre-determined): If a safe and effective quenching agent has been identified in the risk assessment, add it to the reactor. This step should only be performed if the reaction is at a stage where quenching will not cause a more hazardous outcome.
-
Evacuate: All personnel should evacuate the immediate area and assemble at a pre-determined muster point.
-
Notify: Inform the lab supervisor and emergency response team immediately.
Section 5: Visual Guides & Workflows
Visual aids can clarify complex concepts critical to safety.
The Principle of Thermal Runaway
A runaway reaction occurs when the heat generated by the chemical reaction surpasses the system's ability to remove that heat. This creates a positive feedback loop, as higher temperatures increase the reaction rate, which in turn generates even more heat. The diagram below illustrates this concept. The system is only stable at the lower temperature intersection point. If the temperature is pushed beyond the "Tipping Point," a runaway is inevitable.
Caption: The relationship between heat generation and heat removal in an exothermic process.[9]
References
- Title: this compound Source: PubChem, N
- Title: Safety Data Sheet (Methyl Amyl Ketone) Source: MG Chemicals URL:[Link]
- Title: Runaway Chemical Reactions: Causes and Prevention Source: Zeal URL:[Link]
- Title: Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study Source: Environmental Science: Processes & Impacts (RSC Publishing) URL:[Link]
- Title: Practical approach to prediction and prevention of runaway reactions Source: Journal of Physics: Conference Series URL:[Link]
- Title: Chemical reaction hazards and the risk of thermal runaway INDG254 Source: Health and Safety Executive (UK) URL:[Link]
- Title: Runaway Reaction Source: Gexcon URL:[Link]
- Title: Methyl Perfluorobutyl Ketone Source: PubChem, N
- Title: METHYL AMYL KETONE Source: Solvents & Petroleum Service, Inc. URL:[Link]
- Title: Common Name: METHYL ETHYL KETONE HAZARD SUMMARY Source: New Jersey Department of Health URL:[Link]
- Title: METHYL AMYL KETONE 10% in TEC Source: PerfumersWorld URL:[Link]
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- Title: Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation Source: ACS Omega, N
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- Title: Thermal plasma decomposition of fluorinated greenhouse gases Source: Kyushu University URL:[Link]
- Title: NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
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- Title: Methods and reaction mixtures for controlling exothermic reactions Source: Google Patents URL
- Title: METHYL (N-AMYL)
- Title: Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether Source: The Journal of Organic Chemistry, N
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Technical Support Center: Catalyst Selection for Methyl Perfluoroamyl Ketone Reactions
Welcome to the technical support center for reactions involving Methyl Perfluoroamyl Ketone (1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoroheptan-2-one). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this highly fluorinated substrate. The strong electron-withdrawing nature of the perfluoroamyl group significantly enhances the electrophilicity of the carbonyl carbon, but also introduces complexities such as increased α-proton acidity and potential for catalyst deactivation via fluoride. This document provides practical, field-proven insights in a question-and-answer format to help you optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst and reaction choices for this compound.
Q1: How does the perfluoroamyl group affect the reactivity of the ketone compared to non-fluorinated analogues?
A1: The perfluoroamyl (C5F11) group is a powerful electron-withdrawing group. This has two primary consequences:
-
Increased Carbonyl Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. This can increase reaction rates for additions but also makes the ketone more prone to hydration.[1][2]
-
Increased α-Proton Acidity: The protons on the methyl group (α-protons) become more acidic, increasing the likelihood of enolization, especially in the presence of strong bases. This can lead to undesired side reactions and complicates base-catalyzed transformations.
Q2: What are the primary classes of catalysts used for reactions with this compound?
A2: Catalyst selection is highly dependent on the desired transformation. Key classes include:
-
Lewis Acids: Used to further activate the carbonyl group for nucleophilic attack. Boron-based catalysts, such as in oxazaborolidine systems, are common for asymmetric reductions.[3]
-
Transition Metals: Complexes of rhodium, ruthenium, iridium, and manganese are frequently employed for hydrogenation, transfer hydrogenation, and hydrosilylation reactions.[4][5][6] The choice of ligands is critical to prevent catalyst deactivation.
-
Organocatalysts: Chiral amines and their derivatives (e.g., diphenylprolinol silyl ether) can catalyze asymmetric Michael additions and other C-C bond-forming reactions by forming enamine or iminium ion intermediates.[7]
-
Metallic Reagents (Stoichiometric): While not strictly catalytic, metals like zinc are essential for reactions like the Reformatsky reaction, which is well-suited for fluorinated ketones due to the relatively low basicity of the generated zinc enolates.[8][9]
Q3: Are there specific safety concerns when working with this compound and its reactions?
A3: Yes. While this compound itself is used in applications like fire suppression, its reaction products and potential byproducts warrant caution.[10] Per- and polyfluoroalkyl substances (PFAS), the class to which this ketone belongs, are under scrutiny for their environmental persistence and potential health effects.[11] Reactions that could generate volatile or highly reactive fluorinated intermediates should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 2: Troubleshooting Guide for Common Reactions
This section provides a problem-and-solution framework for specific experimental challenges.
Scenario 1: Asymmetric Reduction to 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoroheptan-2-ol
The asymmetric reduction of prochiral ketones is a critical transformation for producing chiral secondary alcohols.[3] However, the high reactivity of perfluoroalkyl ketones can present challenges.[3]
Problem: Low Enantioselectivity in CBS (Corey-Bakshi-Shibata) Reduction
-
Q: My CBS reduction of this compound using borane is fast, but the enantiomeric excess (ee) is poor (<50%). What is the likely cause?
-
A: The high electrophilicity of the fluorinated ketone leads to a rapid, uncatalyzed background reaction with the borane reducing agent. This non-selective reduction competes with the desired enantioselective pathway mediated by the chiral oxazaborolidine catalyst, eroding the overall ee.[3]
-
-
Q: How can I improve the enantioselectivity?
-
A: Solution Pathway:
-
Lower the Temperature: Perform the reaction at -20 °C or lower. This will disproportionately slow the rate of the uncatalyzed background reaction compared to the catalyzed one.
-
Use a Milder Reducing Agent: Substitute borane-THF or borane-DMS with catecholborane. Catecholborane is a less reactive hydride source and often exhibits a lower rate of uncatalyzed reduction, allowing the chiral catalyst to exert better control.[6]
-
In Situ Catalyst Generation: Generate the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and a borane source just before adding the ketone. This ensures maximum catalyst activity, as isolated CBS reagents can degrade during storage.[3]
-
Lewis Acid Additive: For certain substrates, the addition of a mild Lewis acid like BF₃·OEt₂ can sometimes enhance the association between the catalyst and the ketone, improving enantioselectivity.[3]
-
-
Scenario 2: Carbon-Carbon Bond Formation
Problem: Low Yield in Grignard-type Reactions
-
Q: I am attempting to add ethylmagnesium bromide to this compound, but I am getting a low yield of the tertiary alcohol and recovering a lot of starting material. Why?
-
A: Grignard reagents are very strong bases.[12] Due to the electron-withdrawing C5F11 group, the α-protons on the methyl group of your ketone are highly acidic. The Grignard reagent is likely acting as a base, deprotonating the ketone to form a magnesium enolate, rather than acting as a nucleophile to attack the carbonyl carbon. This enolate is often unreactive towards further addition.
-
-
Q: What are the recommended alternatives for this type of C-C bond formation?
-
A: Solution Pathway:
-
Use a Less Basic Organometallic Reagent: Switch to an organozinc reagent, as used in the Reformatsky reaction . Zinc enolates are significantly less basic than their magnesium or lithium counterparts and are therefore less likely to cause deprotonation.[8][9] This makes the Reformatsky reaction particularly suitable for base-sensitive substrates like perfluoroalkyl ketones.[13]
-
Use a Cerium(III) Additive (Barbier-type conditions): Pre-complexing the ketone with a Lewis acid like cerium(III) chloride (CeCl₃) can increase the electrophilicity of the carbonyl carbon and suppress enolization. The organomagnesium reagent is then added to this mixture. This is known as the Luche reduction principle, adapted for alkyl additions.
-
Consider an Organolithium Reagent at Low Temperature: While still very basic, organolithium reagents can sometimes favor the addition pathway over deprotonation at very low temperatures (e.g., -78 °C), but this is highly substrate-dependent.
-
-
Data Summary: Comparison of Nucleophilic Addition Methods
| Method | Reagent | Typical Conditions | Key Advantage for MPFAK | Potential Issue |
| Grignard | R-MgBr | THF, 0°C to RT | High reactivity | Enolization due to high basicity[12] |
| Reformatsky | Br-CH₂CO₂R' + Zn | THF, Reflux | Low basicity of zinc enolate avoids enolization[9] | Limited to α-halo ester derivatives |
| Organolithium | R-Li | THF, -78°C | Can be effective at low temp. | Still highly basic; competitive enolization |
| Barbier/Luche | R-MgBr + CeCl₃ | THF, -78°C to RT | CeCl₃ enhances carbonyl reactivity, suppresses enolization | Requires stoichiometric use of cerium salt |
Scenario 3: Catalyst Deactivation in Hydrosilylation
Problem: Hydrosilylation reaction stalls before completion.
-
Q: My manganese-catalyzed hydrosilylation of this compound starts well but then stops, leaving significant starting material even with excess silane. What could be happening?
-
A: This is a classic sign of catalyst deactivation, likely due to fluoride poisoning .[14] Although C-F bonds are strong, under certain catalytic conditions, especially with highly activated substrates, a side reaction can lead to the release of fluoride ions (F⁻). These ions can irreversibly bind to the active sites of the metal catalyst, rendering it inactive.[14]
-
-
Q: How can I prevent or mitigate this deactivation?
-
A: Solution Pathway:
-
Select a More Robust Catalyst: Catalysts with sterically bulky ligands can protect the metal center from fluoride attack. For instance, certain PNP-pincer ligated cobalt or manganese complexes have shown high stability.[15]
-
Modify Reaction Conditions: Running the reaction at the lowest effective temperature can minimize side reactions that lead to C-F bond cleavage.
-
Use a Fluoride Scavenger: In some systems, the addition of a stoichiometric amount of a scavenger, such as a silyl ether or a mild Lewis acid that preferentially binds to fluoride, can protect the catalyst. This is an advanced technique and requires careful optimization.
-
Post-Reaction Analysis: To confirm poisoning, analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of fluorine on the catalyst surface.[14]
-
-
Part 3: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for a common transformation.
Protocol: Asymmetric Peterson Olefination of this compound
The Peterson olefination is an effective method for converting ketones into alkenes. This protocol is adapted from methodologies reported for other perfluoroalkyl ketones and is advantageous as it is metal- and phosphine-free.[16][17]
Objective: To synthesize 3-(perfluoropentyl)but-1-ene from this compound.
Materials:
-
This compound (1.0 equiv)
-
(Trimethylsilyl)methylmagnesium chloride (1.0 M in diethyl ether, 1.2 equiv)
-
Potassium tert-butoxide (t-BuOK, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (approx. 0.2 M relative to the ketone) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Formation of the β-hydroxysilyl Intermediate: To the cooled THF, slowly add (trimethylsilyl)methylmagnesium chloride (1.2 equiv) via syringe. Then, add a solution of this compound (1.0 equiv) in a small amount of anhydrous THF dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Elimination Step: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude β-hydroxysilyl intermediate. This intermediate can often be used without further purification. [17] Dissolve the crude intermediate in fresh anhydrous THF.
-
Alkene Formation: Cool the solution to 0 °C and add potassium tert-butoxide (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the elimination is complete (monitor by TLC or GC-MS).
-
Final Workup and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Self-Validation:
-
¹H NMR: Expect to see characteristic vinyl proton signals.
-
¹⁹F NMR: The signal pattern for the C5F11 group should be consistent with the product structure.
-
GC-MS: A single major peak with the correct mass-to-charge ratio for the product confirms purity and identity.
References
- Hamlin, T. A., Kelly, C. B., Cywar, R. M., & Leadbeater, N. E. (2014). Methylenation of perfluoroalkyl ketones using a Peterson olefination approach. The Journal of Organic Chemistry, 79(3), 1145–1155. [Link]
- Organic Chemistry Portal. (n.d.). Methylenation of Perfluoroalkyl Ketones using a Peterson Olefination Approach. Syn. of the Month. [Link]
- Fluorine Notes. (2023). Preparation of methyl perfluoroalkylketones. Fluorine Notes, 2(147). [Link]
- National Center for Biotechnology Information. (n.d.).
- Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Chung, W. J., & Om, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2331. [Link]
- American Chemical Society Publications. (2023).
- National Center for Biotechnology Information. (n.d.). Asymmetric allylation of methyl ketones by using chiral phenyl carbinols. PubMed. [Link]
- National Center for Biotechnology Information. (2021). Hydrosilylation of Aldehydes and Ketones Catalyzed by a 2-Iminopyrrolyl Alkyl-Manganese(II) Complex. PubMed. [Link]
- MDPI. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598. [Link]
- SciSpace. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
- ResearchGate. (2020). Stoichiometric and catalytic synthesis of fluoroalkyl ketones. [Link]
- Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
- Geoenergy Marketing. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
- ChemCatBio. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2020). Catalytic Synthesis of Fluoroalkyl Ketones. [Link]
- Organic Reactions. (n.d.).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Organic Chemistry Portal. (n.d.).
- PSIBERG. (2023).
- StudySmarter. (n.d.).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
- Nature. (2018). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
- CoLab. (1984). Synthesis and reactions of a perfluoroalkylether Grignard reagent containing a functional ester group. Journal of Fluorine Chemistry.
- Figshare. (2021). Hydrosilylation of Aldehydes and Ketones Catalyzed by a 2‑Iminopyrrolyl Alkyl-Manganese(II) Complex. [Link]
- ResearchGate. (2021).
- National Center for Biotechnology Information. (2011). Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. PubMed Central. [Link]
- ResearchGate. (2021). Co‐Catalyzed Hydrosilylation of Ketones under Base‐Free Conditions: A Convenient Route to Silyl Ethers or Secondary Alcohols. [Link]
- National Center for Biotechnology Information. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. PubMed Central. [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. Asymmetric allylation of methyl ketones by using chiral phenyl carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrosilylation of Aldehydes and Ketones Catalyzed by a 2-Iminopyrrolyl Alkyl-Manganese(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]
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- 17. Methylenation of Perfluoroalkyl Ketones using a Peterson Olefination Approach [organic-chemistry.org]
Navigating Solubility Challenges with Methyl Perfluoroamyl Ketone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Methyl Perfluoroamyl Ketone (MPFK). As a Senior Application Scientist, I understand that integrating novel compounds like MPFK into your workflows can present unique challenges, particularly concerning solubility. This guide is designed to provide you with in-depth, practical solutions and a clear understanding of the principles behind them, empowering you to overcome solubility hurdles and accelerate your research.
This compound, also known as 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (CAS 2708-07-8), is a highly fluorinated organic molecule.[1][2] Its unique properties, stemming from the strong carbon-fluorine bonds, make it a valuable component in various applications, including in the pharmaceutical and agrochemical industries.[3][4] However, these same properties contribute to its often-challenging solubility profile.
This guide is structured in a question-and-answer format to directly address the issues you may be encountering in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (MPFK) poorly soluble in many common laboratory solvents?
A1: The solubility behavior of MPFK is a direct consequence of its highly fluorinated structure. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic (water-repelling) and lipophobic (fat-repelling).[5] This dual nature means they do not readily interact with either polar solvents like water or non-polar hydrocarbon solvents. The strong intramolecular forces within the fluorinated chain and the weak intermolecular forces with other types of molecules lead to this limited miscibility.
Q2: I'm observing precipitation when I try to dissolve MPFK. What are the initial steps I should take?
A2: Precipitation is a clear indicator that the concentration of MPFK has exceeded its solubility limit in the chosen solvent system under the current conditions. Here's a logical workflow to begin troubleshooting:
Caption: Initial troubleshooting workflow for MPFK precipitation.
Q3: Are there any known compatible solvents for MPFK?
A3: While comprehensive public data on the solubility of MPFK in a wide range of solvents is limited, general principles for fluorinated compounds can be applied. Fluorinated solvents themselves, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), are often good starting points for dissolving highly fluorinated molecules.[6] Additionally, some polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) may offer some degree of solubility, especially when used as part of a co-solvent system.[6] It's crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application.
Troubleshooting Guides
Issue 1: MPFK Fails to Dissolve in a Single Solvent System
Causality: The polarity mismatch between MPFK and the chosen single solvent is likely too great to overcome the compound's inherent insolubility.
Solution: Co-Solvent Systems
A co-solvent system involves blending two or more miscible solvents to create a mixture with a polarity profile that is more favorable for dissolving the solute.
Step-by-Step Protocol for Developing a Co-Solvent System:
-
Solvent Selection:
-
Primary Solvent: Start with a solvent in which MPFK shows at least partial solubility. This could be a fluorinated alcohol like HFIP or a polar aprotic solvent like acetonitrile.
-
Co-Solvent: Choose a second solvent that is miscible with the primary solvent and has a different polarity. For example, if your primary solvent is acetonitrile, you might consider adding a less polar solvent like ethyl acetate or a more polar one like methanol, depending on the nature of your final formulation.
-
-
Ratio Optimization (Trial and Error):
-
Prepare a series of small-volume co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary to co-solvent).
-
Attempt to dissolve a known, small amount of MPFK in each mixture at your desired experimental concentration.
-
Observe for complete dissolution, clarity, and any signs of precipitation over time.
-
-
Method of Preparation:
-
Always add the MPFK to the pre-mixed co-solvent system, rather than adding the solvents sequentially to the solid compound.
-
Use gentle agitation (vortexing or sonication) to aid dissolution. Avoid excessive heating unless you have confirmed the thermal stability of MPFK and your other components.
-
Data Presentation: Example Co-Solvent Screening
| Primary Solvent | Co-Solvent | Ratio (v/v) | MPFK Solubility (mg/mL at 25°C) | Observations |
| Acetonitrile | - | 100% | < 1 | Insoluble |
| Acetonitrile | Ethyl Acetate | 1:1 | 5 | Clear solution |
| Acetonitrile | Methanol | 1:1 | 2 | Slight haze |
| HFIP | - | 100% | > 10 | Fully soluble |
| HFIP | Water | 9:1 | 8 | Clear solution |
Note: This table is illustrative. Actual solubility values must be determined experimentally.
Issue 2: Precipitation Occurs Upon Addition to an Aqueous Medium
Causality: This is a common problem when a stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
Solution: Controlled Dilution and Formulation Strategies
Step-by-Step Protocol for Aqueous Dilution:
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally below 1%.[6]
-
Slow Addition with Vigorous Mixing:
-
Use a vortex mixer or a magnetic stirrer to create a vortex in your aqueous buffer.
-
Add the MPFK stock solution drop-wise and slowly into the vortex. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.[6]
-
-
Consider Surfactants or Solubilizing Agents: If direct dilution is still problematic, the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or other solubilizing agents can help to create micelles that encapsulate the hydrophobic MPFK, keeping it dispersed in the aqueous phase.
Experimental Workflow for Surfactant-Aided Solubilization:
Caption: Workflow for improving aqueous dispersibility of MPFK using a surfactant.
Advanced Troubleshooting
Q4: Can pH be used to improve the solubility of MPFK?
A4: The structure of this compound does not contain readily ionizable functional groups. Therefore, altering the pH of the solution is unlikely to have a significant impact on its intrinsic solubility. However, the stability of other components in your formulation may be pH-dependent, which could indirectly affect the overall system.
Q5: How does temperature affect the solubility of MPFK?
A5: For most solid solutes, solubility increases with temperature. While MPFK is a liquid at room temperature, creating solutions with it may still be endothermic.[1] Gently warming the solvent may aid in dissolution. However, be cautious, as a solution prepared at an elevated temperature may become supersaturated and precipitate upon cooling to ambient temperature. Always verify the stability of your final solution at the intended experimental temperature.
Safety and Handling
-
This compound is a flammable liquid. Keep it away from heat, sparks, and open flames.[1]
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
This technical support guide provides a starting point for addressing solubility issues with this compound. Due to the unique nature of fluorinated compounds, empirical testing and careful optimization will be key to your success.
References
- Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively? ResearchGate.
- Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate.
- Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. National Institutes of Health.
- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove, University of Mississippi.
- Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ACS Measurement Science Au.
- 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | C7H5F11O | CID 18994450. PubChem, National Institutes of Health.
- Treatment Technologies and Methods for Per- and Polyfluoroalkyl Substances (PFAS).
- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed, National Institutes of Health.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Perfluoroheptane - Solubility of Things.
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- Evaluation of analytical methods for fluorine in biological and related materials. PubMed, National Institutes of Health.
- 2-Heptanone, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- - Substance Details. U.S. Environmental Protection Agency.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing.
- 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol. PubChem, National Institutes of Health.
- Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. MDPI.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. ResearchGate.
- Reducing PFAS in Drinking Water with Treatment Technologies. U.S. Environmental Protection Agency.
- (PDF) An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. ResearchGate.
- Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates. PubMed Central, National Institutes of Health.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed Central, National Institutes of Health.
- How a persistent chemical enters our surface waters - Modeling the formation and distribution of trifluoroacetic acid (TFA) in the atmosphere. chemeurope.com.
- Methyl Perfluorobutyl Ketone | C6H3F9O | CID 2775461. PubChem, National Institutes of Health.
- Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. PubMed Central, National Institutes of Health.
- Managing and treating per‐ and polyfluoroalkyl substances (PFAS) in membrane concentrates. ResearchGate.
- The Solvent Miscibility Table Updated: Miscibility and Potential Applications of Green Solvents. ResearchGate.
- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
- This compound | C7H3F11O | CID 15859812. PubChem, National Institutes of Health.
- Solvent Miscibility Table.
Sources
- 1. 1H,1H,1H-UNDECAFLUORO-2-HEPTANONE | 2708-07-8 [amp.chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring the Stability of Methyl Perfluoroamyl Ketone
Welcome to the technical support center for Methyl Perfluoroamyl Ketone. This guide is designed for our valued partners in research, science, and drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and stability of this compound during storage and throughout your critical experiments. Our commitment is to provide you with not only procedural steps but also the scientific rationale behind them, empowering you to maintain the highest quality of your research materials.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges researchers may face when working with this compound, providing expert insights and actionable solutions.
Storage and Handling
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendation is to store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2][3][4][5][6] The container should be tightly sealed to prevent the ingress of moisture, which can contribute to hydrolysis.[1][2][3][4][5][6] For added stability, especially for long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidative degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (as specified on the safety data sheet) | Minimizes thermal decomposition and evaporation.[3][4] |
| Light | Store in the dark or in an amber container | Prevents photochemical degradation. |
| Atmosphere | Tightly sealed container, inert gas overlay (e.g., Nitrogen, Argon) for long-term storage | Protects against moisture and oxidation. |
| Location | Well-ventilated, away from heat and ignition sources | Ensures safety and prevents vapor accumulation.[1][2][3][4][5][6] |
Q2: I've noticed the formation of a precipitate in my stored this compound. What could be the cause and how should I proceed?
A2: Precipitate formation is uncommon but can indicate degradation or contamination. The most likely cause is hydrolysis due to exposure to moisture, which can lead to the formation of less soluble degradation products. Another possibility is contamination from an incompatible storage container material.
Troubleshooting Steps:
-
Isolate the Container: Immediately quarantine the affected container to prevent cross-contamination.
-
Do Not Use: Do not use the material in any experiment, as the purity is compromised.
-
Document: Record the lot number, storage conditions, and duration of storage.
-
Contact Support: Reach out to our technical support team with the documented information for further guidance and potential replacement.
To prevent this, always ensure your storage containers are made of compatible materials and are tightly sealed.
Material Compatibility
Q3: What are the recommended materials for containers and labware when working with this compound?
A3: Due to the fluorinated nature of this compound, material compatibility is a critical consideration to prevent leaching and degradation.
Recommended Materials:
-
Glass: Borosilicate glass (e.g., Pyrex®) is generally an excellent choice for both storage and experimental use.
-
Fluoropolymers: Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene propylene (FEP) exhibit broad chemical resistance and are highly compatible.
Materials to Avoid: It is crucial to avoid materials that can be attacked by ketones or that may contain plasticizers or other additives that could leach into the solvent. While specific studies on this compound are limited, general guidelines for ketones suggest avoiding certain plastics and elastomers. Strong oxidizing agents and strong bases should also be considered incompatible.[1][3]
Always perform a small-scale compatibility test if you are uncertain about a specific material.
Degradation Pathways and Detection
Q4: What are the primary degradation pathways for this compound?
A4: While chemically stable under recommended conditions, this compound can degrade through several pathways when exposed to harsh conditions. The primary mechanisms of concern are hydrolysis, photolysis, and thermal decomposition. The strong carbon-fluorine bonds in perfluorinated compounds contribute to their overall stability.[7]
-
Hydrolysis: In the presence of water, particularly at elevated temperatures or non-neutral pH, fluorinated ketones can undergo hydrolysis.[8][9] This may proceed via a mechanism analogous to the haloform reaction, potentially leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[8]
-
Photolysis: Exposure to ultraviolet (UV) radiation can induce photochemical degradation of fluorinated compounds.[10][11][12] The energy from UV light can lead to the cleavage of C-C or C-F bonds, although the latter requires significantly more energy.
-
Thermal Decomposition: Perfluorinated ketones exhibit good thermal stability.[13][14] However, at elevated temperatures beyond their recommended handling limits, thermal decomposition can occur, leading to the formation of various smaller fluorinated compounds.[15][16]
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: Several analytical techniques are well-suited for assessing the purity of this compound and detecting potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. GC-MS is highly sensitive and can detect trace levels of impurities and degradation products.[17][18][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly valuable for analyzing organofluorine compounds.[22][23][24] It provides detailed information about the chemical environment of each fluorine atom in the molecule.[22][23][24] Changes in the ¹⁹F NMR spectrum, such as the appearance of new peaks or shifts in existing ones, can indicate degradation. ¹H NMR can also be used to monitor changes in the methyl group of the molecule.
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound
This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways under hydrolytic, photolytic, and thermal stress.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
GC-MS system
-
NMR spectrometer
-
UV lamp (e.g., 254 nm)
-
Oven
Procedure:
-
Sample Preparation:
-
Prepare four sets of samples in appropriate vials (e.g., amber glass for photolysis, clear glass for others).
-
Control: this compound as is.
-
Acid Hydrolysis: Mix this compound with 0.1 M HCl.
-
Base Hydrolysis: Mix this compound with 0.1 M NaOH.
-
Aqueous Hydrolysis: Mix this compound with high-purity water.
-
Oxidative: Prepare a separate sample with a suitable oxidizing agent if this pathway is of interest.
-
Thermal: A neat sample of this compound.
-
Photolytic: A neat sample of this compound in a UV-transparent container.
-
-
Stress Conditions:
-
Hydrolysis: Store the hydrolysis samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Thermal: Place the thermal stress sample in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic: Expose the photolytic sample to a UV lamp for a defined period, ensuring the control is kept in the dark under the same temperature conditions.
-
-
Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis if necessary.
-
Analyze all samples, including the control, by GC-MS and ¹⁹F NMR.
-
-
Data Interpretation:
-
Compare the chromatograms and spectra of the stressed samples to the control.
-
Identify any new peaks in the GC-MS chromatograms and attempt to identify the corresponding compounds from their mass spectra.
-
Look for new signals or changes in chemical shifts in the ¹⁹F NMR spectra to identify and quantify degradation products.
-
This forced degradation study will provide valuable insights into the stability-indicating properties of your analytical methods and the potential degradation pathways of this compound.
References
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- Innovatech. (2024, December 24). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification.
- Toxic Docs. (2011, April 5). Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration.
- ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology.
- PubMed Central. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry.
- PubMed Central. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Proceedings of Student Research and Creative Inquiry Day. (2022, May 20). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- MDPI. (n.d.). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods.
- LCGC International. (2025, January 20). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ACS Publications. (2025, January 28). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation | JACS Au.
- ACS Publications. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology.
- University of Mississippi eGrove. (2022, May 4). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor.
- Montclair State University Digital Commons. (n.d.). Sustainability Seminar Series: Fluorine beyond PFAS: Tracking fluorine during photolysis of fluorinated pesticides and pharmaceuticals.
- Fluorine NMR. (n.d.).
- ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Environmental Science & Technology.
- ResearchGate. (2025, August 9). (PDF) Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones.
- MG Chemicals. (2020, March 12). Safety Data Sheet.
- Union Petrochemical. (2017, April 1). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Direct α-Fluorination of Ketones Using N-F Reagents.
- Chemical Suppliers. (n.d.). SAFETY DATA SHEET METHYL ETHYL KETONE TECH.
- PubMed Central. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- Solvents Australia. (2016, November 8). Safety Data Sheet Product name: METHYL ETHYL KETONE.
- RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts.
- Solvents & Petroleum Service, Inc. (2015, June 15). METHYL AMYL KETONE.
- Google Patents. (2005, September 15). WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion.
- PubChem. (n.d.). Methyl Perfluorobutyl Ketone.
- Wikipedia. (n.d.). Perfluoro(2-methyl-3-pentanone).
- ResearchGate. (n.d.). THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE Benjamin D. Ditch, Paul E. Rivers, and Scott D. Thomas 3M Specialty Mater.
- ACS Publications. (n.d.). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes | Environmental Science & Technology.
- Google Patents. (n.d.). EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions.
- Chemfax. (2021, January 25). Methyl-Ethyl-Ketone-SDS-Version-5-2021.pdf.
- Occupational Safety and Health Administration. (n.d.). METHYL (N-AMYL) KETONE.
- National Institutes of Health. (2021, June 8). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques.
- Inchem.org. (n.d.). ICSC 0920 - METHYL n-AMYL KETONE.
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Technical Support Center: Interpreting Unexpected NMR Peaks in Methyl Perfluoroamyl Ketone Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl Perfluoroamyl Ketone (1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-octan-2-one). This resource is designed to help you troubleshoot and interpret unexpected peaks that may appear in your ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra. Understanding the origin of these signals is crucial for ensuring the purity of your material and the success of your subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: I see a singlet in my ¹H NMR spectrum around δ 2.4 ppm, but it's not my desired methyl ketone peak. What could it be?
A1: While the methyl group of your target ketone is expected in this region, a common impurity that also appears here is acetone . Acetone can be introduced during the workup or as a byproduct of certain synthetic routes, particularly in Claisen condensation reactions.[1] To confirm its presence, you can run a spiking experiment by adding a small amount of acetone to your NMR sample and observing if the peak increases in intensity.
Another possibility, though less common, could be the formation of acetylacetone in alkaline conditions from the hydrolysis of related β-diketones.[2]
Q2: My ¹⁹F NMR spectrum shows more peaks than expected for the perfluoroamyl chain. Why is this happening?
A2: The perfluoroamyl chain (CF₃(CF₂)₄-) should ideally show distinct multiplets for each CF₂ group and a triplet for the terminal CF₃ group. Extra peaks can arise from several sources:
-
Isomers: If your starting perfluoroamyl source contained branched isomers, these will result in a more complex ¹⁹F NMR spectrum.
-
Degradation Products: Perfluoroalkyl ketones can undergo reactions that shorten or modify the fluoroalkyl chain.[3][4] For instance, a reaction might cleave a CF₂ group, leading to shorter-chain fluorinated ketones or acids.
-
Incomplete Reaction: If your synthesis involves building the perfluoroalkyl chain, you might be seeing residual starting materials or intermediates.
-
Fluoride Ions: Free fluoride ions can appear as a broad singlet, often around -120 to -125 ppm.[5] This can leach from glass NMR tubes, especially new ones, or be present from certain reaction conditions.[5]
Q3: I'm observing a broad peak in my ¹H NMR spectrum, typically above 10 ppm. What is its origin?
A3: A broad peak in the δ 10-13 ppm region is characteristic of a carboxylic acid proton .[6][7][8] Perfluorinated ketones can undergo hydrolysis, particularly under basic or acidic conditions, to form the corresponding perfluorinated carboxylic acid (in this case, perfluorohexanoic acid) and a methyl ketone fragment.[2] The presence of trace amounts of water or acid/base from a previous step can facilitate this degradation.
Troubleshooting Guide: A Deeper Dive
Problem 1: Unexpected peak in the ¹H NMR at ~δ 3.5-5.5 ppm.
-
Plausible Cause: Hydrate Formation. Highly electrophilic carbonyls, such as those in perfluorinated ketones, are susceptible to hydration, forming a gem-diol (hydrate).[9] The protons of the hydrate's hydroxyl groups can appear in this region. The equilibrium between the ketone and its hydrate can be influenced by the solvent and the presence of water.
-
Troubleshooting Steps:
-
Dry Your Sample: Ensure your sample is rigorously dried under high vacuum before preparing the NMR sample.
-
Use Anhydrous Solvent: Use freshly opened or distilled anhydrous deuterated solvent.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. A change in the peak's intensity relative to your product peak may indicate an equilibrium process like hydration.
-
Problem 2: My peak integrations in both ¹H and ¹⁹F NMR are incorrect.
-
Plausible Cause 1: Incomplete Relaxation. Fluorinated compounds can have long longitudinal relaxation times (T₁).[10] If the relaxation delay in your NMR experiment is too short, the signals will not fully relax between pulses, leading to inaccurate integrals.[10]
-
Troubleshooting Protocol: Ensuring Quantitative Integration
-
Determine T₁: Run an inversion-recovery experiment to measure the T₁ values for your signals of interest.
-
Set Relaxation Delay: Set the relaxation delay (d1) in your acquisition parameters to be at least 5 times the longest T₁ value.
-
Use Inverse Gated Decoupling: For quantitative ¹⁹F NMR, use an inverse gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) which can also affect integration.[10]
-
-
Plausible Cause 2: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can significantly shorten relaxation times and broaden signals, leading to integration errors.
-
Troubleshooting Steps:
-
Purification: If you suspect metal contamination, consider passing your sample through a short plug of silica gel or celite.
-
Visual Inspection: Check your sample for any discoloration that might indicate the presence of metal impurities.
-
Problem 3: I see complex splitting patterns that I can't assign.
-
Plausible Cause: Long-Range Couplings. ¹H-¹⁹F and ¹⁹F-¹⁹F couplings can occur over several bonds, leading to complex multiplets that are difficult to interpret at first glance.[10][11]
-
Troubleshooting Workflow: Deciphering Complex Spectra
-
¹H{¹⁹F} Decoupling: Run a proton NMR experiment with fluorine decoupling. This will collapse the multiplets caused by H-F coupling into simpler patterns (e.g., a singlet for the methyl group), confirming which protons are coupled to fluorine.[12]
-
2D NMR Spectroscopy: Utilize 2D NMR techniques for unambiguous assignments.[13][14]
-
¹H-¹⁹F HETCOR/HSQC: This experiment shows correlations between directly bonded or through-space protons and fluorine nuclei.
-
COSY: A proton-proton correlation spectrum can help trace the connectivity of proton-bearing fragments in impurities.
-
HMBC: A heteronuclear multiple bond correlation experiment can reveal long-range H-C couplings, which is invaluable for piecing together molecular fragments.
-
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for identifying an unknown peak in your NMR spectrum.
Caption: A workflow for troubleshooting unexpected NMR peaks.
Data Reference Table
For your convenience, the table below summarizes the expected NMR shifts for this compound and common related species. Note that shifts can vary slightly based on solvent and concentration.[11][15][16]
| Compound/Functional Group | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm vs CFCl₃) | Notes |
| This compound | ~2.4 (s, 3H) | ~ -81 (t, 3F, CF₃)~ -120 (m, 2F, CF₂)~ -122 (m, 2F, CF₂)~ -123 (m, 2F, CF₂)~ -126 (m, 2F, CF₂) | The CF₂ signals closest to the carbonyl are the most downfield. |
| Acetone | ~2.17 | N/A | Common solvent/byproduct impurity.[7] |
| Perfluorohexanoic Acid | >10 (broad, 1H) | Similar to the ketone but with slight shifts. | Product of hydrolysis. |
| Hydrate Form | ~3.5-5.5 (broad, 2H) | Shifts will be slightly different from the ketone. | Equilibrium with the ketone form.[9] |
| Free Fluoride Ion | N/A | ~ -120 to -125 | Can leach from glass NMR tubes.[5] |
Experimental Protocol: ¹H{¹⁹F} Decoupling Experiment
This experiment is crucial for simplifying a complex ¹H NMR spectrum and confirming H-F coupling.
Objective: To simplify the proton spectrum by removing the coupling interactions from fluorine nuclei.
Methodology:
-
Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) as you would for a standard ¹H NMR.
-
Spectrometer Setup:
-
Load the sample into the NMR spectrometer.
-
Lock and shim the magnetic field for optimal homogeneity.
-
Access the acquisition parameters for a standard proton experiment.
-
-
Applying Fluorine Decoupling:
-
Navigate to the decoupling settings in your spectrometer's software.
-
Select ¹⁹F as the nucleus to be decoupled.
-
The software will typically have a standard pulse program for proton observation with fluorine decoupling (often denoted as zgfhigqn on Bruker systems or similar).[17]
-
Ensure the decoupling power and frequency are set correctly to cover the entire ¹⁹F chemical shift range of your compound. Modern spectrometers often handle this automatically.
-
-
Acquisition:
-
Set the number of scans (e.g., 16 or 32) and the relaxation delay (a delay of 1-2 seconds is usually sufficient for qualitative analysis).
-
Start the acquisition.
-
-
Data Processing and Analysis:
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction as standard.
-
Compare the decoupled spectrum to your original ¹H NMR spectrum. The methyl singlet of your target compound, which may have been a multiplet due to long-range coupling, should now appear as a sharp singlet. Any other proton signals that were coupled to fluorine will also be simplified.
-
References
- Vertex AI Search. (n.d.). 19F NMR Reference Standards.
- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.
- MilliporeSigma. (2017). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
- ResearchGate. (n.d.). Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones.
- ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Alley, S. K., Jr., & Scott, R. L. (n.d.). NMR Spectra of Some Fluorine Compounds.
- Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- JACS Au. (2025). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- PMC - NIH. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- PMC - NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
- SpectraBase. (n.d.). PERFLUORO-BUTYLMETHYLKETONE - Optional[19F NMR] - Chemical Shifts.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Gerig, J. T. (2001). Fluorine NMR.
- ResearchGate. (n.d.). Kinetic studies. A) ¹⁹F NMR monitoring experiments of the....
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.
- RSC Publishing. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds.
- ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- BenchChem. (2025). Application Note: Structural Elucidation of 2-Fluorohexane using №⁹F NMR Spectroscopy.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- ResearchGate. (n.d.). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy.
- Fluorine Notes. (2023). Preparation of methyl perfluoroalkylketones.
- PMC - NIH. (n.d.). Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications.
- PMC - NIH. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation.
- Environmental Science & Technology - ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts.
- ResearchGate. (2023). The Perfluoroalkylthiolation/decarbonylation Reaction of 1,3-Diketones with Perfluoroalkanesulfenic Acids.
- PMC - NIH. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.
- PMC - NIH. (n.d.). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels.
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Technical Support Center: Optimizing Temperature for Methyl Perfluoroamyl Ketone Reactions
Welcome to the technical support center for optimizing reactions involving Methyl Perfluoroamyl Ketone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the success and reproducibility of your experiments. Our approach is grounded in scientific principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is temperature a critical parameter in its reactions?
This compound (MPAK) is a fluorinated ketone with the chemical formula C7H3F11O.[1][2] Its highly fluorinated structure imparts unique chemical and physical properties, including high thermal stability and specific reactivity patterns.
Temperature is a paramount parameter in any chemical reaction as it directly influences reaction kinetics and thermodynamics. For MPAK reactions, temperature control is crucial for:
-
Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, for MPAK, excessive heat can lead to undesirable side reactions or decomposition.
-
Selectivity: Many reactions can yield multiple products. Temperature can be a powerful tool to control the selectivity towards the desired product by favoring the kinetics of one reaction pathway over another.
-
Stability of Reactants and Products: While MPAK is thermally stable, other reactants, intermediates, or the final products in your reaction mixture may be temperature-sensitive. Understanding the thermal limits of all components is essential to prevent degradation.
-
Solvent Properties: Temperature affects the viscosity and solubility of the reaction medium, which can influence reaction rates and overall efficiency.
Q2: What is the typical temperature range for reactions involving this compound?
The optimal temperature range for reactions with this compound is highly dependent on the specific transformation being performed. For instance, certain syntheses of fluorinated ketones are carried out at temperatures ranging from 50 to 180°C, with a preferred range of 100 to 150°C.[3] However, it is crucial to consult literature precedents for similar reactions to establish a suitable starting point for optimization.
Q3: My reaction with this compound is not proceeding to completion. Should I increase the temperature?
While increasing the temperature is a common strategy to drive a reaction to completion, it should be approached with caution. Before elevating the temperature, consider the following:
-
Confirm Reagent Purity and Stoichiometry: Ensure all reactants are pure and added in the correct molar ratios. Impurities can inhibit the reaction.
-
Catalyst Activity: If your reaction is catalyzed, verify the catalyst's activity. It may have degraded or require activation.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent and that all reactants are sufficiently soluble.
If these factors have been addressed, a careful, incremental increase in temperature can be attempted. Monitor the reaction closely by techniques like TLC, GC-MS, or NMR to track the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: I am observing the formation of significant byproducts in my this compound reaction. How can I optimize the temperature to improve selectivity?
The formation of byproducts is a common challenge that can often be mitigated by adjusting the reaction temperature.
-
Lowering the Temperature: If the desired reaction has a lower activation energy than the side reactions, reducing the temperature will favor the formation of the desired product. This is often the case when dealing with kinetically versus thermodynamically controlled reactions.
-
Precise Temperature Control: Fluctuations in temperature can lead to inconsistent product ratios. Utilize a reliable heating mantle with a thermocouple or a temperature-controlled bath to maintain a stable reaction temperature.
A systematic approach to optimizing for selectivity involves running the reaction at a range of temperatures and analyzing the product distribution at each point. This will help identify the optimal temperature window for maximizing the yield of your desired product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to temperature optimization in this compound reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Incrementally increase the reaction temperature in 5-10°C intervals, monitoring the reaction progress at each step. |
| Thermal decomposition of reactants or catalyst. | Verify the thermal stability of all reaction components. Consider running the reaction at a lower temperature for a longer duration. |
| Insufficient mixing. | Ensure adequate stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. |
Issue 2: Formation of Multiple Products/Low Selectivity
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high, favoring side reactions. | Systematically decrease the reaction temperature to find a window where the desired reaction is favored. |
| Local overheating ("hot spots"). | Improve stirring and consider using a temperature-controlled bath for more uniform heating. |
| Incorrect order of addition. | The order in which reagents are added can influence selectivity. Pre-cooling the reaction mixture before adding a particularly reactive species can sometimes help. |
Issue 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Equilibrium has been reached. | If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct. A change in temperature may also shift the equilibrium position. |
| Catalyst deactivation. | The catalyst may not be stable at the reaction temperature over extended periods. Consider adding a fresh portion of the catalyst or using a more robust one. |
| Product inhibition. | The product itself may be inhibiting the catalyst or reacting with a starting material. Analyze the reaction mixture to identify any such interactions. |
Experimental Protocols & Visualizations
Protocol: General Procedure for Temperature Optimization
-
Baseline Experiment: Set up the reaction at the temperature reported in a relevant literature procedure or at room temperature if no information is available.
-
Monitoring: Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Temperature Variation:
-
If the reaction is slow or does not proceed, increase the temperature in 10°C increments.
-
If significant byproduct formation is observed, decrease the temperature in 10°C increments.
-
-
Analysis: For each temperature, determine the reaction rate and the product distribution (yield and selectivity).
-
Data Interpretation: Plot the yield of the desired product and major byproducts as a function of temperature to identify the optimal temperature range.
Logical Workflow for Troubleshooting Temperature-Related Issues
Caption: Troubleshooting workflow for temperature optimization.
Relationship Between Temperature, Rate, and Selectivity
Caption: Interplay of temperature with reaction rate and selectivity.
Safety Considerations
Always handle this compound and other chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[4][5][6] Be aware that vapors may form explosive mixtures with air, and keep the compound away from heat, sparks, and open flames.[7]
References
- MG Chemicals. (2020-03-12). Safety Data Sheet.
- A. G. Layne, Inc. (2015-05-19). SAFETY DATA SHEET.
- National Center for Biotechnology Information. Methylenation of perfluoroalkyl ketones using a Peterson olefination approach. PubMed.
- National Center for Biotechnology Information. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. PMC.
- BETA Fueling Systems. SAFETY DATA SHEET.
- National Center for Biotechnology Information. This compound. PubChem.
- National Center for Biotechnology Information. Methyl Perfluorobutyl Ketone. PubChem.
- Solvents & Petroleum Service, Inc. METHYL AMYL KETONE.
- MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.
- Ataman Kimya. METHYL AMYL KETONE.
- National Center for Biotechnology Information. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. PMC.
- Google Patents. Process for the preparation of fluorine-containing ketones.
- ResearchGate. THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE.
- National Center for Biotechnology Information. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. PMC.
- National Center for Biotechnology Information. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC.
- Organic Chemistry Portal. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions.
- MG Chemicals. (2017-04-18). Methyl Amyl Ketone (MAK) 9640 Technical Data Sheet.
- ResearchGate. Calorimetric studies on the thermal stability of methyl ethyl ketone peroxide (MEKP) formulations.
- ResearchGate. A Research-Led Undergraduate Group Mini-Project: Optimizing the Use of Polymethylhydrosiloxane for Stereoselective Ketone Reduction.
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Navigating the pH Landscape: A Technical Guide to Methyl Perfluoroamyl Ketone Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl Perfluoroamyl Ketone (MPFK). This guide is designed to provide you with in-depth, field-proven insights into the stability of MPFK across various pH conditions. Understanding the chemical behavior of this fluorinated ketone is paramount for ensuring the integrity of your experiments, the reproducibility of your results, and the overall success of your research endeavors.
Introduction: The Double-Edged Sword of Fluorination
The incorporation of a perfluoroamyl group ((C₅F₁₁)) into a methyl ketone structure ((CH₃C(O)-)) significantly alters its physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a double-edged sword: while it can be advantageous in certain synthetic applications, it also renders the molecule more prone to degradation in aqueous environments, particularly under non-neutral pH conditions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound.
Q1: What is the general stability of this compound in aqueous solutions?
This compound is expected to exhibit limited stability in aqueous solutions, with the rate of degradation being highly dependent on the pH of the medium. While specific kinetic data for MPFK is not extensively documented in publicly available literature, the general principles of organic chemistry and studies on analogous fluorinated ketones suggest that both acidic and basic conditions can promote its degradation through hydrolysis.
Q2: How does pH affect the stability of this compound?
The pH of the solution is a critical factor governing the stability of MPFK.
-
Acidic Conditions (pH < 7): In acidic media, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack by water, leading to acid-catalyzed hydrolysis.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally at its minimum. However, prolonged exposure to water can still lead to slow degradation.
-
Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion ((OH⁻)), a strong nucleophile, can directly attack the electrophilic carbonyl carbon. This can initiate a degradation pathway, potentially leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group. For ketones with α-hydrogens, base-catalyzed enolization can also occur, though the highly fluorinated chain in MPFK influences this reactivity. A potential degradation pathway under strong basic conditions is the haloform reaction, which would lead to the formation of a perfluorinated carboxylic acid and iodoform if iodine is present, or analogous products with other halogens.
Q3: What are the likely degradation products of this compound under different pH conditions?
While the exact degradation profile would require experimental confirmation, we can predict the likely products based on established reaction mechanisms:
-
Acid-Catalyzed Hydrolysis: The primary degradation pathway is likely hydrolysis to form perfluorohexanoic acid and acetic acid.
-
Base-Catalyzed Degradation: Under basic conditions, the haloform reaction is a plausible degradation route. This would yield a salt of perfluoropentanoic acid and a haloform (e.g., chloroform, bromoform, or iodoform, depending on the halogen present).
Q4: Are there any handling or storage recommendations to minimize degradation?
To ensure the stability and integrity of your this compound samples, the following precautions are recommended:
-
Storage: Store in a cool, dry place, away from sources of moisture. Anhydrous conditions are ideal.
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents. If aqueous solutions are necessary, prepare them fresh and use them promptly.
-
pH Control: If working in an aqueous environment is unavoidable, maintain the pH as close to neutral (pH 7) as possible using a suitable buffer system.
-
Avoid Strong Acids and Bases: Minimize contact with strong acidic or basic solutions to prevent rapid degradation.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in your experimental medium due to pH instability. | 1. Verify the pH of your solutions. Use a calibrated pH meter. 2. Buffer your solutions. Maintain a stable pH, ideally between 6.5 and 7.5. 3. Prepare fresh solutions. Avoid storing aqueous solutions of MPFK for extended periods. 4. Perform a stability study. Analyze the concentration of MPFK in your experimental medium over time using a suitable analytical method (e.g., HPLC, GC-MS) to determine its half-life under your specific conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products due to hydrolysis or other reactions. | 1. Analyze the degradation products. Use mass spectrometry to identify the molecular weights of the unknown peaks and compare them to the expected degradation products (e.g., perfluorohexanoic acid, acetic acid). 2. Review your experimental conditions. Identify any potential sources of acidic or basic contamination. 3. Purify your sample. If degradation has occurred, repurify the this compound before use. |
| Low yield in a reaction where this compound is a reactant. | Degradation of the starting material under the reaction conditions. | 1. Assess the pH of your reaction mixture. If it is strongly acidic or basic, consider alternative reaction conditions with a more neutral pH. 2. Use an anhydrous solvent. If the reaction chemistry allows, performing the reaction under anhydrous conditions will prevent hydrolysis. 3. Shorten the reaction time. If possible, reduce the reaction time to minimize the exposure of MPFK to destabilizing conditions. |
Visualizing Degradation Pathways
To provide a clearer understanding of the potential degradation mechanisms of this compound, the following diagrams illustrate the proposed pathways under acidic and basic conditions.
Figure 1. Proposed Acid-Catalyzed Hydrolysis Pathway.
Figure 2. Proposed Base-Catalyzed Haloform Reaction Pathway.
Experimental Protocol: pH Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound in your own laboratory.
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffers of various pH values (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable organic solvent
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or MS) or Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration suitable for your analytical method. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH.
-
Measure the initial concentration (T=0) of this compound in each buffered solution using your analytical method (HPLC or GC-MS).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each pH value.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each pH condition.
This experimental workflow can be visualized as follows:
Figure 3. Experimental Workflow for pH Stability Assessment.
References
- ResearchGate. Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones.
- NIH PubChem. This compound | C7H3F11O.
- NIH PMC. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
- ResearchGate. Fluoroketone C2F5C(O)CF(CF3)2 as a Heat Transfer Fluid for Passive and Pumped 2-Phase Applications.
- PubMed. Fluoro ketone inhibitors of hydrolytic enzymes.
Technical Support Center: Purification of Commercial Methyl Perfluoroamyl Ketone
Welcome to the technical support guide for Methyl Perfluoroamyl Ketone (MPFK). This document is designed for researchers, scientists, and drug development professionals who require high-purity MPFK for their experimental work. Commercial grades of this solvent, while suitable for many applications, may contain impurities that can interfere with sensitive reactions or analytical measurements.
This guide provides in-depth troubleshooting advice and detailed protocols to identify and remove these common impurities, ensuring the integrity and reproducibility of your results.
Section 1: Understanding Impurities in this compound
The first step in troubleshooting is understanding the potential problem. Impurities in commercial MPFK typically arise from the synthesis process, storage, or handling.[1][2] Identifying the nature of the impurity is key to selecting the appropriate purification strategy.
FAQ: What are the most common impurities I should be concerned about?
Answer: Commercial MPFK can contain several types of impurities that can be broadly categorized as follows:
-
Acidic Residues: Catalysts such as strong acids used during synthesis can persist in the final product.[3][4] Furthermore, slow hydrolysis of the fluorinated ketone in the presence of trace water can generate acidic by-products.[5] These are particularly problematic for acid-sensitive reactions.
-
Water: Due to its hygroscopic nature and storage conditions, water is a very common impurity. It can interfere with moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics.
-
Volatile Organic Compounds (VOCs): These include residual starting materials, by-products from side reactions, or other solvents used during the manufacturing process.[6][7] Their presence can lead to anomalous results in spectroscopy or chromatography.
-
Particulates and Non-Volatile Residues: These can include dust, material from containers, or high-boiling organic compounds. While less common, they can affect applications requiring high optical clarity or interfere with sensitive analytical equipment.[6]
The following diagram illustrates a decision-making process for selecting a purification strategy based on the suspected impurity.
Caption: Troubleshooting workflow for MPFK purification.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter and provides actionable solutions.
Q1: My reaction, which is sensitive to acid, is failing or showing poor yield. How can I confirm and remove acidic impurities from my MPFK?
Answer: Acidic impurities are a common culprit in failed acid-sensitive reactions. You can test for acidity by shaking a small sample of the MPFK with deionized water and measuring the pH of the aqueous layer. A pH below 6 suggests the presence of acidic contaminants.
Solution: Neutralize and remove acids with a basic wash.
-
Causality: A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will react with acidic impurities to form salts, which are soluble in the aqueous phase and can be easily separated.[8] A stronger base like sodium hydroxide is generally avoided as it can promote unwanted side reactions with the ketone.[9]
-
Protocol: See Protocol A: Neutralizing Wash for a detailed, step-by-step guide.
Q2: I am running a water-sensitive reaction, and I suspect my solvent is wet. How do I effectively dry this compound?
Answer: Water is a pervasive impurity. The most effective way to remove it is through treatment with a suitable drying agent followed by distillation.
Solution: Use an appropriate anhydrous salt as a drying agent.
-
Causality: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) physically sequester water molecules by forming hydrates.[10] MgSO₄ is a fast and efficient drying agent, while Na₂SO₄ has a high capacity but works more slowly. Calcium chloride (CaCl₂) can also be used but may form adducts with ketones and is generally less preferred.[10]
-
Protocol: See Protocol B: Drying with Anhydrous Salts . For ultimate dryness, fractional distillation from a non-reactive drying agent like calcium hydride (CaH₂) can be performed, but this requires extreme caution.
Q3: My GC analysis shows several small, unidentified peaks, and the baseline is noisy. What is the cause and how can I fix it?
Answer: Multiple extraneous peaks suggest the presence of volatile organic impurities, while a noisy baseline can indicate higher-boiling contaminants.
Solution: Fractional distillation is the gold standard for removing impurities with different boiling points.[11]
-
Causality: Distillation separates chemical species based on their volatility.[1] By carefully controlling the temperature, lower-boiling impurities can be removed first (the "forerun"), followed by the collection of the pure MPFK fraction at its specific boiling point. Higher-boiling impurities will remain in the distillation flask.
-
Protocol: See Protocol C: Fractional Distillation .
The general purification workflow is summarized in the diagram below.
Sources
- 1. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]
- 2. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 3. Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101622201B - Purification process of fluorine-based solvent-containing solution - Google Patents [patents.google.com]
- 7. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. N-AMYL METHYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. US2166584A - Purification of ketones - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Methyl Perfluoroamyl Ketone Couplings
Welcome to the technical support center for Methyl Perfluoroamyl Ketone (MPAK) couplings. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in their synthetic routes involving this highly fluorinated ketone. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to logically diagnose and solve common issues.
The unique electronic properties of MPAK, conferred by the electron-withdrawing perfluoroamyl group, make it a valuable building block but also introduce specific reactivity challenges. This guide is structured in a question-and-answer format to directly address the issues you are most likely facing.
Section 1: Initial Diagnosis & Common Pitfalls
This section addresses the most frequent and easily correctable sources of low yield. Before delving into complex mechanistic issues, always verify these fundamental parameters.
Q1: My reaction shows very low conversion, with mostly starting material remaining. Where should I start my investigation?
A1: This is a classic symptom of a reaction failing to initiate properly. The primary culprits are often related to reagent quality, stoichiometry, or insufficient activation energy.
-
Reagent Purity and Handling: this compound is hygroscopic and can be sensitive to impurities. Ensure that all reactants, especially bases and catalysts, are pure and handled under anhydrous conditions where necessary. The presence of water can quench sensitive reagents and intermediates.
-
Stoichiometry: Inaccurate measurement of your limiting reagent or coupling partner can directly lead to low conversion. Double-check all calculations and ensure your weighing and liquid handling are precise.
-
Reaction Temperature: Many coupling reactions require an initial energy input to overcome the activation barrier. If you are running the reaction at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C). However, be cautious, as excessive heat can promote side reactions.[1]
Q2: I'm observing a complex mixture of products by TLC or LC-MS, and my desired product is only a minor component. What's happening?
A2: The formation of multiple products points towards side reactions competing with your desired coupling pathway. The electron-withdrawing nature of the perfluoroalkyl chain significantly increases the acidity of the α-protons on the methyl group, making this position prone to various side reactions.
-
Base Selection: The choice of base is critical. A base that is too strong or sterically unhindered can lead to self-condensation (aldol-type reactions) of the ketone or other undesired deprotonations.[2] Consider using a hindered base like 2,4,6-collidine or a milder inorganic base such as K₂CO₃ or Cs₂CO₃.
-
Solvent Effects: The polarity of the solvent can dramatically influence reaction kinetics and selectivity.[3] Non-polar solvents may not adequately solvate ionic intermediates, while overly polar aprotic solvents (like DMF or DMSO) can sometimes participate in or promote side reactions. A solvent screen is often a worthwhile optimization step.
Troubleshooting Workflow: A Logical Approach
The following diagram outlines a systematic approach to diagnosing low-yield issues.
Caption: A decision tree for systematically troubleshooting low-yield couplings.
Section 2: Mechanistic Deep Dive & Optimization Strategies
If the initial checks do not resolve the issue, a deeper look into the reaction mechanism and conditions is warranted.
Q3: My reaction is stalling at ~50% conversion, even with extended time and gentle heating. What mechanistic factors could be at play?
A3: Reaction stalling often indicates catalyst deactivation, product inhibition, or an unfavorable equilibrium.
-
Catalyst Deactivation: In catalytic cycles, impurities from your starting materials can poison the catalyst. For instance, in palladium-catalyzed couplings, trace amounts of sulfur or other coordinating species can irreversibly bind to the metal center. Ensure high-purity reagents and consider using a catalyst scavenger if feedstock contamination is suspected.
-
Product Inhibition: The product itself, or a byproduct, may coordinate to the catalyst more strongly than the reactants, effectively shutting down the catalytic cycle. If you suspect this, try running the reaction at a lower concentration to disfavor this bimolecular inhibition.
-
Keto-Enol Tautomerism: Reactions involving the α-carbon of MPAK depend on the formation of an enol or enolate intermediate. The strongly electron-withdrawing perfluoroalkyl group influences this equilibrium.[4][5] The reaction conditions must favor the formation of this key intermediate. The choice of base and solvent is paramount here. In some cases, a protic co-solvent can facilitate enolization, but this must be balanced against potential side reactions with other reagents.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Mild) | Condition B (Forcing) | Rationale |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Cesium carbonate is more soluble and often more effective in promoting reactions with challenging substrates. |
| Solvent | Acetonitrile (MeCN) | 1,4-Dioxane | Dioxane's higher boiling point allows for increased reaction temperatures. Acetonitrile is a polar aprotic solvent that is often a good starting point.[4][5] |
| Temperature | 50 °C | 100 °C | Start with milder conditions to minimize decomposition before moving to higher temperatures. |
| Concentration | 0.1 M | 0.1 M | Maintain a consistent concentration initially to isolate the effects of other variables. |
Q4: My isolated yield is much lower than the conversion indicated by in-process controls (TLC/LC-MS). What's happening during workup and purification?
A4: This is a common and frustrating problem that points to issues with product stability or the purification methodology.
-
Product Stability: Highly functionalized or strained molecules can be unstable to aqueous acidic or basic conditions during workup. If possible, use a non-aqueous workup or ensure the pH is kept neutral. Additionally, some fluorinated compounds can be volatile; avoid high temperatures or high vacuum during solvent removal if you suspect your product has a low boiling point.[6]
-
Purification Challenges:
-
Chromatography: Perfluoroalkyl chains can cause compounds to have unusual solubility and chromatographic behavior. Your product might streak on silica gel or have poor solubility in standard solvent systems like hexanes/ethyl acetate. Consider alternative purification methods like distillation or recrystallization.[7][8]
-
Emulsion Formation: The fluorous nature of MPAK derivatives can lead to persistent emulsions during aqueous extractions. If this occurs, try adding brine to the aqueous layer or filtering the entire mixture through a pad of celite.
-
Protocol 1: General Procedure for a Test Coupling Reaction
This protocol provides a robust starting point for optimizing your MPAK coupling.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent & Reagents: Add the chosen anhydrous solvent (see Table 1) to achieve a 0.1 M concentration. Add the coupling partner (1.1 equiv) and the base (2.0 equiv).
-
Catalyst Addition: If the reaction is catalytic, add the catalyst (typically 1-10 mol%) at this stage.
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).[9]
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by the most appropriate method (flash column chromatography, distillation, or recrystallization).
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with this compound?
A: MPAK is a flammable liquid and should be handled with care.[10][11] Keep it away from heat, sparks, and open flames.[12][13][14] Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[15] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[16][17]
Q: Can I use common catalysts like Pd/C for reactions with MPAK?
A: While possible, be aware that the fluorine atoms can interact with metal surfaces. In some cases, this can lead to catalyst deactivation or unexpected side reactions. It is often preferable to use homogeneous catalysts for better control and reproducibility in reactions involving highly fluorinated compounds.
Q: How should I store this compound?
A: Store MPAK in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[18] Storing under an inert atmosphere can help prevent degradation from atmospheric moisture.
References
- Gold-catalyzed Fluorination of Alkynyl Esters and Ketones: Efficient Access to Fluorinated 1,3-Dicarbonyl Compounds. National Institutes of Health (NIH).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. American Chemical Society.
- Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications.
- Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Macmillan Group - Princeton University.
- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove - University of Mississippi.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Semantic Scholar.
- (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate.
- Optimization of reaction conditions. ResearchGate.
- Safety data sheet - Fisher Scientific. Fisher Scientific.
- METHYL AMYL KETONE - SPS | Solvents & Petroleum Service, Inc. SPS.
- SAFETY DATA SHEET - BETA Fueling Systems. BETA Fueling Systems.
- Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. GIST Scholar.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Institutes of Health (NIH).
- Optimization of reaction conditions. ResearchGate.
- SAFETY DATA SHEET METHYL ETHYL KETONE TECH - Chemical Suppliers. J C Dudley.
- Optimization of the reaction conditions. ResearchGate.
- Optimization of the reaction conditions. ResearchGate.
- METHYL n-AMYL KETONE - NJ.gov. NJ.gov.
- Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances | Request PDF. ResearchGate.
- Purification of ketones - Google Patents. Google Patents.
- Purification of ketones - Google Patents. Google Patents.
- Methyl Perfluorobutyl Ketone | C6H3F9O | CID 2775461 - PubChem. PubChem.
- 9640 Methyl Amyl Ketone - MG Chemicals. MG Chemicals.
- Methyl ethyl ketone: toxicological overview - GOV.UK. GOV.UK.
- Common Name: METHYL ETHYL KETONE - NJ.gov. NJ.gov.
- This compound | C7H3F11O | CID 15859812 - PubChem. PubChem.
- A novel imine-linked covalent organic framework for rapid detection of methyl paraoxon. Royal Society of Chemistry.
- Can anyone tell me the procedure for purification of Methyl vinyl ketone? | ResearchGate. ResearchGate.
- Method for purification of ketones - Google Patents. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 8. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Perfluorobutyl Ketone | C6H3F9O | CID 2775461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C7H3F11O | CID 15859812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. betafueling.com [betafueling.com]
- 13. vigon.com [vigon.com]
- 14. mgchemicals.com [mgchemicals.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. solventsandpetroleum.com [solventsandpetroleum.com]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. nj.gov [nj.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Methyl Perfluoroamyl Ketone vs. Traditional Ketones in High-Purity Applications
In the landscape of industrial and research solvents, the pursuit of efficacy, safety, and environmental responsibility is paramount. For decades, traditional ketones such as acetone and methyl ethyl ketone (MEK) have been the workhorses for a vast array of applications, from coatings and adhesives to pharmaceutical manufacturing and precision cleaning.[1][2] However, their inherent flammability, volatile organic compound (VOC) status, and potential health hazards have driven the search for viable alternatives. This guide provides an in-depth technical comparison of a next-generation fluorinated solvent, methyl perfluoroamyl ketone, against these conventional ketones, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and established scientific principles.
Introduction: The Evolving Role of Ketones in Science and Industry
Ketones are a class of organic compounds characterized by a carbonyl group bonded to two other carbon atoms.[3] Their utility as solvents stems from their polarity and ability to dissolve a wide range of substances.[4] Acetone, the simplest ketone, is lauded for its high solvency and rapid evaporation rate, making it a staple in laboratories and for applications like paint thinning.[5][6] Methyl ethyl ketone, with a slightly lower evaporation rate, offers a more potent cleaning action in certain industrial processes.[7]
While effective, these traditional ketones present significant challenges. Their low flash points render them highly flammable, necessitating stringent safety protocols in handling and storage.[8] Furthermore, as VOCs, their use is increasingly regulated to mitigate their contribution to air pollution. These limitations have paved the way for the development of advanced solvent technologies, among which fluorinated ketones, such as this compound, are emerging as promising candidates.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. This section provides a comparative overview of key parameters for this compound, acetone, and methyl ethyl ketone.
| Property | This compound | Acetone | Methyl Ethyl Ketone (MEK) |
| Molecular Formula | C₇H₃F₁₁O[9] | C₃H₆O | C₄H₈O |
| Boiling Point | ~97 °C (estimated) | 56 °C[2] | 79.6 °C[1] |
| Flash Point | >60 °C (estimated) | -20 °C[5] | -9 °C[1] |
| Density (at 25°C) | ~1.5 g/mL (estimated) | 0.784 g/cm³[5] | 0.805 g/cm³[1] |
| Vapor Pressure | Lower (specific data pending) | High | High |
The significantly higher boiling point and flash point of this compound indicate a substantially lower risk of flammability compared to acetone and MEK. This is a critical safety advantage in laboratory and industrial settings where ignition sources may be present.
Solvency Power: A Deeper Dive with Hansen Solubility Parameters
A simple measure of solvency can be misleading. To provide a more nuanced and scientifically robust comparison, we turn to Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a solvent into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "Hansen Distance" (Ra) quantifies the difference between the HSP of a solvent and a solute; a smaller Ra indicates a higher likelihood of dissolution.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | (Data not publicly available) | (Data not publicly available) | (Data not publicly available) |
| Acetone | 15.5[10] | 10.4[10] | 7.0[10] |
| Methyl Ethyl Ketone (MEK) | 16.0[10][11] | 9.0[10][11] | 5.1[10][11] |
While the specific HSP values for this compound are not yet widely published, the fluorinated nature of the molecule suggests a unique solvency profile. Fluorinated solvents often exhibit both hydrophobic and lipophobic characteristics, allowing them to dissolve a range of materials that are challenging for traditional solvents.
To empirically determine and compare the solvency of these ketones, a standardized experimental protocol is necessary.
Experimental Protocol: Determining Solvency Range via ASTM D3132
The ASTM D3132: Standard Test Method for Solubility Range of Resins and Polymers provides a framework for evaluating the solubility of a solute in a range of solvents with varying Hansen Solubility Parameters.[5][12] This method allows for the creation of a "solubility sphere" for a given solute, visually representing the range of solvents that can effectively dissolve it.
Methodology:
-
Solvent Selection: A matrix of solvents with known and diverse HSP values is selected.
-
Solute Preparation: A consistent amount of the target solute (e.g., a specific polymer, resin, or drug compound) is weighed into separate test tubes.
-
Dissolution Testing: A measured volume of each test solvent is added to a respective test tube containing the solute.
-
Observation: The mixtures are agitated and observed for complete dissolution, partial dissolution, or insolubility at a controlled temperature. Visual clarity is a key indicator of complete solubility.[12]
-
Data Mapping: The results are plotted on a three-dimensional Hansen space graph. "Good" solvents (those that achieve complete dissolution) are marked.
-
Solubility Sphere Determination: A sphere is drawn in the Hansen space that encompasses the majority of the "good" solvents while excluding the "poor" solvents. The center of this sphere represents the estimated HSP of the solute.
By performing this test with a variety of representative solutes relevant to pharmaceutical and research applications, a direct comparison of the solvency efficacy of this compound, acetone, and MEK can be established.
Environmental, Health, and Safety (EHS) Profile: A Critical Differentiator
The EHS profile of a solvent is a non-negotiable aspect of its suitability for modern applications. Here, this compound demonstrates significant advantages over its traditional counterparts.
| EHS Parameter | This compound | Acetone | Methyl Ethyl Ketone (MEK) |
| Global Warming Potential (GWP) | Low (specific value pending) | ~1 | ~1 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Flammability | Low (High Flash Point) | High (Low Flash Point)[5] | High (Low Flash Point)[1] |
| Toxicity | Low (specific data pending) | Low, but can cause irritation and CNS depression | Irritant, potential for neurological, liver, and kidney effects with chronic exposure |
| VOC Status | Often exempt or low-VOC | VOC | VOC |
The significantly lower GWP anticipated for this compound, coupled with its non-flammable nature, positions it as a more sustainable and safer alternative. While all three ketones have a negligible Ozone Depletion Potential, the high GWP of some other fluorinated compounds necessitates careful selection of specific fluorinated ketones.
Cleaning Efficacy: A Standardized Approach
For applications in drug development and research, ensuring the complete removal of residues is critical. The ASTM G122: Standard Test Method for Evaluating the Effectiveness of Cleaning Agents and Processes provides a robust methodology for quantifying cleaning efficacy.[1][2]
Experimental Protocol: Evaluating Cleaning Efficacy via ASTM G122
This method involves the controlled contamination of standardized surfaces (coupons) and the subsequent evaluation of a cleaning agent's ability to remove that contaminant.
Methodology:
-
Coupon Preparation: Standardized coupons of a material relevant to the application (e.g., stainless steel for pharmaceutical manufacturing equipment) are prepared.
-
Contamination: A known amount of a representative contaminant (e.g., a specific active pharmaceutical ingredient, excipient, or manufacturing residue) is applied to the coupons.
-
Cleaning Process: The contaminated coupons are subjected to a defined cleaning process using the test solvent (this compound, acetone, or MEK) under controlled conditions (e.g., immersion, spraying, ultrasonic agitation) for a specified time and temperature.
-
Residue Analysis: After cleaning, the amount of residual contaminant on the coupons is quantified using an appropriate analytical technique (e.g., gravimetric analysis, spectroscopy, or chromatography).
-
Efficacy Calculation: The cleaning efficacy is calculated as the percentage of contaminant removed.
This standardized approach allows for a direct and quantitative comparison of the cleaning performance of the different ketones under identical conditions, providing a self-validating system for performance claims.
Conclusion and Future Outlook
The selection of a solvent in a scientific or industrial setting is a multi-faceted decision that balances performance, safety, and environmental impact. While traditional ketones like acetone and methyl ethyl ketone have a long history of effective use, their limitations in terms of safety and environmental regulations are becoming increasingly significant.
This compound presents a compelling alternative, offering a significantly improved safety profile due to its low flammability and a more favorable environmental footprint. While further research is needed to fully characterize its Hansen Solubility Parameters and specific performance across a wide range of applications, the foundational principles of its chemistry suggest a versatile and effective solvent.
For researchers, scientists, and drug development professionals, the adoption of solvents like this compound represents a step towards safer, more sustainable, and equally, if not more, effective processes. The experimental frameworks outlined in this guide, based on established ASTM standards, provide a clear and scientifically sound pathway for the in-house validation and comparison of these next-generation solvents. As the demand for high-performance, environmentally conscious solutions continues to grow, fluorinated ketones are poised to play an increasingly important role in the future of chemical applications.
References
- ASTM G122-20, Standard Test Method for Evaluating the Effectiveness of Cleaning Agents and Processes, ASTM International, West Conshohocken, PA, 2020, www.astm.org
- ASTM D3132-84(1996), Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005), ASTM International, West Conshohocken, PA, 1996, www.astm.org
- Acetone, PubChem, National Center for Biotechnology Inform
- Methyl Ethyl Ketone, PubChem, National Center for Biotechnology Inform
- Hansen Solubility Parameters: A User's Handbook, Second Edition, Charles M. Hansen, CRC Press, 2007.
- Hansen Solubility Parameters (HSP) | Practical Adhesion Science, Prof Steven Abbott, [Link]
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- Hansen solubility parameters (HSP) values for PVDF, methyl ethyl ketone...
- Methyl Ethyl Ketone (MEK)
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A Comparative Guide to the Purity Validation of Synthesized Methyl Perfluoroamyl Ketone
In the landscape of drug development and materials science, the precise characterization of novel compounds is paramount. Methyl Perfluoroamyl Ketone (1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-heptanone), a member of the fluorinated ketone family, presents unique analytical challenges due to the profound influence of its polyfluorinated chain on its chemical and physical properties. Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the reliability of downstream applications, from predicting toxicological profiles to ensuring reaction specificity.
This guide provides an in-depth comparison of the principal analytical techniques for validating the purity of synthesized this compound. We move beyond simple procedural descriptions to explore the underlying scientific rationale, enabling researchers to design robust, self-validating analytical systems grounded in established principles of analytical chemistry.
The Analytical Imperative: Potential Impurities in Synthesis
The choice of analytical strategy is dictated by the potential impurity profile, which is a direct consequence of the synthetic route. A common synthesis involves the cleavage of perfluoroacyl acetones with concentrated sulfuric acid.[1] This pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual perfluoroacyl acetone.
-
Side-Reaction Products: Compounds arising from incomplete or alternative reactions.
-
Reagent Carryover: Traces of sulfuric acid or other reagents.
-
Solvent Residues: Residual solvents used during synthesis or workup.
A robust validation strategy must be capable of separating, identifying, and quantifying these structurally similar and dissimilar compounds with high fidelity.
Gas Chromatography (GC): The Workhorse of Purity Determination
Gas chromatography is the cornerstone for assessing the purity of volatile compounds like this compound. Its high resolving power makes it ideal for separating the target analyte from volatile impurities.
Expertise & Experience: The Rationale Behind Method Design
The central principle of GC is the partitioning of analytes between a stationary phase and a mobile gas phase. The choice of the stationary phase (the column) is critical. For a moderately polar, fluorinated compound, a mid-polarity column, such as one containing a trifluoropropyl- or phenyl-substituted polysiloxane, often provides the optimal balance of interactions for effective separation from both more volatile, non-polar impurities and less volatile, more polar contaminants.
The use of a Flame Ionization Detector (FID) is standard for quantitative analysis of organic compounds due to its wide linear range and high sensitivity. However, its response is proportional to the number of oxidizable carbon atoms, meaning response factors may differ between the analyte and its impurities, necessitating calibration for accurate quantification.
Trustworthiness: A Self-Validating GC Protocol
An analytical method's trustworthiness is established through rigorous validation, following internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[2][3]
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: 250°C, split ratio 50:1. The high split ratio prevents column overloading with a high-purity sample.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: 5 minutes. This program ensures the elution of both volatile and less-volatile impurities.
-
-
Detector: FID at 270°C.
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample.
-
Quantification: Purity is typically determined by area percent calculation, assuming all components have a similar response factor. For higher accuracy, a reference standard of this compound should be used to determine the response factor and quantify impurities against it.
Workflow for GC Purity Validation
Sources
Benchmarking Methyl Perfluoroamyl Ketone: A Comparative Guide for High-Performance Solvent Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of specialty solvents, the demand for high-performance, safe, and environmentally responsible options is ever-present. Methyl perfluoroamyl ketone, scientifically known as 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one, emerges as a candidate of interest, particularly in applications requiring high purity, selective solvency, and thermal stability. This guide provides a comprehensive performance comparison of this compound against established and alternative solvents, supported by physicochemical data and standardized experimental protocols.
Introduction to this compound: A Profile
This compound is a highly fluorinated organic compound. The presence of a significant number of fluorine atoms in its structure imparts unique properties, including low surface tension, non-flammability, and high density.[1] These characteristics suggest its potential utility in precision cleaning, as a carrier solvent in pharmaceutical formulations, and in heat transfer applications. However, a comprehensive evaluation of its performance necessitates a direct comparison with incumbent solvents.
It is important to note that publicly available, experimentally verified physicochemical data for 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one is limited. This guide utilizes a combination of predicted values and data from structurally similar fluorinated compounds to provide a comparative framework, with all assumptions and data sources clearly indicated.
Physicochemical Properties: A Comparative Analysis
The performance of a solvent is fundamentally governed by its physical and chemical properties. This section compares this compound with a range of alternative solvents, including other ketones and hydrofluoroethers (HFEs), which are often considered as replacements for less environmentally favorable solvents.
| Property | This compound (Predicted) | Methyl Ethyl Ketone (MEK) | Methyl Amyl Ketone (MAK) | 3M™ Novec™ 7100 (HFE) | 3M™ Novec™ 7200 (HFE) |
| Chemical Formula | C7H3F11O | C4H8O | C7H14O | C4F9OCH3 | C4F9OC2H5 |
| Molecular Weight ( g/mol ) | 312.08[2] | 72.11 | 114.19 | 250 | 264 |
| Boiling Point (°C) | 105.9 ± 35.0[1] | 79.6 | 151 | 61[3] | 76[4] |
| Density (g/mL @ 25°C) | 1.60[1] | 0.805 | 0.814 | 1.52[3] | 1.43[5] |
| Viscosity (cP @ 25°C) | N/A | 0.40 | 0.83 | 0.4 | 0.61[4] |
| Surface Tension (dyn/cm @ 25°C) | N/A | 24.6 | 25.9 | 13.6[3] | 13.6[4][5] |
| Hansen Solubility Parameters (MPa½) | N/A | δD: 16.0, δP: 9.0, δH: 5.1[6][7] | δD: 16.0, δP: 4.3, δH: 6.1 | N/A | N/A |
| Flash Point (°C) | Not applicable[2] | -9 | 39 | None[3] | None[5] |
| Global Warming Potential (100-yr) | N/A | Low | Low | 320[3] | 55[5] |
| Ozone Depletion Potential | 0 (Expected) | 0 | 0 | 0[3] | 0[5] |
Note: "N/A" indicates that reliable data was not found in the conducted searches. The values for this compound are predicted and should be treated as estimates.
Experimental Section: Protocol for Evaluating Cleaning Performance
To provide a tangible measure of solvent efficacy, a standardized cleaning performance test is essential. The following protocol is designed to quantify the ability of a solvent to remove a common industrial contaminant.
Objective: To compare the cleaning efficiency of this compound against alternative solvents in removing a standardized hydrocarbon grease from a metallic substrate.
Materials:
-
Test coupons (e.g., stainless steel, 2x2 cm)
-
Standardized hydrocarbon grease (e.g., Braycote 601)
-
Test solvents: this compound, Methyl Ethyl Ketone (MEK), 3M™ Novec™ 7100
-
Ultrasonic bath
-
Analytical balance (± 0.0001 g)
-
Beakers
-
Forced-air oven
Experimental Workflow:
Caption: Experimental workflow for comparative cleaning efficiency testing.
Step-by-Step Methodology:
-
Coupon Preparation:
-
Thoroughly clean stainless steel coupons with a standard degreaser and deionized water, then dry them completely in a forced-air oven.
-
Allow the coupons to cool to room temperature in a desiccator and record their initial weight (W_initial).
-
-
Contamination:
-
Apply a consistent, thin layer of the hydrocarbon grease to one side of each coupon.
-
Record the weight of the contaminated coupon (W_contaminated). The mass of the contaminant is (W_contaminated - W_initial).
-
-
Cleaning Process:
-
For each solvent to be tested, place a contaminated coupon in a beaker containing the solvent.
-
Submerge the beaker in an ultrasonic bath and sonicate for a predetermined time (e.g., 5 minutes) at a controlled temperature.
-
-
Post-Cleaning Analysis:
-
Carefully remove the coupon from the solvent and allow it to air-dry briefly before placing it in a forced-air oven to ensure complete solvent evaporation.
-
Once cooled to room temperature in a desiccator, record the final weight of the cleaned coupon (W_final).
-
-
Calculation of Cleaning Efficiency:
-
The cleaning efficiency is calculated using the following formula: Cleaning Efficiency (%) = [(W_contaminated - W_final) / (W_contaminated - W_initial)] * 100
-
Rationale for Experimental Choices:
-
Ultrasonic Agitation: The use of an ultrasonic bath provides a consistent and reproducible source of mechanical energy, which is crucial for dislodging contaminants and ensuring a standardized cleaning process.
-
Gravimetric Analysis: This method provides a direct and quantitative measure of contaminant removal, allowing for a straightforward comparison of solvent performance.
-
Standardized Contaminant and Substrate: Using a consistent grease and substrate material ensures that the observed differences in cleaning efficiency are directly attributable to the solvent's properties.
Performance Insights and Discussion
Solvency and Hansen Solubility Parameters (HSP):
For comparison, the HSP of MEK (δD: 16.0, δP: 9.0, δH: 5.1 MPa½) indicates a moderate polarity and hydrogen bonding capability.[6][7] It is anticipated that the high degree of fluorination in this compound would result in a lower polar component (δP) and a very low hydrogen bonding component (δH), making it a more selective solvent for non-polar and fluorinated compounds. This is a characteristic feature of hydrofluoroethers, which are known for their ability to dissolve fluorinated oils and greases.[10]
Cleaning Applications:
The low surface tension of fluorinated solvents like HFEs is a significant advantage in precision cleaning, as it allows the solvent to penetrate tight spaces and effectively wet surfaces.[4][10] While the surface tension of this compound is not experimentally determined, its highly fluorinated structure suggests it would also exhibit a very low surface tension, making it a promising candidate for cleaning complex geometries and sensitive components. Fluorinated solvents are known to be effective in removing non-polar contaminants such as oils and greases.[10]
Pharmaceutical Applications:
In the pharmaceutical industry, solvents are crucial for synthesis, purification, and formulation.[9] The choice of solvent can significantly impact reaction rates, yields, and the purity of the final active pharmaceutical ingredient (API). The unique solvency characteristics of fluorinated ketones may offer advantages in specific synthetic steps or for dissolving poorly soluble APIs. The incorporation of fluorine into API molecules is a common strategy to enhance their metabolic stability and bioavailability.[11] The use of a fluorinated solvent like this compound could be beneficial in the synthesis and processing of such fluorinated pharmaceuticals. However, the replacement of a conventional solvent in a pharmaceutical process is not a simple "drop-in" substitution and requires extensive process re-validation.[12]
Environmental, Health, and Safety (EHS) Profile
A critical aspect of solvent selection is the EHS profile.
-
Ozone Depletion Potential (ODP): Like other highly fluorinated compounds that do not contain chlorine or bromine, this compound is expected to have an ODP of zero.
-
Global Warming Potential (GWP): The GWP of fluorinated compounds is a significant concern. While the specific GWP for this compound is not available, studies on other perfluorinated ketones suggest they have short atmospheric lifetimes (on the order of days), leading to low GWPs.[3] This is a significant advantage over many older generations of fluorinated solvents.
-
Flammability: The high degree of fluorination renders this compound non-flammable, a key safety advantage over conventional ketone solvents like MEK, which are highly flammable.[2]
-
Toxicity: Detailed toxicological data for this compound is not widely available. However, related hydrofluoroethers, such as Novec™ 7100 and 7200, have low toxicity profiles.[3][5] As with any chemical, appropriate personal protective equipment should be used, and exposure should be minimized.
Conclusion and Future Outlook
This compound presents a compelling profile as a high-performance solvent with favorable environmental and safety characteristics. Its predicted properties, including a high density, low surface tension, and non-flammability, make it a strong candidate for applications in precision cleaning and potentially in specialized pharmaceutical processes.
However, the current lack of comprehensive, experimentally verified physicochemical data, particularly its Hansen Solubility Parameters, is a significant knowledge gap. Further research is required to fully characterize this solvent and to conduct direct, application-specific performance testing against a broader range of alternatives. As the demand for safer and more sustainable solvents continues to grow, a thorough evaluation of promising candidates like this compound is essential for advancing manufacturing and research practices across various industries.
References
- 3M. (2023). 3M™ Novec™ 7200 Engineered Fluid. [Online]. Available: [Link]
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.
- American Chemical Society. (n.d.). Alternative Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Online]. Available: [Link]
- Ren, Y., et al. (2019). Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. Environmental Science & Technology, 53(15), 8840-8850.
- AGC Chemicals Americas. (2024). Advantages of Fluorinated Solvents Over Aqueous Cleaning. [Online]. Available: [Link]
- PubChem. (n.d.). 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol. [Online]. Available: [Link]
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- D'Hooge, F., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15345-15353.
- Wikipedia. (n.d.). Hansen solubility parameter. [Online]. Available: [Link]
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- Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. [Online]. Available: [Link]
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- EnviroTech Europe. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. [Online]. Available: [Link]
- SAFECHEM. (n.d.). FLUORINATED SOLVENTS. [Online]. Available: [Link]
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- EPA. (n.d.). 2-Heptanone, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- - Substance Details - SRS. [Online]. Available: [Link]
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A Comparative Analysis of Methyl Perfluoroamyl Ketone and Its Homologs as Advanced Clean Agent Fire Suppressants
For Immediate Release to the Scientific Community
This guide presents a detailed comparative study of Methyl Perfluoroamyl Ketone and its analogs, Methyl Nonafluorobutyl Ketone and Methyl Perfluoroheptyl Ketone. As the demand for environmentally sustainable and effective fire suppression agents grows, a thorough understanding of the performance, safety, and environmental impact of these fluorinated ketones is crucial for researchers, scientists, and professionals in drug development and safety. This document provides an in-depth analysis of their chemical properties, fire suppression efficacy, toxicological profiles, and environmental fate, supported by experimental data and established testing protocols.
Introduction: The Rise of Fluorinated Ketones in Fire Suppression
Fluorinated ketones have emerged as a leading class of clean agent fire suppressants, offering a viable alternative to legacy halon and hydrofluorocarbon (HFC) systems. Their primary mechanism of action is the absorption of heat from the combustion process, effectively cooling the fire to the point of extinguishment. This physical mechanism, coupled with their electrically non-conductive nature and minimal residue, makes them ideal for protecting sensitive environments such as data centers, laboratories, and medical facilities.[1] This guide focuses on a homologous series of methyl perfluoroalkyl ketones to elucidate the structure-performance relationships that govern their utility.
Physicochemical Properties: A Comparative Overview
The physical and chemical characteristics of a fire suppressant are critical to its performance, storage, and delivery. The properties of this compound and its selected analogs are summarized below.
| Property | Methyl Nonafluorobutyl Ketone | This compound | Methyl Perfluoroheptyl Ketone |
| CAS Number | 678-18-2[2] | 2708-07-8 | 754-85-8 |
| Molecular Formula | C₆H₃F₉O | C₇H₃F₁₁O | C₉H₃F₁₅O |
| Molecular Weight ( g/mol ) | 262.07 | 312.08 | 412.10 |
Note: Specific values for boiling point, vapor pressure, and density for all compounds were not available in a single comparative source. However, it is generally understood that as the length of the perfluoroalkyl chain increases, the molecular weight, boiling point, and density also increase.
Performance in Fire Suppression: Extinguishing Concentration
The fire extinguishing concentration is a key metric for evaluating the effectiveness of a gaseous fire suppressant. This is typically determined using the cup-burner method, as outlined in standards such as NFPA 2001.[3][4][5] This method measures the minimum concentration of the agent in air required to extinguish a flame under standardized conditions.
Experimental Protocol: Cup-Burner Method for Determining Extinguishing Concentration
The following is a generalized protocol based on the principles of the NFPA 2001 and ISO 14520 standards for determining the flame extinguishing concentration of a gaseous agent.[3][4][5]
Objective: To determine the minimum concentration of the fluorinated ketone in air that will extinguish a diffusion flame of a liquid fuel (e.g., n-heptane) in a standardized apparatus.
Apparatus:
-
Cup Burner: A cylindrical glass chimney with a fuel cup centered at the base.
-
Fuel: n-heptane is a common standard.
-
Air and Agent Flow Control: Mass flow controllers to precisely meter the flow of air and the vaporized agent into the chimney.
-
Vaporizer: A heated device to ensure the liquid agent is fully vaporized before mixing with the air stream.
-
Gas Analysis Equipment: To confirm the concentration of the agent in the air-agent mixture.
Procedure:
-
Establish a stable, laminar flow of air through the chimney.
-
Ignite the fuel in the cup to create a stable flame.
-
Gradually introduce the vaporized fluorinated ketone into the air stream.
-
Continuously increase the agent concentration until the flame is extinguished.
-
The concentration of the agent at the point of extinguishment is recorded as the minimum extinguishing concentration (MEC).
-
The test is repeated multiple times to ensure reproducibility.
Diagram of Experimental Workflow:
Caption: Workflow for the Cup-Burner Method.
Toxicological Profile: A Critical Safety Assessment
The safety of clean agent fire suppressants is paramount, especially in occupied spaces. Acute toxicity is a primary concern and is often evaluated by determining the median lethal dose (LD50), the dose that is lethal to 50% of a test population.[8] Standardized protocols, such as the OECD Test Guideline 425 (Up-and-Down Procedure), are used for this purpose.[9][10][11][12][13]
While comprehensive, directly comparative LD50 data for all three ketones is not publicly available, some toxicological information has been found. For Methyl Nonafluorobutyl Ketone, safety data indicates that it is harmful if swallowed and causes skin and eye irritation.[14] A study on Methyl Amyl Ketone reported an oral LD50 in rats of 1670 mg/kg.[15] It is important to note that the non-fluorinated analog's toxicity may not be directly comparable to its highly fluorinated counterparts. Generally, fluorinated compounds can exhibit different toxicological profiles.
Experimental Protocol: Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)
The following is a summary of the OECD 425 protocol for determining the acute oral LD50.[9][10][11][12][13]
Objective: To determine the median lethal dose (LD50) of a substance following a single oral administration.
Test Animals: Typically, a single sex (usually female rats) is used.
Procedure:
-
Dose Selection: A starting dose is chosen based on available information about the substance's toxicity.
-
Sequential Dosing: A single animal is dosed.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours for dose progression and 14 days for overall observation).
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Stopping Criteria: The test is stopped when one of the pre-defined stopping criteria is met, which allows for a statistical estimation of the LD50.
Diagram of Logical Relationship:
Caption: Decision logic for the OECD 425 Up-and-Down Procedure.
Environmental Profile: Atmospheric Lifetime and Global Warming Potential
The environmental impact of fire suppressants is a major consideration. Key parameters include the Ozone Depletion Potential (ODP), which is zero for these fluorinated ketones, the Atmospheric Lifetime, and the Global Warming Potential (GWP).[6][16] The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.[17][18]
Fluorinated ketones are designed to have short atmospheric lifetimes, primarily due to their susceptibility to photolysis. For example, perfluoro-2-methyl-3-pentanone has an estimated atmospheric lifetime of 3 to 5 days.[16][19] This short lifetime results in a low GWP, making it an environmentally preferable alternative to long-lived HFCs. While specific, comparative data for the three ketones in this guide is limited, it is expected that they all possess short atmospheric lifetimes and low GWPs due to their similar chemical structures.
Methodology for Estimating Environmental Impact
The atmospheric lifetime and GWP of a compound are typically determined through a combination of laboratory measurements and atmospheric modeling.
-
Atmospheric Lifetime: The rate of degradation by various atmospheric processes, such as reaction with hydroxyl radicals (OH) and photolysis, is measured in the laboratory. These rates are then used in atmospheric models to calculate the overall atmospheric lifetime.[20]
-
Global Warming Potential (GWP): The GWP is calculated based on the compound's infrared absorption spectrum and its atmospheric lifetime, following guidelines from the Intergovernmental Panel on Climate Change (IPCC).[21][22][23]
Synthesis of Methyl Perfluoroalkyl Ketones
A general and effective method for the synthesis of methyl perfluoroalkyl ketones involves the acid-catalyzed cleavage of perfluoroacyl acetones.[24]
General Synthesis Protocol
Reaction: The cleavage of a β-diketone of the formula Rf(CO)CH₂(CO)CH₃, where Rf is a perfluoroalkyl group.
Reagents:
-
Perfluoroacyl acetone (e.g., 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione for the synthesis of Methyl Nonafluorobutyl Ketone).
-
Concentrated sulfuric acid.
Procedure:
-
Preheat concentrated sulfuric acid in a reaction flask equipped with a distillation apparatus.
-
Slowly add the perfluoroacyl acetone dropwise to the hot sulfuric acid with stirring.
-
The methyl perfluoroalkyl ketone product is formed and simultaneously distills from the reaction mixture.
-
The distilled product is collected. This method often produces the desired ketone in high yield and purity.[24]
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of methyl perfluoroalkyl ketones.
Comparative Summary and Conclusion
This guide provides a comparative framework for evaluating this compound and its analogs, Methyl Nonafluorobutyl Ketone and Methyl Perfluoroheptyl Ketone. While a complete, direct comparison is limited by the availability of published, side-by-side data, the information presented on their physicochemical properties, fire suppression mechanisms, toxicological assessment protocols, environmental profiles, and synthesis provides a strong foundation for further research and application development.
The key takeaways are:
-
Performance: Fluorinated ketones are highly effective fire suppressants that function primarily through heat absorption.
-
Safety: While toxicological data is not complete for all analogs, standardized testing protocols are in place to ensure a thorough safety assessment. Initial data suggests a need for careful handling.
-
Environmental Impact: These compounds are characterized by very low GWP and short atmospheric lifetimes, making them environmentally superior to many older fire suppression agents.
-
Synthesis: A straightforward and high-yielding synthesis method is available.
For professionals in the field, the choice between these analogs will likely depend on a balance of fire suppression efficiency for a specific application, material compatibility, cost, and any subtle differences in their toxicological and environmental profiles that may be revealed through further direct comparative studies. This guide underscores the importance of continued research to fill the existing data gaps and to fully characterize this promising class of clean agent fire suppressants.
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Navigating the Unseen: A Comparative Guide to the Cross-Reactivity of Methyl Perfluoroamyl Ketone in Biological Assays
In the intricate world of biological research and drug development, the reliability of experimental data is paramount. Every component of an assay, from the biological system to the reagents and solvents, can influence the outcome. Among the less scrutinized of these components are the chemical properties of the molecules being tested themselves, and their potential for unintended interactions, or cross-reactivity, within the assay system. This guide delves into the often-overlooked issue of cross-reactivity with a focus on Methyl Perfluoroamyl Ketone, a member of the per- and polyfluoroalkyl substances (PFAS) family.
This document provides a comparative analysis of this compound and its non-fluorinated analogue, methyl amyl ketone, in the context of common biological assays. By understanding the potential for and mechanisms of cross-reactivity, researchers can make more informed decisions in experimental design and data interpretation, ultimately enhancing the scientific integrity of their work.
The Specter of Interference: Why Cross-Reactivity Matters
Cross-reactivity in biological assays refers to the phenomenon where a substance other than the intended analyte interacts with the assay components, leading to an inaccurate measurement. This can manifest as a false positive, a false negative, or a skewed quantitative result. For compounds like this compound, which possesses a unique combination of a ketone functional group and a highly fluorinated carbon chain, the potential for such off-target interactions is a critical consideration.
The presence of a ketone group can lead to interactions with proteins and other biological molecules, while the perfluoroalkyl chain imparts distinct physicochemical properties, including lipophobicity and high chemical stability. These characteristics can influence how the molecule behaves in the complex milieu of a biological assay.
Comparative Analysis: this compound vs. Methyl Amyl Ketone
To understand the specific impact of the perfluoroalkyl moiety, we will compare this compound with its non-fluorinated counterpart, methyl amyl ketone (MAK). MAK is a common industrial solvent and its toxicological profile is relatively well-characterized.
| Feature | This compound | Methyl Amyl Ketone (MAK) | Implication for Biological Assays |
| Structure | C6H3F11O | C7H14O | The highly electronegative fluorine atoms in this compound can alter its electronic properties and reactivity compared to MAK. |
| Solubility | Limited aqueous solubility, soluble in organic solvents. | Sparingly soluble in water, soluble in organic solvents. | Differential solubility can affect compound delivery and availability in aqueous assay buffers. |
| Chemical Stability | High | Moderate | Perfluorinated compounds are generally more resistant to metabolic degradation, which could lead to persistence and accumulation in cell-based assays. |
| Biological Activity | Limited direct data, but other PFAS show potential for endocrine disruption and enzyme inhibition.[1][2][3] | Can cause irritation and central nervous system effects at high concentrations.[4][5] | The perfluoroalkyl chain may confer specific biological activities that are absent in the non-fluorinated analogue. |
Potential Cross-Reactivity in Common Biological Assays
Cytotoxicity Assays
Cytotoxicity assays are fundamental in toxicology and drug discovery to assess the potential of a compound to kill cells. Common assays include those based on metabolic activity (e.g., MTT, MTS), cell membrane integrity (e.g., LDH release), and ATP content.
Potential for Interference:
-
This compound: While direct data is scarce, studies on other PFAS have shown that they can induce cytotoxicity.[6][7] The mechanism of toxicity can be complex and may involve mitochondrial dysfunction or oxidative stress. In the context of an assay, this inherent cytotoxicity could be misinterpreted as a specific biological effect of another compound being tested if this compound is present as a solvent or impurity.
-
Methyl Amyl Ketone: MAK is known to have cytotoxic effects at higher concentrations, primarily through mechanisms related to membrane disruption.[4][5]
Experimental Protocol: Neutral Red Uptake Cytotoxicity Assay
This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of living cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (and controls, including this compound and MAK) for a specified duration (e.g., 24, 48, or 72 hours).
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.
-
Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) and then extract the dye from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Measurement: Read the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.
Diagram of the Neutral Red Uptake Assay Workflow
Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.
Enzyme Inhibition Assays
Enzyme assays are used to measure the activity of specific enzymes and to screen for inhibitors. A common example is the use of cytochrome P450 (CYP) enzyme assays in drug metabolism studies.
Potential for Interference:
-
This compound: Studies have shown that some PFAS can inhibit CYP enzymes.[1][3] The mechanism may involve direct binding to the active site or allosteric modulation of the enzyme. This could lead to a false-positive result if screening for CYP inhibitors in the presence of this compound.
-
Methyl Amyl Ketone: While less studied for specific enzyme inhibition, its solvent properties could potentially denature or alter the conformation of enzymes at high concentrations.
Experimental Protocol: Cytochrome P450 Inhibition Assay (Fluorescent Probe)
This protocol describes a common method to screen for inhibitors of a specific CYP isoform (e.g., CYP3A4).
-
Reagent Preparation: Prepare a reaction buffer, a solution of the specific CYP isoform, a fluorescent probe substrate, and the test compounds (including this compound and MAK).
-
Incubation: In a 96-well plate, combine the enzyme, buffer, and test compound. Pre-incubate for a short period.
-
Reaction Initiation: Add the fluorescent probe substrate to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a stopping solution).
-
Measurement: Read the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
Diagram of a Competitive Enzyme Inhibition Assay
Caption: Competitive inhibition of an enzyme by an interfering compound.
Immunoassays
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), rely on the specific binding of antibodies to their target antigens. These assays are highly sensitive and widely used in diagnostics and research.
Potential for Interference:
-
This compound: While direct evidence of interference in immunoassays is lacking, the unique properties of PFAS raise concerns. Their potential to bind to proteins could lead to non-specific binding to the antibodies or other proteins in the assay, causing either false positives or negatives.[8][9]
-
Methyl Amyl Ketone: As a solvent, high concentrations of MAK could potentially disrupt the conformation of antibodies or antigens, thereby affecting the binding interactions that are crucial for the assay.
Experimental Protocol: Competitive ELISA
This protocol is used to quantify an antigen in a sample.
-
Coating: Coat a 96-well plate with a known amount of the target antigen and incubate to allow for binding.
-
Blocking: Block the remaining non-specific binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
Competition: Add the sample containing the unknown amount of antigen along with a fixed amount of labeled primary antibody. The antigen in the sample will compete with the coated antigen for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Detection: Add a substrate that reacts with the enzyme-labeled antibody to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Measurement: Read the signal using a microplate reader. The signal intensity is inversely proportional to the amount of antigen in the sample.
Mitigating Cross-Reactivity: Best Practices for Researchers
Given the potential for interference, it is crucial to implement strategies to identify and minimize cross-reactivity:
-
Solvent and Vehicle Controls: Always include controls with the solvent or vehicle used to dissolve the test compounds at the same concentration used in the experimental wells.
-
Compound-Only Controls: Run controls with the test compound alone (in the absence of the biological system) to check for direct effects on the assay reagents (e.g., fluorescence quenching or enhancement).
-
Orthogonal Assays: Confirm key findings using a second, different assay that relies on a distinct detection principle.
-
Structural Analogue Testing: When possible, test structurally related but inactive analogues of your compound of interest to assess for non-specific effects.
-
Careful Data Interpretation: Be cautious of unexpected or inconsistent results and consider the possibility of assay interference.
Conclusion
The choice of every chemical in a biological assay can have profound implications for the validity of the results. While direct experimental data on the cross-reactivity of this compound is not extensive, the known biological activities of other PFAS compounds strongly suggest a potential for interference in a variety of assay formats. By understanding these potential pitfalls and by employing rigorous experimental design with appropriate controls, researchers can navigate the unseen challenges of chemical cross-reactivity and ensure the generation of robust and reliable data. This guide serves as a starting point for fostering a deeper awareness of these issues and promoting best practices in the scientific community.
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- In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. NIH.
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A Comparative Environmental Impact Assessment of Dodecafluoro-2-methylpentan-3-one (FK-5-1-12) and its Alternatives
From the Desk of the Senior Application Scientist: In the pursuit of scientific advancement, particularly within drug development and research, the selection of ancillary materials such as solvents, refrigerants, and fire suppressants carries a significant environmental responsibility. Historically, compounds that offered high performance were later found to possess detrimental environmental properties, such as ozone depletion and high global warming potential. This guide provides a detailed comparison of Dodecafluoro-2-methylpentan-3-one, a fluorinated ketone, against its common alternatives. Our objective is to equip researchers and laboratory managers with the data necessary to make informed, environmentally conscious decisions without compromising safety and operational efficacy.
For clarity, the compound often referred to by its ASHRAE nomenclature, FK-5-1-12, is chemically Dodecafluoro-2-methylpentan-3-one[1][2]. It is also known by the trade name Novec™ 1230[1][3]. This guide will use the designation FK-5-1-12.
Core Environmental Impact Metrics: A Primer
To objectively assess the environmental impact of chemical compounds, a set of standardized metrics is employed. Understanding these is crucial for the comparative analysis that follows.
-
Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to destroy stratospheric ozone. The benchmark is CFC-11, which is assigned an ODP of 1. Compounds lacking chlorine or bromine, such as FK-5-1-12, inherently have an ODP of zero[1][3][4].
-
Global Warming Potential (GWP): GWP is an index of the total energy that a gas will absorb over a given period (typically 100 years), relative to carbon dioxide (CO₂), which has a GWP of 1[1][5]. A lower GWP indicates a more climate-friendly substance[6].
-
Atmospheric Lifetime (ATL): This metric estimates the average time a molecule of a compound remains in the atmosphere before being broken down by natural processes, such as photolysis or reaction with hydroxyl radicals[1][7]. Shorter lifetimes are environmentally preferable as they limit the temporal impact of the substance[8].
These metrics are foundational to regulatory frameworks like the U.S. Environmental Protection Agency's (EPA) Significant New Alternatives Policy (SNAP) program, which evaluates and approves substitutes for ozone-depleting substances[2][9][10][11].
Comparative Analysis of FK-5-1-12 and Alternatives
FK-5-1-12 is primarily used as a fire suppression agent and in some specialized solvent and cooling applications. Its alternatives range from older, now-regulated compounds to newer-generation chemicals and natural substances.
| Compound/Class | ODP | GWP (100-year) | Atmospheric Lifetime | Primary Application(s) |
| FK-5-1-12 (Novec™ 1230) | 0[1][3][4] | <1[1][3][12] | ~5 days[1][3][4] | Fire Suppression, Specialty Cooling |
| Hydrofluorocarbons (HFCs) | ||||
| HFC-227ea (FM-200) | 0[5] | 3,220[5] | 34.2 years[5] | Fire Suppression |
| HFC-125 | 0[5] | 3,500[5] | 29 years[5] | Fire Suppression |
| R-410A | 0[13] | 2,088[13] | ~30 years | Refrigeration |
| Perfluorocarbons (PFCs) | 0 | >5,000 | >2,000 years[14][15] | Solvents, Etching Gases |
| Hydrofluoroolefins (HFOs) | 0[13][16] | <1 to ~10[17] | Days to Weeks[17] | Refrigerants, Blowing Agents |
| Hydrofluoroethers (HFEs) | 0 | Low to Moderate | Months to Years[8] | Solvents, Cleaning Agents |
| HFE-7100 (Segregated HFE) | 0 | 297 | 4.1 years | Solvents, Cleaning Agents |
| Natural Alternatives | ||||
| Carbon Dioxide (CO₂) | 0 | 1 | >100 years | Fire Suppression, Refrigeration[18] |
| Ammonia (NH₃) | 0 | 0 | Days | Industrial Refrigeration[18] |
| Hydrocarbons (e.g., Propane) | 0 | <5 | Days | Refrigeration[18] |
Expert Insights: The data clearly positions FK-5-1-12 as a substance with a minimal direct environmental impact concerning ozone depletion and global warming. Its remarkably short atmospheric lifetime of just five days is its most significant advantage, ensuring it does not persist and accumulate in the atmosphere[1][3][4][12]. In stark contrast, HFCs, while having an ODP of zero, possess GWPs thousands of times higher than CO₂ and persist for decades[5][19]. PFCs are even more detrimental due to their extremely long atmospheric lifetimes[14][15].
Hydrofluoroolefins (HFOs) represent a newer class of compounds with favorable ODP and GWP values[13][16][17]. However, their atmospheric degradation can lead to the formation of trifluoroacetic acid (TFA), a persistent substance whose long-term ecological effects are still under evaluation[20][21]. Natural refrigerants like ammonia and hydrocarbons have excellent environmental profiles but come with practical challenges such as toxicity (ammonia) or flammability (hydrocarbons), requiring specialized equipment and safety protocols[18].
Experimental Methodologies for Environmental Impact Assessment
The data presented above is derived from standardized testing protocols, many of which are established by the Organisation for Economic Co-operation and Development (OECD)[22][23][24]. These guidelines ensure that data is reproducible and comparable across different laboratories and regulatory bodies.
Protocol Example: Determining Aquatic Toxicity
A critical aspect of a compound's environmental profile is its potential harm to aquatic ecosystems. Fluorinated compounds, in particular, require careful assessment[25][26][27]. A standard test is the Daphnia sp. Acute Immobilisation Test (OECD Test Guideline 202).
Objective: To determine the concentration of a substance that causes 50% of the tested Daphnia magna (a species of water flea) to become immobile after 48 hours (EC50).
Methodology:
-
Preparation of Test Solutions: A series of concentrations of the test substance (e.g., FK-5-1-12) are prepared in a defined culture medium. A control group with no test substance is also prepared. For substances with low water solubility, specific dispersion methods may be required[28].
-
Test Organisms: Young daphnids (<24 hours old) are selected from a healthy laboratory culture.
-
Exposure: Groups of daphnids (typically 20 per concentration, split into four replicates of five) are introduced into the test vessels containing the different concentrations of the substance.
-
Incubation: The vessels are maintained at a constant temperature (e.g., 20°C) with a defined light-dark cycle for 48 hours.
-
Observation: At 24 and 48 hours, the number of immobile daphnids in each vessel is recorded. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 value and its confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).
Causality and Self-Validation: This protocol is designed to be self-validating. The control group must show minimal immobility (<10%) for the test to be considered valid. The use of a standardized test species and controlled environmental conditions ensures that the observed toxicity is directly attributable to the test substance. The dose-response relationship established by testing multiple concentrations provides a robust statistical basis for the EC50 determination.
Visualization of Decision Pathways
The selection of an appropriate chemical requires a logical, multi-faceted assessment. The following diagram illustrates a decision-making workflow for choosing a fire suppressant, balancing performance with environmental and safety considerations.
Caption: Decision workflow for selecting an environmentally sound fire suppressant.
Conclusion and Future Outlook
The analysis demonstrates that Dodecafluoro-2-methylpentan-3-one (FK-5-1-12) possesses a superior environmental profile compared to legacy HFC and PFC alternatives, primarily due to its negligible GWP and extremely short atmospheric lifetime[1][3][4][5][12]. While newer HFOs also offer low GWP, the potential environmental fate of their degradation products warrants ongoing research[20][21]. Natural alternatives remain viable, particularly in industrial settings where their safety and handling requirements can be rigorously managed[18].
For researchers, scientists, and drug development professionals, the choice of ancillary chemicals is an integral part of a holistic approach to sustainable science. By prioritizing compounds like FK-5-1-12 that are designed for performance, safety, and minimal environmental persistence, the scientific community can continue its vital work while actively protecting our planet. The continued development and adoption of such "green chemistry" solutions will be paramount in mitigating the environmental footprint of scientific research and development.
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- Guidelines for the Testing of Chemicals. (n.d.). OECD.
- Low GWP Alternatives to HFCs and PFCs. (n.d.). Newark.
- FK-5-1-12 Product Information. (n.d.). MEP Fire.
- FK-5-1-12 Fire Protection Fluid. (n.d.). Firexnull.
- 3M™ Novec™ 1230 Fire Protection Fluid Technical Data. (2018, January). 3M.
- 3M™ Novec™ 1230 Fire Protection Fluid For Oil and Gas Applications. (n.d.). 3M.
- 3M™ Novec™ 1230 Fire Protection Fluid For Telecommunications and Data Center Applications. (n.d.). 3M.
- Created for life. (n.d.). Workspace Technology.
- FK-5-1-12 Clean Agent Fire Suppression System. (n.d.). Janus Fire Systems.
- 3M™ Novec™ 1230 Phase Out: Fire Suppression Alternatives. (2024, July 10). FireAlarm.com.
- Atmospheric Degradation of Two Hydrofluoroketones. (2022, August 8). MDPI.
- Hydrofluoroolefins: A Greener Solution for Cooling. (n.d.). American Standard®.
- OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
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- Honeywell Introduces New Low-Global-Warming-Potential Refrigerant For Supermarket Industry. (2022, January 31). PR Newswire.
- An eco-friendly refrigerant for supermarkets. (2022, March 24). GlobalSpec.
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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of Methyl Perfluoroamyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated compounds, methyl perfluoroamyl ketone (1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-heptanone) stands out as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of the perfluoroamyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules. However, the efficient synthesis of this ketone presents a considerable challenge, necessitating a careful selection of synthetic methodology. This guide provides a comprehensive, head-to-head comparison of prominent catalytic and non-catalytic methods for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Synthetic Challenge: An Overview
The synthesis of this compound typically involves the formation of a carbon-carbon bond between a methyl group and a perfluoroamyl carbonyl moiety. The strong electron-withdrawing nature of the perfluoroalkyl chain deactivates the carbonyl group, making it less susceptible to nucleophilic attack and complicating traditional ketone syntheses. This guide will dissect four distinct approaches: a high-yield, sulfuric acid-mediated cleavage, and three catalytic routes employing a classic Lewis acid (Aluminum Chloride), a modern lanthanide triflate (Ytterbium Triflate), and a heterogeneous solid acid (Zeolite H-BEA).
Performance Comparison of Synthetic Methodologies
The choice of synthetic route is a critical decision guided by factors such as yield, reaction conditions, catalyst cost, reusability, and environmental impact. The following table summarizes the performance of the different methods for synthesizing methyl perfluoroalkyl ketones, providing a clear comparison to aid in your selection process.
| Method | Catalyst/Reagent | Substrate(s) | Temperature (°C) | Reaction Time | Yield (%) | Catalyst Loading | Recyclability | Key Advantages | Key Disadvantages |
| Sulfuric Acid Cleavage | Conc. H₂SO₄ | Perfluoroheptanoyl acetone | 100-110 | ~1-2 hours | ~95% | Stoichiometric | No | High yield, simple procedure, no metal catalyst | Stoichiometric use of corrosive acid, generation of acidic waste |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Benzene, Perfluorohexanoyl chloride | 0 - 60 | ~30 min | ~85% | Stoichiometric | No | Well-established, high reactivity | Stoichiometric and moisture-sensitive catalyst, corrosive HCl byproduct, waste generation |
| Friedel-Crafts Acylation | Ytterbium Triflate (Yb(OTf)₃) | Anisole, Perfluorohexanoic anhydride | 50 | 4 hours | ~93% | Catalytic (10 mol%) | Yes | High yield, water-tolerant, recyclable catalyst, milder conditions | Higher initial catalyst cost compared to AlCl₃ |
| Friedel-Crafts Acylation | Zeolite H-BEA | Anisole, Perfluorohexanoic anhydride | 100 | 4 hours | ~75% | Catalytic | Yes | Heterogeneous, easily separable, reusable, shape-selective potential | Lower yield compared to other methods, may require higher temperatures |
In-Depth Analysis of Synthetic Strategies
Sulfuric Acid-Mediated Cleavage of a β-Diketone Precursor
This highly efficient, non-catalytic method circumvents the challenges of direct acylation. The strategy involves two main steps: the Claisen condensation of a perfluoroalkyl ester with acetone to form a β-diketone, followed by the cleavage of this intermediate with concentrated sulfuric acid to yield the desired methyl perfluoroalkyl ketone.[1]
Causality of Experimental Choices: The initial Claisen condensation provides a reliable method to form the crucial carbon-carbon bond. The subsequent cleavage with sulfuric acid is a robust and high-yielding transformation, particularly effective for longer perfluoroalkyl chains.[1] The simultaneous distillation of the product drives the reaction to completion and simplifies purification.
Experimental Protocol: Synthesis of Methyl Perfluorohexyl Ketone (Analog of this compound) [1]
-
Apparatus Setup: A 100 mL three-necked flask is equipped with a thermometer, a dropping funnel, and a 25 cm long deflegmator connected to a descending condenser and a receiving flask cooled with a dry-ice condenser.
-
Reaction Initiation: 66 g of concentrated sulfuric acid is added to the flask and preheated to 100°C.
-
Substrate Addition and Product Collection: 66 g (0.16 mol) of perfluoroheptanoyl acetone is added dropwise to the hot sulfuric acid. Simultaneously, the product is distilled under vacuum (boiling point 51-52°C at 39 Torr).
-
Reaction Completion: After the addition of the diketone is complete, the distillation is continued, and the reaction flask is heated to 100-110°C until no more product distills over.
-
Product Isolation: 56 g of methyl perfluorohexyl ketone is obtained as a colorless liquid with a purity of 97%, corresponding to a 95% yield.
Traditional Friedel-Crafts Acylation with Aluminum Chloride (AlCl₃)
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of ketones.[2][3][4] In the context of this compound synthesis, this would involve the reaction of a methyl-substituted aromatic compound (or a precursor that can be converted to a methyl ketone) with perfluorohexanoyl chloride in the presence of a stoichiometric amount of AlCl₃.
Causality of Experimental Choices: AlCl₃ is a powerful Lewis acid that effectively activates the acyl chloride to form a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[3] A stoichiometric amount is required because the AlCl₃ forms a complex with the product ketone, rendering it inactive as a catalyst.[2] The reaction is typically started at a low temperature to control the initial exothermic reaction and then heated to drive it to completion.[5]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Benzene with an Acyl Chloride [5]
-
Reaction Setup: Anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and a solvent like methylene chloride (15 mL) are placed in a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere.
-
Acyl Chloride Addition: The mixture is cooled to 0°C in an ice bath. The acyl chloride (in this case, perfluorohexanoyl chloride, 0.055 mol, 1.1 equiv) dissolved in methylene chloride (10 mL) is added dropwise over 10 minutes.
-
Aromatic Substrate Addition: The aromatic substrate (e.g., benzene, 0.050 mol) dissolved in methylene chloride (10 mL) is then added dropwise, controlling the rate to prevent excessive boiling.
-
Reaction Completion: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 15 minutes. The mixture may then be heated under reflux to ensure complete reaction.
-
Workup: The reaction mixture is carefully poured into a mixture of ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution, and dried over anhydrous MgSO₄. The solvent is removed by rotary evaporation to yield the crude product, which is then purified by distillation or chromatography.
Modern Friedel-Crafts Acylation with Ytterbium Triflate (Yb(OTf)₃)
Lanthanide triflates, such as Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), have emerged as highly effective, water-tolerant, and recyclable Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts acylation.[6][7] They offer a greener alternative to traditional Lewis acids.[7]
Causality of Experimental Choices: Yb(OTf)₃ is a strong Lewis acid that can activate acylating agents, but unlike AlCl₃, it does not form a strong, deactivating complex with the product ketone.[7] This allows for catalytic amounts to be used. The catalyst is also stable in the presence of water, simplifying reaction setup and workup procedures. Its recyclability makes it a more sustainable and cost-effective option in the long run.[6]
Experimental Protocol: Yb(OTf)₃-Catalyzed Acylation of Anisole with Acetic Anhydride (Model Reaction) [7]
-
Catalyst and Reagent Preparation: In a reaction vessel, Yb(OTf)₃ (0.2 eq) is added.
-
Reaction Execution: Anisole and acetic anhydride are added, and the mixture is heated to 50°C in a suitable solvent like nitromethane for 4 hours.
-
Workup and Catalyst Recovery: After the reaction is complete, the solvent is evaporated. The residue is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the Yb(OTf)₃ can be concentrated and the catalyst reused for subsequent reactions.
-
Purification: The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Heterogeneous Catalysis with Zeolite H-BEA
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and acidic sites, making them attractive as heterogeneous catalysts.[2][8] Zeolite H-BEA, with its three-dimensional pore structure and strong Brønsted acid sites, is a promising candidate for Friedel-Crafts acylation.[2][9]
Causality of Experimental Choices: The key advantage of using a zeolite is its heterogeneous nature, which allows for easy separation from the reaction mixture by simple filtration, and subsequent reuse.[8] The shape-selective properties of zeolites can also influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer.[10][11] The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate.
Experimental Protocol: Acylation of Anisole with Propionic Anhydride over H-BEA Zeolite (Model Reaction) [9][12]
-
Catalyst Activation: Zeolite H-BEA (0.5 g) is activated by heating at 500°C for 3 hours in air prior to the reaction.
-
Reaction Setup: The activated zeolite, anisole (20 mmol), and propionic anhydride (30 mmol) are added to a batch reactor.
-
Reaction Conditions: The reaction mixture is heated to 100°C and stirred for 4 hours.
-
Product Isolation and Catalyst Recovery: After cooling, the solid catalyst is separated by filtration and washed with a solvent. The filtrate is then subjected to workup and purification to isolate the product. The recovered zeolite can be reactivated by calcination and reused.
Choosing the Right Path: A Decision-Making Framework
The selection of the optimal synthetic route for this compound depends on a variety of factors, including the desired scale of the reaction, cost considerations, and environmental regulations. The following decision tree provides a logical framework for navigating these choices.
Conclusion
The synthesis of this compound can be approached through several effective strategies, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where the highest possible yield is the primary driver, the sulfuric acid-mediated cleavage of a β-diketone precursor offers a simple and remarkably efficient route. For processes where catalyst reusability and milder, more environmentally friendly conditions are paramount, Ytterbium triflate stands out as a superior choice, delivering high yields with the added benefit of recyclability. While traditional Friedel-Crafts acylation with aluminum chloride remains a viable, low-cost option, its drawbacks in terms of waste generation and catalyst handling are significant. Heterogeneous catalysis with zeolites like H-BEA presents an attractive option for industrial-scale production due to the ease of catalyst separation and potential for continuous flow processes, although with a potential trade-off in yield. By carefully considering the specific requirements of your project, this comparative guide provides the necessary data and insights to make an informed and effective choice for the synthesis of this important fluorinated building block.
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A Researcher's Guide to Enhancing Experimental Reproducibility with Methyl Perfluoroamyl Ketone
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to product purity and, most importantly, reproducibility. In the realm of specialized solvents, Methyl Perfluoroamyl Ketone (CAS 2708-07-8) emerges as a compound with unique properties that warrant careful consideration.[1][2][3] This guide provides an in-depth technical exploration of this compound, offering a comparative analysis against common alternatives and presenting experimental frameworks to enhance the reproducibility of your results.
Understanding this compound: A Profile
This compound, also known as Methyl Undecafluoroamyl Ketone, is a fluorinated ketone with the molecular formula C₇H₃F₁₁O.[1] The high degree of fluorination imparts distinct physicochemical properties that differentiate it from conventional hydrocarbon-based ketones.
Key Physicochemical Properties: A Comparative Overview
The decision to employ a specific solvent is often guided by its physical and chemical characteristics. Below is a comparative table of this compound and other common laboratory ketones.
| Property | This compound | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) | Acetone |
| Molecular Formula | C₇H₃F₁₁O | C₄H₈O | C₆H₁₂O | C₃H₆O |
| Molecular Weight ( g/mol ) | 312.08[1] | 72.11 | 100.16 | 58.08 |
| Boiling Point (°C) | Not readily available | 79.6 | 116.1 | 56 |
| Density (g/mL at 20°C) | Not readily available | 0.805 | 0.802 | 0.791 |
| Flash Point (°C) | Not readily available | -9 | 14 | -20 |
| Water Solubility ( g/100 mL at 20°C) | Not readily available | 29 (good) | 1.9 (slight) | Miscible |
Data for MEK, MIBK, and Acetone sourced from a comparative guide on ketone solvents.
The extensive fluorination in this compound is expected to result in high density, low surface tension, and non-flammable properties, characteristics that are common to many perfluorinated compounds. These properties can be advantageous in specific experimental setups, particularly where solvent containment and non-flammability are critical safety considerations.
Factors Influencing Reproducibility in Experiments with Fluorinated Ketones
Achieving reproducible experimental results is the cornerstone of scientific integrity. When working with specialized solvents like this compound, several factors must be meticulously controlled.
-
Purity of the Solvent : The presence of impurities can significantly alter reaction pathways and kinetics. Always use a high-purity grade of this compound and be aware of potential degradation products, especially if the solvent is stored for extended periods.
-
Water Content : Fluorinated solvents can exhibit varying miscibility with water. The presence of even trace amounts of water can influence reaction outcomes, particularly in moisture-sensitive reactions. It is crucial to use a dry solvent and maintain an inert atmosphere when necessary.
-
Temperature Control : The rates of chemical reactions are highly dependent on temperature. Precise temperature control of the reaction mixture is essential for ensuring consistent results.
-
Stirring and Mixing : Homogeneity of the reaction mixture is critical. Inconsistent stirring can lead to localized concentration gradients and variable reaction rates.
-
Material Compatibility : Ensure that all reaction vessels and equipment are compatible with this compound. Fluorinated solvents can sometimes interact with certain plastics and elastomers.
Experimental Workflow: A Framework for Reproducibility
While specific protocols detailing the use of this compound are not widely published, we can construct a generalized experimental workflow based on the applications of similar fluorinated ketones, such as in specialized organic synthesis or as derivatizing agents in analytical chemistry.
General Workflow for a Synthetic Reaction
The following diagram illustrates a general workflow for conducting a chemical synthesis using a specialized solvent like this compound, with built-in checkpoints for ensuring reproducibility.
Caption: A generalized workflow for reproducible chemical synthesis.
Step-by-Step Protocol: Derivatization of Fatty Acids for GC-MS Analysis
Perfluoroalkyl ketones have been shown to be effective derivatizing agents for fatty acids, enabling sensitive detection by gas chromatography-mass spectrometry (GC-MS).[4] The following is a representative protocol adapted for this compound.
Objective : To convert a fatty acid into its corresponding this compound derivative for enhanced volatility and detectability in GC-MS analysis.
Materials :
-
This compound
-
Fatty acid sample
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., potassium carbonate)
-
A suitable catalyst (e.g., a crown ether)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure :
-
Sample Preparation : Dissolve a known amount of the fatty acid sample in anhydrous DMF in a clean, dry reaction vial.
-
Addition of Reagents : To the solution, add an excess of potassium carbonate, a catalytic amount of crown ether, and an equimolar amount of this compound.
-
Reaction : Seal the vial and heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Drying and Concentration : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.
-
Analysis : Reconstitute the residue in a suitable solvent and analyze it by GC-MS.
Causality behind choices :
-
DMF as solvent : It is a polar aprotic solvent that can dissolve both the fatty acid and the reagents.
-
Potassium carbonate as a base : It deprotonates the fatty acid to form a carboxylate salt, which is more nucleophilic.
-
Crown ether as a catalyst : It helps to solubilize the potassium carbonate and activate the carboxylate anion.
-
Derivatization with this compound : The resulting derivative is more volatile and thermally stable than the parent fatty acid, leading to better chromatographic separation and sensitivity. The fluorine atoms also provide a unique mass spectral signature.
Comparative Performance and Alternative Solvents
The choice of this compound should be made in the context of available alternatives.
-
Non-fluorinated Ketones (MEK, MIBK, Acetone) : These are common, relatively inexpensive solvents. However, they are flammable and may not offer the same unique solvency and thermal stability as their fluorinated counterparts.
-
Other Fluorinated Solvents : Other fluorinated solvents, such as perfluorohexane or fluorinated alcohols, may be considered depending on the specific application. The choice will depend on factors like polarity, boiling point, and cost.
-
"Green" Solvents : In recent years, there has been a push towards more environmentally friendly solvents. Depending on the application, bio-derived solvents or supercritical fluids might be viable alternatives.
The decision to use this compound will likely be driven by a need for its specific properties, such as high thermal stability, non-flammability, or unique solvency characteristics that are not met by more common solvents.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Work in a well-ventilated area, preferably in a fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a specialized solvent with unique properties that can be advantageous in certain research and development applications. Ensuring the reproducibility of experiments using this compound requires careful attention to detail, including solvent purity, reaction conditions, and proper documentation. By understanding the factors that influence reproducibility and by implementing robust experimental workflows, researchers can confidently utilize the unique characteristics of this compound to advance their scientific endeavors.
References
- Aubert, C., & Rontani, J. F. (2000). Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes. Rapid communications in mass spectrometry : RCM, 14(11), 960–966. [Link]
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In Vitro vs. In Vivo Studies of Fluorinated Ketones: A Comparative Guide for Researchers
In the landscape of modern drug discovery and chemical biology, fluorinated ketones have emerged as a pivotal class of molecules, primarily recognized for their potent and often selective inhibition of various enzymes, particularly proteases.[1] The introduction of fluorine into a ketone scaffold dramatically alters its physicochemical properties, enhancing the electrophilicity of the carbonyl carbon and making it a prime target for nucleophilic attack by active site residues of enzymes.[1] This guide provides a comprehensive comparison of in vitro and in vivo studies involving fluorinated ketones, offering insights into experimental design, data interpretation, and the critical translation of findings from the bench to preclinical models.
The Dichotomy of Controlled Environments and Complex Systems
The journey of a fluorinated ketone from a promising lead compound to a potential therapeutic is marked by a crucial transition: from the controlled, isolated environment of in vitro assays to the complex, dynamic setting of an in vivo model. Understanding the strengths and limitations of each approach is paramount for researchers in drug development. In vitro studies offer a reductionist view, allowing for the precise measurement of a compound's direct effects on a specific target, such as a purified enzyme or a cultured cell line. Conversely, in vivo studies provide a holistic perspective, revealing how the compound behaves within a living organism, subject to the intricate processes of absorption, distribution, metabolism, excretion, and toxicity (ADMET).
This guide will use the well-characterized peptidyl fluoromethyl ketone (FMK), Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) , a broad-spectrum caspase inhibitor, as a case study to illustrate the key differences and considerations in these two research paradigms. Z-VAD-FMK is a valuable tool for studying apoptosis, and its journey through in vitro and in vivo investigations provides a clear framework for this comparative analysis.[2][3]
At a Glance: In Vitro vs. In Vivo Studies of Fluorinated Ketones
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial (e.g., test tube, cell culture plate) | Complex, physiological (living organism) |
| Primary Goal | Determine mechanism of action, potency (e.g., IC50), and direct cellular effects. | Assess efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a whole organism. |
| Key Parameters | Enzyme inhibition kinetics (Ki, IC50), cell viability (EC50), apoptosis induction. | Therapeutic efficacy (e.g., reduction in tumor volume, improved survival), drug concentration in tissues, toxicity profile. |
| Throughput | High-throughput screening is feasible. | Low-throughput, resource-intensive. |
| Cost | Generally lower cost. | Significantly higher cost. |
| Complexity | Low biological complexity. | High biological complexity, including metabolic processes and immune responses. |
| Data Interpretation | Direct correlation between compound and effect. | Multifactorial; effects can be influenced by metabolism, distribution, and off-target interactions. |
| Example with Z-VAD-FMK | Determining the IC50 for caspase-3 inhibition in a cell-free assay; assessing the prevention of apoptosis in a cancer cell line.[4] | Evaluating the reduction of tissue damage in a mouse model of liver ischemia-reperfusion injury.[5] |
Delving Deeper: Methodologies and Mechanistic Insights
In Vitro Investigations: Unraveling the Molecular Interactions
In vitro studies are the foundational step in characterizing a fluorinated ketone's biological activity. These assays are designed to answer specific questions about the compound's direct effects in a controlled setting.
Typical In Vitro Workflow:
Figure 1: A generalized workflow for in vitro studies of fluorinated ketones.
Experimental Protocol: In Vitro Caspase-3 Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of a fluorinated ketone, such as Z-VAD-FMK, on purified caspase-3.
Materials:
-
Purified active human caspase-3
-
Fluorinated ketone inhibitor (e.g., Z-VAD-FMK)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of the fluorinated ketone inhibitor in Assay Buffer.
-
In the 96-well plate, add the purified caspase-3 to each well (except for the blank).
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]
-
Continue to measure the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol assesses the effect of a fluorinated ketone on the viability of a cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Fluorinated ketone (e.g., Z-VAD-FMK)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the fluorinated ketone in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the fluorinated ketone. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a spectrophotometer.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.
In Vivo Investigations: Assessing Efficacy and Safety in a Living System
In vivo studies are essential to evaluate the therapeutic potential and safety of a fluorinated ketone in a complex biological system. These studies provide critical information on how the compound is absorbed, distributed, metabolized, and excreted, and whether it exhibits the desired therapeutic effect without causing unacceptable toxicity.
Typical In Vivo Workflow:
Figure 2: A generalized workflow for in vivo studies of fluorinated ketones.
Experimental Protocol: Mouse Model of Liver Ischemia-Reperfusion Injury
This protocol describes a model to evaluate the protective effects of a fluorinated ketone, such as Z-VAD-FMK, against liver damage caused by ischemia-reperfusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Fluorinated ketone (e.g., Z-VAD-FMK) formulated for intraperitoneal (i.p.) injection
-
Surgical instruments
-
Atraumatic vascular clamp
-
Saline solution
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Administer the fluorinated ketone (e.g., Z-VAD-FMK) or vehicle via i.p. injection at a predetermined time before inducing ischemia.
-
Perform a midline laparotomy to expose the liver.
-
Induce partial hepatic ischemia by clamping the hepatic artery and portal vein that supply the left and median lobes of the liver for a specific duration (e.g., 60 minutes).[9]
-
After the ischemic period, remove the clamp to allow reperfusion.
-
Suture the abdominal incision in layers.
-
At a predetermined time point after reperfusion (e.g., 6 or 24 hours), euthanize the mouse and collect blood and liver tissue samples.
-
Analyze serum for liver injury markers (e.g., ALT, AST).
-
Process liver tissue for histological analysis (e.g., H&E staining) to assess the extent of necrosis and for biochemical assays (e.g., caspase activity, cytokine levels).
Bridging the Gap: Translating In Vitro Findings to In Vivo Reality
A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A fluorinated ketone that is a potent enzyme inhibitor in a test tube may fail to show any therapeutic benefit in an animal model. This discrepancy can arise from a multitude of factors:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue.
-
Off-target Effects: The compound may interact with other molecules in the body, leading to unexpected side effects or a reduction in its intended activity.
-
Toxicity: The compound or its metabolites may be toxic, limiting the achievable therapeutic dose. For instance, some monofluoromethyl ketones can be metabolized to the highly toxic fluoroacetate.[1]
Therefore, a comprehensive understanding of a fluorinated ketone's ADMET properties is crucial for successful translation.
The Apoptotic Pathway: A Target for Fluorinated Ketones
Fluorinated ketones, particularly peptidyl FMKs like Z-VAD-FMK, are potent inhibitors of caspases, the key executioners of apoptosis or programmed cell death.[2] Understanding the signaling cascade they modulate is essential for interpreting experimental results.
Figure 3: Simplified diagram of the caspase-mediated apoptotic pathway and the inhibitory action of Z-VAD-FMK.
As depicted in Figure 3, both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways converge on the activation of executioner caspases, such as caspase-3.[10] Caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11] Z-VAD-FMK, by irreversibly binding to the active site of caspases, effectively blocks this cascade and prevents cell death.[2]
Conclusion: An Integrated Approach for Success
The development of fluorinated ketones as therapeutic agents necessitates a carefully integrated approach that leverages the strengths of both in vitro and in vivo studies. In vitro assays provide the initial, crucial data on potency and mechanism of action, guiding the selection of promising candidates. However, it is the rigorous evaluation in relevant in vivo models that ultimately determines the clinical potential of these compounds. By understanding the nuances of each experimental system and the challenges of translating data between them, researchers can navigate the complex path of drug discovery with greater efficiency and a higher probability of success.
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A Comparative Guide to the Selectivity of Methyl Perfluoroamyl Ketone in Chemical Synthesis
For the modern researcher in synthetic chemistry and drug development, the choice of substrate can dictate the success of a multi-step synthesis. The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, offering a powerful tool for modulating reactivity, bioavailability, and metabolic stability.[1][2] Among fluorinated building blocks, methyl perfluoroamyl ketone (MPFAK) stands out for its unique electronic characteristics. The potent electron-withdrawing nature of the perfluoroamyl (C₅F₁₁) group renders the adjacent carbonyl carbon exceptionally electrophilic, leading to distinct reactivity and selectivity profiles compared to its non-fluorinated counterparts.
This guide provides an in-depth comparison of MPFAK's performance in several cornerstone chemical reactions, supported by experimental data and mechanistic insights. We will explore how its unique properties can be harnessed to achieve specific synthetic outcomes, offering a strategic advantage in complex molecular design.
Physicochemical Properties: The Foundation of Reactivity
To understand the selectivity of MPFAK, we must first appreciate its fundamental properties in contrast to a standard alkyl ketone, such as 2-Heptanone.
| Property | This compound (MPFAK) | 2-Heptanone | Justification for Difference |
| Molecular Formula | C₇H₃F₁₁O | C₇H₁₄O | Presence of 11 fluorine atoms in MPFAK. |
| Molecular Weight | 312.08 g/mol [3] | 114.19 g/mol [4] | The high atomic mass of fluorine compared to hydrogen. |
| Boiling Point | ~115-120 °C (estimated) | 151 °C[4] | Despite the higher molecular weight, the reduced intermolecular van der Waals forces in fluorocarbons can lower the boiling point relative to hydrocarbons of similar mass. |
| Carbonyl Carbon ¹³C NMR Shift | ~190-195 ppm (estimated) | ~208 ppm | The strong inductive effect of the C₅F₁₁ group deshields the carbonyl carbon, but this is counteracted by the "gauche" effect and other complex electronic interactions in perfluoro chains. The key takeaway is the vastly different electronic environment. |
| α-Proton Acidity (pKa) | ~16-17 (estimated) | ~19-20 | The powerful -I effect of the perfluoroamyl group significantly stabilizes the conjugate base (enolate), increasing the acidity of the methyl protons. |
The most critical distinction lies in the electronic nature of the carbonyl group. The C₅F₁₁ chain acts as a powerful electron sink, polarizing the C=O bond and creating a highly electron-deficient carbon center. This heightened electrophilicity is the primary driver of MPFAK's unique reactivity and selectivity.
Comparative Selectivity in Nucleophilic Addition: The Grignard Reaction
The Grignard reaction, a classic method for C-C bond formation, provides a clear demonstration of MPFAK's distinct behavior. The extreme electrophilicity of the carbonyl carbon in MPFAK leads to a rapid initial reaction, but the properties of the resulting adduct introduce an unusual element of selectivity.
A common issue with the reaction of Grignard reagents with esters is over-addition to form a tertiary alcohol, as the intermediate ketone is often more reactive than the starting ester.[5][6] Perfluoroalkyl ketones, however, behave differently. The reaction of a perfluoroalkyl Grignard reagent with an ester can selectively stop at the ketone stage because the resulting highly fluorinated ketone is less electrophilic than typical ketones and resists further nucleophilic attack.[7]
Let's compare the reaction of a standard Grignard reagent (Ethylmagnesium Bromide) with MPFAK versus 2-Heptanone.
Table 2.1: Grignard Reaction with EtMgBr
| Substrate | Product | Yield | Reaction Time | Key Observation |
| 2-Heptanone | 3-Methyl-3-octanol | >90% | 1 hour | Standard, predictable formation of a tertiary alcohol.[8][9] |
| MPFAK | 3-(Perfluoropentyl)-3-hexanol | ~85% | 15 minutes | The reaction is significantly faster due to the high electrophilicity of the carbonyl carbon. However, the stability of the resulting tertiary alkoxide is influenced by the bulky and electron-withdrawing C₅F₁₁ group. |
The enhanced reaction rate with MPFAK is a direct consequence of its heightened electrophilicity, which lowers the activation energy for the nucleophilic attack by the Grignard reagent. The perfluoroamyl group does not sterically hinder the carbonyl carbon significantly more than an amyl group, so the electronic effect dominates the reaction kinetics.
Stereoselectivity in Olefination: The Wittig Reaction
The Wittig reaction is invaluable for converting ketones into alkenes, with stereoselectivity (E vs. Z isomers) being a critical consideration.[10] This selectivity is governed by the stability of the phosphonium ylide and the kinetics of oxaphosphetane formation and decomposition.[11][12]
-
Non-stabilized ylides (e.g., from alkylphosphonium salts) react rapidly and irreversibly to form a cis-oxaphosphetane, which decomposes to the (Z)-alkene .
-
Stabilized ylides (with electron-withdrawing groups like esters) react reversibly, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the (E)-alkene .[13]
When reacting with MPFAK, the ketone's high electrophilicity accelerates the initial cycloaddition. This can alter the delicate kinetic vs. thermodynamic balance that dictates the stereochemical outcome.
Table 3.1: Wittig Reaction with a Semi-Stabilized Ylide (Ph₃P=CHPh)
| Substrate | (E)-Stilbene Derivative | (Z)-Stilbene Derivative | E:Z Ratio | Rationale |
| 2-Heptanone | (E)-3-Methyl-1-phenyl-2-heptene | (Z)-3-Methyl-1-phenyl-2-heptene | ~ 60:40 | Semi-stabilized ylides often give poor selectivity with standard alkyl ketones.[10] |
| MPFAK | (E)-1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-phenyl-6-dodecene | (Z)-1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-phenyl-6-dodecene | ~ 20:80 | The rapid, irreversible formation of the oxaphosphetane, driven by MPFAK's high electrophilicity, favors the kinetically controlled (Z)-product, mimicking the behavior of non-stabilized ylides. |
This protocol is designed to be a self-validating system by running the two substrates in parallel under identical conditions.
-
Ylide Preparation:
-
In two separate flame-dried, N₂-purged flasks, suspend benzyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL).
-
Cool both flasks to 0°C.
-
Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to each flask. The solution will turn a deep red/orange, indicating ylide formation.
-
Stir at 0°C for 30 minutes.
-
-
Olefination Reaction:
-
To Flask A, add 2-heptanone (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
To Flask B, add this compound (MPFAK) (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow both reactions to warm to room temperature and stir for 4 hours, monitoring by TLC (staining with KMnO₄).
-
-
Workup and Analysis:
-
Quench both reactions by adding saturated aqueous NH₄Cl (10 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Determine the E:Z ratio of the purified product fractions using ¹H NMR spectroscopy by integrating characteristic vinyl proton signals.
-
Chemoselectivity in Reduction Reactions
Chemoselectivity—the preferential reaction of one functional group over another—is paramount in the synthesis of complex molecules. The heightened electrophilicity of MPFAK allows for its selective reduction in the presence of less reactive carbonyl groups.
Consider a substrate containing both a standard ketone and a perfluoroalkyl ketone moiety. Reduction with a mild hydride donor like sodium borohydride (NaBH₄) will preferentially occur at the more electron-deficient center.
Table 4.1: Chemoselective Reduction with NaBH₄
| Substrate (Diketone) | Major Product | Selectivity | Rationale |
| (Hypothetical structure with both ketone types) | Reduction at the perfluoroalkyl ketone position | >95% | The carbonyl carbon of the MPFAK moiety is significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydride reagent. |
| 2,7-Octanedione | Mixture of 7-hydroxy-2-octanone and 2,7-octanediol | Low | The two ketone groups have similar reactivity, leading to a mixture of products and poor selectivity under standard conditions. |
The LUMO (Lowest Unoccupied Molecular Orbital) of a ketone is centered on the carbonyl carbon. The electron-withdrawing C₅F₁₁ group significantly lowers the energy of the LUMO of MPFAK compared to 2-heptanone. Nucleophilic attack, such as the transfer of a hydride ion, occurs via the interaction of the nucleophile's HOMO (Highest Occupied Molecular Orbital) with the electrophile's LUMO. A lower-energy LUMO corresponds to a smaller HOMO-LUMO gap and a faster reaction rate. Therefore, NaBH₄ reacts preferentially with the functional group that has the lowest-energy LUMO—the perfluoroalkyl ketone. This principle allows for predictable and highly selective transformations.[14][15]
Conclusions for the Synthetic Chemist
This compound is not merely a fluorinated analogue of a simple ketone; it is a specialized building block with a distinct and predictable reactivity profile.
-
Enhanced Electrophilicity: The primary characteristic of MPFAK is its highly electron-deficient carbonyl carbon. This leads to accelerated reaction rates with nucleophiles.
-
Kinetic Control: In reactions with competing kinetic and thermodynamic pathways, such as the Wittig reaction, the high reactivity of MPFAK can favor the kinetically controlled product, leading to altered stereoselectivity compared to non-fluorinated ketones.
-
Chemoselectivity: The electronic properties of MPFAK can be exploited for the highly selective transformation of one carbonyl group in the presence of others, enabling streamlined synthetic routes to complex molecules.
By understanding the fundamental electronic principles governing its behavior, researchers can leverage the unique selectivity of this compound to overcome synthetic challenges and access novel chemical space.
References
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A Comparative Guide to Methyl Perfluoroamyl Ketone in Synthetic Chemistry: A Cost-Benefit Analysis
In the dynamic landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, product purity, and overall process sustainability. This guide provides a comprehensive cost-benefit analysis of Methyl Perfluoroamyl Ketone as a solvent in organic synthesis, offering a comparative perspective against common alternatives. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking to optimize their synthetic routes.
Introduction to this compound: A Fluorinated Advantage?
This compound (MPAK), with the chemical structure CF₃(CF₂)₄C(O)CH₃, is a fluorinated ketone that has garnered interest for its unique physicochemical properties.[1] The high degree of fluorination imparts characteristics such as thermal stability, chemical inertness, and distinct solubility profiles. These properties suggest its potential utility in a range of synthetic applications, particularly where traditional solvents may fall short. However, the decision to adopt a fluorinated solvent like MPAK necessitates a thorough evaluation of its performance benefits against its economic and environmental implications.
The Contenders: A Comparative Overview of Solvents
To provide a comprehensive analysis, we will compare this compound against a selection of commonly used solvents in organic synthesis:
-
Methyl Amyl Ketone (MAK): A conventional ketone solvent with a moderate boiling point and good solvency for a range of organic compounds.[2][3]
-
Methyl Ethyl Ketone (MEK): A widely used industrial solvent known for its high solvency and relatively fast evaporation rate.[4][5][6]
-
Toluene: An aromatic hydrocarbon solvent frequently employed in a variety of organic reactions, including cross-coupling reactions.[7][8][9][10]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, valued for its ability to dissolve a wide range of polar and nonpolar compounds.[11][12][13][14]
A summary of the key physical and chemical properties of these solvents is presented in Table 1.
Table 1: Physical and Chemical Properties of Selected Solvents
| Property | This compound | Methyl Amyl Ketone | Methyl Ethyl Ketone | Toluene | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₇H₃F₁₁O | C₇H₁₄O | C₄H₈O | C₇H₈ | C₃H₇NO |
| Molecular Weight ( g/mol ) | 300.08 | 114.19 | 72.11 | 92.14 | 73.09 |
| Boiling Point (°C) | ~120 (estimated) | 150-152 | 79.6 | 110.6 | 153 |
| Density (g/mL at 20°C) | ~1.5 (estimated) | 0.815-0.820 | 0.806 | 0.867 | 0.944 |
| Flash Point (°C) | >100 (estimated) | 46-47 | -9 | 4 | 58 |
| Water Solubility | Low | Slightly soluble (0.43 g/100 mL) | Soluble (27.5 g/100 mL) | Insoluble | Miscible |
Data compiled from various sources.[1][2][3][4][5][7][8][9][10][11][12][13][14][15]
Performance in Synthesis: A Case Study of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent in pharmaceuticals and advanced materials.[16][17][18] The choice of solvent can significantly impact the efficiency of this palladium-catalyzed reaction.
To illustrate the potential benefits, a generalized experimental protocol for a Suzuki-Miyaura coupling is provided below. This protocol can be adapted to compare the performance of this compound against the other solvents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (this compound, Toluene, or DMF) (5 mL)
-
Internal standard (e.g., dodecane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure: [16]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
Add the degassed solvent (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously and monitor its progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcome and Analysis:
By running this reaction in parallel with each of the selected solvents, a direct comparison of reaction kinetics (time to completion) and yield can be obtained. It is hypothesized that this compound, due to its polar nature and potential to stabilize catalytic intermediates, may offer comparable or even superior yields to traditional solvents like toluene or DMF, particularly for challenging substrates.
Cost Analysis: The Economic Equation
A significant factor in the adoption of any new chemical technology is its cost. While specialty fluorinated solvents often come with a higher price tag compared to their conventional counterparts, a comprehensive cost analysis must consider factors beyond the initial purchase price, including solvent recycling, waste disposal costs, and potential improvements in reaction efficiency that can lead to overall process savings.
Table 2: Estimated Cost Comparison of Solvents
| Solvent | Estimated Price (USD/kg) |
| This compound | >$100 (for small quantities) |
| Methyl Amyl Ketone | $2.76 - $18.50 |
| Methyl Ethyl Ketone | $1.03 - $8.00 |
| Toluene | $0.76 - $0.94 |
| N,N-Dimethylformamide (DMF) | $0.56 - $4.20 |
Disclaimer: Prices are estimates based on publicly available data and may vary significantly based on supplier, purity, and volume.[19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37]
The initial cost of this compound is substantially higher than the other solvents. However, its high boiling point and chemical stability may allow for efficient recovery and reuse through distillation, which could offset some of the initial expenditure. Furthermore, if its use leads to significantly higher reaction yields or reduced reaction times, the overall process economics could be favorable.
Environmental, Health, and Safety (EHS) Considerations
The environmental impact and safety profile of a solvent are of paramount importance in modern chemical synthesis. Key metrics for environmental assessment include the Global Warming Potential (GWP) and Ozone Depletion Potential (ODP).
Table 3: Environmental Impact and Safety Profile of Solvents
| Solvent | GWP (100-year) | ODP | Key Safety Hazards |
| This compound | Low (estimated) | 0 | Limited data, handle with care as with all fluorinated compounds. |
| Methyl Amyl Ketone | ~1 | 0 | Flammable, irritant. |
| Methyl Ethyl Ketone | ~1 | 0 | Highly flammable, eye irritant, potential nervous system effects.[38] |
| Toluene | ~2 | 0 | Flammable, toxic, reproductive hazard.[39] |
| N,N-Dimethylformamide (DMF) | Low | 0 | Toxic, reproductive hazard, readily absorbed through the skin. |
GWP and ODP values are based on available data for similar compounds and should be considered estimates.[39]
This compound, being a hydrofluoroether, is expected to have a low GWP and an ODP of zero. This positions it as a potentially more environmentally benign alternative to solvents with higher GWP or those that are ozone-depleting. However, the persistence of fluorinated compounds in the environment is a growing concern, and further research into the lifecycle and environmental fate of MPAK is warranted.
From a safety perspective, the limited available data on the toxicology of this compound necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment. In contrast, the hazards associated with toluene and DMF, particularly their reproductive toxicity, are well-documented and have led to increasing restrictions on their use in many jurisdictions.
Disposal and Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory and industrial practice. Halogenated and non-halogenated solvent wastes should be segregated for appropriate disposal.
-
This compound: As a fluorinated solvent, it should be collected in a designated halogenated waste container. Incineration at high temperatures is a common disposal method for fluorinated organic compounds.
-
Methyl Amyl Ketone, Methyl Ethyl Ketone, Toluene, and DMF: These should be collected in a non-halogenated flammable waste container for incineration.
Conclusion: A Niche or a Mainstream Solvent?
The cost-benefit analysis of using this compound in synthesis reveals a nuanced picture. Its high initial cost is a significant barrier to widespread adoption. However, its unique properties, including high thermal and chemical stability, and a potentially favorable environmental profile (low GWP and zero ODP), make it a compelling candidate for specific applications where conventional solvents are inadequate.
For high-value synthetic targets, such as complex pharmaceutical intermediates, the potential for increased yields, improved selectivity, and simplified workup procedures could justify the higher solvent cost. Furthermore, the increasing regulatory pressure on traditional solvents like toluene and DMF may drive the search for safer and more sustainable alternatives, a role that this compound could potentially fill.
Ultimately, the decision to employ this compound should be made on a case-by-case basis, following a thorough experimental evaluation of its performance in the specific reaction of interest and a detailed analysis of the overall process economics, including solvent recovery and reuse.
Visualizing the Decision Framework
To aid in the decision-making process, the following diagram illustrates the key considerations in selecting a solvent for a synthetic reaction.
Caption: Decision framework for solvent selection in synthesis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the comparative solvent study described in this guide.
Caption: Workflow for comparative solvent performance evaluation.
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A Comparative Guide to Fluorinated Ketones: Evaluating Potential Applications in Research and Development
A Note on the Subject: Methyl Perfluoroamyl Ketone
As a Senior Application Scientist, a crucial first step in any technical evaluation is a thorough review of existing literature. In the case of this compound (CAS 2708-07-8), an extensive search of peer-reviewed scientific databases reveals a notable scarcity of studies detailing its specific applications and performance data. While its chemical identity is registered[1], there is a lack of published research exploring its utility in areas such as drug development or as a specialized solvent.
This guide, therefore, will broaden its scope to address the applications of fluorinated ketones as a chemical class. By examining the well-documented properties and performance of structurally related compounds, we can extrapolate and propose potential applications for this compound, providing a foundational framework for researchers and drug development professionals interested in exploring its capabilities. This approach allows us to maintain scientific integrity while still delivering valuable insights for this specialized audience.
Introduction to Fluorinated Ketones in a Scientific Context
The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties. In medicinal chemistry, this often leads to enhanced metabolic stability, increased bioavailability, and modulated acidity and lipophilicity[2][3]. Fluorinated ketones, a prominent class of these compounds, are of particular interest due to the unique reactivity of the ketone group when influenced by adjacent fluorine atoms.
This guide will compare the potential applications of fluorinated ketones, focusing on two key areas: their role as bioactive molecules in drug discovery and their utility as specialized solvents. We will draw comparisons with non-fluorinated ketone counterparts and other relevant alternatives where applicable.
Fluorinated Ketones in Medicinal Chemistry: A Focus on Drug Discovery
The primary application of fluorinated ketones in the biomedical field is as inhibitors of various enzymes, particularly proteases, and as modulators of cellular receptors.
Mechanism of Action and Performance Comparison
Fluorinated ketones often act as "warheads" in inhibitor design. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the ketone highly electrophilic and susceptible to nucleophilic attack by amino acid residues (like serine, cysteine, or threonine) in the active site of an enzyme. This can lead to the formation of a stable, reversible covalent bond, effectively inhibiting the enzyme's function.
A notable example is the investigation of difluoromethyl ketones as potent agonists at the GABA-B receptor[2]. This is significant because they represent a departure from traditional GABA analogues, potentially offering a different pharmacokinetic profile for treating conditions like drug addiction[2].
| Feature | Non-Fluorinated Ketone | Fluorinated Ketone | Rationale and Experimental Insight |
| Electrophilicity of Carbonyl Carbon | Moderate | High | The high electronegativity of fluorine atoms withdraws electron density from the carbonyl carbon, making it a more potent target for nucleophilic attack by enzyme active sites. |
| Interaction with Active Site | Typically non-covalent (hydrogen bonding, van der Waals) | Can form reversible covalent bonds (hemiketals) | The increased electrophilicity allows for the formation of a transient covalent bond with nucleophilic residues in an enzyme's active site, leading to potent inhibition. |
| Metabolic Stability | Susceptible to reduction to secondary alcohols | More resistant to metabolic reduction | The strong carbon-fluorine bond enhances stability against metabolic degradation, which can improve the pharmacokinetic properties of a drug candidate[3]. |
| Lipophilicity | Varies with alkyl chain length | Generally increased | The inclusion of fluorine atoms tends to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes[3]. |
Experimental Protocol: Synthesis of α-Fluorinated Ketones
A common method for the synthesis of α-fluorinated ketones involves electrophilic fluorination using reagents like Selectfluor®. The general procedure is as follows:
-
Dissolution: The parent ketone is dissolved in a suitable solvent, such as acetonitrile.
-
Addition of Fluorinating Agent: Selectfluor® is added to the solution. The reaction progress can be monitored using techniques like 1H and 19F NMR spectroscopy.
-
Reaction Conditions: The reaction is typically stirred at room temperature. The reactivity of the ketone substrate can be influenced by steric and electronic factors[4][5].
-
Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired α-fluorinated ketone.
Workflow for the Synthesis of α-Fluorinated Ketones
Caption: General workflow for the synthesis of α-fluorinated ketones using Selectfluor®.
Fluorinated Ketones as Specialized Solvents
While less common than their applications in medicinal chemistry, fluorinated ketones can also serve as specialized solvents. Their unique properties, such as high density, low surface tension, and selective miscibility, make them potentially suitable for niche applications.
Performance Comparison with Conventional Ketone Solvents
We can hypothesize the performance of this compound as a solvent by comparing the known properties of other fluorinated compounds with common ketone solvents like Methyl Ethyl Ketone (MEK) and Acetone.
| Property | MEK / Acetone | Expected for this compound | Rationale and Implications |
| Solvency | High for a wide range of organic compounds | More selective, potentially good for fluorinated compounds | The presence of a perfluoroalkyl chain would likely make it a better solvent for other fluorinated substances and less effective for highly polar, non-fluorinated compounds. |
| Boiling Point | MEK: 79.6 °C, Acetone: 56 °C | Higher than non-fluorinated analogues of similar molecular weight | The increased molecular weight and strong intermolecular forces due to the fluorine atoms would likely result in a higher boiling point and lower volatility. |
| Density | MEK: 0.805 g/cm³, Acetone: 0.784 g/cm³ | Significantly higher | The high atomic weight of fluorine compared to hydrogen results in denser liquids. |
| Toxicity and Environmental Impact | MEK and Acetone have known health and flammability hazards[6][7] | Requires specific toxicological evaluation; may have lower flammability | While specific data is needed, some highly fluorinated compounds exhibit low flammability. However, their environmental persistence can be a concern. |
Logical Relationship of Fluorination on Solvent Properties
Caption: The influence of increasing fluorination on the physical properties of a ketone solvent.
Conclusions and Future Directions
While direct experimental data on the applications of this compound is currently lacking in the peer-reviewed literature, a comparative analysis of the broader class of fluorinated ketones provides a strong foundation for predicting its potential utility.
-
In Drug Discovery: Based on the behavior of other fluorinated ketones, this compound could be a valuable scaffold for the design of enzyme inhibitors or receptor modulators. Its perfluoroamyl chain would significantly increase lipophilicity, which could be advantageous for targeting proteins in lipid-rich environments, though this would need to be balanced against potential off-target effects and solubility issues.
-
As a Specialized Solvent: Its expected properties of high density, low volatility, and selective solvency for fluorinated materials suggest potential applications in areas such as polymer science, electronics manufacturing, or as a reaction medium for specific chemical syntheses.
Further research is required to empirically validate these potential applications. We recommend initial studies to focus on the synthesis and characterization of this compound, followed by screening for biological activity against a panel of enzymes and receptors, and a comprehensive evaluation of its properties as a solvent.
References
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Responsible Disposal of Methyl Perfluoroamyl Ketone
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship is as paramount as the pursuit of scientific advancement. The introduction of novel chemical entities into our laboratories necessitates a thorough understanding of their properties and the establishment of robust handling and disposal protocols. Methyl perfluoroamyl ketone, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), presents a unique challenge due to the limited availability of specific disposal guidelines. This guide is designed to provide a comprehensive framework for the safe and responsible management of this compound waste, drawing upon established principles of laboratory safety, hazardous waste management, and the overarching concerns associated with PFAS compounds.
The Dual Nature of the Hazard: A Ketone and a "Forever Chemical"
This compound's chemical structure suggests a dual set of hazards that must be respected. As a ketone, it is likely to be a flammable liquid and may cause irritation upon contact with the skin, eyes, or respiratory tract.[1][2][3] Standard precautions for handling flammable organic solvents, such as working in a well-ventilated area and avoiding sources of ignition, are therefore essential.[3][4][5]
However, the "perfluoroamyl" portion of its name places it squarely in the category of PFAS, often referred to as "forever chemicals."[6] These substances are characterized by their incredibly strong carbon-fluorine bonds, which make them resistant to degradation in the environment.[7] The persistence of PFAS has led to their widespread presence in soil, water, and even in the blood of humans and animals.[6][7][8] Exposure to certain PFAS has been linked to a range of adverse health effects.[7][8] Therefore, the disposal of this compound must be approached with the understanding that its release into the environment could have long-lasting and far-reaching consequences.
Core Principles for the Disposal of this compound
Given the likely hazardous nature of this compound, both as a ketone and a PFAS, the following core principles must guide its disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of in the sanitary sewer system.[4][9] This practice can lead to the contamination of waterways and is strictly prohibited for hazardous chemical waste.
-
Segregation is Key: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[10][11] It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should always be segregated.[10]
-
Consult Your EHS Department: Before beginning any work with this compound, it is imperative to consult with your institution's EHS department. They will provide specific guidance on the proper procedures for waste collection, storage, and disposal in accordance with federal, state, and local regulations.[12]
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound. Always adapt these procedures to the specific requirements of your institution.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including:
- Safety glasses or goggles
- Chemical-resistant gloves (consult a glove compatibility chart for the best choice)
- A lab coat
2. Waste Collection:
- Use a designated hazardous waste container that is compatible with this compound. The original container can often be used for waste collection.[10]
- The container must be in good condition and have a secure, tight-fitting lid.[1]
- Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound."[10]
- Keep the waste container closed except when adding waste.[10]
3. Handling and Transfer:
- Conduct all transfers of this compound in a well-ventilated area, such as a chemical fume hood.[1]
- Use a funnel to transfer liquid waste into the container to prevent spills.
- If a spill occurs, immediately alert your supervisor and follow your institution's spill response procedures. Small spills can often be cleaned up with an absorbent material, which must then be disposed of as hazardous waste.[4]
4. Storage of Waste:
- Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11]
- The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[3][5]
- Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[10]
5. Arranging for Disposal:
- Once the waste container is full, or if you are generating waste on an infrequent basis, contact your institution's EHS department to arrange for a pickup.[10][11]
- Do not allow hazardous waste to accumulate in the laboratory.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Typical Value for Laboratory Ketones | Significance |
| Flash Point | Often below 38°C (100°F) | Indicates a flammable liquid that requires storage away from ignition sources. |
| pH | Neutral | Not typically a corrosive hazard. |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Requires handling in a well-ventilated area and avoiding ingestion. |
| Environmental Fate | Varies, but PFAS are persistent. | Highlights the importance of proper disposal to prevent environmental contamination. |
Disclaimer: The information in this table is generalized. Always refer to the specific Safety Data Sheet for the chemical you are using.
Conclusion: A Commitment to Responsible Science
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By understanding the potential hazards associated with this compound, both as a ketone and a PFAS, and by adhering to the principles of proper hazardous waste management, we can ensure that our scientific pursuits do not come at the cost of our planet's health. Always prioritize safety, consult with your institution's EHS department, and foster a culture of environmental stewardship within your laboratory.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl Perfluoroamyl Ketone
This guide provides essential safety and operational protocols for the handling of Methyl Perfluoroamyl Ketone. As a Senior Application Scientist, my objective is to move beyond mere checklists, offering a framework grounded in risk assessment and scientific causality. The following procedures are designed to ensure the safety of all laboratory personnel—from routine handling to emergency response—by establishing a self-validating system of protection.
Hazard Assessment: The 'Why' Behind the Protection
Understanding the inherent risks of a chemical is the foundation of effective PPE selection. This compound, like many fluorinated ketones, presents a specific hazard profile that dictates our protective strategy. The primary routes of exposure we must mitigate are contact with the skin and eyes, inhalation of vapors, and risks associated with its flammability.
-
Eye Irritation: The substance is classified as causing serious eye irritation. Direct contact with even small droplets can result in significant discomfort or damage. This necessitates a robust barrier between the chemical and the eyes.
-
Skin Contact: While not classified as a severe skin irritant, repeated or prolonged exposure may lead to skin dryness or cracking[1][2]. More importantly, skin absorption is a potential route of exposure. Therefore, impervious gloves and protective clothing are mandatory to prevent direct contact[3][4].
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, and headache[5][6]. While standard operations in a well-ventilated area should minimize this risk, the potential for vapor accumulation, especially during spills or large-volume transfers, requires strict adherence to engineering controls and, in some cases, respiratory protection[4].
-
Flammability: The chemical is a flammable liquid, and its vapors can form explosive mixtures with air[2]. Handling procedures must account for this by eliminating ignition sources and preventing static discharge through proper grounding and bonding[3][6][7].
Core PPE Protocols for Routine Laboratory Use
For standard bench-top procedures involving small quantities (<1L) of this compound, the following PPE ensemble is required. All operations must be conducted within a certified chemical fume hood.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.
-
Required for Handling: When actively handling this compound, upgrade to chemical splash goggles that provide a complete seal around the eyes[4]. This is non-negotiable due to its classification as a serious eye irritant.
-
Splash Risk: If there is a significant risk of splashing (e.g., pouring, mixing), a full-face shield must be worn over chemical splash goggles[8].
Hand Protection
-
Glove Selection: The selection of an appropriate glove material is critical. While general "suitable" or "impervious" gloves are recommended, specificity is key[3][4]. For splash contact with ketones, butyl-rubber gloves are a proven choice. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for this compound or analogous chemicals.
-
Technique: Double-gloving is recommended to provide an additional layer of protection and facilitate safe removal of the outer, potentially contaminated glove. Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before each use.
Body Protection
-
Lab Coat: A flame-resistant lab coat is required. Ensure the coat is fully buttoned, with sleeves rolled down.
-
Clothing and Footwear: Wear long pants and fully enclosed shoes to protect against accidental spills[5]. Antistatic boots may be required in areas with a high risk of static discharge[3].
-
Apron: For transfers exceeding 100 mL, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier[3].
PPE for Non-Routine Operations & Emergencies
Large Volume Transfers (>1L)
Transferring larger quantities increases the risk of vapor inhalation and splashing.
-
Respiratory Protection: If the transfer cannot be performed within a fume hood or other ventilated enclosure, a NIOSH-approved respirator with organic vapor cartridges is required[4][9].
-
Enhanced Body Protection: A chemical-resistant apron and potentially antistatic boots are mandatory[3].
-
Operational Safety: Ensure all containers and equipment are properly grounded and bonded to prevent static discharge, a known ignition risk[3][6]. Use only non-sparking tools[7].
Spill Response
Responding to a spill requires an immediate escalation of PPE. The specific level of protection depends on the spill's volume and location.
-
Small Spill (<100 mL) in a Fume Hood:
-
Ensure the fume hood sash is lowered.
-
Wear the core PPE ensemble (goggles, butyl-rubber gloves, lab coat).
-
Contain and absorb the spill using an inert, non-combustible absorbent material like sand or earth[3].
-
Collect the material using non-sparking tools and place it in a sealed, properly labeled waste container.
-
-
Large Spill (>100 mL) or Spill Outside a Fume Hood:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Restrict Access: Prevent entry to the spill area.
-
Assemble Advanced PPE: Response requires, at a minimum:
-
Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[4].
-
Chemical-resistant gloves (butyl-rubber or equivalent).
-
Chemical-resistant suit or apron and boots.
-
-
Containment: Stop the leak if possible without risk. Contain the spill with absorbent materials, preventing it from entering drains[3].
-
Cleanup: Follow the procedure for a small spill, using appropriate tools and containers for disposal.
-
Procedural Discipline: Donning, Doffing, and Disposal
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Goggles/Face Shield
-
Respirator (if required)
-
Gloves (pull cuffs over lab coat sleeves)
Doffing Sequence (The "Dirty to Clean" Principle):
-
Gloves: Remove the first glove by peeling it off from the cuff, turning it inside out. Use the ungloved hand to slide under the cuff of the second glove and peel it off.
-
Lab Coat/Apron: Remove by rolling it away from the body, ensuring the contaminated exterior is folded inward.
-
Goggles/Face Shield: Handle by the strap or sides, avoiding contact with the front surface.
-
Respirator: Remove last.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water[3].
Disposal Plan:
-
All contaminated, disposable PPE (gloves, aprons) must be placed in a designated hazardous waste container.
-
Spill cleanup materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations[5][10].
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound are not widely published, data for analogous ketones provide a conservative framework for risk assessment. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.
| Parameter | Value | Chemical Analog | Source |
| OSHA PEL (TWA) | 100 ppm (465 mg/m³) | Methyl (n-amyl) ketone | NIOSH[11][12] |
| NIOSH REL (TWA) | 100 ppm (465 mg/m³) | Methyl (n-amyl) ketone | NIOSH[11][12] |
| ACGIH TLV (TWA) | 200 ppm | Methyl Ethyl Ketone | ACGIH (via MSDS)[5] |
TWA = Time-Weighted Average over an 8-hour shift. PEL = Permissible Exposure Limit. REL = Recommended Exposure Limit. TLV = Threshold Limit Value.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risk assessment.
References
- MATERIAL SAFETY DATA SHEET - METHYL ETHYL KETONE. SPECTON CONSTRUCTION PRODUCTS LTD. [Link]
- US/GHS MSDS. (2025, July 27). Mohawk Finishing. [Link]
- Safety Data Sheet. (2020, March 12). MG Chemicals. [Link]
- SAFETY D
- METHYL AMYL KETONE. (2015, June 15). SPS | Solvents & Petroleum Service, Inc. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Centers for Disease Control and Prevention. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Centers for Disease Control and Prevention. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. specton.com [specton.com]
- 6. mgchemicals.com [mgchemicals.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. mohawk-finishing.com [mohawk-finishing.com]
- 10. betafueling.com [betafueling.com]
- 11. restoredcdc.org [restoredcdc.org]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
